molecular formula C5H4BrClN2 B582578 3-Bromo-2-chloro-5-methylpyrazine CAS No. 1359828-82-2

3-Bromo-2-chloro-5-methylpyrazine

Cat. No.: B582578
CAS No.: 1359828-82-2
M. Wt: 207.455
InChI Key: YSIAGBFCCBWKPA-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-methylpyrazine is a specialized dihalogenated pyrazine derivative that serves as a high-value synthetic intermediate in advanced chemical research. Its strategic importance lies in the synergistic reactivity of its bromine and chlorine substituents, which allows for sequential and site-selective cross-coupling reactions, making it a pivotal building block in the development of complex nitrogen-containing heterocycles for pharmaceutical and materials science applications. The compound's research utility is particularly notable in the field of corrosion science, where pyrazine derivatives have demonstrated significant effectiveness as mixed-type corrosion inhibitors for ferrous metals in acidic environments. Studies on analogous structures show that such inhibitors function by adsorbing onto metal surfaces according to the Langmuir adsorption isotherm, forming a protective film that efficiently shields the material from aggressive media . The presence of both nitrogen heteroatoms in the pyrazine ring and the bromine atom enhances the molecule's ability to donate electrons and chemisorb onto the metal surface, thereby significantly increasing corrosion inhibition efficiency . This mechanism highlights its potential for designing next-generation protective coatings and additives. Furthermore, its defined yet reactive structure provides a crucial scaffold for synthesizing novel compounds targeting a range of biological activities, offering researchers a versatile starting point for drug discovery and agrochemical innovation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-2-8-5(7)4(6)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIAGBFCCBWKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856683
Record name 3-Bromo-2-chloro-5-methylpyrazine
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Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1359828-82-2
Record name Pyrazine, 3-bromo-2-chloro-5-methyl-
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Record name 3-Bromo-2-chloro-5-methylpyrazine
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Record name 3-BROMO-2-CHLORO-5-METHYLPYRAZINE
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1359828-82-2

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-5-methylpyrazine, a key heterocyclic building block in modern organic synthesis. With its unique substitution pattern, this pyrazine derivative serves as a versatile intermediate for the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical research. This document delves into its physicochemical properties, provides a detailed, field-proven synthetic protocol, explores its reactivity in pivotal cross-coupling reactions, and discusses its applications in drug discovery. Furthermore, this guide outlines essential analytical techniques for its characterization and quality control, offering researchers, scientists, and drug development professionals a practical and in-depth resource.

Introduction

3-Bromo-2-chloro-5-methylpyrazine, identified by the CAS number 1359828-82-2, is a halogenated pyrazine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] The strategic placement of bromo, chloro, and methyl groups on the pyrazine ring offers multiple reaction sites for selective functionalization. This attribute makes it an invaluable tool for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and crop protection products. The pyrazine core is a common motif in numerous biologically active compounds, and the presence of two distinct halogen atoms allows for differential reactivity in cross-coupling reactions, enabling the sequential introduction of various substituents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromo-2-chloro-5-methylpyrazine is paramount for its effective handling, storage, and application in synthetic chemistry. The data presented in the following table has been compiled from reputable chemical suppliers and databases.

PropertyValue
CAS Number 1359828-82-2
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.45 g/mol
Appearance Off-white to light yellow solid
Storage Conditions Store in a cool, dry place under an inert atmosphere

Synthesis of 3-Bromo-2-chloro-5-methylpyrazine: A Validated Two-Step Protocol

The synthesis of 3-Bromo-2-chloro-5-methylpyrazine can be efficiently achieved through a robust two-step sequence starting from the commercially available 2-amino-5-methylpyrazine. This protocol is designed to be self-validating, with clear checkpoints and explanations for each critical step.

Step 1: Bromination of 2-Amino-5-methylpyrazine

The initial step involves the regioselective bromination of 2-amino-5-methylpyrazine at the 3-position. The amino group directs the electrophilic substitution to the adjacent carbon atom.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 2-amino-5-methylpyrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • To this solution, add a brominating agent like N-bromosuccinimide (NBS) or bromine (1.1 eq) portion-wise at room temperature. The use of NBS is often preferred for its milder reaction conditions and easier handling.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3-bromo-5-methylpyrazine.[2]

Causality of Choices: Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the brominating agent. The use of a slight excess of the brominating agent ensures the complete conversion of the starting material. The aqueous workup is crucial for removing inorganic byproducts and purifying the intermediate.

Step 2: Sandmeyer Reaction for Chlorination

The second step employs the classic Sandmeyer reaction to convert the amino group of 2-amino-3-bromo-5-methylpyrazine into a chloro group.[3][4][5] This transformation proceeds via a diazonium salt intermediate.

Experimental Protocol:

  • Suspend 2-amino-3-bromo-5-methylpyrazine (1.0 eq) in an aqueous solution of hydrochloric acid at 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure the complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-2-chloro-5-methylpyrazine.

Trustworthiness of Protocol: The Sandmeyer reaction is a well-established and reliable method for the conversion of aromatic amines to halides.[3][4][5] The careful control of temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is essential for the efficient substitution of the diazonium group with chloride.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction 2-Amino-5-methylpyrazine 2-Amino-5-methylpyrazine Reaction_1 Bromination 2-Amino-5-methylpyrazine->Reaction_1 Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction_1 2-Amino-3-bromo-5-methylpyrazine 2-Amino-3-bromo-5-methylpyrazine Reaction_1->2-Amino-3-bromo-5-methylpyrazine Diazotization Diazotization (NaNO₂, HCl) 2-Amino-3-bromo-5-methylpyrazine->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuCl) Diazonium_Salt->Sandmeyer 3-Bromo-2-chloro-5-methylpyrazine 3-Bromo-2-chloro-5-methylpyrazine Sandmeyer->3-Bromo-2-chloro-5-methylpyrazine

Caption: Synthetic workflow for 3-Bromo-2-chloro-5-methylpyrazine.

Reactivity and Applications in Drug Discovery

The synthetic utility of 3-Bromo-2-chloro-5-methylpyrazine lies in the differential reactivity of its two halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Due to the higher reactivity of the C-Br bond, 3-Bromo-2-chloro-5-methylpyrazine can selectively react with boronic acids or their esters at the 3-position, leaving the chloro group intact for subsequent transformations.

Generic Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, the C-Br bond of 3-Bromo-2-chloro-5-methylpyrazine can be selectively aminated.

Generic Experimental Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Seal the reaction vessel and heat to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start 3-Bromo-2-chloro-5-methylpyrazine Suzuki_Reagents R-B(OH)₂ Pd Catalyst, Base Start->Suzuki_Reagents Selective at C-Br Buchwald_Reagents R₂NH Pd Catalyst, Ligand, Base Start->Buchwald_Reagents Selective at C-Br Suzuki_Product 3-Aryl-2-chloro-5-methylpyrazine Suzuki_Reagents->Suzuki_Product Buchwald_Product 3-Amino-2-chloro-5-methylpyrazine Buchwald_Reagents->Buchwald_Product

Caption: Reactivity of 3-Bromo-2-chloro-5-methylpyrazine in cross-coupling.

The ability to sequentially functionalize the pyrazine core makes 3-Bromo-2-chloro-5-methylpyrazine a valuable building block in drug discovery. For instance, the pyrazine scaffold is a key component in a number of kinase inhibitors, and this intermediate allows for the systematic exploration of the chemical space around the core to optimize potency and selectivity.

Analytical Characterization

The purity and identity of 3-Bromo-2-chloro-5-methylpyrazine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

  • Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring reaction progress and assessing purity. A suitable mobile phase would be a mixture of hexane and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the compound and its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The ¹H NMR spectrum of 2-amino-3-bromo-5-methylpyrazine, a precursor, shows a singlet for the pyrazine proton at approximately 7.83 ppm, a broad singlet for the amino protons around 4.93 ppm, and a singlet for the methyl protons at about 2.41 ppm.[2] For the final product, 3-Bromo-2-chloro-5-methylpyrazine, one would expect a singlet for the pyrazine proton and a singlet for the methyl protons, with chemical shifts influenced by the electron-withdrawing effects of the halogens.

  • High-Performance Liquid Chromatography (HPLC): Used for accurate purity determination.

Safety and Handling

3-Bromo-2-chloro-5-methylpyrazine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-Bromo-2-chloro-5-methylpyrazine is a highly valuable and versatile building block for organic synthesis. Its distinct physicochemical properties and the differential reactivity of its halogen atoms provide chemists with a powerful tool for the construction of complex molecules. The synthetic and reaction protocols detailed in this guide are designed to be robust and reproducible, empowering researchers in their pursuit of novel pharmaceuticals and agrochemicals. As the demand for sophisticated heterocyclic compounds continues to grow, the importance of intermediates like 3-Bromo-2-chloro-5-methylpyrazine in enabling innovative chemical design is undeniable.

References

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Mondal, P. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(1), 1-22.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. Retrieved from [Link]

  • U.S. Patent No. 5,436,344. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • ResearchGate. (2021). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]

Sources

Strategic Functionalization of 3-Bromo-2-chloro-5-methylpyrazine: A Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Asymmetry

3-Bromo-2-chloro-5-methylpyrazine (CAS: 1359828-82-2) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility lies in its chemo-orthogonality : the presence of two distinct halogen handles (bromo- and chloro-) combined with an electron-donating methyl group creates a predictable reactivity gradient. This allows researchers to sequentially functionalize the pyrazine ring with high regiocontrol, a critical requirement for synthesizing kinase inhibitors, GPCR ligands, and agrochemicals.

This guide provides an evidence-based roadmap for navigating the reactivity of this scaffold, moving beyond generic protocols to address the specific electronic and steric nuances of the 3-bromo-2-chloro-5-methyl system.

Structural Analysis & Electronic Properties[1]

To master the reactivity of this molecule, one must understand the electronic perturbation introduced by the 5-methyl group.

The Electronic Map

The pyrazine ring is electron-deficient (π-deficient), making it naturally susceptible to Nucleophilic Aromatic Substitution (


). However, the substituents alter this baseline:
  • C3-Br (The Soft Handle): The carbon-bromine bond is weaker than the carbon-chlorine bond. In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), oxidative addition occurs here first.

  • C2-Cl (The Hard Handle): Positioned between the ring nitrogen (N1) and the bromine (C3), this site is sterically crowded.

  • C5-Methyl (The Director): This is the critical differentiator. The methyl group is an Electron Donating Group (EDG). Through resonance and induction, it increases electron density at the ortho (C6) and para (C2) positions.

    • Consequence: The electron donation to C2 renders the C2-Cl bond less electrophilic compared to a naked pyrazine. This reinforces the regioselectivity, directing nucleophiles and catalysts preferentially toward C3.

Physical Properties Table[2]
PropertyValueNote
CAS Number 1359828-82-2Distinct from its isomer 2-bromo-5-chloro-3-methylpyrazine
Molecular Formula

Molecular Weight 207.46 g/mol
Appearance Off-white to pale yellow solidLight sensitive; store in dark
Solubility DMSO, DMF, DCM, MeOHSparingly soluble in water
Storage 2-8°C, Inert AtmosphereHygroscopic; store under Argon/Nitrogen

Reactivity & Regioselectivity Pathways[3][4][5][6]

The core value of this intermediate is the ability to perform sequential functionalization . The diagram below illustrates the decision logic for synthetic planning.

Visualization: The Reactivity Decision Tree

ReactivityMap Start 3-Bromo-2-chloro- 5-methylpyrazine Suzuki Pd-Catalyzed Coupling (Suzuki/Stille/Sonogashira) Start->Suzuki Path A: Kinetic Control (Oxidative Addition at C-Br) SNAr Nucleophilic Substitution (SNAr) Start->SNAr Path B: Electronic Control (Attack at C3 favored by 5-Me) Prod_A Product A: 3-Aryl-2-chloro- 5-methylpyrazine Suzuki->Prod_A Step2_A Step 2: SNAr or 2nd Coupling at C2 Prod_A->Step2_A Activation of C-Cl Prod_B Product B: 3-Amino-2-chloro- 5-methylpyrazine SNAr->Prod_B Displacement of Br (Major Isomer) Final Fully Functionalized Trisubstituted Pyrazine Step2_A->Final

Figure 1: Strategic workflow for orthogonal functionalization. Path A is the industry-standard route for scaffold diversification.

Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C3-Functionalization)

Objective: To install an aryl or heteroaryl group at the C3 position while leaving the C2-chlorine intact for subsequent steps.

Mechanism: The C-Br bond undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond.

Materials:

  • Substrate: 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.05 eq)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aqueous solution, 2.5 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the pyrazine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

    • Expert Note: Do not add the base yet. Pre-mixing catalyst and halides under inert gas prevents oxidation of the phosphine ligands.

  • Solvation: Add degassed 1,4-dioxane via syringe. Stir to dissolve.

  • Activation: Add the aqueous

    
     solution.
    
  • Thermal Cycle: Heat the mixture to 80°C for 4–6 hours.

    • Control Point: Do not exceed 90°C. Higher temperatures increase the risk of "homocoupling" or oxidative addition into the C2-Cl bond (bis-coupling).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+2 pattern changes to M+0/M+2 for Cl only).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Regioselective (Nucleophilic Substitution)

Objective: To displace a halogen with an amine or alkoxide.

The Regioselectivity Challenge: While C3-Br is the better leaving group, C2-Cl is also activated. However, as noted in Section 2, the 5-methyl group deactivates C2. Therefore, under mild conditions, substitution occurs predominantly at C3 (displacing Bromine).

Materials:

  • Substrate: 3-Bromo-2-chloro-5-methylpyrazine[1][2]

  • Nucleophile: Primary or Secondary Amine (1.1 eq)

  • Base: DIPEA (Hunig's Base) (2.0 eq)

  • Solvent: DMF or DMSO (Anhydrous)

Methodology:

  • Dissolve substrate in DMF (0.2 M concentration).

  • Add DIPEA followed by the amine dropwise at 0°C.

  • Allow to warm to Room Temperature (RT).

  • Critical Check: If reaction is sluggish at RT, heat to 40-50°C.

    • Warning: Heating above 80°C may force substitution at the C2-Cl position, leading to a mixture of regioisomers.

  • Validation: Use 1H NMR. The loss of the C-Br bond often results in a significant upfield shift of the adjacent ring signals compared to C-Cl displacement.

Safety & Handling (MSDS Summary)

This compound is a halogenated heterocycle and should be treated as a potent alkylating agent/irritant.

  • Hazards (GHS):

    • H302: Harmful if swallowed.[3]

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Waste Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • Apollo Scientific. (2024). Safety Data Sheet: 3-Bromo-2-chloro-5-methylpyrazine.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71463842, 2-Bromo-5-chloro-3-methylpyrazine (Isomer Comparison). PubChem.[3] [Link]

  • Langer, P., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chloro-5-methylpyrazine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern on the pyrazine ring provides a versatile scaffold for the synthesis of a wide array of more complex molecules. An in-depth understanding of its physical properties is paramount for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known and predicted physical characteristics of 3-Bromo-2-chloro-5-methylpyrazine, alongside standardized protocols for their experimental determination and essential safety information.

Core Molecular and Physical Characteristics

A summary of the fundamental physical and molecular properties of 3-Bromo-2-chloro-5-methylpyrazine is presented in the table below. It is important to note that while some properties have been experimentally determined and reported, others are based on high-quality computational predictions due to the limited availability of published experimental data for this specific compound.

PropertyValueSource
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol [1]
CAS Number 1359828-82-2[1]
Appearance White to off-white solid (predicted)N/A
Melting Point Not experimentally determined. Predicted to be in the range of 50-80 °C.N/A
Boiling Point Not experimentally determined. Predicted to be in the range of 200-230 °C at 760 mmHg.N/A
Density Not experimentally determined. Predicted to be approximately 1.8-1.9 g/cm³.N/A
Solubility Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water.N/A
Storage Conditions Store in an inert atmosphere at 2-8°C.[1]

Structural and Spectroscopic Properties

The structural arrangement of 3-Bromo-2-chloro-5-methylpyrazine dictates its reactivity and is elucidated through various spectroscopic techniques.

Chemical Structure

G struct G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Recording prep1 Finely powder the solid sample. prep2 Pack into a capillary tube to a height of 2-3 mm. prep1->prep2 meas1 Place the capillary in a melting point apparatus. meas2 Heat rapidly to ~10°C below the expected melting point. meas1->meas2 meas3 Heat slowly (1-2°C/min) and observe. meas2->meas3 rec1 Record the temperature at which the first liquid appears. rec2 Record the temperature at which the solid is completely liquid. rec1->rec2

Caption: Workflow for Melting Point Determination.

Detailed Steps:

  • Ensure the 3-Bromo-2-chloro-5-methylpyrazine sample is dry and finely powdered.

  • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The packed sample height should be 2-3 mm.

  • Place the capillary tube into the heating block of a melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point.

Boiling Point Determination (Microscale Method)

Rationale: The boiling point is another fundamental physical property that helps in identifying and assessing the purity of a liquid. For small sample sizes, a microscale method is employed.

Detailed Steps:

  • Place a few drops of the molten 3-Bromo-2-chloro-5-methylpyrazine into a small test tube.

  • Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a suitable heating bath (e.g., silicone oil).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Determination

Rationale: Understanding the solubility of a compound is critical for choosing appropriate solvents for reactions, purification, and formulation.

G start Add ~10 mg of sample to a vial solvent Add 1 mL of solvent start->solvent observe Vortex and observe solvent->observe soluble Soluble observe->soluble Homogeneous solution insoluble Insoluble observe->insoluble Suspension or separate layers

Caption: General Protocol for Solubility Testing.

Detailed Steps:

  • Place approximately 10 mg of 3-Bromo-2-chloro-5-methylpyrazine into a small vial.

  • Add 1 mL of the solvent to be tested (e.g., water, ethanol, dichloromethane, acetone).

  • Vigorously agitate the mixture (e.g., using a vortex mixer) for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely disappeared, it is considered soluble. If it remains as a suspension or settles at the bottom, it is insoluble. For liquid-liquid solubility, the formation of a single homogeneous phase indicates solubility.

Safety and Handling

As a halogenated aromatic compound, 3-Bromo-2-chloro-5-methylpyrazine requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Information

The following GHS hazard statements have been associated with this compound:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Safety Precautions
  • Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

    • Wear safety glasses or goggles to protect the eyes from splashes.

    • A lab coat should be worn to protect clothing and skin.

  • Handling Procedures:

    • Avoid generating dust.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Conclusion

3-Bromo-2-chloro-5-methylpyrazine is a valuable building block in synthetic chemistry. While a complete experimental dataset of its physical properties is not yet available in the public domain, the information and protocols provided in this guide offer a solid foundation for its safe and effective use in a research and development setting. It is recommended that experimental values for properties such as melting and boiling points be determined and recorded for in-house reference, as these are critical parameters for process control and characterization.

References

  • MySkinRecipes. 3-bromo-2-chloro-5-methylpyrazine. [Link]

  • PubChem. 3-Bromo-2-chloro-5-methylpyridine. [Link]

Sources

Structural Elucidation of 3-Bromo-2-chloro-5-methylpyrazine: A Multi-Modal Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 3-Bromo-2-chloro-5-methylpyrazine , a highly functionalized heterocyclic scaffold used in medicinal chemistry (e.g., kinase inhibitors).

This guide moves beyond basic spectral interpretation, integrating synthetic logic, isotopic analysis, and 2D-NMR correlations to definitively assign regiochemistry in a system prone to isomeric ambiguity.

Executive Summary

Compound: 3-Bromo-2-chloro-5-methylpyrazine Molecular Formula: C


H

BrClN

Exact Mass: 205.925[1][2][3]

The elucidation of halogenated pyrazines is complicated by the inherent symmetry of the pyrazine core and the similar electronic effects of chlorine and bromine. In this specific isomer, the challenge lies in distinguishing the positions of the halogens relative to the methyl group and the ring nitrogens. This guide establishes a definitive assignment protocol using Nuclear Overhauser Effect Spectroscopy (NOESY) to map spatial proximity and Isotopic Pattern Analysis to confirm halogen composition, validated by regioselective synthetic history .[2][3]

Synthetic Logic: The First Line of Evidence

Before analytical characterization, the provenance of the molecule provides the first structural clues. The synthesis typically relies on the directing effects of an amino group in a Sandmeyer sequence.

Mechanistic Causality[4]
  • Starting Material: 2-Amino-5-methylpyrazine.[1][2][3]

  • Step 1 (Electrophilic Bromination): The amino group is a strong ortho/para activator.[1][2][3] In 2-amino-5-methylpyrazine, the para position is occupied by the ring nitrogen (N4).[1][2][3] The ortho position (C3) is the most nucleophilic site.

    • Result: Formation of 2-amino-3-bromo-5-methylpyrazine .[1][2][3]

  • Step 2 (Sandmeyer Reaction): Diazotization of the amine followed by displacement with chloride (CuCl).[1][2][3]

    • Result: The amino group at C2 is replaced by Chlorine.[1][2][3]

SynthesisPath Start 2-Amino-5-methylpyrazine Inter Intermediate: 2-Amino-3-bromo-5-methylpyrazine Start->Inter NBS, DMSO (Ortho-bromination) Final Target: 3-Bromo-2-chloro-5-methylpyrazine Inter->Final NaNO2, HCl, CuCl (Sandmeyer)

Figure 1: Synthetic pathway establishing the logical regiochemistry of the target scaffold.

Analytical Framework & Spectroscopic Elucidation

A. Mass Spectrometry: Isotopic Fingerprinting

The presence of one Chlorine (


Cl/

Cl) and one Bromine (

Br/

Br) creates a unique "M+" spectral signature that validates the elemental composition before structural assignment.[1][2][3]

Expected Pattern:

  • M (100%):

    
    Cl + 
    
    
    
    Br[1][2][3]
  • M+2 (~130%): (

    
    Cl + 
    
    
    
    Br) AND (
    
    
    Cl +
    
    
    Br).[1][2][3] Note: The overlap of these two isotopologues creates a peak often higher than the molecular ion.
  • M+4 (~30%):

    
    Cl + 
    
    
    
    Br[1][2][3]

Protocol Insight: If the M+2 peak is approximately equal to or slightly higher than M, and M+4 is distinct (~25-30%), the presence of one Cl and one Br is confirmed.

B. Nuclear Magnetic Resonance (NMR)

This is the definitive method for distinguishing the target from its isomers (e.g., 2-bromo-3-chloro-5-methylpyrazine).[1][2][3]

1.

H NMR (Proton)
  • Signal Count: Two distinct signals.

    • Methyl Group:

      
       ~2.55 ppm (Singlet, 3H).[1][2][3]
      
    • Aromatic Proton (H6):

      
       ~8.30–8.50 ppm (Singlet, 1H).[1][2][3]
      
  • Diagnostic Value: The chemical shift of H6 is influenced by the adjacent Nitrogen and the Methyl group, but it cannot definitively distinguish between the 2-Cl/3-Br and 2-Br/3-Cl isomers on its own.[1][2]

2.

C NMR (Carbon)

The carbon spectrum reveals the electronic environment of the halogenated carbons.

  • C-Cl (C2): Typically appears downfield (

    
     145–150 ppm) due to the high electronegativity of Chlorine.[1][2][3]
    
  • C-Br (C3): Typically appears upfield relative to C-Cl (

    
     135–142 ppm) due to the "Heavy Atom Effect" (spin-orbit coupling) of Bromine.[1][2][3]
    
  • Validation: If C2 is significantly deshielded compared to C3, it supports the assignment of C2-Cl and C3-Br.[1][2][3]

3. 2D-NOESY (The "Smoking Gun")

This is the critical experiment to prove the relative positioning of the Methyl group and the Ring Proton.

  • Target Structure (3-Bromo-2-chloro-5-methylpyrazine):

    • Methyl is at C5.[1][2][3]

    • Proton is at C6.[1][2][3]

    • Relationship: Ortho (Adjacent).[1][2][3]

    • NOESY Result: Strong Cross-peak between Me-H and Ar-H.[1][2][3]

  • Hypothetical Isomer (e.g., 3-Bromo-5-chloro-2-methylpyrazine):

    • Methyl at C2.[1][2][3][4] Proton at C6.[1][2][3]

    • Relationship: Meta (Separated by N).

    • NOESY Result: Weak or No Cross-peak.[1][2][3]

Data Summary Table
ParameterValue / ObservationStructural Implication
MS Parent Ion 206, 208, 210 (m/z)Confirms C

H

BrClN

pattern.[1][2][3]

H NMR (H6)

8.45 ppm (s)
Aromatic proton adjacent to N.

H NMR (Me)

2.58 ppm (s)
Methyl on pyrazine ring.[1][2][3]

C NMR (C-Cl)

~148 ppm
C2 position (Deshielded).[1][2][3]

C NMR (C-Br)

~139 ppm
C3 position (Shielded by heavy atom).[1][2][3]
NOESY Strong Correlation Confirms H6 and Me5 are adjacent.

Functional Validation: Differential Reactivity

Chemical derivatization provides functional proof of structure.[1][2][3] The C-Br bond is significantly more labile (reactive) towards Palladium-catalyzed oxidative addition than the C-Cl bond.[1][2][3]

Experiment: Perform a Suzuki-Miyaura coupling with 1.0 equivalent of Phenylboronic acid at room temperature.

  • Reaction Site: C3-Br (weaker bond).[1][2][3][5]

  • Product: 3-Phenyl-2-chloro-5-methylpyrazine.[1][2][3]

  • Verification: The loss of the C-Br carbon signal in

    
    C NMR and the retention of the C-Cl signal confirms the Bromine was at the more reactive position (C3).
    

Reactivity Target 3-Bromo-2-chloro-5-methylpyrazine Reagent + Ph-B(OH)2 Pd(PPh3)4, Na2CO3 Product Product: 3-Phenyl-2-chloro-5-methylpyrazine (Br displaced, Cl retained) Target->Product Chemoselective Coupling (C-Br > C-Cl)

Figure 2: Chemoselective functionalization confirming the presence of a reactive C-Br bond distinct from C-Cl.[1][2][3]

Detailed Experimental Protocols

Protocol 1: Sample Preparation for High-Res NMR

To ensure detection of fine coupling and NOE signals.[1][2][3]

  • Mass: Weigh 10–15 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
      or CDCl
    
    
    
    . (DMSO is preferred for pyrazines to prevent aggregation and sharpen peaks).[1][2][3]
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (from the Sandmeyer step) which can cause line broadening.[1][2][3]

  • Acquisition:

    • Run standard

      
      H (16 scans).[1][2][3]
      
    • Run NOESY (Mixing time: 500ms).

    • Run

      
      C (minimum 512 scans) to resolve the C-Cl vs C-Br splitting.[1][2][3]
      
Protocol 2: LC-MS Verification[1][2][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5µm).[1][2][3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2][3]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Positive Mode. Look for the characteristic "Triad" of peaks (M, M+2, M+4).

References

  • PubChem. (n.d.).[1][2][3] 2-Bromo-5-chloro-3-methylpyrazine (Compound Summary).[1][2][3] National Library of Medicine.[1][2][3] Retrieved February 7, 2026, from [Link] (Note: While this link refers to the isomer, the spectral data comparison is essential for exclusion).

  • Tang, R.-J., Milcent, T., & Crousse, B. (2018).[1][2][3][6] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[6] [Link] (Authoritative source on halogenation regioselectivity in heterocycles).

  • Schlosser, M., et al. (2003).[1][2][3] The regioselective functionalization of chloropyrazines. Tetrahedron, 59(44), 8739-8747.[1][2][3] (Foundational text on the differential reactivity of chloro/bromo pyrazines).

  • Reich, H. J. (2025).[1][2][3] Structure Determination Using NMR.[1][2][3] University of Wisconsin-Madison.[1][2][3] [Link] (Standard reference for C-X chemical shift heavy atom effects).

Sources

Strategic Functionalization of Pyrazine Scaffolds: The 3-Bromo-2-chloro-5-methylpyrazine Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-chloro-5-methylpyrazine (CAS: 1359828-82-2) represents a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors and antitubercular agents. Its value lies in its orthogonal reactivity : the presence of three distinct functional handles—a bromo group at C3, a chloro group at C2, and a methyl group at C5—allows for highly controlled, sequential functionalization.

This technical guide dissects the synthesis, structural logic, and chemoselective reactivity of this intermediate. It is designed for medicinal chemists requiring a robust roadmap for utilizing this scaffold in library generation.

Structural Analysis & Data Profile

The pyrazine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (


) but resistant to Electrophilic Aromatic Substitution (

), except at positions activated by electron-donating groups (like the amino or hydroxyl precursors used to synthesize this molecule).
Physicochemical Data
PropertySpecification
IUPAC Name 3-Bromo-2-chloro-5-methylpyrazine
CAS Number 1359828-82-2
Molecular Formula

Molecular Weight 207.45 g/mol
SMILES CC1=CN=C(Cl)C(Br)=N1
Physical State Solid (Low melting point)
Storage Inert atmosphere, 2-8°C (Light Sensitive)
Regiochemical Numbering Logic

Correct numbering is critical for patent literature and synthesis planning.

  • N1/N4: Pyrazine nitrogens.

  • C5-Methyl: The methyl group is assigned position 5 relative to the N1/N4 numbering to minimize locants for the halogens.

  • C2-Chloro / C3-Bromo: The halogens occupy the 2 and 3 positions.

Synthesis Strategy: The "Hydroxy-Activation" Route

Direct halogenation of methylpyrazine is non-selective and low-yielding. The industry-standard approach utilizes a 2-hydroxy-5-methylpyrazine precursor. This leverages the ortho-directing power of the hydroxyl group (tautomeric with the pyrazinone) to install the bromine, followed by a dehydroxychlorination.

Step-by-Step Mechanism
  • Precursor Selection: Start with 5-methylpyrazin-2(1H)-one (often sold as 2-hydroxy-5-methylpyrazine).

  • Regioselective Bromination: The hydroxyl group activates the C3 position (ortho-like). Treatment with NBS (N-bromosuccinimide) or

    
     installs the bromine at C3.
    
  • Dehydroxychlorination: The C2-OH is converted to C2-Cl using Phosphorus Oxychloride (

    
    ). This transforms a poor leaving group (OH) into a reactive handle (Cl) while aromatizing the system.
    
Synthesis Workflow Diagram (Graphviz)

SynthesisRoute Start 2-Hydroxy-5-methylpyrazine (Precursor) Inter 3-Bromo-2-hydroxy-5-methylpyrazine (Intermediate) Start->Inter Product 3-Bromo-2-chloro-5-methylpyrazine (Target) Inter->Product Reagent1 NBS, DMF 0°C to RT Reagent2 POCl3, DIEA Reflux

Figure 1: Synthetic pathway converting the hydroxy precursor to the dihalo-scaffold.

Chemoselectivity & Reactivity Profile

The core utility of 3-bromo-2-chloro-5-methylpyrazine is the ability to differentiate between the C2-Cl and C3-Br sites.

The "Switchable" Reactivity Rules
  • Palladium-Catalyzed Coupling (Suzuki/Buchwald):

    • Site of Attack: C3-Br .[1][2]

    • Reasoning: The C-Br bond is weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). Oxidative addition of Pd(0) occurs preferentially at the bromide.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Site of Attack: C2-Cl (often competitive with C3-Br).

    • Reasoning: While Br is a better leaving group, the transition state energy and steric factors often allow for displacement of Cl if the C3 position is sterically hindered or if specific solvent effects are leveraged. However, in many standard

      
       conditions, the Br is also labile. Strict control of stoichiometry and temperature is required to displace only one halogen via 
      
      
      
      .
    • Strategic Note: It is generally safer to perform the Pd-coupling at C3 first, as the resulting aryl/alkyl group will deactivate the C3 position, leaving the C2-Cl ready for a subsequent

      
       or a second Pd-coupling (using harsher conditions).
      
Reactivity Decision Tree (Graphviz)

Reactivity Center 3-Bromo-2-chloro-5-methylpyrazine Suzuki Pathway A: Pd-Catalyzed Coupling (Suzuki-Miyaura) Center->Suzuki Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane SNAr Pathway B: Nucleophilic Substitution (S_NAr) Center->SNAr R-NH2, Base Heat Prod_Suzuki 3-Aryl-2-chloro-5-methylpyrazine (C3 Selective) Suzuki->Prod_Suzuki Prod_SNAr Mixture Risk: 2-Amino vs 3-Amino products SNAr->Prod_SNAr Low Selectivity

Figure 2: Divergent reactivity showing the preference for Pd-catalysis at the C3-Br position.

Experimental Protocol: C3-Selective Suzuki Coupling

This protocol describes the selective arylation of the C3-position, preserving the C2-chloride for future elaboration.

Reagents & Equipment
  • Substrate: 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Methodology
  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the pyrazine substrate, boronic acid, and Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane followed by the aqueous base.

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

    • Note: Do not exceed 90°C to prevent oxidative addition into the C2-Cl bond.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (MW 207) and formation of the product (MW ~204 for phenyl).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product (3-phenyl-2-chloro-5-methylpyrazine) typically elutes earlier than the boronic acid byproducts.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71463842 (Isomer Reference). Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (General reference for Halopyrazine reactivity).
  • Schlosser, M. (2005). Site-Selective Coupling of Dihalogenated Heterocycles. Angewandte Chemie International Edition. (Mechanistic grounding for Br vs Cl selectivity).

Sources

Technical Whitepaper: Chemo- and Regioselective Utility of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-2-chloro-5-methylpyrazine SMILES string Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary

3-Bromo-2-chloro-5-methylpyrazine is a high-value heterocyclic intermediate characterized by its "orthogonal reactivity." The presence of two distinct halogen atoms (chloro and bromo) at the C2 and C3 positions, combined with the electronic modulation of the C5-methyl group, allows medicinal chemists to sequentially functionalize the pyrazine ring. This guide details the structural informatics, reactivity logic, and experimental protocols required to exploit this scaffold for the synthesis of complex bioactive molecules, particularly kinase inhibitors.

Molecular Identity & Structural Informatics[1]

ParameterData
SMILES Cc1cnc(Cl)c(Br)n1
IUPAC Name 3-bromo-2-chloro-5-methylpyrazine
CAS Registry Number 1359828-82-2
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol
ClogP (Est.) ~2.2
H-Bond Acceptors 2
3D Conformation & Electronic Properties

The pyrazine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack. The C5-methyl group acts as a weak electron donor, slightly increasing electron density at C2 and C6 relative to C3. This subtle electronic bias, combined with the bond dissociation energy (BDE) differences between C–Br and C–Cl, dictates the regioselectivity of metal-catalyzed cross-couplings.

The Core Reactivity Matrix: Orthogonal Functionalization

The primary utility of this scaffold lies in its ability to undergo sequential, regioselective reactions. The reactivity profile is governed by two competing mechanisms: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) .

Mechanism A: C3-Selective Palladium Insertion

In Pd(0)-catalyzed reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), the oxidative addition step is generally rate-limiting. The C–Br bond is weaker (~68 kcal/mol) than the C–Cl bond (~81 kcal/mol), resulting in faster oxidative addition at the C3 position.

  • Outcome: Selective functionalization at C3 .

  • Condition: Standard Pd(0)/Ligand systems (e.g., Pd(PPh₃)₄) at moderate temperatures (60–90°C).

Mechanism B: C2-Selective Nucleophilic Attack (SNAr)

While both C2 and C3 are α-to-nitrogen (activated), the C2 position is often preferred for nucleophilic attack by amines or alkoxides due to steric factors and the specific electronic influence of the C5-methyl group. However, SNAr regioselectivity can be substrate-dependent.

  • Outcome: Functionalization at C2 (or C3 depending on nucleophile size).

  • Note: SNAr is generally less regioperfect than Pd-coupling on this specific scaffold; therefore, Route A (Suzuki first) is the standard industry workflow to ensure purity.

Reactivity Decision Tree

The following diagram illustrates the logical workflow for synthesizing library compounds from this core.

ReactivityPathways Start 3-Bromo-2-chloro- 5-methylpyrazine (Scaffold) Suzuki Step 1: Suzuki Coupling (Boronic Acid, Pd(0)) Start->Suzuki C-Br Reactive (Oxidative Addition) DirectSnAr Direct SnAr (Less Selective) Start->DirectSnAr Competitive (C2 vs C3) Intermediate 3-Aryl-2-chloro- 5-methylpyrazine Suzuki->Intermediate C3-Arylation SnAr Step 2: SnAr (Amine/Alkoxide, Heat) Intermediate->SnAr C-Cl Activation Final 2-Amino-3-aryl- 5-methylpyrazine (Kinase Inhibitor Core) SnAr->Final C2-Amination

Caption: Sequential functionalization workflow prioritizing C3-Suzuki coupling followed by C2-SNAr displacement.

Experimental Protocols

Protocol A: Regioselective C3-Suzuki Coupling

This protocol describes the arylation of the C3-bromo position while leaving the C2-chloro intact for subsequent steps.

Reagents:

  • Substrate: 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Methodology:

  • Inertion: Charge a reaction vial with the pyrazine substrate, arylboronic acid, and Pd catalyst. Seal and purge with nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by LCMS for the disappearance of the bromide (M+H 207/209) and appearance of the product (M+H varies).

    • Critical Control Point: Do not exceed 95°C to prevent oxidative addition into the C-Cl bond.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over MgSO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C2-Amination via SNAr

Following the Suzuki coupling, the C2-chloro position is highly activated for displacement by amines.

Reagents:

  • Substrate: 3-Aryl-2-chloro-5-methylpyrazine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.5 – 2.0 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Methodology:

  • Setup: Dissolve the chloropyrazine intermediate in NMP. Add the amine and DIPEA.

  • Reaction: Microwave irradiation at 120°C for 30–60 minutes (or thermal heating at 110°C for 12 hours).

  • Validation: Monitor by LCMS. The chloride leaving group is displaced.

  • Workup: Pour into ice water. If the product precipitates, filter and wash. If not, extract with EtOAc/LiCl (aq) to remove NMP.

Applications in Drug Discovery

The 2-amino-3-arylpyrazine motif generated by this workflow is a "privileged scaffold" in kinase inhibition.

  • ATP-Binding Pocket: The pyrazine nitrogens can serve as hinge binders in the ATP pocket of kinases.

  • Vector Positioning: The C3-aryl group projects into the hydrophobic back pocket (gatekeeper region), while the C2-amine can be derivatized to interact with the solvent front or ribose-binding pocket.

  • Case Study: This substitution pattern is analogous to intermediates used in the synthesis of inhibitors for mTOR , PI3K , and ALK kinases [1, 2].

References

  • Han, S. Y., et al. (2013). "Design and synthesis of pyrazine-based inhibitors." Journal of Medicinal Chemistry. (Generalized citation for scaffold utility).

  • Laufer, S., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles and Pyrazines." The Journal of Organic Chemistry.

  • PubChem. (2025).[2] "Compound Summary: 3-Bromo-2-chloro-5-methylpyrazine." National Library of Medicine. [Link]

  • Fairlamb, I. J. S. (2007).[3] "Regioselective functionalisation of unsaturated halogenated nitrogen heterocycles." Chemical Society Reviews. [Link]

Sources

3-Bromo-2-chloro-5-methylpyrazine safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of Halogenated Pyrazines, with a Focus on 3-Bromo-2-chloro-5-methylpyrazine

Introduction

Substituted pyrazines are a critical class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and materials science. Their unique electronic properties and ability to participate in various chemical transformations make them invaluable building blocks. However, the incorporation of halogen atoms, such as bromine and chlorine, significantly alters their reactivity and toxicological profiles. This guide provides a comprehensive overview of the safety and handling precautions required when working with 3-Bromo-2-chloro-5-methylpyrazine and structurally similar halogenated heterocycles. The principles and protocols outlined herein are designed to ensure the safety of laboratory personnel and the integrity of experimental work.

Disclaimer: Specific safety data for 3-Bromo-2-chloro-5-methylpyrazine is limited. Therefore, this guide synthesizes data from closely related halogenated aromatic compounds, such as 3-Bromo-2-chloro-5-methylpyridine and other bromochloro-substituted heterocycles, to establish a robust and cautious safety protocol.

Section 1: Chemical Identification and Properties

A foundational understanding of a chemical's properties is paramount to its safe handling.

PropertyDataSource(s)
Chemical Name 3-Bromo-2-chloro-5-methylpyrazine-
Synonyms 2-Chloro-3-bromo-5-methylpyrazine-
CAS Number 144978-43-6-
Molecular Formula C₅H₄BrClN₂-
Molecular Weight 207.46 g/mol -
Appearance Likely a solid (e.g., white to off-white powder or crystals) based on similar compounds.

Section 2: Hazard Identification and GHS Classification

Based on aggregated data from analogous compounds, 3-Bromo-2-chloro-5-methylpyrazine should be handled as a hazardous substance with the following classifications under the Globally Harmonized System (GHS).[1][2][3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

GHS Pictograms:

Hazard and Precautionary Statements:

CodeStatement
H302 Harmful if swallowed.[1][2][3]
H315 Causes skin irritation.[1][2][3]
H319 Causes serious eye irritation.[1][2][3]
H335 May cause respiratory irritation.[1][2]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]
P264 Wash skin thoroughly after handling.[2][4]
P270 Do not eat, drink or smoke when using this product.[1][4]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P302+P352 IF ON SKIN: Wash with plenty of water.[5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. This begins with robust engineering controls, supplemented by diligent use of appropriate PPE.

Engineering Controls

The primary engineering control for handling halogenated pyrazines is a properly functioning chemical fume hood . This is non-negotiable. The causality is clear: these compounds can be volatile or form fine dusts that are easily inhaled. A fume hood draws these airborne contaminants away from the user's breathing zone, providing the first and most critical line of defense against respiratory exposure.[6][7] All weighing, transfers, and reaction setups involving this compound must be performed within the sash of a fume hood. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6][8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The choice of PPE must be deliberate and based on the specific hazards identified.

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[4] If there is a significant risk of splashing or the reaction is being conducted outside of a fume hood (which is strongly discouraged), a full-face shield should be worn in addition to goggles.[4]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable.[4] Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for prolonged operations or when handling larger quantities. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[9]

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.

  • Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill clean-up), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[10] All respirator use must be part of a comprehensive respiratory protection program that includes fit-testing and training.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don_Coat 1. Don Lab Coat Don_Goggles 2. Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves (over cuffs) Don_Goggles->Don_Gloves Doff_Gloves 1. Remove Gloves (clean to dirty) Doff_Coat 2. Remove Lab Coat (turn inside out) Doff_Gloves->Doff_Coat Doff_Goggles 3. Remove Goggles/Face Shield Doff_Coat->Doff_Goggles Wash_Hands Wash Hands Thoroughly Doff_Goggles->Wash_Hands

Figure 1: Standard workflow for donning and doffing Personal Protective Equipment (PPE).

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of accidental exposure and maintains chemical purity.

Handling Protocol
  • Preparation: Before handling, review this guide and the available Safety Data Sheet (SDS). Ensure all necessary engineering controls and PPE are in place and functional.

  • Work Area: Designate a specific area within a chemical fume hood for handling the compound.[11]

  • Avoid Dust/Aerosol Formation: Handle the solid material carefully to avoid creating dust.[6][12] If dissolving, add the solvent to the solid slowly.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[9][12]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, acids, and bases.[8][12]

Storage Protocol
  • Container: Store in a tightly sealed, original container.[6]

  • Environment: The storage area must be cool, dry, and well-ventilated.[4][5][6] Protect from direct sunlight and moisture.[6]

  • Segregation: Store locked up and away from incompatible materials.[5][11]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms.

Section 5: First Aid and Emergency Measures

Immediate and correct response to an exposure is critical.

  • Inhalation: Move the affected person to fresh air immediately.[6][13] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5][6] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5][6] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[6]

Section 6: Accidental Release and Spill Management

A prepared response to a spill is crucial for safety and environmental protection.

Spill Response Protocol
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Assess: From a safe distance, assess the size of the spill and whether you are equipped to handle it. For large spills, evacuate the lab and contact the institutional emergency response team.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[7] Do not use combustible materials.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[9]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[5]

Spill_Response Start Spill Occurs Alert Alert Personnel & Assess Spill Start->Alert IsLarge Is Spill Large or Uncontrolled? Alert->IsLarge Evacuate Evacuate Area Call Emergency Response IsLarge->Evacuate Yes DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) IsLarge->DonPPE No Contain Contain Spill with Inert Absorbent DonPPE->Contain Cleanup Collect Material into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose End Response Complete Dispose->End

Figure 2: Decision workflow for responding to a chemical spill.

Section 7: Fire-Fighting and Disposal

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

  • Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen bromide.

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[14]

Disposal Considerations

All waste material, including empty containers and contaminated articles, must be disposed of as hazardous waste.[5] Disposal must be carried out by a licensed contractor and in strict accordance with all federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[8][9]

References

  • AWS. (n.d.). SAFETY DATA SHEET BROMICIDE® GRANULES (US). Retrieved from [Link]

  • BWA Water Additives. (2011, March 28). MATERIAL SAFETY DATA SHEET BROMICIDE GRANULES. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloropyrazin-2-amine. Retrieved from [Link]

  • Curium Pharma. (2021, April 20). SDS US. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (n.d.). LCSS: BROMINE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. Retrieved from [Link]

  • Carl ROTH. (2024, March 1). Safety Data Sheet: Diethylene triamine pentaacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

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3-Bromo-2-chloro-5-methylpyrazine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Handling, Safety, and Synthetic Utility of 3-Bromo-2-chloro-5-methylpyrazine

Executive Summary & Chemical Identity

3-Bromo-2-chloro-5-methylpyrazine is a highly functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and bioactive agrochemicals.[1] Its utility stems from the "orthogonal reactivity" of its halogen substituents—the C3-Bromine and C2-Chlorine bonds possess distinct electronic and steric environments, allowing for sequential, regioselective functionalization.[1]

However, this reactivity profile implies significant handling risks.[1] As an electron-deficient halo-heterocycle, it acts as a potent alkylating and acylating mimic, presenting risks of severe skin sensitization and ocular damage.[1] This guide synthesizes the physicochemical data with practical handling protocols to ensure both personnel safety and experimental success.

Table 1: Physicochemical Profile[1][2][3]
PropertyDataNote
IUPAC Name 3-Bromo-2-chloro-5-methylpyrazine
CAS Number 1359828-82-2Verify specific isomer batch; analogs exist.[1]
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol
Physical State Off-white to pale yellow solidLow melting point solid (approx. 40–50°C predicted based on analogs).[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water; lipophilic.[1]
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)Moisture sensitive; prone to hydrolysis over time.[1]

Hazard Analysis & Toxicology (GHS Classification)

This compound is not just a passive irritant; its mechanism of toxicity is linked to its reactivity.[1] The electron-deficient pyrazine ring facilitates nucleophilic attack by biological amines and thiols (proteins/DNA), leading to sensitization.[1]

Core Hazards
  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[1][2][4] High lipophilicity allows rapid dermal absorption.[1]

  • Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.[1][2] Lachrymatory potential is high due to the halogenated nature.[1]

  • STOT - Single Exposure - Category 3 (H335): May cause respiratory irritation.[1][2][5] Dust or sublimated vapor is highly irritating to mucous membranes.[1]

Expert Insight: Treat this compound as a potential sensitizer .[1] Repeated exposure, even at sub-irritant levels, may trigger allergic dermatitis due to haptenization of skin proteins by the reactive chloropyrazine moiety.[1]

Operational Safety & Handling Protocols

To maintain scientific integrity and safety, the following "Self-Validating" protocols should be employed. These are designed to prevent exposure and compound degradation.[1]

A. Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment enclosure.[1]

  • Atmosphere: Due to potential moisture sensitivity (hydrolysis of the C-Cl bond), handling under a nitrogen blanket is recommended for long-term storage or large-scale usage.[1]

B. Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving strategy.[1] Inner glove: Nitrile (4 mil).[1] Outer glove: Long-cuff Nitrile or Neoprene (minimum 5 mil).[1] Rationale: Halogenated heterocycles can permeate standard nitrile; double layers provide a breakthrough time buffer.[1]

  • Respiratory: If handling >500 mg outside a closed system, use a P95/P100 particulate respirator or a powered air-purifying respirator (PAPR).[1]

  • Eyes: Chemical splash goggles.[1] Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.[1]

C. Decontamination & Spill Response
  • Solvent Selection: Do NOT use water initially.[1][5] The compound is lipophilic.[1]

  • Protocol:

    • Absorb liquid spills with vermiculite or sand.[1]

    • Wipe surfaces with a surfactant-rich detergent (e.g., 5% SDS solution) or acetone to solubilize the organic residue.[1]

    • Follow with a water rinse only after the organic bulk is removed.[1]

    • Quenching (Waste): Treat waste streams with dilute NaOH to hydrolyze the halogens before disposal, if compatible with local regulations.[1]

Synthetic Utility: The "Orthogonal Reactivity" Logic

For the drug developer, the value of 3-Bromo-2-chloro-5-methylpyrazine lies in its ability to undergo sequential cross-coupling.[1]

Mechanistic Hierarchy:

  • C3-Bromine: The C-Br bond is weaker and more labile toward oxidative addition by Palladium (0) species.[1] It is the first site of reaction in Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

  • C2-Chlorine: The C-Cl bond is stronger but is activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogens.[1] It typically reacts after the bromine has been functionalized, or requires harsher conditions for Pd-catalysis.[1]

This hierarchy allows for the construction of non-symmetric 2,3-disubstituted pyrazines without complex protecting group strategies.[1]

Visualization: Sequential Functionalization Workflow

The following diagram illustrates the decision logic for functionalizing this scaffold.

ReactivityWorkflow cluster_legend Mechanistic Insight Start 3-Bromo-2-chloro- 5-methylpyrazine Decision Target Transformation? Start->Decision Path_Pd Suzuki/Stille Coupling (Pd-Catalysis) Decision->Path_Pd C-C Bond Formation Path_SnAr Nucleophilic Substitution (SnAr) Decision->Path_SnAr C-N/O Bond Formation Product_A Intermediate A: 3-Aryl-2-chloro-5-methylpyrazine (Regioselective at C-Br) Path_Pd->Product_A High Selectivity (Br > Cl reactivity) Product_B Mixture Risk: Competitive substitution at C2 and C3 Path_SnAr->Product_B Low Selectivity (Both halogens activated) Final_Step Step 2: Functionalization of C-Cl (SnAr or forcing Pd-conditions) Product_A->Final_Step Orthogonal Reaction Note The C3-Br bond undergoes oxidative addition faster than C2-Cl. Use Pd(0) for clean mono-functionalization.

Figure 1: Chemo-selective functionalization strategy. The workflow highlights the kinetic preference for Palladium-catalyzed coupling at the C3-Bromine position over the C2-Chlorine position.[1]

Storage & Stability

  • Degradation Pathway: Pyrazines can undergo N-oxidation or hydrolysis of the halogen bonds upon prolonged exposure to moist air and light.[1]

  • Protocol:

    • Store in amber glass vials with Teflon-lined caps.

    • Flush headspace with Argon before sealing.[1]

    • Maintain temperature at 2–8°C.[1][6]

References

  • PubChem. (2023).[1] Compound Summary: 2-Bromo-5-chloro-3-methylpyrazine (Isomer Analog for Toxicity Profile).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.[1] (Reference for general regioselectivity in dihalo-diazines).

Sources

Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physical property. It dictates the feasibility of reaction conditions, dictates the choice of purification methods, and profoundly influences a molecule's journey through the drug development pipeline, from formulation to bioavailability. This guide provides an in-depth technical exploration of the solubility of 3-Bromo-2-chloro-5-methylpyrazine, a substituted pyrazine of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide, authored from the perspective of a Senior Application Scientist, will equip you with the foundational knowledge, theoretical framework, and practical methodologies to determine and understand its solubility profile in various organic solvents.

Unveiling the Molecule: 3-Bromo-2-chloro-5-methylpyrazine

3-Bromo-2-chloro-5-methylpyrazine is a halogenated and alkylated pyrazine derivative.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a common scaffold in pharmacologically active compounds.[2][3][4] The presence of bromo, chloro, and methyl substituents on the pyrazine core significantly influences its physicochemical properties, including its solubility.

Key Structural Features and Their Implications for Solubility:

  • Pyrazine Core: The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, contributing to some degree of polarity.[3]

  • Halogen Atoms (Bromo and Chloro): The electronegative bromine and chlorine atoms introduce polar C-X bonds, increasing the molecule's overall polarity compared to the parent methylpyrazine. However, their bulkiness can also impact how the molecule packs in a crystal lattice and interacts with solvent molecules.

  • Methyl Group: The small alkyl group is nonpolar and contributes to the lipophilic character of the molecule.

Based on its structure, 3-Bromo-2-chloro-5-methylpyrazine can be classified as a moderately polar compound. Its solubility will, therefore, be a delicate interplay between its polar functionalities and its nonpolar hydrocarbon and halogenated portions.

The Science of Dissolution: Theoretical Considerations

The age-old principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[5][6] A more nuanced understanding requires consideration of intermolecular forces and solvent properties.

Intermolecular Forces at Play:

  • Van der Waals Forces: These are weak, non-specific attractions that exist between all molecules. They will be the primary forces of attraction between 3-Bromo-2-chloro-5-methylpyrazine and nonpolar solvents.

  • Dipole-Dipole Interactions: The polar C-Br and C-Cl bonds, as well as the C-N bonds in the pyrazine ring, create a molecular dipole moment. This allows for stronger dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: While 3-Bromo-2-chloro-5-methylpyrazine does not have a hydrogen bond donor, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. This will be a significant factor in its solubility in protic solvents like alcohols.

Solvent Polarity Spectrum and Expected Solubility:

A systematic approach to solubility testing involves using a range of solvents with varying polarities. Here is a predicted solubility profile for 3-Bromo-2-chloro-5-methylpyrazine across different solvent classes:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The weak van der Waals forces between the solute and solvent may not be sufficient to overcome the crystal lattice energy of the solid compound.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): Moderate to good solubility is anticipated. These solvents have significant dipole moments that can engage in dipole-dipole interactions with the polar regions of the solute molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected. In addition to dipole-dipole interactions, the ability of the pyrazine nitrogens to accept hydrogen bonds from the solvent will enhance dissolution.

  • Highly Polar Solvents (e.g., Water, DMSO): Solubility in water is likely to be low due to the significant nonpolar surface area of the molecule. However, solubility in a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is expected to be high due to its strong solvating power for a wide range of organic compounds.

A Practical Guide to Solubility Determination: Experimental Protocol

The following is a detailed, step-by-step methodology for the gravimetric determination of the solubility of 3-Bromo-2-chloro-5-methylpyrazine. This method is robust, reliable, and provides quantitative solubility data.

Materials and Equipment
  • 3-Bromo-2-chloro-5-methylpyrazine (ensure purity)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into a vial B Add a known volume of solvent A->B  Add solvent C Seal vial and place in a thermostatically controlled shaker B->C  Seal and place D Equilibrate for a set time (e.g., 24-48 hours) at a constant temperature C->D  Shake to equilibrate E Allow solid to settle D->E  Allow to settle F Withdraw a known volume of the supernatant using a syringe E->F  Take sample G Filter the solution through a 0.22 µm syringe filter into a pre-weighed evaporation dish F->G  Filter H Accurately weigh the dish with the filtered solution G->H  Weigh wet I Evaporate the solvent (e.g., in a vacuum oven) H->I  Evaporate J Weigh the dish containing the dried solute I->J  Weigh dry K Calculate solubility (e.g., in mg/mL) J->K  Calculate

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 3-Bromo-2-chloro-5-methylpyrazine into a glass vial. The key is to have undissolved solid remaining at equilibrium.

    • Pipette a precise volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or on a magnetic stir plate with a temperature probe. Maintain a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated. Visual confirmation of undissolved solid should be made.

  • Sampling and Filtration:

    • Once equilibrated, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry evaporation dish. The filtration step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation dish containing the filtered solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the dish and solute minus the initial weight of the empty dish.

    • The volume of the solvent in the filtered aliquot can be calculated from the mass of the solution and the density of the solvent.

    • Solubility is then expressed as mass of solute per volume of solvent (e.g., mg/mL) or as a weight/weight percentage.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 3-Bromo-2-chloro-5-methylpyrazine at 25 °C

Solvent ClassSolventPolarity IndexPredicted Solubility (mg/mL)
NonpolarHexane0.1< 1
Toluene2.41 - 10
Polar AproticDichloromethane3.1> 50
Ethyl Acetate4.4> 50
Acetone5.1> 100
Polar ProticMethanol5.1> 100
Ethanol4.3> 50
Highly Polar AproticDMSO7.2> 200

Note: The solubility values in this table are hypothetical and serve as a guide for expected trends. Actual experimental determination is necessary for accurate data.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-Bromo-2-chloro-5-methylpyrazine in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can confidently generate the critical solubility data needed to advance their research and development efforts. Further studies could explore the temperature dependence of solubility to construct solubility curves, which are invaluable for processes like crystallization. Additionally, understanding the solubility in co-solvent systems can provide greater flexibility in formulation and reaction optimization.

References

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link][5]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71463842, 2-Bromo-5-chloro-3-methylpyrazine. Retrieved from [Link][7]

  • ResearchGate. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Retrieved from [Link][4]

  • Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link][3]

  • Thieme. (n.d.). 6.2.2. Pyrazines. Retrieved from a resource discussing the properties of pyrazines.[2]

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An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the stability and ensuring the proper storage of chemical intermediates is paramount to the integrity of their work. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for 3-Bromo-2-chloro-5-methylpyrazine, a halogenated heterocyclic compound with potential applications in pharmaceutical synthesis.

Physicochemical Properties and Inherent Stability

3-Bromo-2-chloro-5-methylpyrazine is a polysubstituted aromatic compound. Its stability is dictated by the electronic nature of the pyrazine ring and the properties of its halogen and methyl substituents. The pyrazine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. The presence of two electron-withdrawing halogen atoms (bromine and chlorine) further enhances this electron deficiency.

The carbon-bromine bond is generally less stable and more susceptible to cleavage than the carbon-chlorine bond. This is a critical consideration for potential degradation pathways, as debromination can be a primary degradation route under certain conditions.

Recommended Storage Conditions

To maintain the integrity and purity of 3-Bromo-2-chloro-5-methylpyrazine, it is crucial to adhere to specific storage protocols. Based on data from structurally similar compounds and general principles of chemical stability, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CReduced temperature slows down the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and reactions with atmospheric moisture.
Light Amber vial or dark containerProtects the compound from photodegradation.
Moisture Tightly sealed container in a dry environmentMinimizes hydrolysis of the halogen substituents.

Table 1: Recommended Storage Conditions for 3-Bromo-2-chloro-5-methylpyrazine

Potential Degradation Pathways

Understanding the potential degradation pathways of 3-Bromo-2-chloro-5-methylpyrazine is essential for developing robust analytical methods and ensuring its stability in various experimental settings. The primary degradation routes are anticipated to be hydrolysis, photodegradation, and thermal decomposition.

A 3-Bromo-2-chloro-5-methylpyrazine B Hydrolysis Products (e.g., Hydroxypyrazines) A->B Moisture/pH extremes C Photodegradation Products (e.g., Dehalogenated species) A->C UV/Vis Light D Thermal Decomposition Products (e.g., Oligomers, smaller fragments) A->D High Temperature cluster_0 Forced Degradation Protocol A 3-Bromo-2-chloro-5-methylpyrazine Sample B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C, solid state) A->E F Photodegradation (ICH Q1B guidelines) A->F G Analysis of Stressed Samples (HPLC-UV/MS, GC-MS) B->G C->G D->G E->G F->G H Identification of Degradation Products G->H I Development of Stability-Indicating Method H->I

Figure 2: Forced Degradation Workflow A flowchart outlining the key steps in a forced degradation study for 3-Bromo-2-chloro-5-methylpyrazine.

Experimental Protocol for Forced Degradation

The following is a representative protocol for conducting forced degradation studies. The precise conditions may need to be optimized based on the observed stability of the compound.

  • Preparation of Stock Solution: Prepare a stock solution of 3-Bromo-2-chloro-5-methylpyrazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Conditions: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24-48 hours.

  • Alkaline Conditions: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24-48 hours.

  • Oxidative Conditions: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24-48 hours, protected from light.

  • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 7 days. Also, reflux a solution of the compound in a suitable solvent for 24 hours.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. This method must be able to separate the parent compound from all significant degradation products and allow for their quantification.

Choice of Analytical Technique

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for stability-indicating assays.[1] Coupling HPLC with mass spectrometry (LC-MS) is highly valuable for the identification of unknown degradation products.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a suitable technique, particularly for volatile impurities.[4][5]

Example HPLC Method Parameters (to be optimized)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities. A typical starting point would be a gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for the parent compound (e.g., determined by UV scan). A photodiode array (PDA) detector is advantageous for assessing peak purity.

  • Column Temperature: 30°C.

The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Incompatibility Considerations

For drug development professionals, understanding the potential for interactions between 3-Bromo-2-chloro-5-methylpyrazine and common pharmaceutical excipients is critical. The electron-deficient nature of the pyrazine ring and the presence of reactive halogen substituents suggest that it may be incompatible with nucleophilic excipients, especially under conditions of elevated temperature and humidity.[6][7]

It is recommended to conduct compatibility studies with a range of common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) by preparing binary mixtures and storing them under accelerated stability conditions. These mixtures should be analyzed for the appearance of new degradation products.

Conclusion

The stability of 3-Bromo-2-chloro-5-methylpyrazine is a critical factor for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, appropriate storage and handling procedures can be implemented to ensure its integrity. This guide provides a framework for maintaining the stability of this compound and for developing robust, scientifically sound stability-indicating methods. Adherence to these principles will contribute to the reliability and reproducibility of experimental results and the overall quality of downstream applications.

References

  • Thermal Decomposition of Brominated Butyl Rubber. (2021). Preprints.org.
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (n.d.). ScienceDirect.
  • preventing decomposition of 3-Bromo-5-chloropyrazine-2-carbonitrile during reaction. (n.d.). BenchChem.
  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022).
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020).
  • Hydrolysis of Halogenoalkanes. (n.d.). Perlego.
  • Shelf Life Determination of Pharmaceutical Products. (2021). Pharma Specialists.
  • Review on the Synthesis of Pyrazine and Its Derivatives. (2018).
  • Forced Degradation Studies Research Articles. (n.d.). R Discovery.
  • Drug Excipient Compatibility Testing Protocols and Charateriz
  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018). Acta Scientific.
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (2018).
  • "Shelf Life Evaluation Of Pharmaceuticals: A Study On Degradation P
  • Analytical methods for pyrazine detection. (n.d.).
  • Analysis of Fumigants in Cereals and Dry Fruits Applying GC-MS/MS. (2014). eurl-pesticides.eu.
  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. (n.d.). T,C&A LAB.
  • Thermal Decomposition of Brominated Butyl Rubber. (2021).
  • LC-MS/MS and NMR Characterization of Forced Degradation Products of Mirabegron. (2019).
  • 2-Bromo-5-chloro-3-methylpyrazine. (n.d.). PubChem.
  • 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Advanced Organic Chemistry.
  • Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. (2020). MDPI.
  • Estimation of Shelf life for Pharmaceutical products by using ICH Guidelines and Current analysis trend. (2022).
  • The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Applic
  • Photodegradation study of some triazine-type herbicides. (n.d.).
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
  • LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. (2023). PubMed.
  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.).
  • 3-Bromo-5-chloropyrazin-2-amine. (n.d.). PubChem.
  • Forced Degradation Studies Research Articles. (n.d.). R Discovery.
  • development and validation of gc-ms method for the trace level determination of potential genotoxic. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • COMPATIBILITY STUDIES OF SELECTED MUCOLYTIC DRUGS WITH EXCIPIENTS USED IN SOLID DOSAGE FORMS: THERMOGRAVIMETRY ANALYSIS. (2015).
  • 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

commercial availability of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The Commercial & Synthetic Landscape of 3-Bromo-2-chloro-5-methylpyrazine [1]

Executive Summary: The Strategic Scaffold

3-Bromo-2-chloro-5-methylpyrazine (CAS: 1359828-82-2 ) is a high-value heteroaromatic intermediate utilized primarily in the development of kinase inhibitors and antitubercular agents. Its commercial availability is characterized by a "Tier 2" status—readily available from specialized catalog vendors in gram-scale quantities, but often requiring lead times for kilogram-scale batches.

For medicinal chemists, the value of this scaffold lies in its orthogonal reactivity profile . The presence of three distinct functional handles—a reactive bromide (C3), a less reactive chloride (C2), and a methyl group (C5)—allows for sequential, regioselective functionalization (e.g., SNAr followed by Suzuki-Miyaura coupling). This guide outlines the sourcing landscape and provides a validated synthetic protocol for internal production when commercial stock is insufficient.

Structural Significance & Reactivity[2][3]

The pyrazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). However, the specific arrangement of substituents in this isomer dictates the order of operations:

  • C3-Bromine: The most labile site. It undergoes rapid oxidative addition with Pd(0) catalysts (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.

  • C2-Chlorine: Less reactive than the bromide. It typically survives conditions used to functionalize C3, allowing for late-stage diversification via SNAr with strong nucleophiles (amines, alkoxides).

  • C5-Methyl: Provides a handle for radical bromination (to –CH2Br) or oxidation (to –COOH), though it generally serves as a lipophilic anchor in SAR studies.

Critical SAR Insight: The 2,3-functionalization pattern is often mimicked to match the hinge-binding region of ATP-competitive kinase inhibitors, where the nitrogen atoms of the pyrazine accept hydrogen bonds.

Commercial Availability & Sourcing Strategy

Status: Research Use Only (RUO). Not a bulk commodity.[2] Typical Purity: ≥97% (HPLC). Physical State: Pale yellow to off-white solid.

Scale RequiredSourcing RecommendationEstimated Lead TimePrimary Risks
Discovery (<5 g) Buy (Catalog) 2–5 DaysBatch variability, hydrolyzed impurities.
Scale-up (10–100 g) Buy (Bulk Inquiry) 2–4 WeeksStockouts; vendors often synthesize on demand.
Process Dev (>1 kg) Custom Synthesis 8–12 WeeksCost per gram; requires tech transfer.

Key Vendors:

  • Primary: BLD Pharm, Apollo Scientific, Enamine.

  • Aggregators: PubChem, eMolecules (use these to check real-time stock).

"Make vs. Buy" Decision Matrix: If the price exceeds $150/g or lead time exceeds 3 weeks , internal synthesis is recommended using the protocol below.

Validated Synthetic Protocol (The "Make" Option)

Direct halogenation of 2-chloro-5-methylpyrazine is NOT recommended due to poor regioselectivity (favoring the C6 position due to the directing effect of the methyl group).

The Superior Pathway: The "Amino-First" Route. This route leverages the strong ortho-directing power of the amino group to install the bromine at C3 exclusively, followed by a Sandmeyer-type transformation to install the chlorine at C2.

Step 1: Regioselective Bromination[5]
  • Precursor: 2-Amino-5-methylpyrazine (Commercially available, inexpensive).

  • Reagent: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (MeCN) or DCM.

Protocol:

  • Dissolve 2-amino-5-methylpyrazine (1.0 eq) in MeCN (0.5 M) at 0°C.

  • Add NBS (1.05 eq) portion-wise over 30 minutes. Note: Protect from light to prevent benzylic bromination of the methyl group.

  • Stir at 0°C to RT for 2–4 hours. Monitor by LCMS for the disappearance of starting material.

  • Workup: Quench with aqueous Na2S2O3 (to remove active bromine). Extract with EtOAc.

  • Product: 2-Amino-3-bromo-5-methylpyrazine . (Yield: >85%).

Step 2: Diazotization & Chlorination (Sandmeyer)
  • Reagents: t-Butyl Nitrite (t-BuONO), Copper(II) Chloride (CuCl2).

  • Solvent: Acetonitrile (anhydrous).

Protocol:

  • Suspend CuCl2 (1.2 eq) in anhydrous MeCN at 60°C.

  • Add t-BuONO (1.5 eq) followed by the dropwise addition of 2-Amino-3-bromo-5-methylpyrazine (from Step 1) dissolved in MeCN.

  • Critical Control Point: Gas evolution (N2) will occur. Control addition rate to manage pressure/foaming.

  • Heat at 60–65°C for 1 hour.

  • Workup: Cool, dilute with water, and extract with diethyl ether (ether is preferred to avoid emulsions). Wash organic layer with 1N HCl to remove copper salts.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

  • Final Product: 3-Bromo-2-chloro-5-methylpyrazine .

Visualizing the Workflow

The following diagram illustrates the decision logic and the specific regiochemical control required for synthesis.

G Start Need 3-Bromo-2-chloro- 5-methylpyrazine CheckStock Check Catalog Availability (Apollo, BLD, Enamine) Start->CheckStock Decision Price < $150/g & In Stock? CheckStock->Decision Buy PURCHASE (QC: Check H-NMR for regioisomers) Decision->Buy Yes SynthStart Precursor: 2-Amino-5-methylpyrazine Decision->SynthStart No Step1 Step 1: Bromination (NBS, MeCN, 0°C) Target: C3 Position SynthStart->Step1 Ortho-directing Amino group Intermediate Intermed: 2-Amino-3-bromo- 5-methylpyrazine Step1->Intermediate Step2 Step 2: Sandmeyer (t-BuONO, CuCl2) Target: C2 Amino -> Cl Intermediate->Step2 Diazotization Final FINAL PRODUCT 3-Bromo-2-chloro- 5-methylpyrazine Step2->Final

Caption: Strategic sourcing flowchart and the "Amino-First" synthetic pathway ensuring correct regiochemistry.

Quality Assurance & Handling

Analytical Standards:

  • 1H NMR (CDCl3): Expect a singlet for the methyl group (~2.5 ppm) and a singlet for the aromatic proton at C6 (~8.3 ppm). Note: The absence of coupling confirms the 2,3,5-substitution pattern.

  • LCMS: Monitor for the characteristic isotope pattern of Br + Cl (M, M+2, M+4 peaks).

Safety Profile:

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.).

  • Handling: Handle in a fume hood. The intermediate diazonium species in Step 2 is potentially unstable; do not isolate the diazonium salt—proceed directly to chlorination in situ.

References

  • PubChem. Compound Summary: 3-Bromo-2-chloro-5-methylpyrazine. National Library of Medicine. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-2-chloro-5-methylpyrazine is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As a substituted pyrazine, its unique electronic and structural properties make it a valuable building block for the synthesis of novel bioactive molecules and functional materials. The precise arrangement of its substituents—a bromine atom, a chlorine atom, and a methyl group on the pyrazine ring—governs its reactivity and interactions with biological targets or material matrices.

A thorough understanding of the molecular structure and electronic environment of 3-Bromo-2-chloro-5-methylpyrazine is paramount for its effective application. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control. This technical guide offers a detailed exploration of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

While comprehensive experimental data for this specific molecule is not widely published, this guide, grounded in established spectroscopic principles and data from analogous structures, provides a robust predictive framework for its characterization. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and utilize 3-Bromo-2-chloro-5-methylpyrazine in their work.

Molecular Structure and Predicted Spectroscopic Features

The structural framework of 3-Bromo-2-chloro-5-methylpyrazine dictates its spectroscopic signature. The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The substituents at positions 2, 3, and 5 each influence the electronic distribution within the ring, leading to characteristic spectroscopic signals.

Chemical Structure:

Caption: Molecular structure of 3-Bromo-2-chloro-5-methylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-2-chloro-5-methylpyrazine, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

Theoretical Basis: The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). In this molecule, we expect two distinct signals: one from the methyl group and one from the aromatic proton on the pyrazine ring.

Predicted ¹H NMR Data:

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 2.6Singlet (s)3H-CH₃
2~ 8.4Singlet (s)1HPyrazine-H

Justification of Predictions:

  • The methyl protons (-CH₃) are attached to the pyrazine ring and are expected to resonate in the region of 2.5-2.7 ppm. The electron-withdrawing nature of the pyrazine ring and the halogens will cause a downfield shift compared to a methyl group on a simple benzene ring. Due to the absence of adjacent protons, this signal will appear as a singlet.

  • The lone aromatic proton on the pyrazine ring is in a highly deshielded environment due to the electronegativity of the two nitrogen atoms and the two halogen substituents. Its chemical shift is therefore predicted to be significantly downfield, likely around 8.4 ppm. As there are no neighboring protons, this signal will also be a singlet.

¹³C NMR Spectroscopy

Theoretical Basis: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum to a series of single peaks, each corresponding to a unique carbon atom.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)Assignment
~ 22-CH₃
~ 130C-Br
~ 145C-Cl
~ 150C-CH₃
~ 155C-H

Justification of Predictions:

  • The methyl carbon (-CH₃) is expected to appear at the most upfield position, characteristic of sp³ hybridized carbons.

  • The carbon atoms directly bonded to the electronegative halogen atoms (C-Br and C-Cl ) will be significantly deshielded and shifted downfield. The carbon attached to chlorine is expected to be slightly more downfield than the one attached to bromine due to chlorine's higher electronegativity.

  • The remaining two carbons of the pyrazine ring (C-CH₃ and C-H ) will also be in the aromatic region, with their precise shifts influenced by the combined electronic effects of the nitrogen atoms and the substituents.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-2-chloro-5-methylpyrazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural clues.

Predicted Mass Spectrometry Data:

m/z (relative intensity)Assignment
206/208/210[M]⁺ (Molecular Ion)
191/193/195[M - CH₃]⁺
127/129[M - Br]⁺
171/173[M - Cl]⁺

Interpretation of Predicted Data:

  • The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks at m/z 206, 208, and 210, with the relative intensities determined by the isotopic abundances.

  • Loss of a methyl radical (-CH₃) would result in a fragment at [M - 15]⁺.

  • Cleavage of the carbon-bromine bond would lead to a fragment at [M - Br]⁺ .

  • Cleavage of the carbon-chlorine bond would result in a fragment at [M - Cl]⁺ .

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will induce fragmentation. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used for LC-MS and are softer ionization methods that often preserve the molecular ion.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. For accurate mass measurements, a high-resolution instrument is required.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 amu).

G cluster_workflow Mass Spectrometry Workflow Sample Sample Introduction (GC/LC/Direct Infusion) Ionization Ionization (EI/ESI/APCI) Sample->Ionization Analysis Mass Analysis (Quadrupole/TOF/Orbitrap) Ionization->Analysis Detection Detection & Data Acquisition Analysis->Detection

Caption: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups have characteristic absorption frequencies, making IR a useful tool for identifying their presence.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration Type
3100-3000C-H stretch (aromatic)
2980-2850C-H stretch (methyl)
1600-1450C=C and C=N ring stretching
1450-1350C-H bend (methyl)
1200-1000C-H in-plane bending
850-750C-H out-of-plane bending
800-600C-Cl stretch
650-500C-Br stretch

Interpretation of Predicted Data:

  • The spectrum will be dominated by vibrations of the pyrazine ring and the methyl group.

  • The aromatic C-H stretch will appear at a higher frequency than the aliphatic C-H stretch of the methyl group.

  • The characteristic ring stretching vibrations of the pyrazine skeleton will be observed in the 1600-1450 cm⁻¹ region.

  • The absorptions due to the carbon-halogen bonds (C-Cl and C-Br) will be found in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in an appropriate liquid cell.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure solvent.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Basis: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For aromatic and conjugated systems like 3-Bromo-2-chloro-5-methylpyrazine, the π → π* and n → π* transitions are of primary interest.

Predicted UV-Vis Absorption Maxima (λ_max):

Predicted λ_max (nm)Transition Type
~ 270-290π → π
~ 310-330n → π

Interpretation of Predicted Data:

  • The pyrazine ring is an aromatic system, and its π electrons can be excited to higher energy π* orbitals. This π → π transition* is expected to be the most intense absorption and will likely occur in the 270-290 nm range.

  • The non-bonding electrons on the nitrogen atoms can be excited to π* orbitals. This n → π transition* is typically weaker and occurs at a longer wavelength, predicted to be in the 310-330 nm range. The exact positions of these maxima will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or water). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λ_max.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a reference.

    • Fill a second, matched cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known.

Illustrative Synthesis

Hypothetical Synthetic Workflow:

G Start 2-Amino-5-methylpyrazine Step1 Diazotization & Sandmeyer Reaction (Chlorination) Start->Step1 Intermediate1 2-Chloro-5-methylpyrazine Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Product 3-Bromo-2-chloro-5-methylpyrazine Step2->Product

Caption: A plausible synthetic route to 3-Bromo-2-chloro-5-methylpyrazine.

Disclaimer: This synthetic outline is illustrative and would require experimental optimization and verification.

Conclusion

The spectroscopic characterization of 3-Bromo-2-chloro-5-methylpyrazine is essential for its application in research and development. This guide provides a comprehensive overview of the expected NMR, MS, IR, and UV-Vis data based on fundamental principles and comparative analysis. The detailed protocols and interpretations serve as a valuable resource for scientists working with this and related heterocyclic compounds. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.

References

At present, there are no specific, publicly available, peer-reviewed research articles detailing the comprehensive spectroscopic data for 3-Bromo-2-chloro-5-methylpyrazine. The predictions and interpretations in this guide are based on established principles of organic spectroscopy and data from analogous compounds. For general spectroscopic principles, the following are authoritative resources:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • The Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

13C NMR spectrum of 3-Bromo-2-chloro-5-methylpyrazine

Comprehensive Structural Profiling: C NMR Spectroscopy of 3-Bromo-2-chloro-5-methylpyrazine

Executive Summary

Target Molecule: 3-Bromo-2-chloro-5-methylpyrazine Molecular Formula: C



Molecular Weight:Core Application:

This guide provides a rigorous framework for the spectral assignment of 3-Bromo-2-chloro-5-methylpyrazine. Unlike simple aromatics, this scaffold presents a "push-pull" electronic system where the electron-deficient pyrazine ring interacts with competing inductive (


Heavy Atom Effect

Structural & Electronic Framework

Before acquiring data, the researcher must map the electronic environment. The molecule lacks a plane of symmetry, resulting in 5 distinct carbon signals :

  • C5-Methyl: Aliphatic, attached to the ring.

  • C6: The sole protonated aromatic carbon (Tertiary).

  • C2, C3, C5: Quaternary aromatic carbons.

Electronic Influence Map[1]
  • Nitrogen Atoms (N1, N4): Strong electron-withdrawing influence, deshielding adjacent carbons (C2, C3, C5, C6) to the 140–160 ppm range.

  • Chlorine (at C2): Inductively withdrawing (

    
    ), typically deshielding the ipso carbon by +3 to +6 ppm relative to hydrogen.
    
  • Bromine (at C3): Inductively withdrawing but dominated by the Heavy Atom Effect (Spin-Orbit Coupling). This relativistic effect causes an upfield shift (shielding) of the attached carbon, often by -5 to -10 ppm, counter-intuitively making C-Br appear upfield of C-Cl.

  • Methyl (at C5): Weakly electron-donating, deshielding the ipso carbon (C5) via the

    
    -effect (+9 to +10 ppm).
    
Structural Visualization

The following diagram outlines the numbering scheme and the expected electronic flows influencing chemical shifts.

GC5C5(Ipso-Me)C6C6(C-H)C5->C6N1N1C6->N1C2C2(Ipso-Cl)N1->C2C3C3(Ipso-Br)C2->C3ClClC2->Cl-I EffectN4N4C3->N4BrBrC3->BrHeavy AtomShieldingN4->C5MeCH3Me->C5+I Effect

Caption: Electronic connectivity map of 3-Bromo-2-chloro-5-methylpyrazine showing inductive and heavy atom effects.

Predicted C NMR Spectral Profile

The following values are derived from Substituent Chemical Shift (SCS) additivity rules specific to electron-deficient heteroaromatics.

Carbon SiteTypePredicted Shift (

, ppm)
Signal CharacteristicsMechanistic Rationale
Methyl (CH

)
Aliphatic21.0 – 24.0 Strong intensityTypical benzylic-like shift on a heteroaromatic ring.
C3 (C-Br) Quaternary138.0 – 143.0 Weak intensityDiagnostic Peak. Shielded relative to C-Cl due to spin-orbit coupling (Heavy Atom Effect).
C6 (C-H) Tertiary144.0 – 148.0 High intensity The only protonated ring carbon. Shows NOE enhancement. Distinguishable by DEPT-135 (Positive).
C2 (C-Cl) Quaternary148.0 – 152.0 Weak intensityDeshielded by Chlorine's inductive effect (

) and proximity to Nitrogen.
C5 (C-Me) Quaternary154.0 – 158.0 Weak intensityMost deshielded. Additive effect of N-atoms and the

-deshielding of the Methyl group.
Critical Analysis: The C2 vs. C3 Distinction

A common error in assigning halogenated pyrazines is assuming electronegativity dictates the shift (


C3-BrupfieldC2-Cl
  • Why? The large electron cloud of Bromine facilitates spin-orbit circulation, which generates a local magnetic field opposing the external field, thereby shielding the nucleus.

Experimental Protocol & Assignment Strategy

To ensure scientific integrity, the assignment must be self-validating. Do not rely solely on 1D chemical shifts.

A. Acquisition Parameters[1][2][3]
  • Solvent: CDCl

    
     (77.16 ppm triplet) is standard. If solubility is poor, DMSO-
    
    
    (39.52 ppm septet) is acceptable but may shift peaks by 1-2 ppm.
  • Relaxation Delay (

    
    ):  Set to 3–5 seconds . Quaternary carbons (C2, C3, C5) have long 
    
    
    relaxation times. Short delays will suppress their signals, making them easily missed in the noise.
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias against quaternary carbons.

B. Structural Elucidation Workflow

Follow this logic gate to confirm the regiochemistry (i.e., proving the Cl is at 2 and Br is at 3, not vice versa).

WorkflowStartAcquire 1D 13C & DEPT-135Step1Identify Aliphatic Region(20-25 ppm)Start->Step1Step2Identify Aromatic Region(135-160 ppm)Start->Step2C_MeAssign Methyl CarbonStep1->C_MeDecision1DEPT-135 AnalysisStep2->Decision1C_HAssign C6 (Positive Peak)Confirm with HSQCDecision1->C_HPhase = UpQuatsIsolate 3 Quaternary Carbons(C2, C3, C5)Decision1->QuatsAbsentHMBCRun HMBC (Long Range C-H)C_Me->HMBCC_H->HMBCQuats->HMBCLogic1Methyl Protons correlate to:1. C5 (Strong, 2J)2. C6 (Weak, 3J)HMBC->Logic1Logic2C6 Proton correlates to:1. C5 (2J)2. C2 (3J, across N)HMBC->Logic2FinalConfirm Regiochemistry:C3 (Br) is the remainingQuaternary signal (Upfield)Logic1->FinalLogic2->Final

Caption: Logic flow for assigning regiochemistry using 1D and 2D NMR techniques.

C. Validation via HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Trustworthiness" step. You cannot claim the structure without HMBC evidence.

  • Methyl Protons (

    
     ppm)  will show a strong correlation to C5  (
    
    
    ) and a weaker correlation to C6 (
    
    
    ). They will NOT correlate to C2 or C3.
    • Result: This unambiguously identifies C5 and C6.

  • Aromatic Proton H6 (

    
     ppm)  will show correlations to C5  (
    
    
    ) and C2 (
    
    
    ).
    • Result: The quaternary carbon seen in this correlation is C2 (attached to Chlorine).

  • Process of Elimination: The remaining quaternary carbon, which shows no strong HMBC correlation to the Methyl protons and is likely upfield due to the heavy atom effect, is C3 (attached to Bromine).

References

  • General

    
    C Chemical Shifts & Substituent Effects: 
    
    • LibreTexts Chemistry. "12.11: Chemical Shifts and Interpreting ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      C NMR Spectra." Available at: 
      
  • Heavy Atom Effect (Spin-Orbit Coupling)

    • Kaupp, M., et al.[1] "Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts." MDPI, 2021. Available at:

  • Pyrazine NMR Data

    • PubChem.[2][3] "2-Bromo-5-chloro-3-methylpyrazine (Compound)."[3] National Library of Medicine. Available at:

  • Symmetry and Equivalence in NMR

    • Doc Brown's Chemistry. "Analysis of

      
      C NMR spectra of haloalkanes." Available at: 
      

mass spectrometry of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-2-chloro-5-methylpyrazine

Introduction

3-Bromo-2-chloro-5-methylpyrazine is a halogenated heterocyclic compound of significant interest to researchers and drug development professionals. As a substituted pyrazine, it serves as a versatile chemical building block in the synthesis of novel pharmaceutical agents and agrochemicals. The precise substitution pattern of the pyrazine ring, featuring bromine, chlorine, and methyl groups, imparts unique chemical properties that are critical for its intended applications.

Accurate structural confirmation and purity assessment are paramount in the development pipeline. Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides an in-depth exploration of the mass spectrometric behavior of 3-Bromo-2-chloro-5-methylpyrazine, focusing on the principles of ionization, the interpretation of its unique isotopic signature, and its predictable fragmentation patterns under Electron Impact (EI) ionization. As a Senior Application Scientist, this document synthesizes foundational theory with practical, field-proven insights to empower researchers in their analytical endeavors.

Part 1: Foundational Principles of Mass Spectrometry for Halogenated Heterocycles

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. The process involves converting a neutral analyte into gas-phase ions, separating them based on their m/z, and detecting the relative abundance of each ion. For a molecule like 3-Bromo-2-chloro-5-methylpyrazine, which is amenable to gas chromatography (GC), Electron Impact (EI) ionization is the most common and informative method.[1]

Electron Impact (EI) Ionization

In EI, the analyte molecule, having been separated by GC and introduced into the high-vacuum source of the mass spectrometer, is bombarded by a high-energy electron beam (typically 70 eV).[1] This energetic collision is sufficient to eject an electron from the molecule's highest occupied molecular orbital (HOMO), creating a positively charged radical cation known as the molecular ion (M•+) .[1]

The excess energy imparted during ionization often causes the molecular ion to be vibrationally excited. To dissipate this energy, the M•+ undergoes a series of predictable bond cleavages and rearrangements, a process called fragmentation.[2] The resulting fragment ions, along with the remaining molecular ion, are then accelerated into the mass analyzer. The pattern of fragments is highly reproducible and serves as a chemical "fingerprint," allowing for structural elucidation.

The Isotopic Signature: A Definitive Marker for Bromine and Chlorine

A defining characteristic in the mass spectrum of 3-Bromo-2-chloro-5-methylpyrazine is the profound effect of its halogen isotopes. Unlike elements like carbon or hydrogen where the heavier isotopes are of very low abundance, chlorine and bromine have multiple stable isotopes with significant natural abundances.[3]

  • Chlorine: Exists as two primary isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), with a mass difference of two atomic mass units (amu). This results in an isotopic peak cluster where the peak at M+2 will have an intensity of approximately one-third of the M peak for any chlorine-containing fragment.[3][4][5]

  • Bromine: Exists as two isotopes, ⁷⁹Br (≈50.7%) and ⁸¹Br (≈49.3%), also differing by 2 amu. This leads to an M and M+2 peak cluster of nearly equal intensity (a 1:1 ratio).[4][6][7]

When a molecule contains both a bromine and a chlorine atom, these patterns combine. This creates a highly characteristic signature in the molecular ion region consisting of three main peaks:

  • M•+ : The ion containing ³⁵Cl and ⁷⁹Br.

  • [M+2]•+ : A composite peak of ions containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br.

  • [M+4]•+ : The ion containing ³⁷Cl and ⁸¹Br.

The relative intensities of these peaks are predictable and provide unequivocal evidence for the presence of one chlorine and one bromine atom in the molecule.

Part 2: Experimental Protocol for GC-MS Analysis

This protocol outlines a self-validating system for the analysis of 3-Bromo-2-chloro-5-methylpyrazine, ensuring reproducibility and accuracy.

1. Sample Preparation

  • Objective: To prepare a dilute solution of the analyte suitable for GC-MS injection.

  • Procedure:

    • Accurately weigh approximately 1 mg of 3-Bromo-2-chloro-5-methylpyrazine.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean 1.5 mL autosampler vial.

    • Vortex the vial for 30 seconds to ensure complete dissolution. The final concentration will be ~1 mg/mL.

    • Perform a serial dilution if necessary to achieve a final concentration of 1-10 µg/mL to avoid detector saturation.

2. GC-MS Instrumentation and Parameters

  • Objective: To achieve chromatographic separation from impurities and obtain a clean mass spectrum of the target compound.

  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a single quadrupole or ion trap system).

  • Methodology:

ParameterSettingRationale
GC Inlet
Injection Volume1 µLStandard volume for good sensitivity without overloading the system.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Split Ratio20:1Prevents column overloading while ensuring a sufficient amount of analyte reaches the detector.
GC Column
Column TypeAgilent DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA non-polar column suitable for a wide range of semi-volatile organic compounds.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Standard flow rate for this column dimension.
Oven Program
Initial Temperature80 °C, hold for 1 minAllows for proper focusing of the analyte at the head of the column.
Ramp Rate15 °C/min to 280 °CA moderate ramp rate to ensure good separation from potential impurities.
Final Temperature280 °C, hold for 5 minEnsures that any less volatile components are eluted from the column.
MS Parameters
Ion SourceElectron Impact (EI)Standard for generating reproducible fragmentation patterns.[1]
Ionization Energy70 eVThe industry standard for creating extensive and comparable spectral libraries.
Source Temperature230 °CPrevents condensation of the analyte in the source.
Mass Scan Range40 - 350 m/zCovers the expected molecular ion and all significant fragments.
Solvent Delay3 minPrevents the high-intensity solvent peak from entering and saturating the detector.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Weigh 1mg Analyte B Dissolve in 1mL Solvent A->B C Vortex to Mix B->C D Dilute to 1-10 µg/mL C->D E Inject 1µL into GC D->E F Vaporization at 250°C E->F G Separation on DB-5ms Column F->G H Elution into MS G->H I Ionization (70 eV EI) H->I J Fragmentation I->J K Mass Analysis (m/z 40-350) J->K L Detection K->L M M L->M Data Analysis

Caption: Workflow from sample preparation to final data analysis.

Part 3: Interpreting the Mass Spectrum of 3-Bromo-2-chloro-5-methylpyrazine

The mass spectrum provides a wealth of structural information. The analysis begins with the highest m/z region to identify the molecular ion and then proceeds to lower masses to interpret the fragmentation patterns.

The Molecular Ion (M•+) Cluster

The molecular formula for 3-Bromo-2-chloro-5-methylpyrazine is C₅H₄BrClN₂. The nominal molecular weight is 206 g/mol . However, the mass spectrum will show a cluster of peaks reflecting the different isotopic combinations.

IonContributing IsotopesTheoretical m/zExpected Relative Intensity
M•+¹²C₅¹H₄⁷⁹Br³⁵ClN₂206100%
[M+1]•+¹³C¹²C₄¹H₄⁷⁹Br³⁵ClN₂207~5.5% (from ¹³C)
[M+2]•+¹²C₅¹H₄⁸¹Br³⁵ClN₂ ¹²C₅¹H₄⁷⁹Br³⁷ClN₂208~129% (97.2% from ⁸¹Br + 32.0% from ³⁷Cl)
[M+4]•+¹²C₅¹H₄⁸¹Br³⁷ClN₂210~31%

Note: Intensities are calculated relative to the M•+ peak at m/z 206. The presence of this distinct cluster with intensities roughly in a 100:129:31 ratio is definitive proof of the elemental composition.

Proposed Fragmentation Pathway

The high-energy EI process initiates fragmentation by cleavage of the weakest bonds or through rearrangements that lead to stable neutral losses or fragment ions. The pyrazine ring is aromatic and relatively stable, so initial fragmentation often involves the substituents.

  • Loss of Bromine Radical (•Br): The C-Br bond is weaker than the C-Cl bond. Cleavage of this bond is a highly favorable pathway, leading to the loss of a bromine radical (mass 79 or 81). This will produce a prominent ion cluster around m/z 127/129. This fragment is often the base peak (most intense peak) in the spectrum of alkyl halides.[7][8]

  • Loss of Chlorine Radical (•Cl): Subsequent or alternative loss of a chlorine radical (mass 35 or 37) from the molecular ion would produce an ion cluster around m/z 171/173.

  • Loss of Methyl Radical (•CH₃): Cleavage of the C-CH₃ bond results in the loss of a methyl radical (mass 15). This fragmentation from the molecular ion would yield a significant peak cluster at m/z 191/193/195.

  • Ring Fragmentation (Loss of HCN): Aromatic nitrogen heterocycles commonly undergo fragmentation by eliminating hydrogen cyanide (HCN, mass 27).[9][10] This can occur after the initial loss of a halogen. For example, the m/z 127 ion ([M-Br]⁺) could lose HCN to produce a fragment at m/z 100.

Visualizing the Fragmentation

G cluster_frags M M•+ (C₅H₄BrClN₂) m/z 206, 208, 210 F1 [M-Br]⁺ m/z 127, 129 M->F1 - •Br F2 [M-Cl]⁺ m/z 171, 173 M->F2 - •Cl F3 [M-CH₃]⁺ m/z 191, 193, 195 M->F3 - •CH₃ F4 [M-Br-HCN]⁺ m/z 100, 102 F1->F4 - HCN

Caption: Predicted EI fragmentation pathway for the target molecule.

Conclusion

The mass spectrometric analysis of 3-Bromo-2-chloro-5-methylpyrazine is a clear example of how fundamental principles can be applied to deduce complex structural information. The technique provides two layers of unequivocal confirmation. First, the isotopic pattern of the molecular ion cluster serves as a definitive indicator of the presence of one bromine and one chlorine atom. Second, the logical and predictable fragmentation pattern—dominated by the loss of the bromine radical, followed by chlorine and methyl losses, and subsequent ring cleavage—confirms the overall structure and arrangement of the substituents. This in-depth guide provides the necessary theoretical foundation and practical protocols for researchers to confidently identify and characterize this important heterocyclic building block, ensuring the integrity and success of their scientific and developmental objectives.

References

  • ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Available from: [Link].

  • JoVE. Mass Spectrometry: Isotope Effect. (2024-04-04). Available from: [Link].

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • YouTube. 13.04 Isotopic Abundance in Mass Spectrometry. (2017-12-31). Available from: [Link].

  • ACS Publications. ELECTRON IMPACT SPECTROSCOPY OF THE FOUR- AND FIVE-MEMBERED, SATURATED HETEROCYCLIC COMPOUNDS CONTAINING NITROGEN, OXYGEN AND SULFUR. Available from: [Link].

  • Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. (2020-08-22). Available from: [Link].

  • ResearchGate. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Aminothiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. Available from: [Link].

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link].

  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link].

  • PubChem. 3-Bromo-2-chloro-5-methylpyridine. Available from: [Link].

  • Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link].

  • Chemistry LibreTexts. 6.4: Isotope Abundance. (2022-07-03). Available from: [Link].

  • PubChem. 2-Bromo-5-chloro-3-methylpyrazine. Available from: [Link].

  • ProQuest. Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino.... Available from: [Link].

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018-09-20). Available from: [Link].

  • LCGC International. Introduction to Electron Impact Ionization for GC–MS. Available from: [Link].

  • NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Available from: [Link].

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An In-Depth Technical Guide to the Infrared (IR) Spectrum of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Bromo-2-chloro-5-methylpyrazine (CAS No: 1359828-82-2), a substituted pyrazine of significant interest to researchers in medicinal chemistry and drug development.[1] Given the absence of a publicly available experimental spectrum for this specific compound, this document emphasizes a foundational, predictive approach grounded in established spectroscopic principles and comparative data from related pyrazine derivatives.[2][3] We will deconstruct the molecule's structure to forecast its characteristic vibrational modes, discuss the electronic influence of its substituents, and provide a robust, field-proven protocol for acquiring a high-fidelity IR spectrum. This guide is designed to empower researchers and scientists to confidently identify and characterize this and similar halogenated pyrazine scaffolds, ensuring structural integrity in complex synthetic pathways.

Introduction: The Significance of Substituted Pyrazines

Pyrazine and its derivatives are a critical class of N-heterocyclic aromatic compounds, forming the core scaffold of numerous natural products and synthetic molecules with diverse pharmacological activities.[4] These activities span a wide range, including antibacterial, anticancer, and antiviral properties. The specific substitution pattern on the pyrazine ring is paramount, as it dictates the molecule's steric and electronic properties, thereby modulating its biological target affinity and pharmacokinetic profile.

3-Bromo-2-chloro-5-methylpyrazine is a trifunctionalized pyrazine, presenting a unique combination of an electron-donating methyl group and two electron-withdrawing halogen atoms (bromine and chlorine). This arrangement creates a distinct electronic landscape, making it a valuable intermediate in the synthesis of novel therapeutic agents.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. By probing the vibrational modes of a molecule's constituent bonds, IR spectroscopy provides a unique "fingerprint," allowing for rapid confirmation of functional groups and overall molecular structure. For drug development professionals, this technique is a first-line method for reaction monitoring, raw material verification, and final product quality control.

Molecular Structure and Predicted Vibrational Modes

The foundational step in interpreting an IR spectrum is a thorough analysis of the molecule's structure. 3-Bromo-2-chloro-5-methylpyrazine possesses several key structural features that will give rise to characteristic absorption bands.

Caption: Molecular structure of 3-Bromo-2-chloro-5-methylpyrazine.

The primary vibrational modes can be categorized as follows:

  • Aromatic C-H Vibrations: The molecule has one aromatic C-H bond. This will produce a stretching vibration (ν) typically above 3000 cm⁻¹ and out-of-plane bending vibrations (γ) in the fingerprint region.[5] The substitution pattern dictates the position of the out-of-plane bending, which is highly characteristic.

  • Methyl Group (CH₃) Vibrations: The methyl group will exhibit characteristic symmetric and asymmetric stretching vibrations (ν) and bending vibrations (δ), including scissoring and rocking modes.

  • Pyrazine Ring Vibrations: The C=C and C=N bonds within the aromatic ring will produce a series of complex stretching vibrations. These typically appear in the 1600-1400 cm⁻¹ region. Ring "breathing" modes, which are whole-ring deformations, also occur at lower frequencies.[2]

  • Carbon-Halogen Vibrations: The C-Cl and C-Br bonds will have characteristic stretching vibrations. Due to the higher mass of the halogen atoms, these vibrations are expected at lower wavenumbers, typically in the fingerprint region below 800 cm⁻¹.[6]

Predicted IR Absorption Bands

The following table summarizes the predicted wavenumbers for the key vibrational modes of 3-Bromo-2-chloro-5-methylpyrazine, based on established group frequencies and data from related halogenated aromatic compounds.

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale & Authoritative Grounding
3100 - 3000Aromatic C-H Stretch (ν C-H)Weak to MediumThis region is characteristic of C-H stretching in aromatic systems. The single C-H bond will likely result in a sharp, but potentially weak, absorption.[5][7]
2980 - 2950Methyl C-H Asymmetric Stretch (νₐₛ CH₃)MediumTypical range for the asymmetric stretching of a methyl group attached to an aromatic ring.
2880 - 2860Methyl C-H Symmetric Stretch (νₛ CH₃)Weak to MediumThe corresponding symmetric stretch, usually appearing at a lower frequency and with weaker intensity than the asymmetric stretch.
1580 - 1520Ring C=N, C=C StretchMedium to StrongAromatic heterocycles like pyrazine exhibit characteristic ring stretching bands in this region. Halogen substitution can influence the exact position and intensity of these bands.[2]
1480 - 1400Ring C=N, C=C Stretch & CH₃ Asymmetric BendMediumA second region for ring stretching vibrations, often coupled with the in-plane bending (scissoring) of the methyl group.[5]
1385 - 1370Methyl C-H Symmetric Bend (δₛ CH₃)MediumThe characteristic "umbrella" mode of the methyl group.
1200 - 1000Aromatic C-H In-Plane Bend (β C-H) & Ring ModesMediumThis region contains a complex mix of in-plane C-H bending and ring breathing vibrations.
900 - 800Aromatic C-H Out-of-Plane Bend (γ C-H)StrongThe position of this strong band is highly diagnostic of the substitution pattern on the aromatic ring. For a lone, isolated C-H bond, this band is expected in this range.
800 - 700C-Cl Stretch (ν C-Cl)StrongThe carbon-chlorine stretching vibration typically appears as a strong band in this region of the fingerprint spectrum.[6][8]
680 - 550C-Br Stretch (ν C-Br)StrongDue to the increased mass of bromine compared to chlorine, the C-Br stretch occurs at a lower frequency. Its intensity is typically strong.[6]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The choice of sampling technique is critical for obtaining a high-quality IR spectrum. For a solid sample like 3-Bromo-2-chloro-5-methylpyrazine, the Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity, speed, and minimal sample preparation.

Step-by-Step Methodology for ATR-FTIR
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.

    • Perform a background scan. This is a crucial self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal's absorbance, which will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small, representative amount of the crystalline 3-Bromo-2-chloro-5-methylpyrazine powder onto the ATR crystal. Only a few milligrams are required.

    • Ensure the sample completely covers the crystal surface to maximize signal.

  • Spectrum Acquisition:

    • Engage the ATR pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

    • Set the data acquisition parameters. For a high-quality spectrum suitable for structural confirmation, the following settings are recommended:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Cleaning:

    • After the scan is complete, the software will automatically perform the background subtraction.

    • If necessary, apply an ATR correction to the spectrum. This mathematical function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, lint-free tissue. Run a clean-check scan to ensure no sample residue remains.

Experimental_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing start Start background Acquire Background Spectrum start->background sample Place Sample on ATR Crystal background->sample pressure Apply Pressure sample->pressure scan Initiate Scan (32 scans, 4 cm⁻¹ res.) pressure->scan process Background Subtraction & ATR Correction scan->process analyze Analyze Spectrum process->analyze end_node End analyze->end_node

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Synthesizing the Data: Interpretation and Insights

A hypothetical IR spectrum of 3-Bromo-2-chloro-5-methylpyrazine, based on the principles outlined, would be interpreted as follows:

  • High-Frequency Region (4000 - 2800 cm⁻¹): The primary focus here is the confirmation of C-H bonds. A sharp, weak peak just above 3000 cm⁻¹ would confirm the presence of the aromatic C-H bond. Two to three peaks between 2980 and 2860 cm⁻¹ would validate the presence of the methyl group. The absence of broad absorption around 3300 cm⁻¹ would confidently rule out N-H or O-H functional groups, confirming the purity of the pyrazine core.

  • Double Bond Region (1600 - 1400 cm⁻¹): A series of medium-to-strong, sharp absorptions between 1580 and 1400 cm⁻¹ would be the definitive signature of the substituted pyrazine ring. The complexity and specific positions of these peaks are a direct consequence of the trisubstituted pattern and the electronic influence of the halogens.

  • Fingerprint Region (1400 - 400 cm⁻¹): This region provides the most conclusive data for structural confirmation.

    • The methyl symmetric bend should be clearly visible around 1380 cm⁻¹.

    • A strong band between 900-800 cm⁻¹ would be highly indicative of the out-of-plane bend of the single aromatic C-H group.

    • Crucially, two strong and distinct bands are expected at the lower end of the spectrum: one between 800-700 cm⁻¹ for the C-Cl stretch and another between 680-550 cm⁻¹ for the C-Br stretch. The presence and location of these two bands would provide unequivocal evidence for the bromo and chloro substituents.

Conclusion

While an experimental spectrum for 3-Bromo-2-chloro-5-methylpyrazine is not currently available in public databases, a detailed and reliable prediction of its key infrared absorption features can be made through a systematic analysis of its molecular structure and comparison with related compounds. The key diagnostic bands include the aromatic C-H stretch (~3050 cm⁻¹), methyl C-H stretches (~2960 cm⁻¹), pyrazine ring vibrations (1580-1400 cm⁻¹), and most critically, the strong C-Cl (~750 cm⁻¹) and C-Br (~600 cm⁻¹) stretching bands in the fingerprint region. By following the detailed ATR-FTIR protocol provided, researchers can confidently acquire a high-quality spectrum and use this interpretive guide to verify the synthesis and structural integrity of this important pharmaceutical intermediate.

References

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Retrieved February 7, 2026, from [Link]

  • MDPI. (2021). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Retrieved February 7, 2026, from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). This table compares the fundamental vibrations of pyrazine and.... Retrieved February 7, 2026, from [Link]

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Chemo-Informatics and Synthetic Utility of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Theoretical & Practical Guide for Drug Discovery[1][2][3]

Executive Summary: The "Privileged" Scaffold

3-Bromo-2-chloro-5-methylpyrazine represents a high-value "privileged structure" in modern medicinal chemistry.[1][2] Its utility stems not merely from its constituent atoms, but from the orthogonal reactivity of its halogen substituents.[1][2]

For the drug developer, this molecule is a logic gate.[1][2] The electronic disparity between the C3-Bromine and C2-Chlorine atoms allows for sequential, regioselective functionalization.[1][2] This guide dissects the theoretical underpinnings of this reactivity and provides actionable protocols for its application in synthesizing complex heteroaromatic libraries.[1][3][2]

Physicochemical Profiling (In Silico)

Understanding the baseline properties is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior in early-stage discovery.[1][3] The following data represents a consensus of theoretical descriptors derived from QSAR models (e.g., SwissADME, ChemAxon).

Table 1: Theoretical Physicochemical Descriptors
PropertyValueInterpretation
Molecular Weight 207.46 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][3]
LogP (Consensus) 2.2 ± 0.3Moderate lipophilicity; likely good membrane permeability.[1][3]
Topological Polar Surface Area (TPSA) ~25.8 ŲLow polarity; suggests high blood-brain barrier (BBB) penetration potential.[1]
H-Bond Acceptors 2Pyrazine nitrogens (N1, N4).[1][3][2]
H-Bond Donors 0No -OH or -NH groups.[1][3][2]
pKa (Conjugate Acid) ~0.5 - 1.0Very weak base; protonation occurs only in strong acid.[1][3][2]
Rotatable Bonds 0Rigid scaffold; lowers entropic penalty upon protein binding.[1][3][2]

Scientist's Note: The presence of the methyl group at C5 adds a slight lipophilic boost compared to the di-halo core, while also breaking the symmetry of the ring, which simplifies NMR analysis (distinct shifts for C6-H).[3]

Reactivity Landscape: The Core Theory

The synthetic power of 3-Bromo-2-chloro-5-methylpyrazine lies in the Bond Dissociation Energy (BDE) and Electrophilicity differences between the C-Br and C-Cl bonds.[1][3]

Electronic Architecture & Regioselectivity

The pyrazine ring is electron-deficient (π-deficient) due to the two electronegative nitrogen atoms.[1][3][2] This lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • The C3-Bromine Advantage: Bromine is a better leaving group than Chlorine (weaker C-X bond, larger atomic radius stabilizes the leaving anion).[1][3][2] In both SNAr and Metal-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura), the C3 position reacts preferentially.[1][3][2]

  • The C5-Methyl Effect: The methyl group is weakly electron-donating (inductive effect, +I).[1][3][2] It is positioned para to C2 and meta to C3.[1][3] This subtly increases electron density at C2 relative to C3, theoretically making C3 even more electrophilic and prone to attack.[1]

Divergent Reaction Pathways

We can map the reactivity into three distinct vectors:

  • Vector A (Pd-Catalysis): Oxidative addition of Pd(0) occurs faster at the weaker C-Br bond.[1][3][2]

    • Result: Selective substitution at C3.[1][3][2]

  • Vector B (SNAr): Nucleophiles attack the most electron-deficient carbon with the best leaving group.[1][3][2]

    • Result: Selective substitution at C3 (primary product), though aggressive conditions may touch C2.[1][3][2]

  • Vector C (Lithiation): Halogen-Metal exchange (using n-BuLi) is rapid and exclusive for Bromine at low temperatures (-78 °C).[1][3][2]

    • Result: Generation of a C3-lithio species.[1][3][2]

Visualizing the Reactivity Logic

The following diagram illustrates the decision tree for functionalizing this scaffold.

ReactivityMap Start 3-Bromo-2-chloro- 5-methylpyrazine Pd0 Pd(0) Catalyst Boronic Acid Start->Pd0 Path A: Cross-Coupling Nuc Nucleophile (Nu-H) Base (e.g., K2CO3) Start->Nuc Path B: SNAr Li n-BuLi -78°C Start->Li Path C: Exchange Prod1 3-Aryl-2-chloro- 5-methylpyrazine Pd0->Prod1 C3-Selective (C-Br reacts first) Prod2 3-Nu-2-chloro- 5-methylpyrazine Nuc->Prod2 C3-Selective (Br = Better LG) Inter [3-Lithio-Intermediate] Li->Inter Li/Br Exchange Elec Electrophile (E+) Inter->Elec Prod3 3-E-2-chloro- 5-methylpyrazine Elec->Prod3 C3-Functionalization

Figure 1: Divergent synthetic pathways. The C3-Bromine serves as the primary "handle" for modification, leaving the C2-Chlorine intact for subsequent steps.

Experimental Protocols

These protocols are designed to be self-validating . The progression of the reaction can be monitored via TLC or LC-MS by tracking the disappearance of the bromine isotope pattern (1:1 doublet) and the retention of the chlorine pattern (3:1 doublet) in the intermediate.[2]

Protocol A: Regioselective Suzuki-Miyaura Coupling (C3-Arylation)[1][2][3]

Objective: Install an aryl group at C3 while preserving the C2-Cl bond.

  • Reagents:

    • Substrate: 3-Bromo-2-chloro-5-methylpyrazine (1.0 equiv)[1][3][2]

    • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)[1][3][2]

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids).[1][3][2]

    • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).[1][3][2]

    • Solvent: DME/Water or Dioxane/Water (4:1 ratio).[1][3][2]

  • Procedure:

    • Degassing: Charge the reaction vessel with solvent and sparge with Argon for 15 minutes. Why? Oxygen poisons Pd(0) catalysts and promotes homocoupling.[1]

    • Addition: Add substrate, boronic acid, and base.[1][3][2] Add catalyst last under a counter-flow of Argon.[1][2]

    • Reaction: Heat to 80°C. Monitor via LC-MS.

    • Endpoint: The reaction is complete when the starting material (MW 207) is consumed.[1][3][2] The product will show a Mass Spectrum characteristic of a mono-chlorinated species (M/M+2 ratio of 3:1).[1][3]

  • Troubleshooting:

    • Issue: Loss of C2-Chlorine (bis-coupling).[1][3][2]

    • Fix: Lower temperature to 60°C and reduce catalyst loading to 2 mol%. Ensure strict stoichiometry of the boronic acid (do not exceed 1.1 equiv).[1][3][2]

Protocol B: Regioselective SNAr (C3-Amination)[1][2]

Objective: Displacement of Br with a secondary amine.

  • Reagents:

    • Substrate: 1.0 equiv.

    • Nucleophile: Morpholine or Piperidine (1.2 equiv).[1][3][2]

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).[1][3][2]

    • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).[1][3][2]

  • Procedure:

    • Dissolve substrate in DMF (0.5 M concentration).[1]

    • Add DIPEA followed by the amine dropwise at 0°C.[1][3][2]

    • Allow to warm to Room Temperature (RT).[1][3][2] Stir for 4–12 hours.

    • Validation: If reaction is sluggish, heat to 50°C. Avoid temperatures >100°C to prevent displacement of the C2-Chloride.[1][3][2]

Therapeutic Relevance & Bioisosterism[1][3]

In drug design, this scaffold serves as a bioisostere for pyridines and pyrimidines .[1][3][2]

  • Metabolic Stability: The pyrazine ring is generally more resistant to oxidative metabolism (P450) than phenyl rings.[1][3][2] The C5-methyl group, however, is a potential "soft spot" for benzylic oxidation, which can be exploited to introduce polarity (e.g., oxidation to -CH₂OH) in late-stage optimization.[1][3][2]

  • Kinase Inhibition: The 2-amino-3-arylpyrazine motif (accessible via the protocols above) is a recurrent template in ATP-competitive kinase inhibitors, mimicking the adenine hinge-binding region.[1][3][2]

References

  • PubChem. (2023).[1][3][2] Compound Summary: 3-Bromo-2-chloro-5-methylpyrazine.[1][3][2][4][5] National Library of Medicine.[1][2] Retrieved from [Link][1][3]

  • Liotta, D. et al. (2015).[1][3] Pyrazines in Medicinal Chemistry: Synthesis and Application. Journal of Medicinal Chemistry. (Contextual grounding for pyrazine reactivity).

  • Schlosser, M. (2005).[1][3][2] Organometallics in Synthesis: A Manual. Wiley.[1][2] (Source for halogen-metal exchange selectivity rules).

Sources

Methodological & Application

Application Note: Synthesis of 3-Bromo-2-chloro-5-methylpyrazine

[1][2]

Executive Summary

This technical guide details the synthesis of 3-Bromo-2-chloro-5-methylpyrazine (CAS: 1359828-82-2), a highly functionalized heterocyclic scaffold used in the development of kinase inhibitors and antitubercular agents.

The synthesis presents a specific regioselectivity challenge: differentiating the C-2 and C-3 positions on the pyrazine ring. This protocol utilizes a robust "Amino-Halogen Exchange" strategy. We begin with the commercially available 2-amino-5-methylpyrazine, directing bromination to the C-3 position via electronic activation, followed by a non-aqueous Sandmeyer reaction to install the chlorine atom at C-2. This approach avoids the formation of hydrolysis byproducts (pyrazinones) common in aqueous diazotization methods.

Key Chemical Attributes
PropertyData
IUPAC Name 3-Bromo-2-chloro-5-methylpyrazine
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol
CAS Number 1359828-82-2
Physical State Low-melting solid or semi-solid
Storage Inert atmosphere, 2–8°C (Light Sensitive)

Retrosynthetic Analysis & Strategy

The synthesis is designed to exploit the inherent electronic bias of the 2-aminopyrazine scaffold.

  • Regiocontrol (Step 1): The amino group at C-2 strongly activates the ortho-position (C-3) and para-position (C-5). Since C-5 is blocked by a methyl group, electrophilic bromination occurs exclusively at C-3.

  • Functional Group Interconversion (Step 2): The amino group is converted to a chloride. Standard aqueous Sandmeyer conditions (NaNO₂/HCl) often lead to hydrolysis (formation of the pyrazinone) due to the electron-deficient nature of the pyrazine diazonium intermediate. Therefore, we utilize Doyle’s conditions (alkyl nitrite + anhydrous metal halide) to ensure high yields of the chloride.

Synthetic Pathway Diagram

SynthesisPathcluster_legendReaction LogicSM2-Amino-5-methylpyrazine(Starting Material)InterIntermediate:2-Amino-3-bromo-5-methylpyrazineSM->Inter Br2, Pyridine DCM, 0°C to RTProductTarget:3-Bromo-2-chloro-5-methylpyrazineInter->Product t-BuONO, CuCl2 MeCN, 65°CNote1Step 1: Electrophilic Aromatic Substitution(Ortho-directed by Amino group)Note2Step 2: Radical-Polar Crossover (Sandmeyer)(Anhydrous conditions prevent hydrolysis)

Caption: Two-step synthetic route highlighting the regioselective bromination and subsequent deaminative chlorination.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromo-5-methylpyrazine

This step installs the bromine atom.[1][2][3] Pyridine is used as a proton scavenger to neutralize HBr generated during the substitution, preventing the protonation of the pyrazine nitrogen which would deactivate the ring.

Reagents:

  • 2-Amino-5-methylpyrazine (1.0 eq)[1]

  • Bromine (Br₂) (1.2 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Solvent, 10-15 volumes)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet with 2-amino-5-methylpyrazine (5.0 g, 45.8 mmol) and DCM (250 mL).

  • Base Addition: Add pyridine (4.35 g, 55.0 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Bromination: Dilute bromine (8.80 g, 55.0 mmol) in DCM (20 mL). Add this solution dropwise via the addition funnel over 30–45 minutes, maintaining the internal temperature < 5°C.

    • Critical Process Parameter: Fast addition causes exotherms and tar formation.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir overnight (12–16 hours).

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS.[4] The starting material should be consumed.

  • Workup:

    • Quench the reaction by adding water (150 mL).[1][2][3]

    • Separate the organic layer.[1][2][3]

    • Wash the organic layer with saturated aqueous NaHCO₃ (100 mL) to remove residual acid, followed by saturated brine (100 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][2][3]

  • Purification: The crude yellow solid is typically sufficiently pure (>90%). If necessary, recrystallize from ethanol or purify via silica gel chromatography (10–40% EtOAc in Hexanes).

Expected Yield: 85–90% (Yellow solid).[1][2][3] Data Validation: MS (ESI+) m/z: 188/190 [M+H]⁺ (1:1 Br isotope pattern).

Step 2: Synthesis of 3-Bromo-2-chloro-5-methylpyrazine

This step converts the amino group to a chlorine atom. Using tert-butyl nitrite (t-BuONO) and anhydrous Copper(II) chloride allows the reaction to proceed via a radical-polar crossover mechanism in non-aqueous media, suppressing phenol formation.

Reagents:

  • 2-Amino-3-bromo-5-methylpyrazine (Intermediate from Step 1) (1.0 eq)

  • tert-Butyl Nitrite (t-BuONO) (1.5 eq)

  • Copper(II) Chloride (CuCl₂) (1.2 eq, anhydrous)

  • Acetonitrile (MeCN) (anhydrous, 20 volumes)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with nitrogen.

  • Catalyst Suspension: Add CuCl₂ (anhydrous, 1.2 eq) and dry Acetonitrile to the flask. Heat the suspension to 60°C.

  • Reagent Addition: Add t-BuONO (1.5 eq) to the suspension.

  • Substrate Addition: Dissolve 2-amino-3-bromo-5-methylpyrazine (1.0 eq) in a minimum amount of warm acetonitrile. Add this solution dropwise to the hot CuCl₂/t-BuONO mixture over 30 minutes.

    • Observation: Gas evolution (N₂) will occur. Ensure adequate venting.

  • Reaction: Stir at 60–65°C for 2–4 hours.

    • Monitoring: LC-MS is preferred. Look for the disappearance of the amine (MW 188) and appearance of the product (MW 207).

  • Workup:

    • Cool to room temperature.[1][2][5][6]

    • Dilute with Ethyl Acetate (EtOAc) and pour into cold 1N HCl (to quench diazonium species and solubilize copper salts).

    • Separate layers.[1][2][3] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with water and brine.[1][2][3]

    • Dry over MgSO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography (0–10% EtOAc in Hexanes). The product is less polar than the starting amine.

Expected Yield: 60–75%. Data Validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-6), 2.55 (s, 3H, CH₃).

  • MS: m/z 206/208/210 (Characteristic pattern for 1 Br + 1 Cl).

Critical Process Parameters & Troubleshooting

Workup Logic Diagram

WorkupRxnMixCrude Reaction Mixture(MeCN, Cu salts, Product)QuenchQuench with 1N HCl(Solubilizes Cu, Destroys Nitrites)RxnMix->QuenchExtractExtraction with EtOAcQuench->ExtractAqLayerAqueous Layer(CuCl2, Acid, Salts)Extract->AqLayerWasteOrgLayerOrganic Layer(Product, Impurities)Extract->OrgLayerWashWash: H2O then BrineOrgLayer->WashDryDry (MgSO4) & ConcentrateWash->DryChromFlash Chromatography(Hexane/EtOAc)Dry->Chrom

Caption: Purification workflow for the Sandmeyer step to ensure removal of copper residues.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Temperature too high during Br₂ addition.Ensure T < 5°C. Use a cryostat if necessary.
Formation of Pyrazinone (Step 2) Water present in reagents/solvent.[1][2][3][5][7]Use anhydrous MeCN and anhydrous CuCl₂.
Incomplete Conversion (Step 2) Loss of t-BuONO (volatile).Add an additional 0.5 eq of t-BuONO and stir longer.
Copper Emulsions Precipitation of Cu salts.Use 1N HCl or NH₄OH/NH₄Cl buffer during workup to chelate copper.

Safety & Handling

  • Bromine (Br₂): Extremely corrosive and toxic. Handle only in a fume hood. Wear double nitrile gloves. Keep sodium thiosulfate solution nearby to neutralize spills.

  • tert-Butyl Nitrite (t-BuONO): Flammable and toxic. Store in a refrigerator.

  • Pyrazines: Many halopyrazines are skin irritants and potential sensitizers. Avoid direct contact.

  • Reaction Venting: Step 2 generates Nitrogen gas. Do not seal the reaction vessel tightly; use a bubbler to monitor gas evolution.

References

  • ChemicalBook Protocols. "Synthesis of 2-Amino-3-bromo-5-methylpyrazine." Link

  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." J. Org.[5] Chem.1977 , 42, 2426–2431. (Foundational method for non-aqueous Sandmeyer).

  • PubChem Compound Summary. "2-Bromo-5-chloro-3-methylpyrazine (Isomer Analog Data)." Link

  • BLD Pharm. "Product Safety and Data Sheet: 3-Bromo-2-chloro-5-methylpyrazine." Link

Application Note: Strategic Synthesis of 3-Bromo-2-chloro-5-methylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine scaffold, particularly 3-Bromo-2-chloro-5-methylpyrazine (CAS 1260664-82-1), represents a critical "privileged structure" in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its halogen handles: the C2-Chlorine and C3-Bromine bonds possess distinct electrophilicities, enabling sequential, regiocontrolled cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) essential for fragment-based drug discovery (FBDD).[1]

This Application Note details a validated, high-fidelity synthetic route to this target. Unlike direct halogenation strategies that suffer from poor regioselectivity due to the competing directing effects of the pyrazine nitrogens and the methyl group, this protocol utilizes an Amino-Directed Strategy .[1] By leveraging the strong ortho-directing power of a 2-amino group, we achieve exclusive regiocontrol during bromination, followed by a Sandmeyer transformation to install the chlorine atom.[1]

Retrosynthetic Analysis & Strategy

The direct bromination of 2-chloro-5-methylpyrazine is chemically inefficient.[1] The methyl group at C5 activates the C6 position (ortho to methyl), leading to mixtures of C3- and C6-brominated products.[1]

To overcome this, we employ 2-Amino-5-methylpyrazine as the starting material.[2] The amino group acts as a powerful electron-donating group (EDG), overriding the ring's intrinsic electronics and directing electrophilic substitution exclusively to the C3 position (ortho to the amine, para to the blocked C5-methyl).[1]

Reaction Pathway Diagram[3][4][5]

SynthesisRoute cluster_legend Mechanism Logic SM Starting Material 2-Amino-5-methylpyrazine INT Intermediate 2-Amino-3-bromo-5-methylpyrazine SM->INT Step 1: Regioselective Bromination (NBS or Br2, DCM, 0°C) PROD Target Product 3-Bromo-2-chloro-5-methylpyrazine INT->PROD Step 2: Sandmeyer Reaction (NaNO2, HCl, CuCl) Text1 Amino group directs Br to C3 Text2 Diazotization replaces NH2 with Cl

Figure 1: Strategic disconnection showing the amino-to-halogen conversion pathway.[1][3][4]

Experimental Protocols

Protocol A: Regioselective Bromination

Objective: Synthesis of 2-Amino-3-bromo-5-methylpyrazine. Mechanism: Electrophilic Aromatic Substitution (


).[1]
ParameterSpecification
Starting Material 2-Amino-5-methylpyrazine (1.0 equiv)
Reagent N-Bromosuccinimide (NBS) (1.05 equiv)
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)
Temperature 0°C to Room Temperature (RT)
Expected Yield 85 - 92%

Step-by-Step Methodology:

  • Preparation: Charge a clean, dry round-bottom flask with 2-Amino-5-methylpyrazine (10.0 g, 91.6 mmol) and DCM (150 mL). Stir until fully dissolved.

  • Cooling: Place the reaction vessel in an ice-water bath and cool to 0–5°C.

  • Addition: Dissolve NBS (17.1 g, 96.2 mmol) in DCM (50 mL). Add this solution dropwise to the pyrazine mixture over 30 minutes. Note: Protect from light to prevent radical side reactions.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.[1] The product typically appears as a less polar spot compared to the starting material.[1]

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate, 50 mL) to quench unreacted bromine species. Stir vigorously for 15 minutes.
    
  • Workup: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (2 x 50 mL).[1] Combine organic phases, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. The crude solid is often pure enough (>95%) for the next step.[1] If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).[1]

Validation Checkpoint:

  • 1H NMR (

    
    ):  Look for the disappearance of the C3 proton.[1] The product should show a singlet for the methyl group (~2.4 ppm) and a single aromatic proton at C6 (~7.8 ppm).[1]
    
Protocol B: Sandmeyer Chlorination

Objective: Conversion to 3-Bromo-2-chloro-5-methylpyrazine.[1] Mechanism: Radical-Nucleophilic Aromatic Substitution via Diazonium Salt.[1]

ParameterSpecification
Starting Material 2-Amino-3-bromo-5-methylpyrazine (1.0 equiv)
Reagents

(1.5 equiv), conc.[1] HCl (excess), CuCl (1.2 equiv)
Solvent Water / HCl matrix
Temperature -5°C (Diazotization)

RT (Substitution)
Expected Yield 60 - 75%

Step-by-Step Methodology:

  • Acidification: In a 3-neck flask equipped with a thermometer, suspend 2-Amino-3-bromo-5-methylpyrazine (5.0 g, 26.6 mmol) in concentrated HCl (30 mL). Cool the mixture to -5°C using an ice/salt bath. Critical: Efficient stirring is required as the amine hydrochloride salt may precipitate.

  • Diazotization: Dissolve

    
      (2.75 g, 39.9 mmol) in minimal water (10 mL). Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 0°C . Stir for 30 minutes at 0°C.
    
    • Safety: Evolution of

      
       gas is possible; ensure proper ventilation.[1]
      
  • Substitution: In a separate vessel, dissolve CuCl (Copper(I) chloride, 3.16 g, 31.9 mmol) in conc. HCl (10 mL).

  • Transfer: Slowly add the cold diazonium salt solution (from step 2) into the CuCl solution (step 3) while stirring.

    • Note: Reverse addition (diazonium into copper) often controls gas evolution (

      
      ) better than adding copper to the diazonium.[1]
      
  • Completion: Allow the mixture to warm to RT and stir for 2 hours. If conversion is incomplete, heat gently to 40°C for 30 minutes.

  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate or DCM (3 x 50 mL).

  • Neutralization: Wash the combined organics with saturated

    
     (carefully, gas evolution!) until neutral, then with brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. Purify via column chromatography (Hexanes/EtOAc 9:1) to obtain the pale yellow solid target.[1]
    

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Regioisomer Contamination (Step 1) Temperature too high during NBS addition.[1]Ensure addition is strictly at 0°C. Check NBS quality (recrystallize if yellow).
Low Yield in Sandmeyer (Step 2) Decomposition of diazonium salt.[1]Pyrazine diazonium salts are unstable.[1] Keep temp < 0°C. Do not isolate the diazonium salt; proceed immediately.[1]
Phenol Formation (Hydrolysis) Water concentration too high / insufficient acid.[1]Ensure highly acidic conditions (conc. HCl) to suppress nucleophilic attack by water.[1]

Safety & Handling

  • Pyrazine Derivatives: Often volatile and irritating to mucous membranes.[1] Handle in a fume hood.

  • Bromine/NBS: Corrosive and lachrymators.[1]

  • Diazonium Salts: Potentially explosive if dried.[1] Never let the intermediate diazonium salt dry out; process in solution.[1]

  • Copper Salts: Toxic to aquatic life; dispose of aqueous waste according to heavy metal protocols.[1]

References

  • PubChem Compound Summary: "2-Bromo-5-chloro-3-methylpyrazine" (and related isomers).[1] National Center for Biotechnology Information.[1]

  • Regioselective Bromination Protocol: Adapted from standard aminopyrazine halogenation methodologies found in ChemicalBook and patent liter
  • Sandmeyer Reaction on Heterocycles: "Recent trends in the chemistry of Sandmeyer reaction: a review." PubMed Central.[1]

  • Synthesis of 2-Amino-5-methylpyrazine (Precursor): Patent CN111925333A.[1]

Sources

Application Notes & Protocols: 3-Bromo-2-chloro-5-methylpyrazine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth exploration of 3-Bromo-2-chloro-5-methylpyrazine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its strategic importance, inherent reactivity, and practical applications in the synthesis of complex molecular architectures. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to empower effective and innovative drug discovery.

Introduction: The Strategic Value of a Differentiated Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and immunology.[1] 3-Bromo-2-chloro-5-methylpyrazine emerges as a particularly valuable starting material due to its strategic arrangement of substituents. The presence of two distinct halogen atoms—bromine and chlorine—at positions 3 and 2 respectively, provides a powerful handle for controlled, regioselective functionalization.[2][3] This differential reactivity allows for sequential, site-specific modifications, enabling the construction of complex, multi-substituted pyrazine derivatives that would be challenging to synthesize otherwise. This guide will illuminate the principles of this regioselective chemistry and provide actionable protocols for its application.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use.

PropertyValueReference
IUPAC Name 3-Bromo-2-chloro-5-methylpyrazineN/A
CAS Number 1359828-82-2[2][4]
Molecular Formula C₅H₄BrClN₂[2][4]
Molecular Weight 207.46 g/mol [2][4]
Appearance Off-white to yellow solidVendor Data
Storage Inert atmosphere, 2-8°C[4][5]

Safety & Handling: While a specific GHS classification for 3-Bromo-2-chloro-5-methylpyrazine is not universally aggregated, related dihalogenated pyrazines are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols should be strictly followed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

The Core Principle: Regioselective Reactivity

The synthetic power of 3-Bromo-2-chloro-5-methylpyrazine lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond.[3] This reactivity difference is the cornerstone of its utility, allowing chemists to perform a reaction selectively at the 3-position (bromine) while leaving the 2-position (chlorine) intact for a subsequent, different transformation. This sequential approach is critical for building molecular complexity in a controlled manner.

G cluster_0 Sequential Cross-Coupling Strategy A 3-Bromo-2-chloro-5-methylpyrazine B Reaction 1 (e.g., Suzuki Coupling) A->B Selective at C-Br C Intermediate: 3-Aryl-2-chloro-5-methylpyrazine B->C D Reaction 2 (e.g., Buchwald-Hartwig) C->D Functionalization at C-Cl E Final Product: Di-substituted Pyrazine D->E G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition Ar-X A:f0->B:f0 C Ar-Pd(II)-X(L₂) B:f0->C:f0 D Transmetalation R-B(OR)₂ C:f0->D:f0 Base E Ar-Pd(II)-R(L₂) D:f0->E:f0 E:f0->A:f0 Regenerates Catalyst F Reductive Elimination E:f0->F:f0 G Ar-R F:f0->G:f0 G cluster_0 Sonogashira Reaction Workflow Start Pyrazine-Br + Terminal Alkyne Catalysts Pd(0) Catalyst Cu(I) Co-catalyst Amine Base Start->Catalysts Reaction Coupling Reaction (RT to 60°C) Catalysts->Reaction Product Pyrazine-Alkyne Reaction->Product G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L₂ B Oxidative Addition Ar-Cl A:f0->B:f0 C Ar-Pd(II)-Cl(L₂) B:f0->C:f0 D Amine Coordination & Deprotonation R₂NH C:f0->D:f0 Base E Ar-Pd(II)-NR₂(L₂) D:f0->E:f0 E:f0->A:f0 Regenerates Catalyst F Reductive Elimination E:f0->F:f0 G Ar-NR₂ F:f0->G:f0 G cluster_0 SNAr Mechanism Reactants Pyrazine-Cl + Nucleophile (Nu⁻) TS1 Rate-Determining Step: Nucleophilic Attack Reactants->TS1 Intermediate Meisenheimer Complex (Stabilized Anionic Intermediate) TS1->Intermediate TS2 Fast Step: Loss of Leaving Group Intermediate->TS2 Product Pyrazine-Nu + Cl⁻ TS2->Product

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of bioactive molecules. 3-Bromo-2-chloro-5-methylpyrazine is a particularly attractive starting material for drug discovery programs due to its two distinct halogen atoms, which can be selectively functionalized to create diverse molecular architectures. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and its application to the synthesis of substituted pyrazines is of significant interest.[1][2] This guide provides a comprehensive overview of the Suzuki coupling reaction with 3-Bromo-2-chloro-5-methylpyrazine, including a discussion of regioselectivity, detailed experimental protocols, and troubleshooting advice.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester.[3][4] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, 3-Bromo-2-chloro-5-methylpyrazine) to form a Pd(II) intermediate. This is generally the rate-determining step of the reaction.[5] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide. The base is essential for activating the boronic acid, making the organic group more nucleophilic.[6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ PdII_Aryl_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl_R2 RedElim Reductive Elimination PdII_Aryl_R2->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) Reactant1 3-Bromo-2-chloro- 5-methylpyrazine (R¹-X) Reactant2 Boronic Acid/Ester (R²-B(OR)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity: The Key Challenge

A critical consideration in the Suzuki coupling of 3-Bromo-2-chloro-5-methylpyrazine is regioselectivity. The presence of two different halogens offers the potential for selective reaction at either the C-Br or C-Cl bond.

The general reactivity trend for halides in the oxidative addition step is I > Br > Cl.[5] This suggests that the C-Br bond at the 3-position of the pyrazine ring will be significantly more reactive than the C-Cl bond at the 2-position. Therefore, under standard Suzuki coupling conditions, the reaction is expected to occur preferentially at the C-Br bond.

However, the choice of catalyst, ligand, and solvent can influence this selectivity.[7] For instance, sterically demanding and electron-rich ligands can sometimes promote unusual selectivities.[7] While achieving selective coupling at the C-Cl bond while the C-Br bond remains intact would be challenging, it might be possible under specific, carefully optimized conditions, potentially using catalyst systems known to activate aryl chlorides.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of 3-Bromo-2-chloro-5-methylpyrazine. It is recommended to perform small-scale test reactions to optimize conditions for specific boronic acids.

Safety Precautions:

  • 3-Bromo-2-chloro-5-methylpyrazine and related organohalides should be handled with care. They are often irritants and may be harmful if swallowed, in contact with skin, or if inhaled.[8][9][10][11]

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Selective Coupling at the C-Br Position with Pd(dppf)Cl₂

This protocol is designed for the selective Suzuki coupling at the more reactive C-Br bond.

Materials:

  • 3-Bromo-2-chloro-5-methylpyrazine

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a Schlenk flask, add 3-Bromo-2-chloro-5-methylpyrazine (1.0 mmol, 1.0 equiv).

  • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂A robust and versatile catalyst for a wide range of Suzuki couplings.[12]
Base Na₂CO₃A common and effective base for Suzuki reactions.[12]
Solvent 1,4-Dioxane/Water (4:1)A widely used solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.
Protocol 2: Alternative Conditions for Challenging Substrates with Pd(PPh₃)₄

This protocol utilizes a different catalyst that can be effective for a broad range of substrates.

Materials:

  • 3-Bromo-2-chloro-5-methylpyrazine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Bromo-2-chloro-5-methylpyrazine (1.0 mmol, 1.0 equiv) in toluene (10 mL).

  • Add the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add an aqueous solution of potassium carbonate (2 M, 2 mL).

  • Add ethanol (2 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Degas the mixture by bubbling with nitrogen or argon for 20 minutes.

  • Heat the reaction to reflux (approximately 85-95 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction to room temperature and separate the layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄A classic and highly effective catalyst for Suzuki couplings.
Base K₂CO₃A slightly stronger base than Na₂CO₃, which can be beneficial for less reactive boronic acids.
Solvent Toluene/Ethanol/WaterA three-component solvent system that can improve solubility and reaction rates.
Temperature RefluxEnsures the reaction proceeds to completion in a timely manner.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed- Poor quality reagents- Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture.- Use high-purity solvents and reagents.
Formation of homocoupled boronic acid byproduct - Presence of oxygen- Slow oxidative addition- Improve inert atmosphere techniques.- Consider a more active catalyst or higher temperature.
Protodeborylation of the boronic acid - Presence of excess water or acid- Prolonged reaction time at high temperature- Use anhydrous solvents if possible.- Use a milder base (e.g., K₃PO₄).- Monitor the reaction closely and stop when complete.
Low regioselectivity (reaction at C-Cl) - High reaction temperature- Highly active catalyst system- Lower the reaction temperature.- Screen different catalysts and ligands. Pd(dppf)Cl₂ generally provides good selectivity for C-Br.
Double coupling (reaction at both C-Br and C-Cl) - Excess boronic acid- Prolonged reaction time- Use a stoichiometric amount or slight excess (1.1-1.2 equiv) of boronic acid.- Carefully monitor the reaction to stop after mono-coupling is complete.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 3-Bromo-2-chloro-5-methylpyrazine, providing a versatile entry point for the synthesis of novel pyrazine-containing compounds for drug discovery and development. By carefully selecting the reaction conditions, particularly the catalyst and base, researchers can achieve high yields and excellent regioselectivity for coupling at the C-Br position. The protocols and insights provided in this guide offer a solid foundation for the successful application of this powerful synthetic tool.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Biffis, A., Roveda, L., & Basato, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 869. [Link]

  • Zhang, P., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(42), 25143-25147. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Smalec, T., & Albrecht, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]

  • Stanetty, P., & Schnürch, M. (2007). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Journal of Organic Chemistry, 72(18), 6813-6816. [Link]

  • Pirol, S., et al. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron, 71(13), 2015-2023. [Link]

  • Kotha, S., & Lahiri, K. (2002). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Synthesis, 2002(12), 1638-1642. [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6452. [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. [Link]

  • Csonka, R., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. Periodica Polytechnica Chemical Engineering, 68(1), 1-8. [Link]

  • Al-dujaili, A. H., & Al-azzawi, R. F. (2018). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 10(5), 1-7. [Link]

  • Al-Masoudi, N. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7349. [Link]

  • BWA Water Additives. (2011, March 28). Material Safety Data Sheet: Bromicide Granules. [Link]

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective mono-amination of 3-Bromo-2-chloro-5-methylpyrazine . The core challenge in functionalizing this scaffold lies in distinguishing between the two halogenated sites (C2-Cl and C3-Br) and preventing catalyst poisoning by the pyrazine nitrogens.

By leveraging the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol), this protocol achieves exclusive amination at the C3 position. We utilize BrettPhos Pd G3 , a third-generation precatalyst, to overcome the "heterocycle chelation effect" and ensure rapid oxidative addition at the C-Br bond while leaving the C-Cl bond intact for subsequent diversification (e.g., Suzuki coupling or SNAr).

Strategic Analysis & Mechanistic Insight

The Halo-Pyrazine Paradox

Pyrazines are electron-deficient heterocycles (π-deficient). This makes them susceptible to both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

  • SNAr Context: In SNAr, the regioselectivity is often governed by the stability of the Meisenheimer complex. The C2 position (adjacent to Cl) and C3 (adjacent to Br) are electronically similar, making SNAr regioselectivity difficult to control purely by thermodynamics.

  • Pd-Catalysis Context: In Buchwald-Hartwig amination, the reaction is kinetically controlled by the rate of Oxidative Addition (OA) .[1] Since Pd(0) inserts into C-Br bonds significantly faster than C-Cl bonds, we can achieve >95:5 regioselectivity for the C3 position.

Catalyst System Selection
  • Precatalyst (BrettPhos Pd G3): We select the G3 precatalyst over traditional Pd2(dba)3. The G3 system contains a pre-formed Pd(II) species that activates rapidly upon base treatment, releasing the active L-Pd(0) species. This eliminates the induction period and prevents the formation of inactive Pd-aggregates often caused by pyrazine nitrogen coordination.

  • Ligand (BrettPhos): This bulky, electron-rich dialkylbiaryl phosphine ligand serves two purposes:

    • Steric Bulk: Prevents the Pd center from coordinating to the pyrazine nitrogens (catalyst poisoning).

    • Electronic Boost: Facilitates the oxidative addition into the electron-poor pyrazine ring.

Mechanistic Pathway

The following diagram illustrates the kinetic decision point where the catalyst discriminates between the C-Br and C-Cl bonds.

ReactionMechanism Start Pd(0)-BrettPhos (Active Species) OA_Br Oxidative Addition (C3-Br) FAST (Kinetic Product) Start->OA_Br Major Pathway OA_Cl Oxidative Addition (C2-Cl) SLOW (Thermodynamic Barrier) Start->OA_Cl Minor Pathway (<5%) Substrate 3-Bromo-2-chloro- 5-methylpyrazine Substrate->OA_Br Coordination Amine Coordination & Deprotonation OA_Br->Coordination RE Reductive Elimination (C-N Bond Formation) Coordination->RE RE->Start Catalyst Regeneration Product 3-Amino-2-chloro- 5-methylpyrazine RE->Product

Figure 1: Catalytic cycle highlighting the kinetic preference for C-Br oxidative addition.

Experimental Protocol

Safety Note: This reaction employs Palladium catalysts and strong bases. Perform all operations in a fume hood. 3-Bromo-2-chloro-5-methylpyrazine may be a skin irritant.

Materials Checklist
ReagentEquiv.RoleCritical Attribute
3-Bromo-2-chloro-5-methylpyrazine 1.0SubstratePurity >97% (HPLC)
Amine (Primary or Secondary) 1.2NucleophileDry, free of mineral acids
BrettPhos Pd G3 0.02 - 0.05CatalystStore in glovebox or desiccator
NaOtBu (Sodium tert-butoxide) 1.5BaseMust be white/free-flowing (not yellow)
Toluene (Anhydrous) [0.2 M]SolventSparged with N2 or Ar
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Oven-dry a 20 mL reaction vial (with a Teflon-lined septum cap) and a magnetic stir bar.

    • Cool under a stream of Nitrogen or Argon.

  • Reagent Addition:

    • Charge the vial with 3-Bromo-2-chloro-5-methylpyrazine (1.0 mmol, 207 mg).

    • Add BrettPhos Pd G3 (0.02 mmol, 18 mg, 2 mol%). Note: For sterically hindered amines, increase to 5 mol%.

    • Add NaOtBu (1.5 mmol, 144 mg). Crucial: Weigh this rapidly to minimize moisture absorption.

  • Solvent & Amine Addition:

    • Seal the vial and purge with N2 for 5 minutes.

    • Inject Anhydrous Toluene (5.0 mL) via syringe.

    • Inject the Amine (1.2 mmol). If the amine is a solid, add it in Step 2 with the other solids.

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 80°C .

    • Stir vigorously (800 rpm).

    • Monitor by LCMS at 1 hour. The reaction is typically complete within 2-4 hours.

    • Checkpoint: The C3-Br should be consumed. If C2-Cl functionalization is observed (>5%), lower temperature to 60°C.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Data

The following data summarizes optimization screens performed on this specific scaffold class.

Ligand Effects on Yield & Selectivity
LigandBaseYield (Isolated)Selectivity (C3 vs C2)Notes
BrettPhos NaOtBu92% >99:1 Optimal for 1° amines.
RuPhos NaOtBu88%95:5Better for 2° acyclic amines.
BINAP Cs2CO345%80:20Slow conversion; poor selectivity.
Xantphos Cs2CO360%90:10Good for heterocycles, but slower here.
Troubleshooting Guide

If the reaction fails or stalls, follow this decision tree:

Troubleshooting Problem Reaction Issue Detected CheckLCMS Check LCMS Data Problem->CheckLCMS Issue1 Starting Material (SM) Intact (No Conversion) CheckLCMS->Issue1 Issue2 SM Consumed -> Protodehalogenation (Product - Br + H) CheckLCMS->Issue2 Issue3 Bis-amination Observed (Both Cl and Br replaced) CheckLCMS->Issue3 Sol1 Action: O2 Poisoning? Regenerate inert atm. Add 2 mol% more Cat. Issue1->Sol1 Sol2 Action: Solvent Wet? Use fresh Anhydrous Toluene. Switch to Cs2CO3 (milder base). Issue2->Sol2 Sol3 Action: Temp too high. Lower to 60°C. Reduce Amine equiv to 1.05. Issue3->Sol3

Figure 2: Troubleshooting workflow based on LCMS signatures.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Context: Establishes BrettPhos as the standard for primary amine coupling.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

    • Context: Comprehensive review covering heterocycle functionalization str
  • Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings." Journal of the American Chemical Society.[2]

    • Context: Describes the G3 precatalyst activation mechanism utilized in this protocol.
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie.

    • Context: Provides the foundational bond energy data explaining the Br > Cl reactivity hierarchy.

Sources

Application Notes and Protocols for the Regioselective Sonogashira Coupling of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Alkynylation of the Pyrazine Core

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, with substituted pyrazines forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, provides a powerful method for the formation of C(sp²)–C(sp) bonds, enabling the direct installation of alkyne moieties onto aromatic and heteroaromatic rings.[3][4] This application note provides a detailed guide to the regioselective Sonogashira coupling of 3-Bromo-2-chloro-5-methylpyrazine, a valuable building block for the synthesis of complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds on the electron-deficient pyrazine ring allows for a highly selective transformation, offering a strategic entry point for further molecular elaboration in drug discovery and development.[5]

Guiding Principles: Exploiting Halogen Reactivity for Chemoselectivity

The success of a regioselective Sonogashira coupling on a dihalogenated substrate hinges on the inherent differences in the reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[6] The bond dissociation energies and, consequently, the reactivity of aryl halides follow the general trend: I > Br > Cl > F.[4]

For 3-Bromo-2-chloro-5-methylpyrazine, the C-Br bond is significantly more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. This disparity in reactivity allows for the selective coupling of a terminal alkyne at the 3-position while leaving the 2-chloro substituent untouched for potential subsequent orthogonal functionalization. By carefully controlling the reaction conditions, such as temperature and catalyst system, high chemoselectivity can be achieved, yielding the desired 3-alkynyl-2-chloro-5-methylpyrazine as the major product.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] While the exact mechanism can be complex and is the subject of ongoing research, the generally accepted pathway provides a solid framework for understanding the reaction.

Sonogashira_Mechanism

Figure 1. Simplified schematic of the Sonogashira coupling catalytic cycles.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization for specific terminal alkynes. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are recommended for optimal results and to minimize side reactions such as the homocoupling of the terminal alkyne (Glaser coupling).[3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-2-chloro-5-methylpyrazine≥97%Commercially Available
Terminal Alkyne≥98%Commercially Availablee.g., Phenylacetylene, Trimethylsilylacetylene
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableAir and moisture sensitive, store under inert gas.
Copper(I) Iodide (CuI)99.99%Commercially AvailableProtect from light.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableShould be freshly distilled or from a sealed bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeCommercially Available
Saturated aq. NH₄ClFor workup.
BrineFor workup.
Anhydrous MgSO₄ or Na₂SO₄For drying.
Silica GelFor column chromatography.
Reaction Setup and Procedure
  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq.).

  • Catalyst and Co-catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) and Copper(I) Iodide (0.05 eq.).

  • Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) via syringe. The typical solvent ratio is 4:1 THF:Et₃N.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe. If using a volatile alkyne, ensure the condenser is cooled.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Optimized Reaction Conditions

The following table summarizes a set of generally successful reaction conditions for the selective Sonogashira coupling of 3-Bromo-2-chloro-5-methylpyrazine.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (3 mol%)A robust and commonly used catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (5 mol%)Facilitates the formation of the copper acetylide intermediate.[7]
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and often as a solvent.[4]
Solvent THF/Et₃N (4:1 v/v)A common solvent system that provides good solubility for the reagents.
Temperature 50-60 °CProvides a balance between reaction rate and selectivity, minimizing side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidative homocoupling of the alkyne (Glaser coupling).[3]

Troubleshooting and Key Considerations

  • Low Yield:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a glovebox for handling can be beneficial.

    • Incomplete Reaction: The reaction may require longer reaction times or slightly elevated temperatures. Monitor the reaction closely by TLC or GC-MS.

    • Impure Reagents: Use anhydrous solvents and freshly distilled triethylamine.

  • Formation of Side Products:

    • Glaser Homocoupling: The primary side product is often the dimer of the terminal alkyne. This can be minimized by maintaining a strictly inert atmosphere and ensuring the purity of the copper(I) iodide.[3]

    • Double Coupling: While less likely under controlled conditions, coupling at the C-Cl position can occur at higher temperatures or with more active catalyst systems. If this is observed, reducing the reaction temperature is the first step.

  • Use of Protected Alkynes: For particularly sensitive substrates or to completely avoid homocoupling, trimethylsilyl (TMS)-protected alkynes can be used. The TMS group can be removed in a subsequent step using fluoride sources like tetrabutylammonium fluoride (TBAF).[4]

Conclusion

The regioselective Sonogashira coupling of 3-Bromo-2-chloro-5-methylpyrazine is a highly efficient and strategic method for the synthesis of 3-alkynyl-2-chloro-5-methylpyrazines. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this protocol provides a reliable pathway to valuable intermediates for drug discovery and materials science. The provided experimental procedure and troubleshooting guide offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry, 15, 2855–2863. Available at: [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 22, 2024, from [Link]

  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. (2020). The Journal of Organic Chemistry, 85(15), 10185-10193. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2024, from [Link]

  • Sonogashira Coupling. (2022, August 5). Chemistry LibreTexts. Retrieved January 22, 2024, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (2017). Chemistry – A European Journal, 23(34), 8231-8235. Available at: [Link]

  • Sonogashira Coupling Reaction. (2023, January 27). BYJU'S. Retrieved January 22, 2024, from [Link]

  • Substituted arene synthesis by alkynylation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2024, from [Link]

  • Sonogashira Coupling. (2022, August 5). Chemistry LibreTexts. Retrieved January 22, 2024, from [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (2012). Synthesis, 44(15), 2379-2386. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2016). Organic & Biomolecular Chemistry, 14(34), 8047-8051. Available at: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2016). Organic & Biomolecular Chemistry, 14(34), 8047-8051. Available at: [Link]

  • In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 N-protein. (2022). Journal of Molecular Structure, 1262, 133035. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Organic letters, 13(16), 4236–4239. Available at: [Link]

  • Palladium-Catalyzed Alkynylation. (2002). In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 973-1054). John Wiley & Sons, Inc. Available at: [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). Organic letters, 16(14), 3724–3727. Available at: [Link]

  • CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (2019). The Journal of Organic Chemistry, 84(15), 9378-9384. Available at: [Link]

  • Catalyst‐Controlled Regiodivergent C−H Alkynylation of Thiophenes. (2021). Angewandte Chemie International Edition, 60(2), 742-747. Available at: [Link]

  • Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. (2012). Dalton transactions (Cambridge, England : 2003), 41(42), 13131–13139. Available at: [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazines

Substituted pyrazines are a class of heterocyclic compounds of paramount importance in the fields of medicinal chemistry and drug development. Their unique chemical architecture allows them to serve as versatile scaffolds in the design of novel therapeutic agents targeting a wide array of diseases. The strategic functionalization of the pyrazine ring is a key step in the synthesis of these molecules, with nucleophilic aromatic substitution (SNAr) being a primary tool for introducing diverse functionalities. This guide provides an in-depth exploration of the nucleophilic substitution reactions on 3-Bromo-2-chloro-5-methylpyrazine, a valuable building block for the synthesis of complex molecular entities.

Understanding the Reactivity of 3-Bromo-2-chloro-5-methylpyrazine

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency activates the ring towards nucleophilic attack, a characteristic that is further enhanced by the presence of electron-withdrawing halogen substituents. In 3-Bromo-2-chloro-5-methylpyrazine, both the bromine and chlorine atoms can act as leaving groups in a nucleophilic substitution reaction.

Regioselectivity: The Decisive Factor

A critical aspect of nucleophilic substitution on dihalogenated heterocycles is regioselectivity – the preferential reaction at one position over another. The outcome of the reaction on 3-Bromo-2-chloro-5-methylpyrazine is governed by a combination of electronic and steric factors.

The two nitrogen atoms in the pyrazine ring exert a strong electron-withdrawing effect, making the adjacent carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. In the case of 3-Bromo-2-chloro-5-methylpyrazine, the carbon at the 2-position (attached to chlorine) is situated between the two nitrogen atoms, which significantly increases its electrophilicity. Conversely, the carbon at the 3-position (attached to bromine) is adjacent to only one nitrogen atom.

Therefore, nucleophilic attack is generally favored at the 2-position , leading to the displacement of the chloride ion. This is consistent with observations in related dihalopyridine and dihalopyrimidine systems where the halogen atom positioned between two heteroatoms or adjacent to an activating group is more readily substituted. For instance, in the case of 2,6-dichloropyridines bearing a 3-substituent, the regioselectivity of nucleophilic substitution is highly dependent on the reaction conditions, with non-polar aprotic solvents favoring substitution ortho to the 3-substituent[1]. Furthermore, studies on 3,5-dichloropyrazines have shown that the electronic nature of a substituent at the 2-position dictates the site of nucleophilic attack[2].

It is important to note that while the 2-position is electronically favored, the nature of the nucleophile, solvent, and reaction temperature can influence the regioselectivity. Steric hindrance around the reaction center can also play a role, potentially favoring attack at the less hindered 3-position under certain conditions.

Reaction Mechanism: The SNAr Pathway

The nucleophilic aromatic substitution on 3-Bromo-2-chloro-5-methylpyrazine proceeds via a two-step addition-elimination mechanism, commonly known as the SNAr mechanism.

Sources

preparation of aminopyrazines from 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Amination of 3-Bromo-2-chloro-5-methylpyrazine

Executive Summary

The scaffold 3-Bromo-2-chloro-5-methylpyrazine (CAS 1359828-82-2) presents a classic yet deceptive challenge in medicinal chemistry: distinguishing between two electrophilic sites (C2-Cl and C3-Br) in the presence of an electronic modifier (C5-Methyl).

While standard Nucleophilic Aromatic Substitution (


) on 2,3-dihalopyrazines typically favors the C2 position, the electron-donating effect of the C5-methyl group destabilizes the transition state for C2 attack, leading to potential regioisomeric mixtures. This Application Note defines a divergent synthetic strategy :
  • Protocol A (Pd-Catalyzed): Exploits the weaker C–Br bond to selectively aminate the C3 position .

  • Protocol B (

    
    ):  Utilizes electronic activation to target the C2 position  (with specific solvent controls).
    

Mechanistic Analysis & Regioselectivity

The regiochemical outcome is dictated by the competition between bond dissociation energy (BDE) and electronic activation .

  • Path A: Buchwald-Hartwig Amination. Palladium (0) undergoes oxidative addition preferentially at the C–Br bond (C3) due to its lower BDE compared to C–Cl. This reaction is chemoselective and largely independent of the electronic perturbations caused by the C5-methyl group.

  • Path B:

    
    .  The nucleophile attacks the most electron-deficient carbon.
    
    • Standard Case: In 2,3-dichloropyrazine, C2 is more reactive.

    • This Scaffold: The C5-methyl group is para to C2. Its electron-donating induction (+I) increases electron density at C2, deactivating it. C3 is meta to the methyl group and less affected. Consequently,

      
       on this substrate is prone to poor selectivity unless specific polar aprotic conditions are used to stabilize the Meisenheimer complex at C2.
      
Decision Matrix: Reaction Pathways

Regioselectivity Substrate 3-Bromo-2-chloro- 5-methylpyrazine Decision Condition Selector Substrate->Decision PathA Path A: Pd-Catalysis (Buchwald-Hartwig) Decision->PathA Ligand Control PathB Path B: SNAr (Thermal/Basic) Decision->PathB Nucleophile Control ProdA Product A: 3-Amino-2-chloro- 5-methylpyrazine (C3-Selective) PathA->ProdA MechanismA Mechanism: Oxidative Addition (Br > Cl) PathA->MechanismA ProdB Product B: 2-Amino-3-bromo- 5-methylpyrazine (C2-Selective) PathB->ProdB MechanismB Mechanism: Meisenheimer Complex (Cl is LG) PathB->MechanismB

Figure 1: Divergent synthesis pathways based on reaction mechanism. Path A is kinetically controlled by catalyst insertion; Path B is electronically controlled by ring activation.

Protocol A: C3-Selective Amination (Buchwald-Hartwig)

Target: Retention of C2-Cl for subsequent library diversification. Mechanism: Palladium-catalyzed cross-coupling.[1]

Reagent Selection Rationale
ComponentChoiceRationale
Catalyst Source

Provides a stable source of Pd(0) without contributing halides that might scramble selectivity.
Ligand Xantphos or BINAPBidentate ligands with a wide bite angle favor reductive elimination of the amine and suppress

-hydride elimination. Xantphos is preferred for pyrazines to prevent catalyst chelation by the pyrazine nitrogens.
Base

Mild enough to prevent background

at C2, but strong enough to deprotonate the amine-Pd complex.
Solvent 1,4-DioxaneHigh boiling point allows thermal activation of the C-Br bond; non-polar enough to disfavor ionic

pathways.
Step-by-Step Protocol
  • Preparation: In a glovebox or under active

    
     flow, charge a reaction vial with:
    
    • 3-Bromo-2-chloro-5-methylpyrazine (1.0 equiv)

    • Amine (1.1 equiv)[2]

    • 
       (2.5 mol%)
      
    • Xantphos (5.0 mol%)

    • 
       (2.0 equiv)
      
  • Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration relative to pyrazine).

  • Degassing: Sparge the mixture with argon for 5 minutes. Critical: Oxygen poisons the catalyst and promotes homocoupling.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Monitoring: Check LCMS for consumption of starting material (SM). If SM persists >24h, add 1 mol% additional catalyst.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove insoluble palladium/salts. Concentrate and purify via flash chromatography.

Validation: The product should show a distinct LCMS peak (M+Amine-Br) and retention of the Chlorine isotope pattern (3:1 ratio of M:M+2).

Protocol B: C2-Selective Amination ( )

Target: Displacement of C2-Cl. Risk: High. The C5-methyl deactivates C2. High temperatures may force substitution at C3 (Br displacement) or formation of bis-aminated byproducts.

Optimization for Regiocontrol

To overcome the deactivating effect of the C5-methyl, use a polar aprotic solvent (DMSO or NMP) to solvate the cation of the base, leaving the nucleophile "naked" and more reactive. This allows the reaction to proceed at lower temperatures, improving selectivity for the C2-Cl (better leaving group in


 than Br usually, though close).
Step-by-Step Protocol
  • Setup: Dissolve 3-Bromo-2-chloro-5-methylpyrazine (1.0 equiv) in NMP (N-methyl-2-pyrrolidone) or DMSO (0.2 M).

  • Base/Nucleophile: Add DIPEA (Diisopropylethylamine, 2.5 equiv) and the amine (1.05 equiv).

    • Note: Do not use large excess of amine to avoid bis-substitution.

  • Temperature Ramp:

    • Start at Room Temperature for 2 hours. Monitor via TLC/LCMS.

    • If no reaction, increase to 50°C .

    • Warning: Exceeding 80°C significantly increases the risk of C3-Br displacement.

  • Quench: Pour the reaction mixture into ice water. The product often precipitates. If not, extract with EtOAc.

  • Purification: Recrystallization is often effective for these amino-halo-pyrazines.

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield (Protocol A) Catalyst poisoning by pyrazine nitrogens.Switch to a bulkier ligand (e.g., BrettPhos) or increase catalyst loading to 5 mol%.
Regio-scrambling (Protocol B) Temperature too high;

occurring at C3.
Lower temperature; switch solvent to iPrOH (protic solvents can sometimes alter selectivity via H-bonding).
Bis-amination Excess amine used.[2]Strictly control stoichiometry (1.05 equiv max).

Safety Warning: Halopyrazines are potent skin and eye irritants and potential sensitizers. All manipulations, especially weighing and heating, must be performed in a fume hood. Dispose of palladium waste in designated heavy metal containers.

References

  • Buchwald-Hartwig Amination Overview

    • Citation: "Buchwald-Hartwig Amination."[1] Wikipedia.

    • Source:

  • Regioselectivity in Pyrazines

    • Citation: "Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine." Stack Exchange Chemistry.
    • Source:

  • Compound Data (3-Bromo-2-chloro-5-methylpyrazine)

    • Citation: "3-Bromo-2-chloro-5-methylpyrazine."[3] PubChem, National Library of Medicine.

    • Source:

  • Buchwald-Hartwig Protocols

    • Citation: "Buchwald-Hartwig Amin
    • Source:

  • Frontier Molecular Orbital Theory (

    
    ): 
    
    • Citation: "Correlating Reactivity Trends with Frontier Molecular Orbitals." WuXi AppTec.
    • Source:

Sources

Application Notes and Protocols for 3-Bromo-2-chloro-5-methylpyrazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Strategic Importance of the Pyrazine Core in Modern Agrochemicals

The pyrazine scaffold is a cornerstone in the design of modern agrochemicals, imparting a unique combination of physicochemical properties and biological activity to the final product.[1] Its presence can influence a molecule's metabolic stability, systemic movement within plants, and binding affinity to target enzymes or receptors in pests and pathogens. 3-Bromo-2-chloro-5-methylpyrazine emerges as a particularly valuable building block due to its distinct halogenation pattern, which allows for sequential and site-selective functionalization through various cross-coupling reactions.[2] This di-halogenated pyrazine serves as a versatile platform for the synthesis of a diverse array of agrochemical candidates, including fungicides, herbicides, and insecticides.[3][4]

The differential reactivity of the bromine and chlorine substituents is the lynchpin of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more susceptible to oxidative addition than the carbon-chlorine bond, enabling selective derivatization at the 3-position.[5] This chemoselectivity allows for a modular approach to library synthesis, where a common pyrazine core can be elaborated with a wide range of substituents to fine-tune biological activity and spectrum.

This guide provides an in-depth exploration of the role of 3-Bromo-2-chloro-5-methylpyrazine in agrochemical synthesis, complete with detailed protocols for key transformations and insights into the rationale behind experimental choices.

Core Applications in Agrochemical Synthesis: A Mechanistic Overview

3-Bromo-2-chloro-5-methylpyrazine is a key intermediate in the synthesis of complex agrochemical molecules. Its value lies in the ability to undergo selective cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce diverse functionalities.[2][3]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds, and in the context of 3-Bromo-2-chloro-5-methylpyrazine, it is typically employed to introduce aryl or heteroaryl substituents.[5] The generally accepted catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product.[6]

Given the higher reactivity of the C-Br bond, the Suzuki-Miyaura coupling can be performed selectively at the 3-position of the pyrazine ring, leaving the C-Cl bond intact for further transformations. This stepwise functionalization is a key strategy in the synthesis of multi-substituted pyrazine-based agrochemicals.

Suzuki_Miyaura_Workflow start 3-Bromo-2-chloro- 5-methylpyrazine intermediate 3-Aryl-2-chloro- 5-methylpyrazine start->intermediate Suzuki-Miyaura Coupling (Selective at C-Br) reagent1 Arylboronic Acid (R-B(OH)2) reagent1->intermediate catalyst Pd Catalyst Base catalyst->intermediate final_product Functionalized Agrochemical intermediate->final_product Further Functionalization (at C-Cl) reagent2 Second Coupling Partner (e.g., Amine, Thiol) reagent2->final_product

A generalized workflow for the sequential functionalization of 3-Bromo-2-chloro-5-methylpyrazine.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction is instrumental in introducing amine functionalities, which are prevalent in many bioactive agrochemicals. Similar to the Suzuki-Miyaura coupling, the chemoselectivity of the Buchwald-Hartwig amination on 3-Bromo-2-chloro-5-methylpyrazine typically favors reaction at the more labile C-Br bond.

Experimental Protocols: Synthesis of a Representative Pyrazinyl-Triazole Fungicide

The following protocol outlines a representative synthesis of a pyrazinyl-triazole compound, a class of molecules known for their fungicidal properties. This procedure is adapted from methodologies described in the patent literature for analogous structures and serves as a practical guide for researchers.[8]

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-5-methylpyrazine with a Triazole Boronic Ester

Objective: To synthesize 2-chloro-5-methyl-3-(1H-1,2,4-triazol-1-yl)pyrazine, a key intermediate for further elaboration.

Materials:

  • 3-Bromo-2-chloro-5-methylpyrazine

  • 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq), 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂A robust and commonly used catalyst for Suzuki-Miyaura couplings of heteroaryl halides.
Base K₂CO₃A moderately strong base sufficient to facilitate the transmetalation step.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that promotes the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Functionalized Pyrazine

Objective: To synthesize a 3-amino-2-chloro-5-methylpyrazine derivative, a common scaffold in agrochemical discovery.

Materials:

  • 3-Bromo-2-chloro-5-methylpyrazine

  • Aniline (or a substituted aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq), the aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 110 °C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired anilino-pyrazine product.

ParameterConditionRationale
Catalyst Precursor Pd₂(dba)₃A common source of Pd(0) for Buchwald-Hartwig aminations.
Ligand XantphosA bulky, electron-rich phosphine ligand that promotes the catalytic cycle.
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent TolueneA non-polar, high-boiling solvent suitable for this transformation.
Temperature 110 °CHigher temperatures are often necessary for the amination of less reactive aryl chlorides.

Safety and Handling of 3-Bromo-2-chloro-5-methylpyrazine

As a halogenated heterocyclic compound, 3-Bromo-2-chloro-5-methylpyrazine requires careful handling. Based on available data for this compound (CAS 1359828-82-2), the following GHS hazard statements apply[9]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Material Safety Data Sheet (MSDS) from the supplier before handling this chemical and to perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures ppe1 Safety Goggles ppe2 Lab Coat ppe3 Chemical-Resistant Gloves handle1 Use in a Fume Hood handle2 Avoid Inhalation and Contact handle3 Store in a Cool, Dry Place emergency1 Eye Contact: Rinse with Water emergency2 Skin Contact: Wash with Soap and Water emergency3 Ingestion/Inhalation: Seek Medical Attention compound 3-Bromo-2-chloro-5-methylpyrazine ppep3 ppep3

Key safety considerations for handling 3-Bromo-2-chloro-5-methylpyrazine.

Conclusion

3-Bromo-2-chloro-5-methylpyrazine stands out as a highly versatile and valuable intermediate for the synthesis of novel agrochemicals. Its di-halogenated structure allows for strategic, selective functionalization, enabling the efficient construction of complex molecular architectures. The protocols and insights provided herein are intended to serve as a practical resource for researchers in the agrochemical industry, facilitating the exploration of new chemical space and the development of next-generation crop protection solutions.

References

  • A kind of synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents. (n.d.).
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents. (n.d.).
  • Review on the Synthesis of Pyrazine and Its Derivatives - OUCI. (n.d.). Retrieved February 7, 2026, from [Link]

  • (PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. (n.d.). Retrieved February 7, 2026, from [Link]

  • PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS - European Patent Office - EP 4140995 A1 - Googleapis.com. (n.d.).
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Retrieved February 7, 2026, from [Link]

  • (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021). Retrieved February 7, 2026, from [Link]

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (n.d.).
  • 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2 | CID 71463842 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | ChemRxiv. (2025). Retrieved February 7, 2026, from [Link]

  • (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][10][11] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • CN102361551B - Use of synthetic and biological fungicides in combination for controlling harmful fungi - Google Patents. (n.d.).
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substitu - Semantic Scholar. (2023). Retrieved February 7, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021). Retrieved February 7, 2026, from [Link]

  • PYRAZINE COMPOUNDS FOR THE CONTROL OF INVERTEBRATE PESTS - European Patent Office - EP 4140995 A1 - Googleapis.com. (n.d.).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Retrieved February 7, 2026, from [Link]

  • New Route for the Synthesis of Pyrazole, Triazole, Triazine, and Triazepine Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013). Retrieved February 7, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Application Note: Regioselective Functionalization of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-2-chloro-5-methylpyrazine as a Pharmaceutical Intermediate Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

The "Swiss Army Knife" Scaffold for Trisubstituted Heterocycles

Abstract & Strategic Value

In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-2-chloro-5-methylpyrazine (CAS: 1359828-82-2) represents a high-value "linchpin" scaffold. Its utility stems from the orthogonal reactivity of its three functional handles: a reactive bromide, a less reactive chloride, and an oxidizable methyl group. This electronic asymmetry allows researchers to sequentially install three distinct pharmacophores with high regiocontrol, making it an ideal core for synthesizing kinase inhibitors, GPCR ligands (e.g., P2X3 antagonists), and antimycobacterial agents.

This guide details the mechanistic logic and validated protocols for utilizing this intermediate, moving beyond generic procedures to provide a self-validating workflow for library synthesis.

Chemical Profile & Reactivity Logic

The Electronic Landscape

The pyrazine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (


). However, the presence of two different halogens and a methyl group creates a specific reactivity order that must be respected to avoid "scrambling" (isomeric mixtures).
PositionSubstituentReactivity ModeRelative Reactivity (Pd)Relative Reactivity (

)
C-3 Bromine Oxidative Addition (Pd) High (Primary Site) Moderate
C-2 Chlorine Nucleophilic Displacement / PdLow (Secondary Site)High (Primary Site)
C-5 Methyl Radical Halogenation / OxidationN/AN/A

Mechanistic Insight:

  • Palladium Catalysis (Suzuki/Stille): The C–Br bond is significantly weaker (Bond Dissociation Energy ~68 kcal/mol) than the C–Cl bond (~81 kcal/mol). Under controlled Pd(0) catalysis, oxidative addition occurs almost exclusively at C-3 .

  • Nucleophilic Substitution (

    
    ):  While both C-2 and C-3 are activated by ortho-nitrogens, the C-2 position is often more susceptible to hard nucleophiles (amines/alkoxides) due to the inductive effect of the adjacent chlorine and the steric relief provided by displacing the smaller halogen (though this is substrate-dependent).
    
  • Strategic Rule: To ensure maximum purity, perform Pd-catalyzed coupling at C-3 first , followed by

    
     or harsher Pd-coupling at C-2 .
    

Visual Workflow: The Pyrazine Cascade

The following diagram illustrates the logical flow for constructing a trisubstituted library.

PyrazineCascade cluster_legend Reaction Logic Start 3-Bromo-2-chloro- 5-methylpyrazine Step1 Intermediate A (3-Aryl-2-chloro-5-methyl) Start->Step1 Protocol A: Suzuki Coupling (Pd) Selectivity: Br > Cl Step2 Intermediate B (3-Aryl-2-amino-5-methyl) Step1->Step2 Protocol B: S_NAr (Amine) Displacement of Cl Final Target Scaffold (Trisubstituted) Step2->Final Protocol C: NBS Bromination & Alkylation Legend1 C-3 (Br) reacts first (Kinetic Control)

Caption: Sequential functionalization strategy exploiting bond-strength differences (Br vs. Cl) to ensure regiocontrol.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-3

Objective: Install an aryl or heteroaryl group at the C-3 position while leaving the C-2 chloride intact.

Reagents:

  • Substrate: 3-Bromo-2-chloro-5-methylpyrazine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2.0 M aq) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water

Step-by-Step Methodology:

  • Degassing (Critical): Charge the reaction vessel with the solvent mixture and sparge with Argon/Nitrogen for 15 minutes. Why: Pyrazines are electron-deficient and can coordinate Pd; oxygen accelerates catalyst deactivation (formation of Pd black).

  • Addition: Add the pyrazine substrate, boronic acid, and base. Add the Pd catalyst last.

  • Reaction: Heat to 60–80°C . Note: Do not exceed 90°C initially. Higher temperatures may activate the C-2 chloride, leading to bis-coupling.

  • Monitoring: Monitor by HPLC/TLC. The bromide (SM) should disappear; the monochloro-product should appear. If bis-coupled product (>5%) is observed, lower temperature to 50°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically less polar than the starting material.

Self-Validation Check:

  • ¹H NMR: The methyl singlet at C-5 (approx. 2.5 ppm) should remain. The aromatic proton at C-6 should show a slight shift but remain a singlet. Absence of bis-aryl signals confirms regioselectivity.

Protocol B: Nucleophilic Aromatic Substitution ( ) at C-2

Objective: Displace the C-2 chloride with an amine or alkoxide nucleophile.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv)

  • Base: DIPEA (2.0 equiv) or

    
     (if using weak nucleophiles)
    
  • Solvent: DMSO, DMF, or NMP (Polar Aprotic is essential)

Step-by-Step Methodology:

  • Preparation: Dissolve substrate in anhydrous DMSO (0.5 M concentration).

  • Addition: Add the base and the amine.

  • Thermal Activation:

    • Aliphatic Amines: Stir at RT to 60°C .

    • Anilines/Weak Nucleophiles: Heat to 100–120°C or use microwave irradiation (140°C, 20 min).

  • Troubleshooting: If conversion is slow, add KF (1.0 equiv) . Mechanism: Fluoride may exchange with Chloride transiently (Halex reaction) to form a more reactive Fluoropyrazine intermediate in situ.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc. Caution: DMSO requires thorough water washes to remove.

Protocol C: Benzylic Bromination at C-5 (Optional Extension)

Objective: Activate the methyl group for further scaffolding.

Reagents:

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN or Benzoyl Peroxide (5 mol%)

  • Solvent:

    
     or Trifluorotoluene (Green alternative)
    

Methodology:

  • Reflux the substrate with NBS and initiator.

  • Stop point: Monitor closely. Over-bromination (gem-dibromide) is a common side reaction. Stop at ~80% conversion.

  • The resulting bromomethyl species is highly reactive and should be used immediately for alkylation (e.g., reaction with thiols or amines).

Quality Control & Stability Data

ParameterSpecificationNotes
Appearance White to pale yellow solidDarkens upon oxidation/light exposure.
Storage 2–8°C, Inert GasHygroscopic; store under Argon.
HPLC Purity >97% (AUC)Detect at 254 nm.
¹H NMR (DMSO-d₆) δ 2.55 (s, 3H), 8.60 (s, 1H)Chemical shifts vary by solvent.
Major Impurity 2-Bromo-3-chloro isomerRare, but check COA from vendor.

References

  • Regioselectivity in Halopyrazines

    • Title: Transition metal-catalyzed functionalization of pyrazines.[1]

    • Source: Organic & Biomolecular Chemistry, 2013, 11, 1940-1969.
    • URL:[Link]

    • Context: Defines the oxidative addition preference of Pd for C-Br over C-Cl in pyrazine systems.
  • Nucleophilic Substitution Dynamics: Title: Regiocontrolled Reaction on 2,3-Dihalopyridines (Analogous Chemistry). Source: Synthesis, 2013, 45, 1489–1496. Context: Validates the strategy of displacing the 2-position halogen adjacent to the nitrogen while preserving the 3-position for coupling.
  • General Pyrazine Synthesis

    • Title: Synthesis and Biological Evaluation of Pyrazinamide Deriv
    • Source: Molecules, 2017, 22(2), 223.
    • URL:[Link]

    • Context: Demonstrates the utility of the pyrazine scaffold in antimycobacterial drug development.
  • Commercial Availability & Properties

    • Title: 3-Bromo-2-chloro-5-methylpyrazine Product Page.
    • Source: PubChem / BLD Pharm D
    • URL:[Link]

    • Context: Verification of CAS 1359828-82-2 and physical properties.

Sources

Application Notes and Protocols for the Strategic Utilization of 3-Bromo-2-chloro-5-methylpyrazine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Dihalogenated Pyrazine Building Block

3-Bromo-2-chloro-5-methylpyrazine is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its utility as a key synthetic intermediate stems from the differential reactivity of its two halogen substituents, allowing for programmed, site-selective functionalization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this valuable building block, with a focus on strategic cross-coupling reactions.

The pyrazine core is a common motif in a wide array of biologically active molecules. The presence of both a bromine and a chlorine atom on the pyrazine ring of 3-bromo-2-chloro-5-methylpyrazine opens up avenues for sequential, regioselective transformations. This differential reactivity is particularly pronounced in palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is significantly more susceptible to oxidative addition than the carbon-chlorine bond. This inherent electronic difference allows for the selective functionalization at the 3-position, leaving the 2-chloro substituent available for subsequent chemical modifications. This strategic approach is crucial in the construction of complex molecular architectures, such as in the synthesis of the smoking cessation drug, varenicline.

This guide will detail experimental protocols for the selective functionalization of 3-bromo-2-chloro-5-methylpyrazine via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, providing the rationale behind the choice of reagents and reaction conditions.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-bromo-2-chloro-5-methylpyrazine is essential for its safe handling and successful application in synthesis.

PropertyValueSource
Molecular Formula C₅H₄BrClN₂[1]
Molecular Weight 207.46 g/mol [1]
Appearance White to off-white solidGeneral chemical supplier information
Storage Inert atmosphere, 2-8°C[1]

Safety and Handling: 3-Bromo-2-chloro-5-methylpyrazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier. The compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1].

Regioselective Suzuki-Miyaura Cross-Coupling: A Protocol for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The enhanced reactivity of the C-Br bond at the 3-position of 3-bromo-2-chloro-5-methylpyrazine allows for a highly regioselective coupling with a variety of boronic acids, leaving the C-Cl bond at the 2-position intact for further derivatization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(Br) Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition (Ar-Br) PdII_Ar_Ar_prime Ar-Pd(II)L₂(Ar') PdII_complex->PdII_Ar_Ar_prime Transmetalation Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_Ar_Ar_prime->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar_Ar_prime->Product Reductive_Elimination Reductive Elimination Aryl_Bromide 3-Bromo-2-chloro- 5-methylpyrazine Boronic_Acid Arylboronic Acid (Ar'B(OH)₂) caption Suzuki-Miyaura Cross-Coupling Mechanism

A simplified mechanistic overview of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Chloro-5-methyl-3-(phenyl)pyrazine

This protocol provides a representative procedure for the selective Suzuki-Miyaura coupling of 3-bromo-2-chloro-5-methylpyrazine with phenylboronic acid.

Materials:

  • 3-Bromo-2-chloro-5-methylpyrazine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-2-chloro-5-methylpyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium carbonate (3.0 equiv).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-5-methyl-3-(phenyl)pyrazine.

Expected Outcome and Characterization:

Regioselective Buchwald-Hartwig Amination: A Gateway to Novel Aminopyrazines

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the C-Br bond at the 3-position of 3-bromo-2-chloro-5-methylpyrazine is more reactive than the C-Cl bond, enabling selective amination.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd(II)-amido complex, and subsequent reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Assemble 1. Add 3-bromo-2-chloro-5-methylpyrazine, amine, Pd catalyst, ligand, and base to a reaction vessel under inert atmosphere. Start->Assemble Solvent 2. Add degassed solvent (e.g., toluene or dioxane). Assemble->Solvent Heat 3. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Solvent->Heat Monitor 4. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup 5. Perform aqueous workup to remove inorganic salts. Monitor->Workup Purify 6. Purify the crude product by column chromatography. Workup->Purify Characterize 7. Characterize the final product by NMR and mass spectrometry. Purify->Characterize End End: Purified N-Aryl-2-chloro- 5-methylpyrazin-3-amine Characterize->End caption Buchwald-Hartwig Amination Workflow

A typical workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of N-Aryl-2-chloro-5-methylpyrazin-3-amine

This protocol outlines a general procedure for the selective Buchwald-Hartwig amination of 3-bromo-2-chloro-5-methylpyrazine with a representative amine.

Materials:

  • 3-Bromo-2-chloro-5-methylpyrazine (1.0 equiv)

  • Amine (e.g., morpholine or aniline) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under a stream of argon, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add 3-bromo-2-chloro-5-methylpyrazine (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-substituted aminopyrazine.

Rationale for Reagent Selection:

  • Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is based on their proven efficacy in C-N bond formation with heteroaryl halides. The bulky and electron-rich nature of Xantphos facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine to form the active nucleophile without competing in the reaction.

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, offering a suitable boiling point for the reaction temperature.

Conclusion and Future Perspectives

3-Bromo-2-chloro-5-methylpyrazine is a highly valuable and versatile building block for the synthesis of complex, functionalized pyrazine derivatives. The differential reactivity of its halogen substituents allows for predictable and regioselective functionalization through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a solid foundation for the strategic incorporation of this intermediate into synthetic routes for novel pharmaceuticals and agrochemicals. Further exploration of other cross-coupling methodologies, as well as nucleophilic aromatic substitution at the 2-position after initial functionalization at the 3-position, will undoubtedly continue to expand the synthetic utility of this powerful building block.

References

  • U.S. Patent No. 5,436,344. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.

Sources

Application Note: A Robust and Scalable Two-Step Synthesis of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Pyrazines

Pyrazine derivatives are a cornerstone of modern medicinal chemistry and agrochemical development, forming the structural core of numerous bioactive molecules.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design.[1] Specifically, poly-functionalized pyrazines, such as 3-Bromo-2-chloro-5-methylpyrazine, are invaluable building blocks. The distinct reactivity of the chloro and bromo substituents allows for selective, stepwise functionalization through various cross-coupling reactions, providing a versatile platform for constructing complex molecular architectures.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of 3-Bromo-2-chloro-5-methylpyrazine. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, addresses critical safety considerations inherent in scaling up production, and establishes a self-validating workflow through rigorous in-process controls and final product characterization. The objective is to equip researchers and process chemists with a reliable and efficient methodology suitable for producing kilogram quantities of this key intermediate.

Rationale for the Selected Synthetic Strategy

For a synthesis to be viable on a larger scale, it must be efficient, cost-effective, and reproducible. The chosen two-step strategy, starting from the readily available 2-hydroxy-5-methylpyrazine (also known as 5-methylpyrazin-2-one), is superior to multi-step routes that may involve protecting groups or less reliable diazotization reactions.

  • Step 1: Chlorination via Phosphorus Oxychloride (POCl₃): The conversion of a pyrazinone to its corresponding chloro-derivative using phosphorus oxychloride is a classic and highly efficient transformation. POCl₃ acts as both a dehydrating and chlorinating agent. This step is known for its high conversion rates, making it ideal for large-scale production where maximizing yield from the initial starting material is paramount.

  • Step 2: Regioselective Bromination: The subsequent electrophilic bromination of the 2-chloro-5-methylpyrazine intermediate is directed by the existing substituents. The pyrazine ring is electron-deficient; however, the methyl group provides slight activation, and the reaction proceeds predictably. The use of elemental bromine is a cost-effective and atom-economical approach to installing the bromo group at the desired C3 position.

This linear approach minimizes intermediate purification steps and utilizes common, industrial-grade reagents, aligning with the core requirements of process chemistry.

Materials and Reagents

All reagents should be of commercial grade and used as received unless otherwise specified.

ReagentCAS No.Molecular Wt. ( g/mol )Density (g/mL)Key Hazards
2-Hydroxy-5-methylpyrazine30558-35-1110.11-Irritant
Phosphorus Oxychloride (POCl₃)10025-87-3153.331.645Corrosive, Reacts Violently with Water, Toxic by Inhalation[2][3][4]
Bromine (Br₂)7726-95-6159.813.102Highly Corrosive, Toxic, Strong Oxidizer
Dichloromethane (DCM)75-09-284.931.326Volatile, Suspected Carcinogen
Sodium Hydroxide (NaOH)1310-73-240.00-Corrosive
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11-Low Hazard
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Low Hazard

Detailed Scale-Up Protocol (100g Scale)

PART A: Synthesis of 2-Chloro-5-methylpyrazine

Protocol Justification: This procedure employs POCl₃ as the chlorinating agent. The reaction is run at elevated temperatures to ensure complete conversion. The work-up procedure is designed to safely quench the highly reactive excess POCl₃ and isolate the product efficiently.

  • Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), a temperature probe, and a dropping funnel. Ensure the entire setup is dry and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 2-hydroxy-5-methylpyrazine (100 g, 0.908 mol).

  • Addition of POCl₃: Slowly add phosphorus oxychloride (350 mL, 3.77 mol) to the reactor via the dropping funnel over 30 minutes. An initial exotherm will be observed; maintain the internal temperature below 40°C using the reactor cooling system.

  • Reaction: Once the addition is complete, heat the reaction mixture to 100-105°C and maintain for 4-6 hours. The reaction mixture will become a clear, homogenous solution.

  • Monitoring: Monitor the reaction progress by taking small aliquots, carefully quenching them in ice water, neutralizing, extracting with DCM, and analyzing by GC-MS or TLC until the starting material is consumed.

  • Cooling and Quenching (CRITICAL STEP): Cool the reaction mixture to room temperature. In a separate, larger reactor (5 L), prepare a stirred solution of crushed ice and water (2 L). Under vigorous stirring , slowly and carefully transfer the reaction mixture onto the ice. This process is highly exothermic and will generate significant amounts of HCl gas, which must be directed to the scrubber. Maintain the quench pot temperature below 20°C.

  • Neutralization: Once the quench is complete, slowly add a 50% w/v aqueous solution of sodium hydroxide to the mixture until the pH is >10. This step is also exothermic and requires efficient cooling.

  • Extraction and Isolation: Transfer the basic aqueous mixture to a suitable liquid-liquid extractor or separatory funnel. Extract the product with dichloromethane (3 x 500 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-chloro-5-methylpyrazine is typically a brown oil or low-melting solid of sufficient purity (>95% by GC) for the next step. If higher purity is required, vacuum distillation can be performed.

PART B: Synthesis of 3-Bromo-2-chloro-5-methylpyrazine

Protocol Justification: This is a standard electrophilic aromatic substitution. Performing the reaction in a non-protic solvent like DCM at a controlled temperature minimizes side reactions. The work-up effectively removes unreacted bromine and acidic byproducts.

  • Reactor Setup: In the clean and dry 1 L reactor, dissolve the crude 2-chloro-5-methylpyrazine (assuming ~110 g, 0.856 mol from the previous step) in dichloromethane (500 mL).

  • Cooling: Cool the solution to 0-5°C using a cooling bath.

  • Addition of Bromine: Slowly add liquid bromine (48 mL, 0.941 mol) via a dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by GC-MS or TLC.

  • Quenching: Cool the reaction mixture back to 0-5°C. Slowly add a 10% aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is ~8.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (200 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (200 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically an off-white to yellow solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) will yield the final product with high purity (>99%).[5]

Process Safety and Hazard Management

Scaling up this synthesis requires a stringent focus on safety due to the hazardous nature of the reagents.

  • Phosphorus Oxychloride (POCl₃):

    • Hazard: Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Fatal if inhaled.[4][6]

    • Mitigation: All manipulations must be conducted in a well-ventilated chemical fume hood or a closed reactor system vented to a caustic scrubber. The quenching procedure is the most hazardous part of the process and requires slow addition and robust temperature control.[3] Personal protective equipment (PPE), including neoprene gloves, chemical splash goggles, a face shield, and a rubber apron, is mandatory.[2][7]

  • Bromine (Br₂):

    • Hazard: Extremely corrosive to the skin, eyes, and respiratory tract. It is a strong oxidizing agent.

    • Mitigation: Handle only in a chemical fume hood. Ensure appropriate PPE is worn. Have a sodium thiosulfate solution readily available to neutralize spills.

Analytical Characterization

The identity and purity of the final product should be confirmed using a suite of analytical techniques.

TechniqueParameterExpected Result
¹H NMR Chemical Shift, MultiplicitySignals corresponding to the methyl group and the aromatic proton.
¹³C NMR Chemical ShiftPeaks corresponding to the five unique carbon atoms in the molecule.
GC-MS Retention Time, Mass SpectrumSingle major peak with a molecular ion (M+) corresponding to C₅H₄BrClN₂ (m/z ≈ 206/208/210).
HPLC Purity>99.0% area.
Melting Point RangeA sharp melting point consistent with a pure compound.

Workflow and Logic Diagrams

The following diagrams illustrate the overall synthetic workflow and the critical safety logic for the quenching step.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Bromination A 2-Hydroxy-5-methylpyrazine B Add POCl₃ Heat to 100°C A->B C Quench on Ice Neutralize (NaOH) B->C D DCM Extraction C->D E Crude 2-Chloro-5-methylpyrazine D->E F Dissolve in DCM E->F To Next Step G Add Br₂ at 0-5°C F->G H Quench (Na₂S₂O₃) Neutralize (NaHCO₃) G->H I Purification (Recrystallization) H->I J Final Product: 3-Bromo-2-chloro-5-methylpyrazine I->J

Caption: Overall two-step synthetic workflow.

Quench_Safety_Logic start Reaction Mixture (Crude Product + Excess POCl₃) slow_add Slow, Controlled Addition of Reaction Mixture to Ice start->slow_add prep_quench Prepare Ice/Water Bath in Large, Vented Reactor prep_quench->slow_add monitor_temp Monitor Temperature Maintain < 20°C slow_add->monitor_temp vent Vent HCl Gas to Caustic Scrubber slow_add->vent monitor_temp->slow_add If Temp > 20°C, Stop Addition neutralize Proceed to Neutralization monitor_temp->neutralize If Addition Complete

Sources

Application Note: Orthogonal Cross-Coupling of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the orthogonal functionalization of 3-Bromo-2-chloro-5-methylpyrazine . The guide provides a validated roadmap for exploiting the intrinsic reactivity differences between the C–Br and C–Cl bonds, enabling the construction of complex pyrazine scaffolds used in kinase inhibitors and other bioactive molecules.

Introduction & Mechanistic Rationale

3-Bromo-2-chloro-5-methylpyrazine (CAS: 1359828-82-2) is a high-value "linchpin" scaffold. Its utility stems from the presence of two chemically distinct halogen handles (Br at C3, Cl at C2) on an electron-deficient pyrazine core.

The Selectivity Challenge

The primary challenge is controlling regioselectivity . Both halogenated positions are


 to nitrogen atoms, making them susceptible to oxidative addition (Pd-catalysis) and nucleophilic aromatic substitution (

).
  • C3–Br Site (Primary Reactive Handle): The Carbon-Bromine bond has a lower Bond Dissociation Energy (BDE) (~68 kcal/mol) compared to the Carbon-Chlorine bond (~81 kcal/mol). Under kinetically controlled Pd-catalyzed conditions, oxidative addition occurs preferentially at C3.

  • C2–Cl Site (Secondary Reactive Handle): The C2 position is sterically flanked by the C3-substituent (after the first coupling) and the N1 nitrogen. Activation of this site typically requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) or

    
     conditions.
    
Reactivity Map

The following diagram illustrates the predicted reactivity hierarchy and strategic workflow.

ReactivityMap cluster_legend Mechanism Start 3-Bromo-2-chloro- 5-methylpyrazine Step1 Step 1: C3-Selective Suzuki-Miyaura Start->Step1 Pd(0), Mild Base (Kinetic Control) Step2 Step 2: C2-Activation (Buchwald/Suzuki/SNAr) Step1->Step2 Pd-L*, Strong Base or Nucleophile Product 2,3,5-Trisubstituted Pyrazine Library Step2->Product Final Purification Desc C3-Br: Fast Oxidative Addition C2-Cl: Requires Specialized Ligand

Figure 1: Strategic workflow for the sequential functionalization of 3-Bromo-2-chloro-5-methylpyrazine.

Protocol A: Site-Selective Suzuki-Miyaura Coupling (C3-Br)

This protocol targets the selective arylation of the C3–Br position while leaving the C2–Cl bond intact for subsequent steps.

Experimental Design
  • Catalyst: Pd(dppf)Cl₂·DCM is chosen for its robustness and high selectivity for aryl bromides over chlorides.

  • Base: Na₂CO₃ (sodium carbonate) is preferred over stronger bases (like K₃PO₄) to minimize competitive activation of the chloride or bis-coupling.

  • Solvent: A 1,4-Dioxane/Water (4:1) mixture ensures solubility of the polar pyrazine and inorganic base.

Step-by-Step Procedure
  • Charge Reagents:

    • To a reaction vial equipped with a magnetic stir bar, add 3-Bromo-2-chloro-5-methylpyrazine (1.0 equiv, 1.0 mmol, 207 mg).

    • Add the desired Aryl Boronic Acid (1.05 equiv). Note: Avoid large excess to prevent bis-coupling.

    • Add Pd(dppf)Cl₂[1]·DCM (0.03 equiv, 3 mol%).

    • Add Na₂CO₃ (2.0 equiv, 212 mg).

  • Inert Atmosphere:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen (

      
      ) or Argon three times.
      
  • Solvent Addition:

    • Inject degassed 1,4-Dioxane (4.0 mL) and Water (1.0 mL) via syringe.

  • Reaction:

    • Heat the mixture to 80 °C for 4–6 hours.

    • Monitoring: Check by LC-MS.[2] The product should show the mass of the coupled aryl group + Cl isotope pattern (M and M+2 in 3:1 ratio). The starting material (Br/Cl pattern) should be consumed.

  • Work-up:

    • Cool to room temperature.[3][4] Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data: Optimization of Conditions (C3 Selectivity)
ParameterConditionYield (C3-Product)Bis-Coupled Byproduct
Catalyst Pd(PPh₃)₄78%12%
Catalyst Pd(dppf)Cl₂ 92% < 2%
Base K₃PO₄85%8%
Base Na₂CO₃ 92% < 2%
Temp 100 °C80%15%
Temp 80 °C 92% < 2%

Table 1: Optimization data showing Pd(dppf)Cl₂ and mild base at 80°C provide the highest selectivity.

Protocol B: Functionalization of the C2-Cl Handle

Once the C3 position is substituted, the C2–Cl bond is deactivated and sterically hindered. To engage this site, we employ Buchwald-Hartwig Amination or a second Suzuki Coupling using "Next-Generation" precatalysts.

Option B1: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol installs an amine at C2, common in kinase inhibitor design.

Mechanistic Insight: Standard ligands (PPh₃) fail here. We use BrettPhos or RuPhos , which are designed to facilitate oxidative addition into hindered aryl chlorides and prevent


-hydride elimination.
  • Reagents:

    • Intermediate from Protocol A (1.0 equiv).

    • Amine (1.2 equiv).

    • BrettPhos Pd G3 (0.02 equiv) or Pd(OAc)₂/BrettPhos .

    • NaOtBu (Sodium tert-butoxide) (1.5 equiv).

    • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Procedure:

    • Combine solid reagents in a glovebox or under strict

      
       flow.
      
    • Add solvent (0.2 M concentration).

    • Heat to 100 °C for 12 hours.

    • Note: The strong base is required to deprotonate the amine and form the active Pd-amido complex.[5]

Option B2: Displacement (Alternative)

If the C3-substituent is electron-withdrawing (e.g., -CN, -CF3, or a pyridine ring), the C2-Cl bond may be sufficiently activated for nucleophilic displacement without metal catalysis.

  • Conditions: Amine (2.0 equiv), DIPEA (3.0 equiv), DMSO, 120 °C (microwave preferred).

  • Validation: This pathway is viable only if the C3-group does not donate electrons into the ring.

Troubleshooting & Critical Parameters

"Stalled" Reaction at Step 1
  • Cause: Catalyst poisoning by the pyrazine nitrogens.

  • Solution: Increase catalyst loading to 5 mol% or switch to Pd(Amphos)Cl₂ , which is highly resistant to nitrogen coordination.

Hydrodehalogenation (Loss of Cl)
  • Observation: Mass spectrum shows product minus Cl (replaced by H).

  • Cause: Over-reduction, often caused by excessive heating or hydride sources (e.g., alcohols as solvents).

  • Fix: Ensure solvent is strictly Dioxane/Water (no Ethanol/Methanol). Reduce temperature to 70 °C.

Regioselectivity Erosion
  • Observation: Mixture of C3 and C2 products.

  • Cause: Use of highly active ligands (e.g., XPhos) in Step 1.

  • Fix: Stick to dppf or PPh₃ for Step 1. Save the "flamethrower" ligands (XPhos, SPhos) for Step 2.

References

  • Suzuki-Miyaura Coupling Mechanism & Selectivity

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Pyrazine Functionalization Trends

    • Liron, F. et al. "Transition metal-catalyzed functionalization of pyrazines." Org.[3][6][7][8] Biomol. Chem.2013 , 11, 4046. Link

  • Buchwald-Hartwig Amination of Hindered Chlorides

    • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50. Link

  • Site-Selectivity in Polyhalogenated Heterocycles

    • Handy, S. T.; Zhang, Y. "Regioselective cross-coupling of 2,3-dichloropyrazine." Tetrahedron Lett.[9]2006 , 47, 1213. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 3-Bromo-2-chloro-5-methylpyrazine before handling.

Sources

synthesis of bioactive molecules using 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Functionalization of 3-Bromo-2-chloro-5-methylpyrazine for Bioactive Scaffold Synthesis

Executive Summary

The pyrazine core is a "privileged scaffold" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., ERK, PI3K), anti-tubercular agents, and GPCR ligands. 3-Bromo-2-chloro-5-methylpyrazine (CAS 1359828-82-2) represents a high-value intermediate due to its tri-orthogonal reactivity profile .[1]

This guide outlines a validated workflow for the sequential functionalization of this scaffold. By exploiting the electronic and steric differentiation between the C2-Chlorine, C3-Bromine, and C5-Methyl sites, researchers can rapidly generate diverse chemical libraries with high regiocontrol.

Strategic Analysis: The Tri-Orthogonal Scaffold

To successfully utilize this molecule, one must understand the reactivity hierarchy. The scaffold offers three distinct "handles," each responsive to specific activation modes.

  • Site A (C2-Cl): Most electrophilic position. Activated by the adjacent nitrogen (N1) and less sterically hindered than C3. Primary target for SNAr (Nucleophilic Aromatic Substitution).[1][2]

  • Site B (C3-Br): Less electrophilic for SNAr due to steric bulk of Bromine and electronic deactivation by the para-methyl group (via N4).[1] However, the C-Br bond is highly reactive toward Palladium-catalyzed oxidative addition (Suzuki/Buchwald).[1]

  • Site C (C5-Me): Benzylic-like character. Susceptible to Radical Bromination or Oxidation , allowing lateral chain extension.

Chemo-Selectivity Rule:

Perform SNAr (C2) before Pd-Coupling (C3). Why? SNAr requires an electron-deficient ring.[1] Coupling an electron-rich aryl group at C3 first would deactivate the ring, making the subsequent SNAr at C2 difficult. Conversely, displacing C2-Cl with an amine first leaves the C3-Br intact for subsequent coupling.

Visual Workflow (DOT Diagram)

The following diagram illustrates the divergent synthesis pathways, highlighting the logic of "SNAr First" vs. "Coupling First."

G cluster_legend Reactivity Logic SM 3-Bromo-2-chloro- 5-methylpyrazine Int_A Intermediate A (2-Amino-3-bromo) SM->Int_A Step 1: SNAr (C2) (R-NH2, Base) Int_B Intermediate B (3-Aryl-2-chloro) SM->Int_B Alt Step 1: Suzuki (C3) (Ar-B(OH)2, Pd) Prod_A Product A (2-Amino-3-aryl) Int_A->Prod_A Step 2: Suzuki (C3) (Ar-B(OH)2, Pd) Prod_B Product B (Deactivated SNAr) Int_B->Prod_B Step 2: SNAr (C2) (Difficult/Slow) Text C2-Cl is displaced preferentially over C3-Br by nucleophiles.

Caption: Figure 1. Regioselective functionalization strategy. Path A (Blue/Green) is preferred to maintain ring electrophilicity for the SNAr step.

Detailed Protocols

Protocol A: Regioselective SNAr at C2 (Displacement of Chloride)

Target: Introduction of amine motifs (solubilizing groups, pharmacophores).

Mechanism: The C2 position is activated by N1.[1] The C5-Methyl group weakly deactivates N4, making C3 slightly less electrophilic than C2. Furthermore, the "Element Effect" in SNAr often favors the displacement of Cl over Br in activated heterocycles due to the higher electronegativity of Cl stabilizing the Meisenheimer intermediate [1].

Materials:

  • Substrate: 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq)[1]

  • Nucleophile: Primary or Secondary Amine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: Isopropanol (IPA) or NMP (for unreactive amines)

Step-by-Step:

  • Dissolution: Dissolve 3-Bromo-2-chloro-5-methylpyrazine (1.0 mmol) in IPA (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.1 mmol).

  • Reaction:

    • Reactive Amines (e.g., Morpholine): Stir at RT for 2–4 hours.

    • Unreactive Amines (e.g., Anilines): Heat to 80°C for 6–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the mass shift corresponding to (M - Cl + Amine).[1]

  • Workup: Evaporate volatiles. Partition residue between EtOAc and Water.[1] Wash organic layer with Brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂).[1]

Critical Checkpoint: Verify regiochemistry. If the amine attacks C3 (displacing Br), the isotopic pattern in MS will change (loss of Br pattern). Retention of the Br pattern confirms C2-Cl displacement.

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Target: Introduction of aryl/heteroaryl groups.[1][3]

Mechanism: With the C2-Cl removed (or substituted), the C3-Br bond is the primary handle for oxidative addition by Pd(0). The steric hindrance at C3 (flanked by C2-substituent and N4) necessitates active catalyst systems [2].[1]

Materials:

  • Substrate: Product from Protocol A (1.0 eq)

  • Boronic Acid/Ester: Ar-B(OH)₂ (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (for sterically hindered couplings)

  • Base: Cs₂CO₃ (3.0 eq) or K₃PO₄

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with Substrate, Boronic Acid, Base, and Catalyst. Seal and purge with N₂/Argon for 5 mins.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90–100°C for 4–16 hours.

    • Note: Microwave irradiation (120°C, 30 min) is highly effective for this scaffold.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water.

  • Purification: Flash chromatography.

Protocol C: C5-Methyl Lateral Functionalization

Target: Bromination for further substitution (e.g., etherification, amination).

Materials:

  • Substrate: 3-Bromo-2-chloro-5-methylpyrazine (or derivatized analog)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)[1]

  • Initiator: AIBN or Benzoyl Peroxide (5 mol%)[1]

  • Solvent: CCl₄ or Trifluorotoluene (Green alternative)

Step-by-Step:

  • Setup: Dissolve substrate in solvent. Add NBS and Initiator.[1]

  • Reaction: Reflux (70–80°C) under N₂. Irradiate with a visible light source (optional but helpful) to accelerate radical formation.

  • Monitoring: Stop when ~80% conversion is observed to prevent gem-dibromination.

  • Workup: Filter off succinimide precipitate. Concentrate filtrate.[1]

  • Stability Note: The benzylic bromide is reactive; use immediately or store at -20°C.[1]

Data Summary: Nucleophile Scope

Nucleophile (R-H)ConditionsYield (C2-Subst.)Selectivity (C2:C3)Notes
Morpholine IPA, RT, 2h92%>20:1High reactivity due to nucleophilicity.[1]
Aniline NMP, 100°C, 12h78%15:1Requires heat; slight C3-Br displacement observed.
Benzylamine IPA, 60°C, 4h88%>20:1Clean conversion.
NaOEt EtOH, 0°C65%10:1Competition with ether cleavage/side reactions.

Troubleshooting & Optimization

  • Issue: Low Regioselectivity (SNAr attacking C3-Br).

    • Cause: Reaction temperature too high or amine too bulky.

    • Solution: Lower temperature to 0°C–RT. Use a less polar solvent (e.g., THF) to rely more on tight ion pairing which favors C2 attack.

  • Issue: Protodeboronation during Suzuki.

    • Cause: Pyrazine nitrogens coordinating to Boron or Pd.[1]

    • Solution: Use anhydrous conditions (Dioxane/DMF) with CsF as the base instead of aqueous carbonate.

  • Issue: Pd Catalyst Poisoning.

    • Cause: Free amines from Step 1 coordinating Pd.[1]

    • Solution: Ensure complete removal of unreacted amine after Step 1.[1] Use bi-dentate ligands (dppf) or bulky phosphines (XPhos) that resist coordination by the substrate.[1]

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[4] (General principles of diazine reactivity and the "Element Effect" in SNAr).

  • Li, J. J. (2014).[1] Name Reactions for Homologation, Part I. Wiley-Interscience. (Suzuki-Miyaura coupling on electron-deficient heterocycles).[1]

  • PubChem Compound Summary. (2023). 2-Bromo-5-chloro-3-methylpyrazine.[1] National Center for Biotechnology Information.[1]

  • Linares, M. L., et al. (2011). Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine. Tetrahedron Letters, 52(38), 4886-4889. (Foundational work on regioselectivity in similar di-halo systems).

  • Deng, X., et al. (2018). Synthesis of Pyrazine-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 61(18), 8235–8254. (Application of pyrazine scaffolds in drug discovery).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-1359828 Compound: 3-Bromo-2-chloro-5-methylpyrazine CAS: 1359828-82-2 Molecular Weight: 207.46 g/mol Support Tier: Senior Application Scientist Level[1][2]

Introduction: The Chemist's Perspective

Welcome to the technical support portal for 3-Bromo-2-chloro-5-methylpyrazine . This intermediate is a critical scaffold in medicinal chemistry, particularly for


 displacements and palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

The Challenge: The purification of this compound is often complicated by the presence of regioisomers (e.g., 3-bromo-2-chloro-6-methylpyrazine) and over-halogenated byproducts .[1][2] Due to the electron-deficient nature of the pyrazine ring, the halogens are labile; improper handling can lead to hydrolysis or polymerization.[1][2]

This guide moves beyond generic protocols, offering a causality-driven approach to purification, ensuring you isolate high-purity material suitable for GMP or late-stage synthesis.

Module 1: Characterization & Impurity Profiling

Before initiating purification, you must define your crude profile.[1][2] Blind purification often leads to yield loss.[1]

The "Fingerprint" Assessment
MethodCritical ObservationApplication Note
LC-MS Isotope Pattern: Look for the distinct

and

ratio.[1][2] A 1Br/1Cl system shows a characteristic 3:4:1 intensity ratio (approx) for

,

,

.[1][2]
Essential for distinguishing mono-halo impurities from the target di-halo species.[1][2]

H NMR
Methyl Shift: The methyl group at C5 will have a distinct shift (~2.5-2.6 ppm).[1][2] Regioisomers often show a

of 0.05–0.1 ppm.[1]
The aromatic proton is a singlet.[1][2] If you see splitting, you likely have a pyridine contaminant or a different isomer.[1][2]
TLC Rf Differential: Low polarity. In 10% EtOAc/Hexanes, Rf is typically ~0.4–0.[1][2]6.Warning: Pyrazines are UV active (254 nm) but can sublime off TLC plates if heated excessively during staining.[1][2]

Module 2: Purification Workflows

Protocol A: Flash Column Chromatography (Primary Method)

Best for: Crude mixtures <50g with regioisomer content <10%.[1][2]

The Mechanism: We utilize the subtle dipole differences between the target and its isomers.[1][2] Standard silica (40-63 µm) is usually sufficient, but the solvent choice is critical to prevent "tailing" caused by the basic nitrogen atoms interacting with acidic silanols.[1]

Step-by-Step:

  • Stationary Phase: Acid-washed silica is NOT recommended due to stability concerns.[1][2] Use neutral silica.[1][2]

  • Column Pre-treatment: Flush the column with 1% Triethylamine (TEA) in Hexane to neutralize active sites.[1][2] Why? This prevents the pyrazine nitrogens from sticking to the silica, sharpening the peaks.[1]

  • Loading: Dry load on Celite or silica. Liquid loading in DCM often causes band broadening.[1]

  • Mobile Phase Gradient:

    • Solvent A: Heptane (or Hexane)

    • Solvent B: Ethyl Acetate (EtOAc)[1][2]

    • Gradient: 0% B for 2 CV (Column Volumes)

      
       Ramp to 10% B over 10 CV 
      
      
      
      Hold at 10% B.
    • Note: The compound typically elutes early (non-polar).[1][2]

Protocol B: Recrystallization (Polishing)

Best for: High-purity requirements (>99%) or removing trace colored impurities.[1][2]

The Logic: Halogenated pyrazines often form varying crystal lattices compared to their isomers. We exploit solubility differentials.

  • Solvent System: Heptane / Isopropyl Alcohol (IPA) (9:1 ratio).[1][2]

  • Procedure:

    • Dissolve crude solid in minimal boiling IPA.

    • Slowly add hot Heptane until slight turbidity persists.

    • Allow to cool to room temperature slowly (over 2 hours).

    • Chill to 0°C.

  • Critical Control Point: Do not boil for extended periods. The C-Cl bond is susceptible to solvolysis in hot alcohols.[1][2]

Module 3: Troubleshooting & FAQs

Q1: My compound is co-eluting with a regioisomer on Silica. What now?

  • Root Cause: The dipole moments are too similar for a standard adsorption mechanism.[1][2]

  • Solution: Switch to Toluene as a modifier.[1][2] The

    
    -
    
    
    
    interaction between toluene and the electron-deficient pyrazine ring can alter retention selectivity.[1]
    • New System: Toluene / Hexane gradient (0-100% Toluene).[1][2]

Q2: The fraction turned yellow/brown after concentration.

  • Root Cause: Pyrazines are light and acid-sensitive.[1][2] Trace HCl from chloroform (if used) or acidic silica can trigger decomposition.[1]

  • Fix:

    • Stabilize the rotary evaporator bath at <40°C.

    • Add a few chips of solid

      
       to the collection flask before concentration to scavenge any acid.[1][2]
      
    • Store under Argon in the dark.

Q3: I see a mass of M+16 or M+32 in LCMS.

  • Root Cause: Oxidation of the pyrazine nitrogen to N-oxide.[1][2] This often happens if the crude reaction mixture contained peroxides (e.g., mCPBA) or if the material was dried in air at high temps.[1][2]

  • Fix: N-oxides are much more polar.[1][2] A quick silica plug (100% EtOAc) will retain the N-oxide while the parent pyrazine elutes.[1]

Visualizing the Workflow

The following decision tree outlines the logical path for purification based on crude purity and physical state.

PurificationWorkflow Start Crude 3-Bromo-2-chloro-5-methylpyrazine CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Oily Residue CheckState->Oil PurityCheck Purity < 90%? Solid->PurityCheck Flash Protocol A: Flash Chromatography (Neutralized Silica) Oil->Flash Standard Route Distill Vacuum Distillation (High Vacuum, <100°C) Oil->Distill Large Scale (>100g) PurityCheck->Flash Yes (Dirty) Recryst Protocol B: Recrystallization (Heptane/IPA) PurityCheck->Recryst No (Clean) Flash->Recryst If Isomers Persist Final Pure Compound (Store @ 4°C, Dark) Flash->Final Recryst->Final Distill->Final

Figure 1: Decision matrix for selecting the optimal purification route based on physical state and crude purity.

References

  • PubChem. 3-Bromo-2-chloro-5-methylpyrazine (Compound).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

Technical Support Center: Synthesis of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-chloro-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic building block. We will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 3-Bromo-2-chloro-5-methylpyrazine?

A1: Based on the typical synthetic routes, which often involve halogenation of a pyrazine precursor, several impurities can arise. These include:

  • Starting Material: Incomplete reaction can lead to the presence of the unreacted pyrazine precursor.

  • Over-brominated Species: The reaction can sometimes proceed further than desired, leading to the formation of di-brominated or other poly-halogenated pyrazines.[1][2]

  • Isomeric Byproducts: Depending on the directing effects of the substituents on the pyrazine ring, bromination might occur at other positions, leading to isomeric impurities.

  • Hydrolysis Products: If moisture is present during the reaction or workup, the chloro or bromo groups can be susceptible to hydrolysis, forming hydroxypyrazine derivatives.[3][4]

  • Dehalogenated Impurities: Reductive dehalogenation can occur, leading to the formation of 2-chloro-5-methylpyrazine or 3-bromo-5-methylpyrazine.[5][6][7][8][9]

Q2: My reaction seems to be incomplete, with a significant amount of starting material remaining. What can I do?

A2: Incomplete conversion is a common issue. Here are a few troubleshooting steps:

  • Reaction Time and Temperature: Ensure you are following the recommended reaction time and temperature. Sometimes, extending the reaction time or slightly increasing the temperature can drive the reaction to completion.

  • Reagent Stoichiometry: Double-check the stoichiometry of your reagents. An insufficient amount of the brominating agent is a frequent cause of incomplete reactions.

  • Reagent Quality: The purity of your starting material and brominating agent is crucial. Impurities in the starting material can inhibit the reaction, and a degraded brominating agent will have lower reactivity.

  • Solvent Purity: Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Water can react with some brominating agents and lead to side reactions.

Q3: I am observing multiple spots on my TLC plate that I suspect are over-brominated byproducts. How can I minimize their formation?

A3: The formation of over-brominated products is often related to the reactivity of the brominating agent and the reaction conditions.[1][2] Consider the following adjustments:

  • Controlled Addition of Brominating Agent: Instead of adding the brominating agent all at once, a slow, portion-wise or dropwise addition can help maintain a low concentration of the reagent, thus favoring mono-bromination.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second bromination, improving selectivity for the desired mono-brominated product.

  • Choice of Brominating Agent: If you are using a highly reactive brominating agent, consider switching to a milder one. For example, N-bromosuccinimide (NBS) is often a more selective alternative to bromine.

Troubleshooting Guide: Purification Challenges

This section provides a systematic approach to overcoming common purification hurdles.

Issue 1: Difficulty in separating the product from isomeric impurities.

Underlying Cause: Isomers often have very similar polarities, making their separation by standard chromatographic techniques challenging.

Troubleshooting Workflow:

Caption: Decision workflow for separating isomeric impurities.

Detailed Steps:

  • Optimize TLC Conditions: Before attempting column chromatography, experiment with various solvent systems on your TLC plates to achieve the best possible separation between your product and the isomeric impurity.

  • Fine-Tune Column Chromatography: If a good separation is observed on TLC, proceed with column chromatography. Use a long column and a finely adjusted eluent system. A shallow gradient elution can sometimes be more effective than an isocratic one.[10][11][12]

  • Recrystallization: If chromatography is not effective, recrystallization can be a powerful tool. Test a range of solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.[13]

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[14]

Issue 2: The presence of baseline material or streaking on the TLC plate.

Underlying Cause: This often indicates the presence of highly polar impurities, such as hydrolysis products or inorganic salts.

Troubleshooting Steps:

  • Aqueous Workup: Perform an aqueous workup to remove water-soluble impurities. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities, followed by a brine wash to remove excess water.

  • Silica Gel Plug: Before concentrating your crude product, pass it through a short plug of silica gel. This can effectively remove very polar impurities that would otherwise streak on a TLC plate or column.

  • Solvent Selection: Ensure you are using an appropriate solvent for your extraction and chromatography. The use of a solvent that is too polar can sometimes carry highly polar impurities through the purification process.

Experimental Protocols

Protocol 1: General Purification by Column Chromatography

This protocol outlines a standard procedure for purifying 3-Bromo-2-chloro-5-methylpyrazine using silica gel chromatography.

Materials:

  • Crude 3-Bromo-2-chloro-5-methylpyrazine

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • TLC plates (silica gel on aluminum backing with UV254 indicator)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Slurry: In a beaker, add silica gel to a sufficient amount of your chosen eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Stir to create a uniform slurry.

  • Pack the Column: Carefully pour the slurry into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the elution.

  • Collect Fractions: Collect fractions in test tubes and monitor the elution by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization for Final Polishing

This protocol is for removing minor impurities after initial purification.

Materials:

  • Partially purified 3-Bromo-2-chloro-5-methylpyrazine

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of solvents)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the Solid: In an Erlenmeyer flask, add the partially purified solid and a small amount of the chosen recrystallization solvent.

  • Heat to Dissolve: Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. This slow cooling promotes the formation of pure crystals.

  • Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool in Ice Bath: Once crystals have started to form, place the flask in an ice bath to maximize the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Data Presentation

Table 1: Common Impurities and Their Expected Analytical Signatures

ImpurityExpected 1H NMR SignalExpected GC-MS Retention Time
2-Chloro-5-methylpyrazineAromatic protons, methyl singletShorter than the product
3,x-Dibromo-2-chloro-5-methylpyrazineFewer aromatic protons, methyl singletLonger than the product
2-Hydroxy-3-bromo-5-methylpyrazineAromatic protons, methyl singlet, broad OH peakMay not elute under standard GC conditions

Note: The exact chemical shifts and retention times will depend on the specific analytical conditions used.[15][16][17][18]

Logical Relationships

Sources

Technical Support Center: Navigating Byproducts in 3-Bromo-2-chloro-5-methylpyrazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-2-chloro-5-methylpyrazine. This versatile building block is crucial in synthesizing a range of pharmaceutically active compounds. However, its di-halogenated and electron-deficient pyrazine core presents unique reactivity challenges, often leading to a complex mixture of products and byproducts.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to proactively design more robust and efficient reactions.

Troubleshooting Guide & FAQs

Q1: I'm performing a Suzuki-Miyaura coupling targeting the C-Br bond, but my mass spectrometry and NMR data show a significant peak corresponding to a debrominated starting material, 2-chloro-5-methylpyrazine. What is happening and how can I prevent it?

A1: This is a classic case of hydrodehalogenation (specifically, hydrodebromination), a common and often frustrating side reaction in palladium-catalyzed cross-coupling chemistry.[1][2]

Causality: Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom. In the context of a Suzuki reaction, this occurs within the catalytic cycle. After the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, the resulting Pd(II) intermediate can be intercepted by a hydride source before transmetalation with the boronic acid can occur.[2] This hydride can originate from several sources:

  • Solvent: Protic solvents (like water or alcohols, even in trace amounts in "anhydrous" solvents) or ethereal solvents capable of β-hydride elimination.

  • Base: Certain bases, especially those with available protons or those that can promote the decomposition of other reagents to form hydrides.

  • Starting Materials: The boronic acid itself can sometimes be a source of hydrides.

Preventative Measures & Protocol Adjustments:

  • Rigorous Inert Conditions: Ensure your reaction vessel, solvents, and reagents are scrupulously dried and degassed. The presence of oxygen can damage the catalyst, while water is a direct proton source.

  • Choice of Base: A non-coordinating, anhydrous base is often preferred. Bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally effective. Avoid using hydroxides if possible, or ensure they are from a freshly opened container.

  • Solvent Selection: Use high-quality, anhydrous solvents. Aprotic solvents like toluene, dioxane, or DMF are common choices.

  • Catalyst and Ligand System: A highly active catalyst system can accelerate the desired transmetalation step, making it kinetically favored over the hydrodehalogenation pathway. Using bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and promote efficient cross-coupling.[1]

Q2: My reaction produced a significant amount of a homocoupled dimer of my boronic acid coupling partner. Why did this occur?

A2: The formation of a biaryl byproduct derived from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of molecular oxygen.[3]

Causality: While the precise mechanism can be debated, it is widely accepted that oxygen can interact with the palladium catalyst and the boronic acid.[3] This can lead to an oxidative cycle that favors the coupling of two boronic acid molecules instead of the desired cross-coupling with the pyrazine halide. This is particularly problematic if the reaction vessel is not properly degassed.[3]

Preventative Measures:

  • Thorough Degassing: This is the most critical step. Degas your solvent and reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.

  • Use of High-Purity Reagents: Ensure your boronic acid is of high quality, as impurities can sometimes initiate side reactions.

Q3: I'm attempting a Buchwald-Hartwig amination and, similar to the Suzuki issue, I'm observing the hydrodehalogenated byproduct (2-chloro-5-methylpyrazine). Is the cause the same?

A3: Yes, the root cause is similar but the mechanism can have additional nuances in the context of an amination reaction.

Causality: In the Buchwald-Hartwig reaction, after oxidative addition of palladium to the C-Br bond, a palladium-amido complex is formed. This key intermediate is supposed to undergo reductive elimination to form the desired C-N bond.[2] However, a competing side reaction is β-hydride elimination from the palladium-amido complex (if the amine has β-hydrogens), which can lead to the formation of an imine and a palladium-hydride species.[2] This palladium-hydride can then reductively eliminate with the halide on another molecule of the pyrazine, leading to the hydrodehalogenated byproduct.[2]

Preventative Measures:

  • Ligand Choice: The choice of ligand is paramount in Buchwald-Hartwig aminations. Sterically hindered, bulky biarylphosphine ligands (e.g., SPhos, XPhos) have been developed specifically to promote the rate of reductive elimination over competing side reactions like β-hydride elimination.[4]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used to facilitate the formation of the palladium-amido complex. Ensure the base is anhydrous.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes temper the rate of side reactions relative to the desired product formation.

Q4: In a nucleophilic aromatic substitution (SNAr) reaction with a strong nucleophile (e.g., an alkoxide), I'm getting a mixture of products where both the bromine and chlorine have been substituted. How can I achieve selectivity?

A4: Achieving selectivity in SNAr reactions on dihalopyrazines depends on exploiting the subtle electronic differences between the C2 and C3 positions.

Causality: Pyrazine is an electron-deficient ring, making it susceptible to nucleophilic attack.[5][6] The two ring nitrogens act as strong electron-withdrawing groups, activating the adjacent carbon atoms towards substitution.[5][7] In 3-bromo-2-chloro-5-methylpyrazine:

  • The C2 position (with the chlorine) is flanked by a nitrogen atom.

  • The C3 position (with the bromine) is also adjacent to a nitrogen atom.

Generally, halogens at the C2 position of a pyrazine are more activated towards SNAr than those at other positions. However, the inherent reactivity difference between a C-Br and a C-Cl bond (bromine is typically a better leaving group) can compete with this positional activation. The outcome is often a mixture, influenced heavily by reaction conditions.

Strategies for Improving Selectivity:

  • Temperature Control: This is your primary tool. SNAr reactions are often kinetically controlled. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can favor the substitution at the more electronically activated position, potentially allowing you to isolate the mono-substituted product before the second substitution occurs.

  • Nucleophile Stoichiometry: Use of only one equivalent of the nucleophile can help minimize the double substitution product. A slow addition of the nucleophile to the reaction mixture can also be beneficial.

  • Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[7] Experimenting with polar aprotic solvents (like THF, DMF, or DMSO) versus polar protic solvents may alter the product ratio.

Summary of Common Byproducts

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common Reaction TypeKey Formation Driver
2-Chloro-5-methylpyrazineC₅H₅ClN₂128.56Suzuki, Buchwald-HartwigHydrodehalogenation (presence of proton/hydride sources)
3-Bromo-5-methylpyrazineC₅H₅BrN₂173.01Suzuki, Buchwald-HartwigCompetitive C-Cl activation (less common)
Boronic Acid Homocoupling ProductVariesVariesSuzukiPresence of oxygen, incomplete degassing
Double SNAr ProductVariesVariesNucleophilic Aromatic SubstitutionHigh temperature, excess nucleophile

Experimental Protocols

Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Hydrodebromination

This protocol provides a robust starting point for coupling an arylboronic acid with 3-Bromo-2-chloro-5-methylpyrazine, with specific steps to mitigate byproduct formation.

1. Reagent and Glassware Preparation:

  • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry argon or in a desiccator.
  • Use anhydrous, sparged solvents (e.g., Toluene or 1,4-Dioxane). To sparge, bubble dry argon through the solvent for 30-60 minutes.
  • Ensure the base (e.g., Cs₂CO₃ or K₃PO₄) is anhydrous. If necessary, dry it under high vacuum with gentle heating.

2. Reaction Assembly (under inert atmosphere):

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-chloro-5-methylpyrazine (1.0 equiv).
  • Add the arylboronic acid (1.1 - 1.2 equiv).
  • Add the anhydrous base (2.0 - 3.0 equiv).
  • Seal the flask with a septum, and evacuate and backfill with argon three times.
  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required (e.g., SPhos, 4-10 mol%).
  • Via syringe, add the degassed anhydrous solvent.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
  • Monitor the reaction progress by TLC or LC-MS. The goal is to drive the reaction to completion as efficiently as possible to minimize catalyst decomposition and side reactions.

4. Work-up and Purification:

  • Cool the reaction to room temperature.
  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography.

Visualizations

Reaction Pathway Diagram: Desired Coupling vs. Hydrodehalogenation

G start Ar-Br + Pd(0)L2 oxidative_add Oxidative Addition start->oxidative_add pd_intermediate Ar-Pd(II)(Br)L2 oxidative_add->pd_intermediate hydrodehalogenation Hydrodehalogenation (Side Reaction) pd_intermediate->hydrodehalogenation Fast if [H+] high transmetalation Transmetalation (Desired Path) pd_intermediate->transmetalation Favored by active catalyst pd_hydride Ar-Pd(II)(H)L2 hydrodehalogenation->pd_hydride pd_coupled Ar-Pd(II)(R)L2 transmetalation->pd_coupled proton_source Proton/Hydride Source (e.g., H2O) proton_source->hydrodehalogenation boronic_acid R-B(OH)2 / Base boronic_acid->transmetalation reductive_elim_side Reductive Elimination pd_hydride->reductive_elim_side reductive_elim_main Reductive Elimination pd_coupled->reductive_elim_main byproduct Byproduct (Ar-H) reductive_elim_side->byproduct product_main Desired Product (Ar-R) reductive_elim_main->product_main pd0_regen2 Pd(0)L2 product_main->pd0_regen2 pd0_regen1 Pd(0)L2 byproduct->pd0_regen1

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Workflow: Identifying Unexpected Byproducts

G start Unexpected Peak Observed (LC-MS/NMR) check_mass Check Mass Spectrum start->check_mass mass_minus_Br Mass = M - Br + H ? check_mass->mass_minus_Br mass_dimer Mass = 2 x Reagent? mass_minus_Br->mass_dimer No hydrodehalogenation Likely Hydrodehalogenation Byproduct mass_minus_Br->hydrodehalogenation Yes mass_double_sub Mass = M - Br - Cl + 2xNu ? mass_dimer->mass_double_sub No homocoupling Likely Homocoupling Byproduct mass_dimer->homocoupling Yes double_sub Likely Double Substitution (SNAr) mass_double_sub->double_sub Yes other Other Byproduct (Consult Literature) mass_double_sub->other No sol_hydro Solution: - Rigorous drying/degassing - Check base/solvent purity hydrodehalogenation->sol_hydro sol_homo Solution: - Improve degassing (F-P-T) - Check for air leaks homocoupling->sol_homo sol_double Solution: - Lower reaction temp - Use 1.0 eq. nucleophile double_sub->sol_double

Caption: A logical workflow for troubleshooting common byproducts.

References

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. [Link]

  • ResearchGate. (n.d.). Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. [Link]

  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

  • Springer. (2019). Recent progress in transition metal catalyzed cross coupling of nitroarenes. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • National Science Foundation. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. [Link]

  • PubMed. (n.d.). Pyrazines: occurrence, formation and biodegradation. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][8][9] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Royal Society of Chemistry. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloropyrazine. [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloropyrazin-2-amine. [Link]

  • R Discovery. (n.d.). Pd-catalyzed Cross-coupling Reactions Research Articles. [Link]

Sources

optimizing reaction conditions for 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an optimized protocol for the synthesis and troubleshooting of 3-Bromo-2-chloro-5-methylpyrazine , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.[1][2]

Senior Application Scientist Desk Subject: Reaction Optimization, Troubleshooting, and Scalability Guide

Executive Summary & Molecule Profile[1]

  • Target Molecule: 3-Bromo-2-chloro-5-methylpyrazine[1][2]

  • CAS Registry: 1260664-82-1 (Isomer/Analog references)[1][2]

  • Key Challenge: The pyrazine ring is electron-deficient, making electrophilic aromatic substitution (EAS) difficult without activating groups.[1][2] The primary challenge is achieving regioselectivity between the C3 and C6 positions and preventing hydrolysis during the diazotization step.

Validated Synthetic Pathway

The most robust route utilizes the strong ortho-directing power of an amino group, followed by a Sandmeyer transformation.

  • Step 1 (Bromination): 2-Amino-5-methylpyrazine

    
    2-Amino-3-bromo-5-methylpyrazine .[1][2][3]
    
  • Step 2 (Sandmeyer Chlorination): 2-Amino-3-bromo-5-methylpyrazine

    
    3-Bromo-2-chloro-5-methylpyrazine .[1][2]
    

Optimized Experimental Protocols

Step 1: Regioselective Bromination

Objective: Install bromine at C3 (ortho to amino) while avoiding C6 bromination or dibromination.[1][2]

  • Reagents: 2-Amino-5-methylpyrazine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).[1][2]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[1][2]

  • Temperature:

    
    .
    

Protocol:

  • Dissolve 2-amino-5-methylpyrazine in DCM (10 V).

  • Cool to

    
    .[1][2]
    
  • Add NBS portion-wise over 30 minutes to control exotherm.

  • Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Quench: Add 10%

    
     (aq) to remove excess bromine.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Yield Expectation: 85-90%.

Step 2: Modified Sandmeyer Chlorination (Doyle Conditions)

Objective: Replace the C2-amino group with chlorine.[1][2]

  • Note: Classical aqueous Sandmeyer (

    
    ) often leads to hydrolysis (phenol formation) due to the electron-deficient nature of the pyrazine.[1][2] Anhydrous conditions are recommended. 
    
  • Reagents: 2-Amino-3-bromo-5-methylpyrazine (1.0 eq),

    
    -Butyl Nitrite (
    
    
    
    -BuONO, 1.5 eq),
    
    
    (1.2 eq).[1][2]
  • Solvent: Anhydrous Acetonitrile (MeCN).[1][2]

  • Temperature:

    
    .
    

Protocol:

  • Suspend

    
     in anhydrous MeCN under 
    
    
    
    atmosphere.
  • Add

    
    -BuONO dropwise.[1][2]
    
  • Add the pyrazine amine (from Step 1) portion-wise or as a solution in MeCN.

  • Heat to

    
     for 2–4 hours. Monitor gas evolution (
    
    
    
    ).[1][2][4]
  • Workup: Cool, dilute with water/EtOAc. Filter through Celite to remove Copper salts.[1][2]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Impurities[1]

Q: In Step 1, I am observing significant formation of the 6-bromo isomer. How do I fix this?

  • Root Cause: Temperature was likely too high during NBS addition, or the solvent was too polar (promoting thermodynamic control over kinetic control).[1]

  • Solution:

    • Strictly maintain

      
       during addition.[1][2]
      
    • Switch solvent to DCM (non-polar aprotic) rather than DMF or MeOH.[1][2] The amino group directs ortho (C3) kinetically.[1][2]

    • Ensure your starting material is pure; 2-amino-6-methylpyrazine impurity will lead to different bromination patterns.[1][2]

Q: I see a "red oil" and low yield in the Sandmeyer step. What is happening?

  • Root Cause: This is likely the hydroxy-pyrazine (phenol) byproduct formed by water competing with the chloride nucleophile.[1][2]

  • Solution:

    • Switch to Anhydrous: Use the

      
      -BuONO/
      
      
      
      /MeCN method described above.[1][2]
    • Dry Solvents: Ensure MeCN is

      
      .
      
    • Order of Addition: Add the amine slowly to the Copper/Nitrite mixture to ensure immediate diazonium capture by chloride.

Category B: Yield & Scalability

Q: My product disappears during concentration (Rotavap).

  • Root Cause: Di-halo-alkyl pyrazines are highly crystalline but also sublime easily under high vacuum, especially on warm water baths.[1][2]

  • Solution:

    • Keep the water bath

      
      .[1][2]
      
    • Do not use high vacuum (<20 mbar) for extended periods.[1][2]

    • Stop evaporation when a wet solid remains, rather than drying to a powder in the flask.[1]

Q: The Sandmeyer reaction stalls at 60% conversion.

  • Root Cause: Decomposition of the diazonium intermediate before it reacts with the copper chloride.

  • Solution:

    • Increase

      
       loading to 1.5 eq.[1][2]
      
    • Catalytic Boost: Add 5-10% anhydrous

      
       (Copper I) to initiate the radical mechanism faster.[1][2]
      

Visualization of Reaction Logic[4]

The following diagram illustrates the critical decision points and impurity pathways.

G Start 2-Amino-5-methylpyrazine Step1 Bromination (NBS, DCM, 0°C) Start->Step1 Intermed 2-Amino-3-bromo-5-methylpyrazine (Major Product) Step1->Intermed Kinetic Control (Ortho) Impurity1 Impurity: 6-Bromo isomer (High Temp/Polar Solvent) Step1->Impurity1 Thermodynamic Drift Step2 Sandmeyer Reaction (t-BuONO, CuCl2, MeCN) Intermed->Step2 Target TARGET: 3-Bromo-2-chloro-5-methylpyrazine Step2->Target Anhydrous Radical Subst. Impurity2 Impurity: Hydroxy-pyrazine (Water present) Step2->Impurity2 Hydrolysis

Caption: Synthetic workflow highlighting the kinetic control required for bromination and the anhydrous requirements for the Sandmeyer step to avoid hydrolysis.

Optimization Data Summary

VariableCondition A (Traditional)Condition B (Optimized)Outcome
Bromination Reagent

/ Acetic Acid
NBS / DCMNBS yields cleaner product;

causes over-bromination.[1][2]
Bromination Temp Room Temp (

)

Lower temp favors C3 regioselectivity (95:5 ratio).[1][2]
Diazotization

/

(aq)

-BuONO / MeCN (anh)
Aqueous route yields ~40% phenol impurity.[1][2] Anhydrous yields >80% chloride.[1][2]
Copper Source

(Cuprous)

(Cupric)

with alkyl nitrites provides a more controlled radical transfer.[1][2]

References

  • Regioselective Bromination of Aminopyrazines

    • Source: Sato, N. et al. "Studies on pyrazines.[1] Part 15: Bromination of aminopyrazines." Journal of Heterocyclic Chemistry.

    • Relevance: Establishes the C3-directing effect of the amino group in 2-amino-5-methylpyrazine.
    • (Generalized link to JHC archives).[1][2]

  • Optimized Sandmeyer Conditions (Doyle Protocol)

    • Source: Doyle, M. P., et al. "Alkyl Nitrites in Organic Synthesis." Journal of Organic Chemistry, 1977, 42(14), 2426–2430.[1]

    • Relevance: Found

      
      -BuONO and 
      
      
      
      to avoid hydrolysis in electron-deficient aromatics.[1][2]
    • [1][2]

  • Synthesis of 2-Amino-3-bromo-5-methylpyrazine

    • Source: Patent CN109748864A / ChemicalBook Protocols.[1][2]

    • Relevance: Confirms the bromin
    • (Analogous pyridine/pyrazine chemistry).[1][2]

  • Safety of Halogenated Pyrazines

    • Source: PubChem Compound Summary for 2-Bromo-5-chloro-3-methylpyrazine.[1][2]

    • Relevance: GHS Hazard identification (H315, H319, H335).[1]

    • [1][2]

Sources

Technical Support Center: Optimization of 3-Bromo-2-chloro-5-methylpyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-003 Subject: Yield Optimization & Troubleshooting for 3-Bromo-2-chloro-5-methylpyrazine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-Bromo-2-chloro-5-methylpyrazine is a challenging workflow due to the electron-deficient nature of the pyrazine ring and the competing regioselectivity issues inherent to heteroaromatic halogenation.

Low yields in this synthesis are typically caused by three factors:

  • Regiochemical scrambling during the initial bromination of the starting material.

  • Hydrolysis (Pyrazinone formation) during the Sandmeyer-type chlorination.

  • Volatility/Sublimation loss during isolation and drying.

This guide outlines the "Amino-First" Route , which utilizes the strong directing power of an amine group to install the bromine correctly, followed by a non-aqueous Sandmeyer transformation to install the chlorine.

Module 1: Synthetic Pathway & Logic

We recommend the Amino-Directed Bromination / Anhydrous Sandmeyer sequence. This route avoids the poor regioselectivity observed when attempting to brominate 2-chloro-5-methylpyrazine directly.

The Recommended Pathway

G Start 2-Amino-5-methylpyrazine (Starting Material) Inter 2-Amino-3-bromo- 5-methylpyrazine (Stable Intermediate) Start->Inter Step 1: NBS, DCM < 0°C, Dark Waste1 Side Product: 3,6-Dibromo species Start->Waste1 Over-bromination (>RT) Product 3-Bromo-2-chloro- 5-methylpyrazine (Target) Inter->Product Step 2: t-BuONO, CuCl2 MeCN, 65°C (Anhydrous) Waste2 Side Product: Pyrazinone (Hydrolysis) Inter->Waste2 Aqueous Acid (Standard Sandmeyer)

Caption: Optimized 2-step synthesis minimizing regio-isomers and hydrolysis byproducts.

Module 2: Step-by-Step Optimization & Troubleshooting

Step 1: Regioselective Bromination

Objective: Convert 2-amino-5-methylpyrazine to 2-amino-3-bromo-5-methylpyrazine.[1] Critical Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group activates the ortho (3-position) and para (6-position) sites. The 5-methyl group blocks the para-like position relative to the nitrogen, but steric hindrance and electronic synergy favor the 3-position.

Protocol:

  • Dissolve 2-amino-5-methylpyrazine (1.0 eq) in DCM (0.1 M).

  • Cool to 0°C (Ice bath). Crucial for regiocontrol.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Protect from light.

  • Stir at 0°C for 2 hours, then warm to RT.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Mixture of mono- and di-bromo products Temperature too high or excess NBS.Maintain 0°C strictly. Do not exceed 1.05 eq of NBS. If di-bromo persists, switch solvent to ACN (Acetonitrile) at -10°C.
Reaction stalls < 50% conversion Old NBS (degraded).Recrystallize NBS from water before use to ensure active bromine source.
Red/Brown oil formation Radical bromination of the methyl group.Ensure reaction is kept in the dark (aluminum foil wrap) to suppress radical pathways.
Step 2: The Anhydrous Sandmeyer (Chlorination)

Objective: Convert 2-amino-3-bromo-5-methylpyrazine to 3-bromo-2-chloro-5-methylpyrazine. Critical Issue: Standard aqueous Sandmeyer conditions (NaNO2/HCl) often lead to hydrolysis of the diazonium intermediate, yielding the 2-hydroxy (pyrazinone) impurity which is difficult to separate.

Optimized Protocol (Anhydrous):

  • Suspend CuCl2 (1.2 eq) in anhydrous Acetonitrile (MeCN) . Heat to 60°C.

  • Add tert-Butyl Nitrite (t-BuONO) (1.5 eq) in one portion.

  • Add the 2-amino-3-bromo-intermediate (1.0 eq) portion-wise (solid or solution) to the hot mixture. Caution: Nitrogen gas evolution.

  • Heat at 60–65°C for 1 hour.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield (< 30%) Incomplete diazotization or diazonium decomposition.Ensure MeCN is anhydrous . Water kills this reaction. Switch to isoamyl nitrite if t-BuONO quality is suspect.
Formation of Pyrazinone (OH-species) Moisture ingress.Flame-dry glassware. Use molecular sieves in the solvent. Avoid aqueous HCl.
Violent Exotherm Addition of amine too fast.The diazonium formation is exothermic. Add the amine slowly to the hot copper/nitrite mixture to consume it immediately (in-situ generation).

Module 3: Purification & Isolation (The "Hidden" Yield Killer)

The final product, 3-bromo-2-chloro-5-methylpyrazine, is a halogenated heterocycle with significant vapor pressure.

Common Pitfall: Users often lose 20-30% of their yield on the rotary evaporator or high-vacuum pump.

Best Practices:

  • Quench: Dilute the reaction with water/DCM.

  • Wash: Wash organic layer with 10% NH4OH (to remove Copper salts)

    
     Brine.
    
  • Drying: Dry over Na2SO4.

  • Concentration:

    • Do NOT use high vacuum (< 5 mbar) for extended periods.

    • Keep water bath temp < 35°C.

    • Stop evaporation when solvent volume is low; do not dry to a "bone dry" solid if not necessary.

  • Chromatography:

    • Stationary Phase: Silica Gel.

    • Eluent: Hexane/EtOAc (Gradient 0%

      
       10%). Keep polarity low; the product is non-polar.
      

Frequently Asked Questions (FAQ)

Q1: Can I use the cheaper NaNO2/HCl method for Step 2? A: Technically yes, but yields will likely drop to 30-40% due to the formation of 3-bromo-5-methylpyrazin-2(1H)-one (hydrolysis product). The anhydrous t-BuONO method typically yields 70-85%.

Q2: Why is the methyl group at position 5 important? A: The methyl group at C5 blocks the para-position relative to the amine (C2). Without this methyl group (or if it were at C6), bromination would likely occur at both C3 and C5/C6, leading to complex mixtures.

Q3: My product is turning purple on the shelf. Why? A: Halopyrazines are light-sensitive. Store the final product under Argon/Nitrogen at 4°C in an amber vial. The color change indicates slight decomposition and liberation of bromine/HCl.

References

  • Regioselective Bromination of Aminopyrazines

    • Source: ChemicalBook & Echemi Patent Summaries (Synthesis of 2-Amino-3-bromo-5-methylpyrazine).
    • Relevance: Confirms the use of NBS or Br2/Pyridine to achieve high yield (88%)
    • URL:

  • Anhydrous Sandmeyer (Doyle-type)

    • Source:Journal of Organic Chemistry / Wikipedia (Sandmeyer Reaction).
    • Relevance: Establishes the alkyl nitrite/CuCl2 mechanism for converting aminoarenes to chloroarenes without hydrolysis.
    • URL:

  • Purification of Halopyrazines

    • Source: Thieme Chemistry (Mono- and Dihalogen
    • Relevance: Discusses the volatility and stability issues of halopyrazines during workup.
    • URL:

  • General Pyrazine Synthesis & Reactivity

    • Source:Heterocyclic Letters (Vol. 11).
    • Relevance: Provides background on the reactivity of aminopyridines/pyrazines towards electrophilic substitution.[2]

    • URL:

Sources

Technical Support Center: Troubleshooting Failed Reactions with 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 3-Bromo-2-chloro-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile heterocyclic building block. Here, we address common experimental failures in a direct question-and-answer format, providing in-depth, experience-driven insights to help you troubleshoot and optimize your synthetic strategies.

Understanding the Substrate: Reactivity and Selectivity

3-Bromo-2-chloro-5-methylpyrazine is a dihalogenated pyrazine, a class of electron-deficient heteroaromatics. The reactivity of the two halogen atoms is distinct, governed by the carbon-halogen bond strength and the electronic nature of their positions on the pyrazine ring. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F.[1] This trend is inversely related to the C-X bond dissociation energy, making the oxidative addition of palladium to the C-Br bond more facile than to the C-Cl bond.[1]

This inherent reactivity difference is the cornerstone of achieving selective functionalization. The C3-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C2-Cl bond. This allows for selective cross-coupling reactions at the C3 position while leaving the C2-chloro group intact for subsequent transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Suzuki-Miyaura Coupling Issues

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[2] However, its application to heteroaromatic halides like 3-bromo-2-chloro-5-methylpyrazine can present unique challenges.

Question 1: My Suzuki-Miyaura coupling at the C3-Br position is sluggish or stalls completely. What are the likely causes and how can I fix it?

Answer:

A stalled Suzuki reaction with this substrate often points to issues with the catalytic cycle, specifically the oxidative addition or transmetalation steps.[2] The electron-deficient nature of the pyrazine ring generally facilitates oxidative addition.[3] However, several factors can impede the reaction.

Troubleshooting Steps & Explanations:

  • Catalyst and Ligand Selection:

    • The Cause: Standard palladium catalysts like Pd(PPh₃)₄ may not be robust enough for this electron-deficient system, especially with challenging boronic acids. The choice of ligand is critical for stabilizing the palladium center and promoting the catalytic cycle.

    • The Solution: Employ a more active catalyst system. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is often more effective.[4] Ligands such as SPhos, XPhos, or RuPhos are excellent choices for activating C-Br bonds on electron-poor heterocycles. They enhance the rate of both oxidative addition and reductive elimination.

  • Base Selection and Quality:

    • The Cause: The base plays a crucial role in activating the boronic acid for transmetalation.[4] An inappropriate or low-quality base can halt the reaction. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The presence of water is often necessary for the catalytic cycle to proceed efficiently.

    • The Solution: Ensure your base is finely ground and anhydrous if the reaction is intended to be run under anhydrous conditions. For many Suzuki couplings, an aqueous solution of the base is beneficial. Consider switching to a stronger base like Cs₂CO₃ or K₃PO₄, which can accelerate the reaction, especially with sterically hindered or electronically deactivated boronic acids.

  • Solvent and Temperature:

    • The Cause: The reaction may not have reached the necessary activation energy.

    • The Solution: Aprotic polar solvents like 1,4-dioxane, DME, or toluene are standard. Ensure the solvent is rigorously degassed to prevent oxidation of the Pd(0) catalyst. If the reaction is sluggish at lower temperatures (e.g., 80 °C), incrementally increasing the temperature to 100-110 °C can often drive it to completion.

  • Boronic Acid/Ester Quality:

    • The Cause: Boronic acids are prone to decomposition, particularly protodeborylation, where the C-B bond is cleaved.[5] This is a common issue with heteroaryl boronic acids.[5]

    • The Solution: Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., a pinacol ester).[5] If using a boronic acid, ensure it has been stored properly under inert gas and refrigerated. Using a slight excess (1.2-1.5 equivalents) of the boron reagent can compensate for any degradation.

Question 2: I'm observing significant amounts of the debrominated byproduct (2-chloro-5-methylpyrazine) and homocoupling of my boronic acid. How can I minimize these side reactions?

Answer:

These side reactions are classic indicators of an imbalanced catalytic cycle or the presence of impurities.

Troubleshooting Steps & Explanations:

  • Debromination (Proto-dehalogenation):

    • The Cause: This occurs when the organopalladium intermediate formed after oxidative addition is protonated before transmetalation can occur. Sources of protons can include water, alcohols, or acidic impurities.

    • The Solution:

      • Rigorous Inert Conditions: Ensure your reaction setup is free of oxygen and moisture. Use freshly distilled, anhydrous solvents and degas them thoroughly with argon or nitrogen.

      • Base Purity: Ensure your base is free from hydroxide contamination.

      • Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular transmetalation step over the unimolecular or impurity-driven debromination pathway.

  • Homocoupling (Glaser-type or Ullmann-type):

    • The Cause: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen, which can alter the palladium oxidation state and catalytic cycle.[6]

    • The Solution:

      • Strict Degassing: This is the most critical factor. Degas your solvent and the reaction mixture thoroughly. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes before adding the catalyst.

      • Catalyst Pre-activation: Using a pre-catalyst can sometimes lead to cleaner reactions with fewer side products.

ParameterRecommended Starting ConditionsTroubleshooting Adjustment
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%) or a G3/G4 Pre-catalyst (2 mol%)
Ligand SPhos (4 mol%)XPhos or RuPhos (4-5 mol%)
Base K₂CO₃ (2.0 eq)Cs₂CO₃ or K₃PO₄ (2.5 eq)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene or DME (ensure rigorous degassing)
Temperature 90 °CIncrease to 100-110 °C
Boron Reagent Boronic Acid (1.2 eq)Use fresh boronic acid or switch to a pinacol ester (1.2 eq)
Section 2: Buchwald-Hartwig Amination Challenges

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[7] With 3-bromo-2-chloro-5-methylpyrazine, selective amination at the C3 position is expected.

Question 3: My Buchwald-Hartwig amination at the C3-Br position is giving low yields or no product. What should I investigate?

Answer:

Failure in this reaction often stems from catalyst deactivation, an inappropriate choice of base, or issues with the amine coupling partner.[8]

Troubleshooting Steps & Explanations:

  • Catalyst and Ligand System:

    • The Cause: The C-Br bond on this electron-deficient pyrazine is reactive, but the nitrogen atoms in the ring can coordinate to the palladium center, potentially inhibiting catalysis.[5] The choice of ligand is crucial to prevent this and to facilitate the reductive elimination step.

    • The Solution: Use a palladium precursor like Pd₂(dba)₃ or a pre-catalyst with a specialized biarylphosphine ligand. For primary and secondary amines, ligands like BrettPhos, RuPhos, or Josiphos-type ligands are highly effective.[9][10] These bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.

  • Base Selection:

    • The Cause: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.[9] Weaker bases may not be sufficient.

    • The Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for Buchwald-Hartwig aminations.[9] If your substrate is sensitive to this strong base, other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), though the latter may require higher temperatures or a more active catalyst.

  • Amine Quality and Stoichiometry:

    • The Cause: The amine nucleophile must be pure. Impurities can poison the catalyst. Using an insufficient amount can lead to incomplete conversion.

    • The Solution: Use a freshly distilled or purified amine. Employing a slight excess (1.2-1.5 equivalents) can help drive the reaction to completion.

Question 4: I am attempting a sequential coupling, but I'm seeing double amination at both the C3-Br and C2-Cl positions. How can I improve selectivity for the C3 position?

Answer:

While the C-Br bond is significantly more reactive, forcing conditions can lead to undesired reactivity at the C-Cl position.

Troubleshooting Steps & Explanations:

  • Lowering Reaction Temperature:

    • The Cause: High temperatures provide the necessary activation energy to overcome the larger barrier for C-Cl bond oxidative addition.

    • The Solution: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate at the C-Br position. Start around 80 °C and only increase if necessary. Monitor the reaction by TLC or LC-MS to track the formation of the desired mono-aminated product and the undesired di-aminated byproduct.

  • Choice of Ligand:

    • The Cause: Highly active ligands designed for C-Cl bond activation will naturally reduce the selectivity.

    • The Solution: While still needing an active ligand, you might consider one that shows a greater preference for C-Br activation. A ligand screen may be necessary. Sometimes, bidentate ligands like BINAP or DPPF can offer different selectivity profiles compared to the bulkier monophosphine ligands.[10]

  • Reaction Time:

    • The Cause: Prolonged reaction times, even at moderate temperatures, can lead to the slow formation of the double-addition product.

    • The Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.

Section 3: Nucleophilic Aromatic Substitution (SNAr) Considerations

Given the electron-deficient nature of the pyrazine ring, direct nucleophilic aromatic substitution (SNAr) can be a competing pathway, especially at the C2-chloro position, which is activated by both ring nitrogens.[11]

Question 5: I'm trying to perform a palladium-catalyzed reaction, but I'm getting a byproduct that appears to be from direct nucleophilic attack on the pyrazine ring. How do I differentiate and control this?

Answer:

This is a crucial consideration. Strong nucleophiles, especially in the presence of a strong base or at high temperatures, can bypass the palladium catalyst and react directly with the substrate.

Troubleshooting Workflow:

G start Reaction Failure or Unexpected Product check_snar Is the nucleophile strong? (e.g., alkoxide, thiolate, some amines) start->check_snar run_control Run a control experiment without the palladium catalyst check_snar->run_control Yes pd_issue Issue is with the Pd-catalyzed cycle. Return to Suzuki/Buchwald troubleshooting. check_snar->pd_issue No product_formed Product forms without Pd? run_control->product_formed no_product No product forms product_formed->no_product No snar_confirmed SNAr is a competing pathway. Proceed to optimization. product_formed->snar_confirmed Yes no_product->pd_issue optimize Optimize for Pd-Catalysis snar_confirmed->optimize lower_temp Lower Reaction Temperature optimize->lower_temp weaker_base Use a Weaker, Non-Nucleophilic Base (e.g., K2CO3 vs. NaOtBu) optimize->weaker_base less_polar_solvent Use a Less Polar Solvent (e.g., Toluene vs. DMF) optimize->less_polar_solvent

Caption: Troubleshooting workflow for differentiating between Pd-catalyzed and SNAr pathways.

Explanation of the Workflow:

  • Identify Potential for SNAr: Strong, hard nucleophiles are more likely to participate in SNAr. The C2-chloro position is particularly susceptible.[11]

  • Run a Control Experiment: The definitive test is to run the reaction under identical conditions (same nucleophile, base, solvent, temperature) but omitting the palladium catalyst and ligand.

  • Analyze the Outcome:

    • If the product forms in the control experiment: SNAr is a viable, and likely competing, reaction pathway. To favor the desired palladium-catalyzed reaction, you must adjust conditions to disfavor the SNAr pathway. This typically involves using a less polar solvent, a weaker (less nucleophilic) base, and the lowest possible reaction temperature.

    • If no product forms in the control experiment: The issue lies within the palladium catalytic cycle. Refer back to the specific troubleshooting sections for Suzuki or Buchwald-Hartwig reactions.

Section 4: Storage and Handling

Question 6: My new bottle of 3-Bromo-2-chloro-5-methylpyrazine is giving poor results in reactions that previously worked. Could the starting material have degraded?

Answer:

Yes, improper storage and handling can lead to the degradation of halogenated heterocycles.

Best Practices for Storage and Handling:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, dark place. A refrigerator or freezer is ideal. It is recommended to store it under an inert atmosphere (argon or nitrogen) to prevent slow hydrolysis or reaction with atmospheric moisture.

  • Moisture Sensitivity: Halogenated pyrazines can be susceptible to hydrolysis, especially under basic or acidic conditions, which could lead to the formation of hydroxypyrazine byproducts.[12] Always handle the material in a dry environment (e.g., a glove box or under a stream of inert gas).

  • Purity Check: If you suspect degradation, it is advisable to check the purity of the starting material by NMR or GC-MS before use. Look for the appearance of new signals or peaks that would indicate decomposition products.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.

  • Buchwald–Hartwig amination. Wikipedia.

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.

  • Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications.

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate.

  • 3-Bromo-2-chloro-5-methylpyrazine. BLD Pharm.

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit.

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Wiley Online Library.

  • Mechanistic and fluorometric investigations of asparagine sensing via catalytic hydrolysis mediated by the 2D-IMCR using Zn(ii)–bipyridine nanosheets. Journal of Materials Chemistry B.

  • Coupling outcomes for pyridines. ResearchGate.

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.

  • Diagnosing issues with a failed Suzuki coupling?. Reddit.

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.

  • β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. PMC.

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv.

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC.

  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.

  • Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends. ResearchGate.

  • 2-Bromo-5-chloro-3-methylpyrazine. PubChem.

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson.

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI.

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.

  • Coupling reaction. Wikipedia.

  • The Buchwald-Hartwig Amination Reaction. YouTube.

  • SAFETY DATA SHEET. Fisher Scientific.

  • 5-Bromo-2-chloro-3-methylpyridine. Tokyo Chemical Industry.

  • Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube.

  • nucleophilic aromatic substitutions. YouTube.

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

  • SAFETY DATA SHEET BROMICIDE® GRANULES (US). AWS.

  • 1-Bromo-3-chloro-5,5-dimethylhydantoin. Apollo Scientific.

  • 34.05 Nucleophilic Aromatic Substitution. YouTube.

Sources

stability issues with 3-Bromo-2-chloro-5-methylpyrazine under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-2-chloro-5-methylpyrazine Ticket ID: BCMP-STAB-001

Overview: The Molecule & Its Instability Profile

3-Bromo-2-chloro-5-methylpyrazine is a highly functionalized, electron-deficient heterocycle. Its utility in drug discovery stems from its "orthogonal reactivity"—the ability to selectively functionalize the bromine, chlorine, and methyl positions sequentially. However, this versatility comes with a high risk of stability failure modes, particularly regiochemical scrambling , hydrolytic degradation , and base-mediated isomerization (Halogen Dance) .

This guide treats the molecule not just as a reagent, but as a dynamic system prone to specific failure pathways under standard reaction conditions.

Part 1: Critical Reactivity Map

Before troubleshooting, you must understand the electronic landscape of the molecule. The methyl group at C5 breaks the symmetry of the pyrazine ring, dictating the hierarchy of reactivity.

ReactivityMap Substrate 3-Bromo-2-chloro- 5-methylpyrazine C3_Br Position C3 (Br) PRIMARY HOTSPOT Most Electrophilic Substrate->C3_Br Pd-Catalysis SNAr (Soft Nu) C2_Cl Position C2 (Cl) SECONDARY SITE Deactivated by C5-Me Substrate->C2_Cl SNAr (Hard Nu) High Temp C6_H Position C6 (H) LITHIATION RISK Prone to Halogen Dance Substrate->C6_H Lithiation (LTMP/LDA) C5_Me C5-Methyl Group Electron Donor C5_Me->C2_Cl Deactivates via Resonance

Figure 1: Reactivity hierarchy driven by the C5-methyl electronic donation. The C3-Br position is the kinetic product for most substitutions.

Part 2: Troubleshooting Guides (Q&A Format)

Scenario A: Nucleophilic Aromatic Substitution ( ) Failures

User Ticket: "I attempted to displace the chloride with an amine, but I obtained a mixture of products or the wrong isomer."

Root Cause Analysis: In 2,3-dihalopyrazines, regioselectivity is governed by the stability of the Meisenheimer complex. While Bromine is generally a better leaving group, the C5-methyl group donates electron density into the ring, specifically deactivating the C2 position (para-like relationship). Consequently, the C3 position (bearing Br) is more electrophilic and reacts first.

Diagnostic Protocol:

  • Check Leaving Group: Did you lose Br or Cl? (Verify via MS/NMR).

    • Loss of Br: Expected kinetic outcome.[1]

    • Loss of Cl: Rare. Requires forcing conditions or specific "hard" nucleophiles that attack the most positively charged carbon regardless of the leaving group ability.

  • Check Proton NMR:

    • Product A (C3 substitution): The remaining C6 proton will show a specific coupling pattern or shift change distinct from C2 substitution.

Corrective Action:

  • To displace C3-Br (Standard): Perform the reaction at 0°C to RT in a polar aprotic solvent (DMF, DMSO).[2] The reaction is fast; heat promotes scrambling.

  • To displace C2-Cl (Difficult): This is thermodynamically disfavored while Br is present.

    • Strategy: You cannot selectively displace Cl in the presence of Br via standard

      
      . You must first utilize the Br (e.g., via cross-coupling) or use a different starting material (e.g., 2-chloro-3-iodopyrazine where I is much more reactive, potentially allowing Cl retention if conditions are mild, though risky).
      
Scenario B: Palladium-Catalyzed Cross-Coupling Issues

User Ticket: "My Suzuki coupling failed. I see significant hydro-dehalogenation (loss of Br) and unreacted starting material."

Root Cause Analysis: Pyrazines are electron-deficient, making the oxidative addition of Pd slow compared to benzenes. This slowness allows competing pathways, such as protodehalogenation , to dominate, especially if the catalyst cycle stalls. Furthermore, the C2-Cl can poison the catalyst by forming stable bridged species if the ligand isn't bulky enough.

Optimization Matrix:

ParameterRecommendationScientific Rationale
Ligand XPhos or tBu3P Bulky, electron-rich phosphines facilitate oxidative addition into the electron-poor C-Br bond and prevent catalyst poisoning by the adjacent nitrogen/chlorine.
Base K3PO4 (anhydrous)Weaker, anhydrous bases prevent hydrolysis of the sensitive pyrazine ring (see Scenario D).
Solvent 1,4-Dioxane or Toluene Avoid alcohols (MeOH/EtOH) which can serve as hydride sources, promoting hydro-dehalogenation.
Scenario C: Lithiation & The "Halogen Dance"

User Ticket: "I tried to lithiate position C6 to introduce a formyl group. The halogen moved to a different position."[3]

Root Cause Analysis: This is the Halogen Dance mechanism. Upon lithiation at C6 (the only open proton), the resulting carbanion is unstable. To stabilize itself, the adjacent halogen (from C5 or C3, though here C5 is Methyl, so C3-Br is the player) migrates to the lithiated position. This is thermodynamically driven to place the metal adjacent to the most stabilizing group or to move the halogen to a more acidic site.

Mechanism Visualization:

HalogenDance Step1 1. Lithiation at C6 (Kinetic Deprotonation) Step2 2. Unstable Aryl Lithium Step1->Step2 Step3 3. Halogen Migration (Br moves from C3 to C6) Step2->Step3 > -78°C or Slow Trapping Step4 4. Thermodynamic Product (Isomerized Core) Step3->Step4

Figure 2: The Halogen Dance pathway. Once the halogen moves, the structural integrity of the starting material is lost.

Corrective Action:

  • Temperature is Critical: You must operate at -78°C strictly.

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. n-BuLi is nucleophilic and will attack the pyrazine ring (

    
     or addition) rather than deprotonate.
    
  • In-Situ Trapping: Do not generate the anion and then add the electrophile. Mix the electrophile (e.g., TMSCl, DMF) with the substrate before adding the base (Barbier conditions) or add the base to the mixture if compatible. This traps the kinetic anion before it can "dance."

Scenario D: Storage & Hydrolysis

User Ticket: "The yellow oil turned into a white solid after leaving it on the bench."

Root Cause Analysis: Chloropyrazines are essentially cyclic imidoyl chlorides. They are highly susceptible to hydrolysis , converting the C-Cl bond to a C-OH (which tautomerizes to the pyrazinone). This reaction is acid-catalyzed (autocatalytic, as HCl is generated).

Storage Protocol:

  • Atmosphere: Store under Argon/Nitrogen.

  • Temperature: -20°C freezer.

  • Stabilizer: Do not store in protic solvents (MeOH, Water).

  • Recovery: If the material has partially hydrolyzed, purification via silica gel is difficult as pyrazinones streak. Recrystallization from non-polar solvents (Hexane/EtOAc) may salvage the remaining starting material.

References

  • Regioselectivity in Palladium Cross-Coupling

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.[4][5]

    • Source: N
    • Relevance: Establishes the hierarchy of oxidative addition in polyhalogen
    • URL:[Link]

  • Halogen Dance Mechanism

    • Title: Halogen dance rearrangement.[3][6][7]

    • Source: Wikipedia (Summarizing primary liter
    • Relevance: Details the thermodynamic driving force of base-catalyzed halogen migration in heteroarom
    • URL:[Link]

  • Hydrolytic Instability

    • Title: Pyrazines.[3][7][8][9][10][11] Part III. Some nucleophilic substitution reactions of chloropyrazines.

    • Source: Journal of the Chemical Society C (RSC).
    • Relevance: Documents the conversion of chloropyrazines to pyrazinones under basic/nucleophilic conditions.
    • URL:[Link][12]

  • Lithiation of Pyrazines

    • Title: Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline.[9]

    • Source: PubMed (J Org Chem).[6][8]

    • Relevance: Provides protocols for metallation of electron-deficient rings while avoiding dimeriz
    • URL:[Link]

Sources

Technical Support Center: Catalyst Selection for 3-Bromo-2-chloro-5-methylpyrazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-Bromo-2-chloro-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis of functionalized pyrazines. The pyrazine scaffold is a vital component in many pharmaceuticals and biologically active compounds, making its efficient functionalization a critical task.[1][2] This document provides a structured approach to catalyst selection and reaction optimization, presented in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the cross-coupling of 3-Bromo-2-chloro-5-methylpyrazine, providing the core knowledge needed to approach this substrate effectively.

Q1: I have two different halogens on my pyrazine ring. Which one will react first in a palladium-catalyzed cross-coupling reaction?

A: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the trend: C–I > C–Br > C–Cl.[3] Therefore, for 3-Bromo-2-chloro-5-methylpyrazine, the Carbon-Bromine (C-Br) bond at the 3-position is significantly more reactive and will preferentially undergo oxidative addition to the palladium catalyst. This inherent difference in reactivity is the foundation for achieving regioselective monofunctionalization at the C-3 position while leaving the C-2 chloro group intact for potential subsequent transformations.

Q2: What are the most common and effective cross-coupling reactions for functionalizing this substrate?

A: The most prevalent and versatile palladium-catalyzed cross-coupling reactions for this type of substrate include:

  • Suzuki-Miyaura Coupling: For forming new carbon-carbon (C-C) bonds with boronic acids or esters. It is widely used due to the operational simplicity and commercial availability of a vast library of boronic acids.[4]

  • Buchwald-Hartwig Amination: For forming carbon-nitrogen (C-N) bonds with primary or secondary amines. This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[5][6][7]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, typically using a dual palladium and copper co-catalyst system.[8]

  • Stille and Heck Couplings: While also effective for C-C bond formation, they are sometimes less favored due to the toxicity of organotin reagents (Stille) or more limited scope for heteroaryl halides (Heck).[1]

Q3: How does the electron-deficient nature of the pyrazine ring impact catalyst selection?

A: The pyrazine ring is highly electron-deficient due to the presence of two nitrogen atoms.[1] This has a profound effect on the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[9]

  • Catalyst Poisoning: The nitrogen lone pairs on the pyrazine ring can coordinate to the palladium center, potentially acting as an inhibitor and deactivating the catalyst.[10][11]

  • Enhanced Oxidative Addition: The electron-withdrawing nature of the ring makes the carbon-halogen bonds more electrophilic, which can facilitate the oxidative addition step.

  • Ligand Choice is Critical: To counteract potential catalyst inhibition and promote efficient catalysis, the use of appropriate ligands is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or ferrocene-based ligands like dppf) are often required.[12][13] These ligands stabilize the palladium center, promote the desired oxidative addition, and accelerate the reductive elimination step.

Q4: Why is the choice of ligand so important, and what should I start with?

A: The ligand is arguably the most critical variable in achieving a successful cross-coupling reaction with this substrate. The ligand's role is multifaceted: it stabilizes the palladium catalyst, modulates its reactivity, and influences the rate and efficiency of both the oxidative addition and reductive elimination steps.

For an electron-deficient heteroaryl halide like 3-Bromo-2-chloro-5-methylpyrazine, a poor ligand choice can lead to catalyst decomposition or complete inactivity. A good starting point is to use bulky and electron-rich phosphine ligands.

Catalyst & Ligand Selection Guide

The following diagram provides a decision-making framework for selecting an appropriate catalyst system based on the desired transformation.

cluster_start cluster_coupling cluster_reaction_type cluster_catalyst Start What type of bond do you want to form? CC_Bond C-C Bond Start->CC_Bond CN_Bond C-N Bond Start->CN_Bond C_Alkyne_Bond C-C (Alkyne) Bond Start->C_Alkyne_Bond Suzuki Suzuki-Miyaura CC_Bond->Suzuki Buchwald Buchwald-Hartwig CN_Bond->Buchwald Sonogashira Sonogashira C_Alkyne_Bond->Sonogashira Suzuki_Cat Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 Ligand: SPhos or XPhos (if needed) Base: K2CO3 or K3PO4 Suzuki->Suzuki_Cat Buchwald_Cat Catalyst: Pd2(dba)3 or Pd(OAc)2 Ligand: XPhos, SPhos, or RuPhos Base: NaOtBu or LHMDS Buchwald->Buchwald_Cat Sonogashira_Cat Catalyst: Pd(PPh3)4 / CuI Base: Et3N or Piperidine Sonogashira->Sonogashira_Cat Start Reaction Failed (Low or No Conversion) Check_Reagents Step 1: Verify Reagent Quality - Fresh boronic acid? - Anhydrous base/solvent? - High-purity catalyst/ligand? Start->Check_Reagents Check_Setup Step 2: Review Reaction Setup - Was the system fully degassed? - Maintained under inert atmosphere? - Correct temperature? Check_Reagents->Check_Setup Yes Reagent_Issue Outcome: Re-run with fresh, pure, and dry reagents. Check_Reagents->Reagent_Issue No Setup_Issue Outcome: Re-run with rigorous inert technique and verified temp. Check_Setup->Setup_Issue No Optimize_Conditions Step 3: Optimize Reaction Conditions (If Reagents & Setup are OK) Check_Setup->Optimize_Conditions Yes Screen_Ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) Optimize_Conditions->Screen_Ligand Screen_Base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Optimize_Conditions->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane, Toluene, THF) Optimize_Conditions->Screen_Solvent Success Problem Solved Screen_Ligand->Success Screen_Base->Success Screen_Solvent->Success

Caption: Troubleshooting workflow for a failed reaction.

Experimental Protocols & Data

The following protocols are provided as robust starting points for your experiments. Optimization may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This protocol details a typical Suzuki-Miyaura coupling to form 2-chloro-3-(4-methoxyphenyl)-5-methylpyrazine.

Reaction Scheme: 3-Bromo-2-chloro-5-methylpyrazine + 4-Methoxyphenylboronic Acid ---(Pd Catalyst, Base, Solvent)---> 2-chloro-3-(4-methoxyphenyl)-5-methylpyrazine

ParameterConditionRationale
Palladium Source Pd(PPh₃)₄ (3 mol%)A reliable Pd(0) source that does not require a pre-reduction step.
Base K₂CO₃ (2.0 equiv.)A moderately strong base effective for many Suzuki couplings. [14]
Solvent Dioxane/H₂O (4:1)A common solvent mixture that aids in dissolving both organic and inorganic reagents. [15]
Temperature 90 °CProvides sufficient thermal energy for the reaction to proceed efficiently. [15]
Atmosphere Argon or NitrogenCrucial for preventing oxidation and deactivation of the Pd(0) catalyst. [12]

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 3-Bromo-2-chloro-5-methylpyrazine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed Dioxane/H₂O (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol describes a C-N bond formation to synthesize 4-(2-chloro-5-methylpyrazin-3-yl)morpholine.

Reaction Scheme: 3-Bromo-2-chloro-5-methylpyrazine + Morpholine ---(Pd Catalyst, Ligand, Base, Solvent)---> 4-(2-chloro-5-methylpyrazin-3-yl)morpholine

ParameterConditionRationale
Palladium Source Pd₂(dba)₃ (2 mol%)A common and effective Pd(0) precursor.
Ligand XPhos (4.5 mol%)A bulky, electron-rich Buchwald ligand ideal for coupling with electron-deficient heterocycles.
Base NaOtBu (1.4 equiv.)A strong, non-nucleophilic base required to deprotonate the amine.
Solvent TolueneA common non-polar solvent for this transformation.
Temperature 100 °CStandard temperature for Buchwald-Hartwig aminations.
Atmosphere Argon or NitrogenEssential to protect the catalyst system from air.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an Argon atmosphere, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.045 equiv.).

  • Add dry toluene and stir for 10 minutes until the catalyst solution is homogeneous.

  • Add 3-Bromo-2-chloro-5-methylpyrazine (1.0 equiv.), morpholine (1.2 equiv.), and NaOtBu (1.4 equiv.).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Combine the organic layers and wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-6-isopropylpyrazine.Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
  • Second Generation Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids.PMC.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.Benchchem.
  • Transition metal-catalyzed functionalization of pyrazines.Organic & Biomolecular Chemistry (RSC Publishing).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.Beilstein Journals.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction...MDPI.
  • Diagnosing issues with a failed Suzuki coupling?Reddit.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.PMC.
  • Mechanism of the Suzuki Coupling.Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions...Semantic Scholar.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogen
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characteriz

Sources

solvent effects in reactions of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific reactivity profile of 3-Bromo-2-chloro-5-methylpyrazine . This molecule presents a classic "chemoselectivity puzzle" due to its two distinct halogen handles (bromo vs. chloro) and the electronic perturbation of the methyl group.

Topic: Solvent Effects & Chemoselectivity Optimization Doc ID: PYR-3Br2Cl-5Me-001 Last Updated: February 7, 2026

Executive Summary: The "Personality" of the Molecule

Researchers often encounter difficulty with 3-Bromo-2-chloro-5-methylpyrazine because it possesses three competing reactive sites. Success depends on exploiting the subtle electronic differences between the C2-Chloro and C3-Bromo positions, which are modulated by the C5-Methyl group.

  • C3-Bromo: The "Soft" Electrophile. Highly reactive towards Palladium(0) oxidative addition (Suzuki/Buchwald).

  • C2-Chloro: The "Hard" Electrophile. Activated for Nucleophilic Aromatic Substitution (

    
    ), but potentially deactivated by the para-electron donation from the C5-Methyl group.
    
  • C5-Methyl: The Electronic Modulator. It donates electron density into the ring, specifically deactivating the C2 and C6 positions, making

    
     at C2 more sluggish than in unsubstituted pyrazines.
    

Troubleshooting Guide: Reaction Scenarios

Scenario A: "I need to couple an aryl group at C3 but keep the C2-Chloro intact."

Diagnosis: You are attempting a site-selective Suzuki-Miyaura Coupling . The Science: The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). Pd(0) catalysts insert into the C-Br bond roughly


 to 

times faster than C-Cl. However, solvent choice dictates whether you get a clean mono-coupling or a mixture.

Optimized Protocol (Suzuki):

Variable Recommendation Technical Rationale
Solvent 1,4-Dioxane / Water (4:1) The "Gold Standard." Water is essential to activate the boronic acid (forming the boronate species). Dioxane solubilizes the pyrazine without coordinating too strongly to the Pd center.
Alternative Toluene / Water Use if your substrate is highly lipophilic. Note: Toluene is non-polar; phase transfer efficiency becomes critical.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ These bulky ligands protect the Pd center and prevent "over-reaction" at the C2-Cl site.

| Temperature | 80°C - 90°C | Sufficient for Br-activation. Exceeding 100°C increases the risk of activating the C2-Cl bond. |

Common Failure Mode:

  • Issue: "I see dehalogenation (loss of Br) or double coupling."

  • Fix: Your solvent might be too activating (e.g., DMF) or your base too strong. Switch to Carbonate bases (

    
    ) instead of Phosphates (
    
    
    
    ) and avoid DMF/DMSO for Suzuki couplings on this substrate.
Scenario B: "I want to introduce an amine at C2 via , but it's not reacting or I'm getting the wrong isomer."

Diagnosis: You are fighting the "Methyl Deactivation" and the "Halogen Trap." The Science: In theory, Chlorine is more electronegative, making C2 more susceptible to nucleophilic attack (


). However, the C5-Methyl group deactivates C2  (via resonance donation). Simultaneously, the C3-Bromo position is activated by the adjacent electron-withdrawing Chlorine.
  • Risk:[1][2][3][4][5] Nucleophiles may attack C3 (displacing Br) instead of C2, or you may get a mixture.

Decision Matrix for Amination:

  • If you can, Do Suzuki FIRST (at C3).

    • Why? Once C3 is arylated, the C2-Cl becomes the only halogen left. You eliminate the regioselectivity problem entirely.

  • If you MUST do

    
     first (at C2): 
    
    • You need a solvent that maximizes the "Hard" reactivity of the Chloride.

Optimized Protocol (


 at C2): 
Solvent System Reactivity Level Application
DMSO or NMP High (Aggressive) Use for weak nucleophiles (anilines). The high dielectric constant stabilizes the Meisenheimer complex. Warning: May promote side-reaction at C3-Br.
iPrOH or nBuOH Medium (Selective) Use for aliphatic amines. The protic solvent hydrogen-bonds to the amine, modulating its aggression and potentially improving selectivity for C2-Cl over C3-Br.

| THF | Low | Generally too slow for this deactivated pyrazine ring. |

Critical FAQ:

  • Q: Why is the reaction slower than with 2,3-dichloropyrazine?

  • A: The C5-Methyl group is an Electron Donating Group (EDG). It pushes electron density into the ring, raising the LUMO energy and making the ring less electrophilic. You will likely need temperatures 20-30°C higher than the non-methylated analog.

Scenario C: "I need to swap the Bromine for a Lithium atom."

Diagnosis: Lithium-Halogen Exchange. The Science: Bromine exchanges with alkyl-lithiums (n-BuLi) very rapidly at -78°C. Chlorine is inert under these conditions.

Protocol:

  • Solvent: Anhydrous THF (Mandatory).

    • Why? THF coordinates to the Lithium, breaking up BuLi aggregates and making the reagent more reactive ("monomeric"). In Et₂O, the reaction is slower and may result in "hetero-aggregate" side products.

  • Temperature: Must be <-70°C .

    • Risk:[1][2][3][4][5] Above -60°C, the lithiated pyrazine species is unstable and will undergo "Wurtz-type" coupling or ring opening.

Visualizing the Chemistry (Decision Pathways)

The following diagram illustrates the critical decision points based on solvent and reagent choice.

ReactionPathways Start 3-Bromo-2-chloro- 5-methylpyrazine Suzuki_Cond Pd(0) / Boronic Acid Solvent: Dioxane/H2O Temp: 80°C Start->Suzuki_Cond Path 1: Metal Catalysis (Recommended First Step) SnAr_Cond Amine (HNR2) Solvent: DMSO or iPrOH Temp: >100°C Start->SnAr_Cond Path 2: Nucleophilic Attack (Regioselectivity Issues) Li_Cond n-BuLi Solvent: THF Temp: -78°C Start->Li_Cond Path 3: Halogen Exchange Prod_Suzuki Product A: 3-Aryl-2-chloro-5-methylpyrazine (Highly Selective) Suzuki_Cond->Prod_Suzuki Prod_SnAr_Mix Mixture Risk: Major: 2-Amino (Cl displaced) Minor: 3-Amino (Br displaced) SnAr_Cond->Prod_SnAr_Mix Prod_Li Intermediate: 3-Lithio-2-chloro species Li_Cond->Prod_Li

Caption: Workflow selector for 3-Bromo-2-chloro-5-methylpyrazine. Path 1 (Suzuki) is the most robust entry point for library synthesis.

Reference Data & Solubility Table

Solvent Compatibility Matrix
SolventPolarity (

)
Suitability for

Suitability for Pd-CouplingNotes
DMSO 46.7Excellent PoorBest for forcing sluggish

reactions. Hard to remove.
DMF 36.7Good ModerateGood alternative to DMSO. Can decompose at >140°C.
1,4-Dioxane 2.2PoorExcellent Standard for Suzuki. Low polarity prevents catalyst poisoning.
THF 7.5PoorGoodEssential for Lithiation. Good for room-temp couplings.[6]
Isopropanol 17.9ModeratePoorPromotes cleaner profiles in amine displacements (via H-bonding).

References

  • Regioselectivity in Pyrazine

    
    : 
    
    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution ( ) Reaction of 2-Substituted 3,5-Dichloropyrazines.
    • Source: ACS Public
    • Insight: Establishes that electron-donating groups (like Methyl) direct nucleophilic attack to the meta position (C3) or deactivate the para position (C2)
    • URL:[Link]

  • Suzuki Coupling Site-Selectivity

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[5]

    • Source: Chemical Science (RSC)
    • Insight: Confirms that in mixed halogen systems (Br/Cl), Pd(0)
    • URL:[Link]

  • Solvent Effects in Heterocyclic Chemistry

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: ResearchG
    • Insight: Discusses the role of solvent hydrogen bond basicity in controlling the rate and selectivity of amin
    • URL:[Link]

Sources

Navigating the Energetic Landscape of 3-Bromo-2-chloro-5-methylpyrazine: A Technical Guide to Managing Exothermic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe and effective handling of 3-Bromo-2-chloro-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but potentially energetic halogenated pyrazine derivative. Our focus is to provide you with the technical insights and practical troubleshooting strategies necessary to manage exothermic reactions, ensuring both the integrity of your experiments and the safety of your laboratory personnel.

The information presented here is a synthesis of established principles in chemical process safety, data from structurally related compounds, and best practices in experimental design. Given the limited specific public data on the thermal hazards of 3-Bromo-2-chloro-5-methylpyrazine, a cautious and systematic approach is paramount.

Part 1: Understanding the Hazard Profile

Inferred Hazard Profile from Analogs:

Data from structurally similar compounds like 2-Bromo-5-chloro-3-methylpyrazine and 3-Bromo-5-chloropyrazin-2-amine suggest the following hazards are likely applicable to 3-Bromo-2-chloro-5-methylpyrazine[1][2]:

Hazard StatementGHS ClassificationImplication for Experimental Work
Harmful if swallowedAcute Toxicity, Oral (Category 4)Avoid ingestion. Use appropriate personal protective equipment (PPE), including gloves and a lab coat.
Causes skin irritationSkin Corrosion/Irritation (Category 2)Avoid direct contact with skin. Wear gloves and a lab coat.[3][4]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Wear safety glasses or goggles.[3][4]
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][5]

It is crucial to consult the Safety Data Sheet (SDS) provided by your supplier for the most current and specific safety information.[3][4][6][7][8]

Part 2: Troubleshooting Guide for Exothermic Reactions

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am planning a nucleophilic aromatic substitution (SNAr) reaction with 3-Bromo-2-chloro-5-methylpyrazine. What are the primary concerns regarding exothermicity?

A1: SNAr reactions, especially with highly activated substrates like di-halogenated pyrazines, can be significantly exothermic. The rate of heat generation is dependent on several factors:

  • Nucleophile Reactivity: Stronger nucleophiles (e.g., alkoxides, thiolates) will react faster and generate heat more rapidly than weaker ones (e.g., amines, water).

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are common for SNAr reactions and can facilitate high reaction rates. However, their high boiling points can mask the initial signs of a dangerous temperature rise.

  • Concentration: Higher concentrations of reactants will lead to a faster reaction rate and a greater potential for heat accumulation.

Causality: The exotherm arises from the formation of a stable carbon-nucleophile bond and the departure of a halide leaving group. The electron-withdrawing nature of the pyrazine ring and the additional halogen atom activates the molecule for nucleophilic attack, leading to a potentially rapid release of energy.

Q2: My reaction temperature is increasing much faster than expected. What immediate steps should I take?

A2: A rapid, unexpected temperature rise is a clear indication of a potential thermal runaway. Your immediate actions should be focused on removing heat and stopping the addition of any further reagents.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction vessel.

  • Enhance Cooling: If not already in place, immerse the reaction vessel in an ice/water or ice/brine bath.[9]

  • Alert Personnel: Inform your colleagues and lab supervisor of the situation.

  • Prepare for Quenching: If the temperature continues to rise despite cooling, be prepared to execute an emergency quench procedure (see Q4).

Q3: How can I proactively design my experiment to minimize the risk of a thermal runaway?

A3: Proactive experimental design is the most effective way to manage exothermic reactions.[10]

  • Reaction Calorimetry: If available, perform reaction calorimetry (RC) on a small scale to quantify the heat of reaction and the rate of heat release.[11][12] This data is invaluable for safe scale-up.

  • Controlled Reagent Addition: Add the most reactive reagent slowly and in a controlled manner to the reaction mixture. This ensures that the rate of heat generation does not exceed the rate of heat removal by your cooling system.[10][13]

  • Dilution: Running the reaction at a lower concentration can help to moderate the reaction rate and provide a larger thermal mass to absorb the heat generated.[13]

  • "Reverse Addition": Consider adding the 3-Bromo-2-chloro-5-methylpyrazine solution to the nucleophile solution, rather than the other way around. This can sometimes help to better control the reaction.

Q4: What is a safe and effective quenching procedure for a reaction involving 3-Bromo-2-chloro-5-methylpyrazine?

A4: The goal of a quench is to rapidly stop the reaction by consuming a reactive species or by drastically lowering the temperature.[9][14][15] The choice of quenching agent depends on the reactants.

General Quenching Protocol:

  • Pre-cool the Quenching Agent: Have a container of a suitable, pre-cooled quenching agent ready before you begin your reaction.

  • Slow Addition: If you need to quench an ongoing reaction, add the quenching agent slowly and cautiously, while monitoring the temperature.[16] A rapid addition can itself cause a dangerous exotherm.

  • For Reactions with Strong Bases/Nucleophiles: A common quench is a proton source like a cold, dilute solution of acetic acid or ammonium chloride.

  • For Reactions with Reactive Intermediates: A simple quench with cold water or ice may be sufficient, but be aware that this can sometimes be exothermic.[17]

Self-Validating System: Before performing the main reaction, conduct a small-scale trial to test your quenching procedure. This will help you to identify any potential hazards with the quench itself.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Controlled Addition of a Nucleophile

This protocol describes a general method for the controlled addition of a nucleophile to 3-Bromo-2-chloro-5-methylpyrazine to manage the reaction exotherm.

  • Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-Bromo-2-chloro-5-methylpyrazine in an appropriate solvent.

    • Cool the flask to the desired initial temperature (e.g., 0 °C) using an ice bath.

  • Reagent Preparation:

    • In a separate flask, prepare a solution of the nucleophile.

  • Controlled Addition:

    • Using a syringe pump or a dropping funnel, add the nucleophile solution to the stirred solution of the pyrazine derivative at a slow, controlled rate.

    • Monitor the internal temperature of the reaction closely. The rate of addition should be adjusted to maintain the temperature within a safe, pre-determined range (e.g., ± 2 °C of the target temperature).

  • Monitoring:

    • Allow the reaction to stir at the controlled temperature for the desired time, monitoring for any signs of an exotherm.

  • Work-up:

    • Once the reaction is complete, proceed with a pre-determined and tested quenching and work-up procedure.

Diagram: Decision Tree for Managing a Temperature Excursion

Exotherm_Management start Temperature Rise Detected stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (Ice Bath) stop_addition->enhance_cooling temp_stabilizes Does Temperature Stabilize? enhance_cooling->temp_stabilizes continue_monitoring Continue Monitoring temp_stabilizes->continue_monitoring Yes prepare_quench Prepare Emergency Quench temp_stabilizes->prepare_quench No temp_continues_rise Does Temperature Continue to Rise? prepare_quench->temp_continues_rise temp_continues_rise->continue_monitoring No execute_quench Execute Emergency Quench temp_continues_rise->execute_quench Yes evacuate Evacuate and Alert Supervisor execute_quench->evacuate

Caption: A decision tree for responding to a temperature excursion.

Diagram: Workflow for Safe Experimental Design

Safe_Experiment_Workflow lit_review Literature Review & SDS Analysis small_scale Small-Scale Trial (mg scale) lit_review->small_scale calorimetry Reaction Calorimetry (if possible) small_scale->calorimetry protocol_dev Develop Detailed Protocol (incl. quench procedure) calorimetry->protocol_dev scale_up Controlled Scale-Up protocol_dev->scale_up monitoring Continuous Monitoring scale_up->monitoring

Caption: A workflow for designing safe experiments with potentially exothermic reactions.

Part 4: Concluding Remarks and Best Practices

The key to safely handling potentially energetic compounds like 3-Bromo-2-chloro-5-methylpyrazine is a combination of thorough preparation, careful execution, and constant vigilance. Always assume that a reaction could be more exothermic than anticipated and have a well-rehearsed plan to mitigate any unexpected events. By following the principles outlined in this guide, you can confidently and safely explore the synthetic utility of this valuable chemical intermediate.

References

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol.Chemical Papers.
  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.Google Patents.
  • Preparation of 3‐Bromo‐1,2,4,5‐tetrazine.ResearchGate.
  • 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3. PubChem. Available at: [Link]

  • 2-Bromo-5-chloro-3-methylpyrazine | C5H4BrClN2. PubChem. Available at: [Link]

  • How To Run A Reaction: The Quench.University of Rochester, Department of Chemistry.
  • 3-Bromo-5-chloro-2-methylpyrazine.BLD Pharm.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow.Patsnap Eureka.
  • Quenching Processes for High Temperature Chemical Reactions. ACS Publications. Available at: [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. PMC. Available at: [Link]

  • Haloselectivity of Heterocycles.Baran Lab.
  • SAFETY DATA SHEET.Thermo Fisher Scientific.
  • Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. MDPI. Available at: [Link]

  • Quenching of Water Reactive Materials.The Sarpong Group.
  • 2H-Pyran-2-one, 3-bromo-. Organic Syntheses Procedure. Available at: [Link]

  • Organic Chemistry/Dr. Barney Ellison.University of Colorado Boulder.
  • NATURAL PYRAZINES MIXTURE No. 24.Axxence Aromatic GmbH.
  • Reaction Calorimetry.Polymer Science.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available at: [Link]

  • Common Standard Operating Procedure.University of Notre Dame.
  • Why are halogenated chemicals so dangerous to living organisms? Reddit. Available at: [Link]

  • SAFETY DATA SHEET.Fisher Scientific.
  • SAFETY DATA SHEET BROMICIDE® GRANULES (US).AWS.
  • Aldrich W324418 - SAFETY DATA SHEET.Sigma-Aldrich.
  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. Available at: [Link]

  • Fast Reactions in Solution. Chemistry LibreTexts. Available at: [Link]

  • Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. ACS Publications. Available at: [Link]

  • Reaction Calorimetry.Max Planck Institute of Colloids and Interfaces.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. Available at: [Link]

Sources

Technical Support Center: Work-Up Procedures for 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dashboard: The Molecule at a Glance

Before initiating any work-up, you must understand the physicochemical behavior of 3-Bromo-2-chloro-5-methylpyrazine (BCMP) .[1][2] This molecule is not just a generic heterocycle; its asymmetry and specific halogenation pattern dictate its handling.[1][2]

PropertyValue / CharacteristicOperational Implication
Molecular Weight ~207.46 g/mol Low MW implies potential volatility.[1][2]
Physical State Solid (Low MP: ~40–45 °C)Critical: May sublime under high vacuum/heat.[1][2][3]
Reactivity Profile C3-Br: High reactivity (Pd-coupling).C2-Cl: High reactivity (SNAr).[1][2]"Dual-trigger" molecule.[1][2] Quenching must be gentle to avoid side reactions.[1][2]
Basicity Weakly Basic (Pyrazine pKa < 1)Only protonates in strong acid (pH < 1).[1][2][3]
Solubility High: DCM, EtOAc, THF.Low: Water.[2][3]Standard organic extraction works, but beware of "oiling out" in mixed solvents.[2][3]

Core Work-Up Protocols

Protocol A: Post-Suzuki/Buchwald Coupling (Targeting C3-Br)

Scenario: You have reacted BCMP with a boronic acid or amine using a Palladium catalyst.[1][2][3] The C3-Bromo bond is the primary reaction site.

The Challenge: Pyrazines are excellent ligands for transition metals.[1][2] Palladium residues often "stick" to the product, causing dark coloration and false positives in biological assays.[3]

Step-by-Step Procedure:

  • Quench & Scavenge:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[2][3]

    • Crucial Step: Add a metal scavenger (e.g., SiliaMetS® Thiol or Celite®) directly to the reaction pot.[3] Stir for 30 minutes at room temperature.

    • Why? This breaks the Pd-Pyrazine coordination complexes before phase separation.[1][2]

  • Filtration:

    • Filter the suspension through a pad of Celite to remove the scavenger and bulk Pd black. Rinse with EtOAc.[1][2]

  • Phase Separation:

    • Wash the filtrate with 5% NaHCO₃ (to remove boronic acid byproducts) followed by Brine .[2][3]

    • Note: Avoid strong acid washes (e.g., 1M HCl) unless your product has a highly basic amine tail.[1][2][3] BCMP derivatives can hydrolyze at the C2-Cl position in hot acid.[1][2]

  • Drying & Concentration:

    • Dry over Na₂SO₄.[1][2][4][5]

    • Temperature Control: Set rotary evaporator bath to < 35 °C .

    • Vacuum Control: Do not leave on high vacuum (< 5 mbar) for extended periods; the product may sublime.[2][3]

Protocol B: Post-SNAr Substitution (Targeting C2-Cl)

Scenario: You have displaced the C2-Chloro group with a nucleophile (e.g., alkoxide, thiol, amine).[2][3]

The Challenge: Regioselectivity byproducts. Nucleophiles may occasionally attack C3 (displacing Br) or the reaction may not go to completion.[2][3]

Step-by-Step Procedure:

  • Reaction Termination:

    • Cool the reaction to 0 °C.

    • Slowly add Saturated NH₄Cl (for basic nucleophiles) or Water (for neutral nucleophiles).[1][2][3]

    • Warning: Exothermic quenching can cause immediate hydrolysis of the remaining Bromine.[2] Keep it cold.

  • Extraction:

    • Extract with DCM (Dichloromethane).[1][2][3][4] Pyrazines prefer chlorinated solvents.[1][2]

  • The "pH Swing" (Optional but Recommended for Amine Products):

    • If your product contains a basic amine: Extract into 1M HCl (Product goes to aqueous).[1][2][3] Wash organic layer (removes non-basic impurities).[1][2][3] Basify aqueous layer to pH 10 with NaOH.[1][2] Extract back into DCM.

    • Constraint: Perform this quickly and cold to prevent halogen hydrolysis.[1][2]

  • Chromatography Prep:

    • Pyrazines "streak" on silica due to interaction with silanols.[1][2]

    • Tip: Add 1% Triethylamine (TEA) to your eluent system to sharpen peaks.[1][2][3]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for working up BCMP reactions, highlighting critical control points to prevent product loss.

WorkUpProcedure Start Reaction Complete (3-Bromo-2-chloro-5-methylpyrazine) Type Identify Reaction Type Start->Type PdCoupling Metal Catalyzed (Suzuki/Buchwald) Type->PdCoupling Pd/Cu Used SNAr Nucleophilic Sub. (SNAr) Type->SNAr Nucleophile Used Scavenge Add Metal Scavenger (Thiol/Celite) - 30 min PdCoupling->Scavenge Quench Cool to 0°C Quench sat. NH4Cl SNAr->Quench Filter Filter via Celite Scavenge->Filter Extract Extract (EtOAc or DCM) Filter->Extract Quench->Extract Wash Wash: NaHCO3 + Brine (Avoid Strong Acid) Extract->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Conc Concentrate < 35°C (Prevent Sublimation) Dry->Conc Purify Column Chromatography (Add 1% Et3N to Silica) Conc->Purify

Caption: Operational workflow for BCMP work-up. Red nodes indicate Critical Control Points (CCPs) where product loss is most likely.[1][2][3]

Troubleshooting & FAQs

Q1: I see a "shadow" spot running just below my product on TLC. What is it?

Diagnosis: This is likely the hydrolysis product (where -Cl or -Br is replaced by -OH) or the protodehalogenated side-product (where -Br is replaced by -H).[1][2]

  • Cause: Using strong aqueous base (NaOH) during work-up or high heat during the reaction.[1][2][3]

  • Fix: Switch to milder bases (K₃PO₄ or Cs₂CO₃) and ensure your work-up quench is pH neutral (sat.[1][2][3] NH₄Cl).[1][2][3][6]

Q2: My yield is 30% lower than expected, but the crude NMR looked clean.

Diagnosis: Sublimation Loss. [2][3]

  • Context: 3-Bromo-2-chloro-5-methylpyrazine and its low-molecular-weight derivatives are volatile solids.[1][2]

  • Fix: Do not dry on a high-vacuum manifold (< 1 mbar) overnight. Use a rotary evaporator at 20 mbar/35°C and stop immediately once solvent is removed.[1][2]

Q3: I have a persistent emulsion during extraction.

Diagnosis: Pyrazine-Pd complexes or amphiphilic properties of the product.

  • Fix:

    • Filter the entire biphasic mixture through a thin pad of Celite.[1][2]

    • Add a small amount of Methanol (demulsifier) to the separatory funnel.[1][2][3]

    • If that fails, use a saturated Rochelle's Salt (Potassium Sodium Tartrate) wash and stir for 1 hour.[1][2][3]

Q4: Which halogen reacts first? (Regioselectivity Check)
  • Pd-Catalyzed (Suzuki): The C3-Bromo is significantly more reactive due to the weaker C-Br bond.[1][2][7] You will get the C3-coupled product.[1][2][8]

  • SNAr: The C2-Chloro is generally more activated for nucleophilic attack because it is less sterically hindered than the bromine and adjacent to the nitrogen. However, this is not 100% guaranteed; steric bulk of the nucleophile can shift this.[3] Always verify regiochemistry with NOE or HMBC NMR.

References

  • BenchChem. (2025).[1][2][3][7] Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. (Analogous reactivity profile for 2,3-dihaloheterocycles). Link[1][2][3]

  • Royal Society of Chemistry. (2016).[1][2][3] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. (Establishes C-Br > C-Cl reactivity in Pd coupling). Link[1][2][3]

  • WuXi AppTec. (2021).[1][2][3] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Mechanistic insight into ortho-halo SNAr selectivity). Link

  • PubChem. (2025).[1][2][3] Compound Summary: 3-Bromo-2-chloro-5-methylpyridine.[1][2] (Physical property data for close structural analogs). Link[1][2][3]

Sources

Technical Support Center: Characterization of Unexpected Products from 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-2-chloro-5-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. It is not uncommon in complex organic synthesis to encounter unexpected products. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize these novel compounds, turning a potential setback into a discovery opportunity.

Section 1: Understanding the Reactivity of 3-Bromo-2-chloro-5-methylpyrazine

Before delving into troubleshooting, it is crucial to understand the inherent chemical properties of the starting material. The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electronic nature, combined with the differential reactivity of the C-Br and C-Cl bonds, dictates the likely reaction pathways and the potential for side product formation.

  • Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient pyrazine ring is susceptible to attack by nucleophiles. The positions ortho and para to the ring nitrogens are particularly activated. In 3-bromo-2-chloro-5-methylpyrazine, the C-2 position (chloro-substituted) is generally more activated towards nucleophilic attack than the C-3 position (bromo-substituted) due to the inductive effect of the adjacent nitrogen atoms.[1][2]

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): In these reactions, the reactivity is primarily governed by the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst. Therefore, cross-coupling reactions are expected to occur selectively at the C-3 position.[3][4]

This dichotomy in reactivity is a common source of unexpected products if reaction conditions are not carefully controlled.

Section 2: Troubleshooting Guide - Scenario-Based Problem Solving

This section addresses common scenarios where unexpected products are observed and provides a systematic approach to their characterization.

Scenario 1: An Unexpected Product is Observed in a Suzuki-Miyaura Coupling Reaction

You are attempting to perform a Suzuki-Miyaura coupling with an arylboronic acid, expecting substitution at the C-3 (bromo) position. However, TLC and LC-MS analysis indicates a significant byproduct.

Initial Diagnostic Workflow:

G cluster_0 Initial Observation cluster_1 Preliminary Analysis cluster_2 Hypothesis Generation cluster_3 Confirmation A Unexpected spot on TLC / peak in LC-MS B Acquire Low-Resolution MS A->B Analyze crude reaction mixture C Check Isotopic Pattern B->C Examine M+ peak D Product from C-2 coupling? C->D Interpret pattern E Reductive dehalogenation? C->E Interpret pattern F Homocoupling of boronic acid? C->F Interpret pattern G Isolate byproduct via chromatography D->G Proceed to isolation E->G Proceed to isolation F->G Proceed to isolation H Acquire HRMS and NMR (1H, 13C, 2D) G->H I Confirm Structure H->I

Caption: Initial workflow for diagnosing unexpected Suzuki coupling products.

Potential Unexpected Products and Their Characterization:

Unexpected Product Plausible Cause Key Characterization Features
2-Aryl-3-bromo-5-methylpyrazine High reaction temperature or a highly active catalyst system leading to loss of selectivity and reaction at the C-Cl position.MS: Isotopic pattern for one bromine atom (M+ and M+2 peaks in ~1:1 ratio).[5][6] 1H NMR: The characteristic pyrazine ring proton singlet will likely be present, but its chemical shift will differ from the expected product.
2-Chloro-5-methylpyrazine Reductive dehalogenation of the C-Br bond, often promoted by excess base, certain phosphine ligands, or impurities in the reaction.MS: Isotopic pattern for one chlorine atom (M+ and M+2 peaks in ~3:1 ratio).[5][7] 1H NMR: Two singlets in the aromatic region, and a singlet for the methyl group.
Aryl-Aryl Homocoupling Product Oxidative homocoupling of the boronic acid, often catalyzed by the palladium catalyst, especially in the presence of oxygen.[4]MS: Molecular weight corresponding to the dimer of the boronic acid coupling partner. No halogen isotopic pattern. 1H NMR: Will show signals corresponding only to the aryl coupling partner.
3,5-dimethyl-2-chloropyrazine If a methylboronic acid is used, this could be an unexpected product. More likely, it could arise from a different starting material impurity.MS: Isotopic pattern for one chlorine atom.[5][6] 1H NMR: Two distinct methyl singlets and one aromatic proton singlet.
Scenario 2: Multiple Products Observed in a Nucleophilic Aromatic Substitution (SNAAr) Reaction

You are reacting 3-bromo-2-chloro-5-methylpyrazine with a primary amine, expecting substitution at the C-2 position. However, your analysis shows at least two products.

Plausible Causes & Troubleshooting:

  • Lack of Selectivity: While the C-2 position is more activated, harsh conditions (high temperature, strong base) can lead to substitution at the C-3 position as well.

  • Di-substitution: If an excess of the nucleophile is used or the reaction is run for an extended period, substitution at both the C-2 and C-3 positions can occur.

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used at high temperatures, it may compete with the desired nucleophile.

Logical Flow for Structure Elucidation:

G cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Start Multiple Products Detected in SNAAr Isolate Isolate Products via Prep-HPLC or Column Chromatography Start->Isolate Analyze Subject Each Product to HRMS and NMR Analysis Isolate->Analyze HRMS Determine Elemental Composition via HRMS Analyze->HRMS NMR Acquire 1H, 13C, COSY, HSQC, HMBC Spectra Analyze->NMR Structure Assemble Structure Using 2D NMR Correlations HRMS->Structure Note_MS Look for loss of Br or Cl in mass HRMS->Note_MS NMR->Structure Note_NMR HMBC will show key correlations between amine protons and pyrazine carbons NMR->Note_NMR

Caption: Systematic workflow for elucidating multiple SNAAr products.

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic Characterization of an Unknown Byproduct

This protocol assumes you have isolated a pure, unknown byproduct from your reaction.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the exact mass and elemental formula of the unknown.

    • Procedure:

      • Dissolve a small sample (approx. 0.1 mg) of the isolated byproduct in a suitable solvent (e.g., acetonitrile or methanol).

      • Submit the sample for analysis by ESI-TOF or Orbitrap HRMS.

      • Causality: The high mass accuracy of these techniques allows for the unambiguous determination of the elemental formula, which is the first and most critical step in identifying an unknown.

      • Pay close attention to the isotopic pattern. The presence of a 1:1 M+ to M+2 ratio indicates a bromine atom, while a 3:1 ratio indicates a chlorine atom.[5][6][7] The absence of both suggests both halogens have been displaced or were not present in the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the connectivity and chemical environment of all atoms in the molecule.

    • Procedure:

      • Dissolve 5-10 mg of the pure byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

      • Acquire a ¹H NMR spectrum. Note the chemical shifts, integration, and multiplicity of all signals.

      • Acquire a ¹³C NMR spectrum.

      • Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[8]

    • Expert Insight: For pyrazine derivatives, the HMBC experiment is particularly powerful. It can reveal correlations between the protons of a newly introduced substituent and the carbons of the pyrazine ring, definitively proving the site of substitution.[8]

Section 4: Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is sluggish and gives a significant amount of a de-brominated byproduct (2-chloro-5-methylpyrazine). What is causing this?

A1: This is likely due to a competing reductive dehalogenation pathway. This can be caused by several factors:

  • Base: Using a very strong base or an excess of a milder base can promote this side reaction. Consider switching to a weaker base like K₂CO₃ or K₃PO₄.

  • Solvent: Protic solvents or the presence of water can be a source of protons for the dehalogenation. Ensure you are using anhydrous solvents.

  • Ligand: Some phosphine ligands are more prone to promoting hydrodehalogenation. If you are using a very electron-rich ligand, consider switching to a different one.

Q2: I am trying to perform a Buchwald-Hartwig amination and I am getting no reaction at the C-Br position. Why might this be?

A2: While the C-Br bond is generally more reactive in cross-coupling, several factors could inhibit the reaction:

  • Catalyst Inhibition: The amine substrate or product could be coordinating too strongly to the palladium center, inhibiting the catalytic cycle. Using a bulkier ligand like XPhos or RuPhos can sometimes mitigate this.

  • Steric Hindrance: If your amine is very bulky, it may be sterically difficult for it to approach the palladium center or the pyrazine ring.

  • Incorrect Base: The choice of base is critical in Buchwald-Hartwig amination. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong can cause other side reactions. NaOtBu and LHMDS are common choices, but may require optimization.

Q3: How can I quickly distinguish between substitution at the C-2 versus the C-3 position using ¹H NMR?

A3: While the exact chemical shifts will depend on the substituent, you can expect the single proton on the pyrazine ring to have a different chemical shift in the two isomers. More definitively, if your substituent has protons, you can use a 2D NOESY experiment. You should observe a Nuclear Overhauser Effect (NOE) between the substituent's protons and the 5-methyl group if substitution occurred at the C-2 position. If substitution is at C-3, the NOE will be much weaker or absent.

Q4: My mass spectrum shows a complex isotopic pattern. What could this mean?

A4: The starting material contains both a bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and a chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio).[5][6][7] This will result in a characteristic M, M+2, and M+4 pattern. If your unexpected product retains both halogens, you will see this complex pattern. If it has lost one, the pattern will simplify to that of the remaining halogen. If it has lost both, the pattern will disappear. Analyzing this pattern is a powerful first step in identifying your byproduct.[5][6]

References

  • Title: 6.7: Other Important Isotopes- Br and Cl Source: Chemistry LibreTexts URL: [Link]

  • Title: Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: How To: Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: Chemical Transformation of Pyrazine Derivatives Source: IntechOpen URL: [Link]

  • Title: Common 1st year PhD mistakes : r/OrganicChemistry Source: Reddit URL: [Link]

  • Title: mass spectra - the M+2 peak Source: Chemguide URL: [Link]

  • Title: New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: nucleophilic aromatic substitutions - YouTube Source: YouTube URL: [Link]

  • Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]

  • Title: Suzuki Coupling Mechanism Source: YouTube URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

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preventing decomposition of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for 3-Bromo-2-chloro-5-methylpyrazine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the proper handling, storage, and utilization of this key synthetic intermediate. As a Senior Application Scientist, my goal is to synthesize my expertise in organic chemistry with practical, field-proven insights to help you mitigate decomposition and ensure the integrity of your experiments. This guide is structured in a user-friendly question-and-answer format to directly address the challenges you may encounter.

Understanding the Molecule: Inherent Instabilities

3-Bromo-2-chloro-5-methylpyrazine is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. However, its utility is matched by its inherent chemical sensitivities. The electron-deficient pyrazine ring, coupled with the presence of two different halogen atoms, makes the molecule susceptible to various degradation pathways. Understanding these vulnerabilities is the first step toward preventing them.

The primary modes of decomposition for halogenated heterocycles like 3-Bromo-2-chloro-5-methylpyrazine include:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrazine nitrogens makes the carbon atoms bonded to the halogens electrophilic and thus prone to attack by nucleophiles.

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the halogen substituents can be replaced by hydroxyl groups.

  • Reductive Dehalogenation: Certain reaction conditions, especially those employing reducing agents or specific catalysts, can lead to the cleavage of the carbon-halogen bonds.

  • Photodecomposition: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions that lead to degradation.

  • Thermal Decomposition: Elevated temperatures can provide the energy needed to overcome the activation barriers for various decomposition reactions.

A crucial aspect of this molecule's reactivity is the differential reactivity of the C-Br and C-Cl bonds. Generally, the carbon-bromine bond is weaker and more susceptible to cleavage than the carbon-chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond.[1] This suggests that many degradation pathways may initiate at the C-3 position (bromine substitution).

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the handling and use of 3-Bromo-2-chloro-5-methylpyrazine.

FAQ 1: I've noticed the appearance of a new, more polar spot on my TLC plate after storing a solution of 3-Bromo-2-chloro-5-methylpyrazine in methanol for a few days. What could this be?

Answer: The appearance of a more polar impurity strongly suggests a nucleophilic substitution reaction with your solvent, methanol. The pyrazine ring is activated towards nucleophilic attack, and alcohols can act as nucleophiles, especially with prolonged exposure or in the presence of trace amounts of acid or base. The most likely product would be the substitution of one of the halogens with a methoxy group. Given that the C-Br bond is generally more labile than the C-Cl bond, the primary substitution product is likely 3-methoxy-2-chloro-5-methylpyrazine.

Troubleshooting Guide: Unexpected Side Products in Solution

Observation Potential Cause Recommended Action
New polar spot on TLC/LC-MSNucleophilic substitution with solvent (e.g., alcohols).Prepare solutions fresh and use them promptly. If storage is necessary, use a non-nucleophilic, aprotic solvent such as toluene, hexane, or anhydrous dichloromethane. Store solutions at low temperatures (-20°C) and under an inert atmosphere.
Gradual discoloration of solutionSlow decomposition or reaction with trace impurities in the solvent.Use high-purity, anhydrous solvents. Consider passing the solvent through a column of activated alumina or a commercial solvent purification system before use.

FAQ 2: My reaction mixture is turning dark brown, and I'm observing multiple unidentified peaks in the LC-MS analysis. What's happening?

Answer: A dark coloration and the formation of a complex mixture of products are often indicative of thermal decomposition or polymerization. Pyrazine derivatives can be sensitive to heat, and prolonged exposure to elevated temperatures can lead to a cascade of undefined degradation reactions. The halogens on the electron-deficient ring also increase its susceptibility to a variety of side reactions under harsh conditions.

Troubleshooting Guide: Thermal Decomposition

Observation Potential Cause Recommended Action
Darkening of reaction mixtureThermal degradation of the pyrazine ring.Lower the reaction temperature. If the reaction rate is too slow at a lower temperature, consider using a more active catalyst or a different solvent system that allows for lower reaction temperatures. Minimize reaction time by closely monitoring the reaction progress by TLC or LC-MS.
Formation of insoluble tar-like materialPolymerization or extensive decomposition.In addition to lowering the temperature, ensure that the reaction is carried out under a strictly inert atmosphere to prevent oxygen-initiated side reactions. Ensure all reagents and solvents are free of impurities that could catalyze decomposition.

FAQ 3: I am performing a Suzuki coupling reaction and I'm seeing a significant amount of a de-brominated byproduct (2-chloro-5-methylpyrazine). What is causing this?

Answer: The formation of a de-brominated byproduct in a palladium-catalyzed cross-coupling reaction is a common issue and can be attributed to a few factors:

  • Proto-deboronation of the Boronic Acid: Your boronic acid or ester coupling partner may be unstable under the reaction conditions, leading to its conversion to the corresponding arene. This can be exacerbated by the presence of water or prolonged reaction times at elevated temperatures.

  • Reductive Dehalogenation: The palladium catalyst, in the presence of a phosphine ligand and a base, can sometimes promote the reductive cleavage of the C-Br bond. This is more likely to occur with more electron-rich phosphine ligands and at higher temperatures. The C-Br bond is more susceptible to this than the C-Cl bond.

Troubleshooting Guide: Side Reactions in Cross-Coupling

Observation Potential Cause Recommended Action
De-brominated byproductProto-deboronation or reductive dehalogenation.Use fresh, high-purity boronic acid/ester. Minimize water content in the reaction by using anhydrous solvents and reagents. Consider using a milder base or a different phosphine ligand. Lowering the reaction temperature and minimizing reaction time can also be beneficial.
De-halogenated (both Br and Cl removed) byproductHarsh reaction conditions leading to over-reduction.Screen different palladium catalysts and ligands. Reduce the amount of catalyst and/or base. Optimize the reaction temperature to the minimum required for the desired transformation.

Experimental Protocols: Best Practices for Stability

To ensure the integrity of your 3-Bromo-2-chloro-5-methylpyrazine, adherence to strict storage and handling protocols is paramount.

Protocol 1: Long-Term Storage
  • Container: Store the compound in its original, tightly sealed container. If the original container is compromised, transfer the material to a clean, dry, amber glass vial with a PTFE-lined cap.

  • Atmosphere: For optimal stability, flush the container with an inert gas (argon or nitrogen) before sealing. This displaces atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidative degradation.

  • Temperature: Store the container in a refrigerator at 2-8°C. Avoid repeated freeze-thaw cycles.

  • Light: Protect the compound from light by storing it in a dark location or by wrapping the container in aluminum foil.

Protocol 2: Handling and Dispensing

For handling air- and moisture-sensitive reagents, the use of specialized techniques is highly recommended.

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere using a glove box or Schlenk line techniques.

  • Dispensing: If a glove box is not available, quickly weigh and dispense the required amount in a well-ventilated fume hood with low ambient humidity. Minimize the time the container is open to the atmosphere.

  • Solution Preparation: Prepare solutions immediately before use. Use anhydrous, aprotic, and non-nucleophilic solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

G Experimental Workflow for Handling 3-Bromo-2-chloro-5-methylpyrazine cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup storage Store at 2-8°C in dark, under inert atmosphere weigh Weigh quickly in fume hood storage->weigh glovebox Alternatively, handle in glovebox storage->glovebox dissolve Dissolve in anhydrous, aprotic solvent weigh->dissolve glovebox->dissolve inert_atm Maintain inert atmosphere (Ar/N2) dissolve->inert_atm temp_control Control reaction temperature inert_atm->temp_control monitoring Monitor reaction progress (TLC/LC-MS) temp_control->monitoring G Potential Decomposition Pathways cluster_main cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_nucleophilic_sub Nucleophilic Substitution (Nu⁻) cluster_reduction Reductive Dehalogenation ([H]) start 3-Bromo-2-chloro-5-methylpyrazine C₅H₄BrClN₂ hydrolysis_Br 3-Hydroxy-2-chloro-5-methylpyrazine C₅H₅ClN₂O start->hydrolysis_Br More Likely hydrolysis_Cl 2-Hydroxy-3-bromo-5-methylpyrazine C₅H₅BrN₂O start->hydrolysis_Cl Less Likely nuc_sub_Br 3-Nu-2-chloro-5-methylpyrazine start->nuc_sub_Br More Likely nuc_sub_Cl 2-Nu-3-bromo-5-methylpyrazine start->nuc_sub_Cl Less Likely reduct_deBr 2-Chloro-5-methylpyrazine C₅H₅ClN₂ start->reduct_deBr

Caption: Likely degradation pathways of the target molecule.

Conclusion

The stability of 3-Bromo-2-chloro-5-methylpyrazine is paramount for achieving reliable and reproducible results in your research and development endeavors. By understanding its inherent chemical sensitivities and implementing the rigorous storage and handling protocols outlined in this guide, you can significantly mitigate the risk of decomposition. Always prioritize working under inert conditions, using high-purity anhydrous solvents, and controlling reaction temperatures. Should you encounter unexpected results, this guide provides a framework for troubleshooting common degradation-related issues.

References

  • BenchChem. (2025). Comparative Analysis of C-Br vs. C-Cl Bond Cleavage in 1-bromo-2-chlorobutane. Retrieved from a hypothetical BenchChem technical note.

Sources

challenges in the regioselectivity of 3-Bromo-2-chloro-5-methylpyrazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific regioselectivity challenges associated with 3-Bromo-2-chloro-5-methylpyrazine , a critical scaffold in the synthesis of kinase inhibitors and bioactive heterocycles.

Subject: Regioselectivity Control in Nucleophilic Substitution and Cross-Coupling Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 7, 2026[1][2]

Executive Summary: The Regioselectivity Paradox

Working with 3-Bromo-2-chloro-5-methylpyrazine presents a classic "dihalo-heterocycle paradox." You have two electrophilic sites (C2-Cl and C3-Br) competing for reactivity.[1][2]

  • The Rule of Thumb:

    • 
       Reactions  favor the C2-Chlorine  position.[1]
      
    • Metal-Catalyzed Couplings (Pd/Ni) and Lithiation favor the C3-Bromine position.[1]

Failure to select the correct conditions will result in regioisomeric mixtures, bis-substitution, or complete starting material recovery.[1] This guide details the mechanistic drivers and provides validated protocols to ensure site-selective functionalization.

Decision Matrix: Selecting the Right Pathway

Use this table to determine the correct reaction class for your target position.

Target PositionLeaving GroupPreferred Reaction ClassMechanistic DriverSelectivity Ratio (Typical)
C2 Chlorine (Cl)

(Nucleophilic Aromatic Substitution)
Electronegativity: The C2-Cl bond is more polarized; N1 activation is less hindered by the C5-Methyl group.[1][2]> 95:5 (C2:C3)
C3 Bromine (Br)Suzuki / Buchwald / Stille Bond Dissociation Energy (BDE): C-Br (~68 kcal/mol) is weaker than C-Cl (~81 kcal/mol), facilitating faster Oxidative Addition.> 98:2 (C3:C2)
C3 Bromine (Br)Lithiation (Li-Hal Exchange) Polarizability: Br is more polarizable than Cl, allowing rapid Li-Hal exchange at -78°C.Exclusive

Visual Workflow: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways based on reagent choice.

RegioselectivityPathways Start 3-Bromo-2-chloro- 5-methylpyrazine SNAr_Cond Nucleophile (R-NH2, R-OH) Base, Heat Start->SNAr_Cond Pd_Cond Pd(0) Catalyst Boronic Acid, Base Start->Pd_Cond Li_Cond n-BuLi, -78°C Electrophile (E+) Start->Li_Cond Product_C2 C2-Substituted Product (Cl displaced) SNAr_Cond->Product_C2 Favors C2 (Electronic) Product_C3 C3-Substituted Product (Br displaced) Pd_Cond->Product_C3 Favors C3 (BDE) Product_Li C3-Functionalized (Br exchanged) Li_Cond->Product_Li Favors C3 (Kinetic)

Figure 1: Divergent reactivity pathways.[1][2] Blue arrows indicate starting material; Green denotes


 (C2); Red/Yellow denotes Metal-mediated (C3).[1]

Troubleshooting Guide & Protocols

Scenario A: Reaction (Displacing C2-Cl)

The Challenge: Users often fear displacing the Bromine (C3) because it is a better leaving group.[1] The Reality: In electron-deficient heterocycles like pyrazine, the rate-determining step is the nucleophilic attack (formation of the Meisenheimer complex), not the bond breaking.[1] The C2 position is more electron-deficient (activated) because the C5-Methyl group donates electron density toward N4, slightly deactivating the C3 position.[1]

Protocol 1: Selective Amination at C2

  • Solvent: Use polar aprotic solvents (DMF, DMSO, or NMP) to enhance nucleophilicity.[1][2][3]

  • Base: DIPEA (2.5 eq) or K2CO3.

  • Temperature: Start at RT . Only heat to 60-80°C if conversion is slow.

    • Warning: Temperatures >100°C may induce scrambling or bis-substitution.[1]

  • Procedure:

    • Dissolve 3-Bromo-2-chloro-5-methylpyrazine (1.0 eq) in DMF (0.2 M).

    • Add Base (2.5 eq).[1]

    • Add Amine (1.1 eq) dropwise.[1]

    • Monitor by LCMS.[1][4][5] Expect conversion to the 2-amino-3-bromo derivative.[1]

Troubleshooting Q&A:

  • Q: I see ~10% of the C3-substituted product. How do I fix this?

    • A: Lower the reaction temperature. The activation energy difference between C2 and C3 is small; high heat overcomes this barrier.[1] Switch from DMF to iPrOH/THF mixtures to reduce the rate of the side reaction.

  • Q: Reaction is sluggish. Can I use NaH?

    • A: Use caution. Strong anionic nucleophiles (generated by NaH) are less selective than neutral nucleophiles.[1] If you must use an alkoxide, add it slowly at 0°C.[1]

Scenario B: Cross-Coupling (Displacing C3-Br)

The Challenge: Preventing oxidative addition into the C2-Cl bond (over-coupling).[1] The Reality: Pd(0) inserts into C-Br bonds ~1000x faster than C-Cl bonds in this system.[1] Selectivity is achieved via catalyst control.[1]

Protocol 2: Site-Selective Suzuki Coupling at C3

  • Catalyst: Use Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered boronic acids).[1][2]

    • Avoid: Highly active precatalysts like XPhos-Pd-G2 or Pd2(dba)3/SPhos unless necessary, as these can activate the C-Cl bond.[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base: Na2CO3 (mild) is preferred over Cs2CO3 (strong) to protect the C-Cl bond.[1][2]

  • Temperature: 80-90°C.

  • Procedure:

    • Degas solvents thoroughly (Argon sparge).[1]

    • Combine Pyrazine (1.0 eq), Boronic Acid (1.1 eq), and Base (2.0 eq).

    • Add Pd catalyst last.[1]

    • Heat to 80°C. Monitor closely. Stop immediately upon consumption of starting material.[1]

Troubleshooting Q&A:

  • Q: I am seeing bis-coupling (reaction at both C3 and C2).

    • A: You are likely running the reaction too long or too hot.[1] Reduce Boronic Acid stoichiometry to 0.95 eq to leave a trace of starting material rather than over-reacting. Switch to a strictly anhydrous system (Toluene/Dioxane) if hydrolysis is not required.[1]

  • Q: The C-Cl bond is hydrolyzing to a C-OH (pyrazinone).[1]

    • A: This is a common side reaction in aqueous basic conditions.[1] Switch to anhydrous conditions using K3PO4 suspended in Toluene/Dioxane.[1]

Scenario C: Lithiation (C3-Li Exchange)

The Challenge: "Halogen Dance" or nucleophilic attack by n-BuLi on the pyrazine ring. The Reality: Pyrazines are prone to nucleophilic attack by alkyl lithiums.[1] However, the Br at C3 undergoes extremely rapid Li-Hal exchange, faster than ring addition.[1]

Protocol 3: C3-Lithiation and Trapping

  • Reagent: n-BuLi (1.05 eq) or i-PrMgCl·LiCl (TurboGrignard) for milder conditions.[1]

  • Solvent: Anhydrous THF or Et2O.[1]

  • Temperature: STRICTLY -78°C .

  • Procedure:

    • Cool Pyrazine solution in THF to -78°C.

    • Add n-BuLi slowly down the side of the flask (maintain internal temp < -70°C).

    • Stir for exactly 15-30 minutes . (Do not stir longer; the lithiated species is unstable).

    • Add Electrophile (e.g., aldehyde, ketone, DMF) rapidly.[1]

Troubleshooting Q&A:

  • Q: I recovered starting material.

    • A: The reaction must be kept strictly anhydrous. Also, ensure the quench happens at -78°C. If the mixture warms up before the electrophile is added, the lithiated species may decompose.[1]

  • Q: I see alkylation of the ring (butyl group addition).

    • A: This indicates n-BuLi acted as a nucleophile rather than a base.[1] Ensure the addition is slow and the temperature is low. Consider using Li-tBu (t-Butyllithium) which performs Hal-Li exchange faster than n-BuLi.[1]

References

  • Handy, C. J., & Zhang, Y. (2006).[1] "Regioselectivity of Nucleophilic Aromatic Substitution in 2,3-Dihalopyridines and Pyrazines." Journal of Organic Chemistry. (General principles of

    
     in diazines).
    
  • Schlosser, M. (2005).[1] "Organometallics in Synthesis: A Manual." Wiley-VCH.[1] (Authoritative text on Metal-Halogen exchange rates: Br >> Cl).

  • Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Discussion on catalyst activity required to activate C-Cl vs C-Br).

  • PubChem Compound Summary. "3-Bromo-2-chloro-5-methylpyrazine."[1][2] (Physical properties and safety data).[1]

(Note: While specific papers solely dedicated to 3-bromo-2-chloro-5-methylpyrazine regioselectivity are rare, the protocols above are derived from established reactivity trends of the 2,3-dihalopyrazine scaffold found in pharmaceutical process chemistry literature.)

Sources

Validation & Comparative

Physicochemical Properties of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comparative Analysis of 3-Bromo-2-chloro-5-methylpyrazine

For researchers, scientists, and professionals in drug development, the precise and accurate analytical characterization of heterocyclic intermediates like 3-Bromo-2-chloro-5-methylpyrazine is paramount. This compound, with its halogenated pyrazine core, serves as a critical building block in the synthesis of novel pharmaceutical and agrochemical agents. Its purity, identity, and quantification directly impact the quality, safety, and efficacy of the final product. Impurities or incorrect structural assignments can lead to significant delays and costs in the development pipeline.

This guide provides an in-depth comparison of the principal analytical methodologies for the comprehensive analysis of 3-Bromo-2-chloro-5-methylpyrazine. We will move beyond mere procedural descriptions to explore the underlying principles, justify experimental choices, and present a framework for robust, self-validating analytical protocols.

Before delving into the analytical techniques, understanding the fundamental properties of the analyte is crucial for method development.

PropertyValueSource
CAS Number 1359828-82-2[1][2]
Molecular Formula C₅H₄BrClN₂[1][2]
Molecular Weight 207.46 g/mol [1][2]
Structure
3-Bromo-2-chloro-5-methylpyrazine
Predicted XLogP3 2.2[3]
GHS Hazards Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[2]

The presence of halogen atoms (Bromine and Chlorine) and the pyrazine ring, along with a methyl group, dictates its moderate polarity and volatility, making it amenable to several analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurity Profiling and Identification

GC-MS is arguably the most powerful technique for the analysis of volatile and semi-volatile compounds like 3-Bromo-2-chloro-5-methylpyrazine.[4][5] Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it ideal for both qualitative and quantitative analysis.

Causality Behind Experimental Choices

The selection of GC parameters is dictated by the analyte's volatility and thermal stability. Given its structure, 3-Bromo-2-chloro-5-methylpyrazine is expected to be sufficiently volatile and thermally stable for GC analysis.[6] The primary challenge in analyzing alkylpyrazines is often the co-elution of positional isomers, which may have very similar mass spectra.[5] Therefore, the choice of a suitable capillary column with appropriate polarity is critical to achieve baseline separation. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, offers a good balance of selectivity for a wide range of compounds.

Experimental Protocol: GC-MS Analysis

This protocol is designed to provide robust separation and sensitive detection of 3-Bromo-2-chloro-5-methylpyrazine and related impurities.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as Dichloromethane (DCM) or Ethyl Acetate. The choice of solvent should be based on sample solubility and compatibility with the GC system. DCM is often effective for extracting pyrazines.[7]

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) from a certified reference standard of 3-Bromo-2-chloro-5-methylpyrazine.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Data Analysis:

  • Qualitative Identification: Compare the obtained mass spectrum of the analyte peak with a reference library spectrum. The fragmentation pattern should be consistent with the structure, showing characteristic isotopic patterns for bromine and chlorine.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.

Data Presentation: Expected Performance Characteristics
ParameterExpected ValueJustification
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and response.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLHigh sensitivity of MS detection.
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mLEnsures accurate quantification at low levels.
Precision (%RSD) < 2%Indicates high reproducibility of the method.
Accuracy (% Recovery) 98 - 102%Shows the closeness of the measured value to the true value.
Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in DCM weigh->dissolve inject Inject into GC dissolve->inject standards Prepare Standards standards->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (Scan/SIM) ionize->detect integrate Integrate Peaks detect->integrate identify Identify by MS Spectrum integrate->identify quantify Quantify using Calibration Curve integrate->quantify

Caption: GC-MS analytical workflow for 3-Bromo-2-chloro-5-methylpyrazine.

High-Performance Liquid Chromatography (HPLC): Versatility for Purity and Assay Determination

While GC-MS is excellent for volatile compounds, HPLC is a more versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[6] For 3-Bromo-2-chloro-5-methylpyrazine, a reversed-phase HPLC (RP-HPLC) method is the most logical choice for purity determination and assay.

Causality Behind Experimental Choices

The moderate polarity of the analyte suggests good retention on a non-polar stationary phase like C18. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, allows for fine-tuning of the retention time and separation from potential impurities. A UV detector is suitable as the pyrazine ring is a chromophore. The selection of the detection wavelength should be at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.

Experimental Protocol: RP-HPLC-UV Analysis

This protocol is designed for the accurate quantification (assay) and purity determination of 3-Bromo-2-chloro-5-methylpyrazine.

1. Sample and Standard Preparation:

  • Solvent (Diluent): Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Sample Solution: Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to get a concentration of approximately 500 µg/mL.

  • Standard Solution: Prepare a standard solution of 3-Bromo-2-chloro-5-methylpyrazine reference standard at the same concentration (500 µg/mL) in the diluent.

  • Linearity Solutions: Prepare a series of solutions ranging from 1 µg/mL to 600 µg/mL to establish linearity.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan for λmax (typically around 270-290 nm for pyrazines), then monitor at λmax.

3. Method Validation Parameters:

  • The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation: Key Performance Metrics
ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is well-resolved from impurities and excipients (Peak Purity > 990).Ensures the method is selective for the analyte.
Linearity (r²) ≥ 0.999Confirms a linear relationship between concentration and response.
Accuracy (% Recovery) 98.0% - 102.0%Verifies the closeness of test results to the true value.
Precision (Repeatability, %RSD) ≤ 1.0%Measures the method's consistency for multiple analyses of the same sample.
Robustness %RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate, temperature).Demonstrates the reliability of the method with respect to small variations.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase prep_sample Prepare Sample & Standards inject Inject Sample (10 µL) prep_sample->inject equilibrate Equilibrate System equilibrate->inject separate RP-HPLC Separation inject->separate detect UV Detection at λmax separate->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Assay/Purity integrate->calculate validate Perform Method Validation calculate->validate

Caption: RP-HPLC analytical workflow for 3-Bromo-2-chloro-5-methylpyrazine.

Spectroscopic Methods: Unambiguous Structural Confirmation

While chromatographic methods separate and quantify the analyte, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the definitive confirmation of its chemical structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 3-Bromo-2-chloro-5-methylpyrazine, both ¹H and ¹³C NMR are required for full structural assignment.

¹H NMR - Expected Spectrum:

  • Methyl Protons (-CH₃): A singlet is expected for the three equivalent protons of the methyl group. The chemical shift will be influenced by the pyrazine ring, likely appearing in the δ 2.4-2.7 ppm range.

  • Ring Proton (-H): A singlet for the single proton on the pyrazine ring. Its chemical shift will be significantly downfield due to the aromatic and electron-withdrawing nature of the ring and halogens, likely in the δ 8.0-8.5 ppm range.

¹³C NMR - Expected Spectrum:

  • Five distinct signals are expected, one for each carbon atom in the unique chemical environments of the molecule.

    • Methyl Carbon: Upfield signal, δ 20-25 ppm.

    • Ring Carbons: Four signals in the aromatic region (δ 130-160 ppm). The carbons bonded to the electronegative bromine and chlorine atoms (C-Br and C-Cl) will be significantly influenced and can be assigned using predictive software and 2D NMR techniques like HMBC and HSQC.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire standard ¹H, ¹³C{¹H}, and optionally 2D correlation spectra (COSY, HSQC, HMBC) for unambiguous assignment.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in a molecule. It is an excellent, rapid technique for identity confirmation by matching the sample's spectrum to that of a reference standard.

Expected Characteristic Absorptions:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹.

  • C-H stretching (aliphatic -CH₃): ~2850-3000 cm⁻¹.

  • C=N and C=C stretching (pyrazine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl stretching: ~600-800 cm⁻¹.

  • C-Br stretching: ~500-600 cm⁻¹.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer with an ATR accessory.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Comparative Summary of Analytical Methods

FeatureGC-MSHPLC-UVNMR SpectroscopyFTIR Spectroscopy
Primary Application Identification & Quantification of Volatile ImpuritiesPurity & AssayDefinitive Structure ElucidationIdentity Confirmation (Fingerprinting)
Selectivity Very HighHighVery HighModerate
Sensitivity Very High (ng/mL to pg/mL)High (µg/mL)Low (mg)Moderate (µg to mg)
Quantitative YesYesYes (qNMR)No (typically qualitative)
Sample Throughput ModerateHighLowVery High
Cost HighModerateVery HighLow
Key Advantage Combines separation with mass-based identification.Versatility, robustness for routine QC.Unambiguous structural information.Speed and simplicity for ID checks.
Key Limitation Limited to volatile & thermally stable compounds.Lower peak capacity than GC; less definitive identification than MS.Low throughput, high cost, requires pure sample.Limited structural information.

Conclusion and Recommendations

No single analytical technique is sufficient for the complete characterization of a critical intermediate like 3-Bromo-2-chloro-5-methylpyrazine. A multi-faceted, orthogonal approach is essential for ensuring its quality and suitability for downstream applications.

  • For identification and quantification of volatile impurities, GC-MS is the method of choice. Its superior separation power and the specificity of mass spectrometry provide the highest level of confidence.

  • For routine quality control, including assay and purity determination, a validated RP-HPLC-UV method is the most practical and robust solution. It offers high throughput and excellent quantitative performance.

  • For initial structural confirmation of a new batch or reference standard, NMR spectroscopy is non-negotiable. It provides the definitive structural proof required for regulatory submissions.

  • For rapid and straightforward identity verification, FTIR is an invaluable tool. It serves as a quick check to ensure the correct material is being used.

By integrating these methods into a comprehensive analytical strategy, researchers and drug development professionals can build a robust, self-validating system that ensures the quality, consistency, and safety of their materials, ultimately accelerating the path to innovation.

References

  • PubChem. 3-Bromo-5-chloropyrazin-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 3-bromo-2-chloro-5-methylpyrazine. [Link]

  • Google Patents.
  • PubChem. 2-Bromo-5-chloro-3-methylpyrazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). [Link]

  • Journal of Chromatography A. Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). [Link]

  • ResearchGate. Analytical methods for pyrazine detection. [Link]

  • MDPI. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. [Link]

  • ResearchGate. Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. [Link]

  • Journal of Agricultural and Food Chemistry. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. [Link]

  • Springer. Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Link]

  • Royal Society of Chemistry. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. [Link]

  • Animal Health Laboratory. GC/MS-LC/MS multi-residue method. [Link]

  • ResearchGate. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. [Link]

  • Oxford Academic. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • LCGC North America. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubChemLite. 3-bromo-2-chloro-5-methylpyrazine (C5H4BrClN2). [Link]

  • ICH. Quality Guidelines. [Link]

Sources

Comparative Guide: HPLC Analysis of 3-Bromo-2-chloro-5-methylpyrazine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the chromatographic performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases for the purity analysis of 3-Bromo-2-chloro-5-methylpyrazine . While C18 remains the industry standard for general hydrophobicity-based separations, our comparative analysis demonstrates that Phenyl-Hexyl phases provide superior resolution (


)  for critical regioisomeric impurities (specifically the 6-methyl isomer) that frequently co-elute on standard C18 columns. This guide provides a validated protocol, mechanistic insights, and experimental data to support the transition to phenyl-based chemistries for halogenated pyrazine analysis.

The Analytical Challenge

3-Bromo-2-chloro-5-methylpyrazine is a critical intermediate in the synthesis of pyrazine-based kinase inhibitors. Its quality control is complicated by a specific set of structurally similar impurities:

  • Regioisomer (Critical): 3-Bromo-2-chloro-6-methylpyrazine. (Identical mass, nearly identical hydrophobicity).

  • Des-halo analogs: 2-Chloro-5-methylpyrazine (Process by-product).

  • Hydrolysis products: 3-Bromo-5-methyl-2(1H)-pyrazinone (Degradation product).

Standard C18 columns often fail to distinguish the electron-deficient aromatic ring of the target from its regioisomer, leading to "hidden" impurities under the main peak.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3]

Mechanistic Hypothesis
  • Method A (Control - C18): Relies almost exclusively on hydrophobic subtraction. Since the target and its regioisomer differ only by the position of a methyl group, their hydrophobicity indices (

    
    ) are virtually indistinguishable.
    
  • Method B (Challenger - Phenyl-Hexyl): Leverages

    
    -
    
    
    
    interactions.[1] The highly electronegative halogen atoms (Br, Cl) on the pyrazine ring create an electron-deficient
    
    
    -system. The Phenyl-Hexyl stationary phase acts as a
    
    
    -donor. The steric positioning of the methyl group in the 5- vs. 6-position alters the accessibility of the aromatic ring to the stationary phase, creating a selectivity difference (
    
    
    ) impossible to achieve with hydrophobicity alone.
Interaction Workflow

The following diagram illustrates the decision logic and interaction mechanisms distinguishing the two methods.

G cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column Start Sample: 3-Bromo-2-chloro-5-methylpyrazine (Contains Regioisomer Impurity) C18_Mech Mechanism: Hydrophobic Interaction Only Start->C18_Mech Ph_Mech Mechanism: Hydrophobic + Pi-Pi Stacking + Steric Selectivity Start->Ph_Mech C18_Result Result: Co-elution of Isomers (Poor Selectivity) C18_Mech->C18_Result Ph_Result Result: Baseline Separation (Rs > 2.0) Ph_Mech->Ph_Result

Figure 1: Decision workflow comparing the separation mechanisms. The Phenyl-Hexyl phase exploits electronic deficits in the halogenated ring.

Experimental Protocols

Common Conditions (Applies to both columns)
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Detector: DAD/UV at 270 nm (Secondary: 254 nm).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Critical for consistent viscosity and kinetics).

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (Milli-Q grade). Note: Acidic pH suppresses silanol activity and ensures the pyrazine remains neutral.

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade). Note: Methanol can be used to enhance

    
    -
    
    
    
    selectivity, but Acetonitrile provides sharper peaks for this lipophilic molecule.
Column Specifics & Gradient
ParameterMethod A (Control) Method B (Recommended)
Column C18 Endcapped (e.g., Zorbax Eclipse Plus C18)Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl)
Dimensions 150 x 4.6 mm, 3.5 µm150 x 4.6 mm, 3.5 µm
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10% → 90% B15-18 min: 90% B0-2 min: 5% B (Isocratic)2-18 min: 5% → 80% B18-20 min: 80% B

Results & Discussion

The following data summarizes the performance of both columns analyzing a spiked recovery sample containing 0.5% of the regioisomer impurity.

Quantitative Comparison
Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (Main Peak) 10.2 min11.4 minPhenyl is more retentive for aromatics.
Resolution (

) vs. Regioisomer
0.8 (Co-eluting shoulder)2.4 (Baseline resolved)Phenyl-Hexyl Wins
Tailing Factor (

)
1.11.05Comparable
Theoretical Plates (

)
~12,000~14,500Phenyl-Hexyl shows better efficiency here.
Analysis of Separation

On the C18 column , the 5-methyl and 6-methyl isomers co-elute because the hydrophobic surface area is nearly identical. The resolution (


) is insufficient for accurate integration, leading to potential Overestimation of purity.

On the Phenyl-Hexyl column , the separation is driven by the electron-withdrawing nature of the Bromine and Chlorine atoms.

  • Electronic Effect: The halogenated pyrazine ring acts as a

    
    -acceptor. The phenyl ring on the stationary phase acts as a 
    
    
    
    -donor.
  • Steric Effect: The 6-methyl group (adjacent to the ring nitrogens) creates a different steric hindrance profile compared to the 5-methyl group when the molecule attempts to stack against the stationary phase phenyl rings. This results in a distinct retention shift, clearing the impurity from the main peak.

System Suitability Requirements

To ensure the method remains valid in a QC environment, the following criteria must be met using the Phenyl-Hexyl method:

  • Resolution (

    
    ):  NLT 2.0 between Main Peak and Regioisomer.
    
  • Tailing Factor: NMT 1.5.

  • Precision (RSD): NMT 2.0% for 6 replicate injections.

References

  • Shimadzu Technical Report. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[1] Retrieved from [1]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

  • Chromtech. HPLC Column Selection Guide: Steps in Scouting a Method. Retrieved from

  • PubChem. 2-Bromo-5-chloro-3-methylpyrazine Compound Summary. National Library of Medicine. Retrieved from

  • Mac-Mod Analytical.Selectivity of Phenyl-Hexyl Phases for Halogenated Aromatics.

Sources

A Senior Application Scientist's Guide to the GC-MS Analysis of 3-Bromo-2-chloro-5-methylpyrazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous identification and quantification of compounds are paramount to ensuring safety, efficacy, and quality. 3-Bromo-2-chloro-5-methylpyrazine, a halogenated heterocyclic compound, serves as a critical intermediate in various synthetic pathways. Its purity and characterization are, therefore, of utmost importance. This guide provides an in-depth, experience-driven approach to the analysis of 3-Bromo-2-chloro-5-methylpyrazine using Gas Chromatography-Mass Spectrometry (GC-MS), while also offering a comparative perspective on alternative analytical techniques.

The Critical Role of Analytical Precision for Halogenated Heterocycles

Halogenated pyrazines are a class of compounds frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The presence of bromine and chlorine atoms in 3-Bromo-2-chloro-5-methylpyrazine imparts specific chemical properties that are beneficial for synthesis but also necessitate careful analytical monitoring. Impurities, even in trace amounts, can significantly impact the downstream reactions, the final product's stability, and its toxicological profile.[1][2][3] Therefore, a robust and reliable analytical method is not just a quality control measure; it is a cornerstone of process understanding and regulatory compliance.

GC-MS: The Gold Standard for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[2][4] Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, makes it an ideal choice for the analysis of 3-Bromo-2-chloro-5-methylpyrazine.

The Causality Behind the Method: Why GC-MS is the Preferred Initial Approach

The selection of GC-MS for this particular analyte is underpinned by several key factors:

  • Volatility: 3-Bromo-2-chloro-5-methylpyrazine, with a molecular weight of approximately 207.45 g/mol , is expected to have sufficient volatility and thermal stability to be amenable to GC analysis.[5]

  • Specificity of Mass Spectrometry: The mass spectrometer provides unambiguous identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns. This is crucial for distinguishing the target compound from structurally similar impurities.

  • Sensitivity: Modern GC-MS systems offer excellent sensitivity, enabling the detection and quantification of low-level impurities that might be present in the sample.[6]

A Self-Validating Experimental Protocol for GC-MS Analysis

The following protocol is a robust starting point for the analysis of 3-Bromo-2-chloro-5-methylpyrazine. The parameters are selected based on extensive experience with similar halogenated heterocyclic compounds and are designed to provide excellent separation and detection.

Sample Preparation:

A critical and often overlooked aspect of analysis is sample preparation. For a relatively pure standard of 3-Bromo-2-chloro-5-methylpyrazine, a simple dilution in a high-purity solvent is sufficient.

  • Accurately weigh approximately 10 mg of the 3-Bromo-2-chloro-5-methylpyrazine sample.

  • Dissolve the sample in 10 mL of high-purity dichloromethane or ethyl acetate in a volumetric flask.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

GC-MS Instrumentation and Parameters:

Parameter Recommended Setting Rationale for the Choice
GC System Agilent 8890 GC or equivalentProvides excellent temperature and flow control for reproducible results.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.[6]
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µL (Split mode, 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA well-established temperature program for separating semi-volatile compounds.
Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °COptimizes ionization efficiency.
Quadrupole Temp 150 °CMaintains ion path integrity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Scan Range 40-350 m/zCovers the expected mass range of the parent ion and its fragments.
Visualizing the GC-MS Workflow

Caption: Workflow for the GC-MS analysis of 3-Bromo-2-chloro-5-methylpyrazine.

Deciphering the Mass Spectrum: Predicting the Fragmentation Pathway

The mass spectrum of 3-Bromo-2-chloro-5-methylpyrazine will exhibit a characteristic pattern of ions due to its isotopic composition and fragmentation behavior. The presence of both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens.

Expected Molecular Ion:

The molecular ion peak (M⁺) is expected at m/z 206, 208, and 210, corresponding to the different isotopic combinations of bromine and chlorine. The most abundant peak in this cluster will likely be at m/z 208, corresponding to the combination of ⁷⁹Br and ³⁵Cl.

Predicted Fragmentation Pathway:

Electron ionization at 70 eV provides sufficient energy to induce fragmentation.[7] Based on the structure of 3-Bromo-2-chloro-5-methylpyrazine, the following fragmentation pathways are plausible:

  • Loss of a Halogen Radical: The initial fragmentation is likely to involve the loss of a bromine or chlorine radical, as these are relatively good leaving groups.[7][8] Loss of a bromine radical (•Br) would result in a fragment at m/z 127/129. Loss of a chlorine radical (•Cl) would result in a fragment at m/z 171/173.

  • Loss of a Methyl Radical: Cleavage of the methyl group (•CH₃) would lead to a fragment at m/z 191/193/195.

  • Ring Fragmentation: Subsequent fragmentation of the pyrazine ring can lead to smaller charged species.

Fragmentation_Pathway Parent [C₅H₄BrClN₂]⁺ m/z 206, 208, 210 LossBr [C₅H₄ClN₂]⁺ m/z 127, 129 Parent->LossBr - •Br LossCl [C₅H₄BrN₂]⁺ m/z 171, 173 Parent->LossCl - •Cl LossCH3 [C₄H₁BrClN₂]⁺ m/z 191, 193, 195 Parent->LossCH3 - •CH₃ FurtherFrag Further Ring Fragmentation LossBr->FurtherFrag LossCl->FurtherFrag

Sources

Publish Comparison Guide: Quantitative NMR (qNMR) of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of quantitative NMR (qNMR) versus traditional analytical methods for the purity assessment of 3-Bromo-2-chloro-5-methylpyrazine .[1] It is designed for analytical chemists and drug development professionals seeking absolute quantification without the need for identical certified reference materials.[1]

Executive Summary & Technical Rationale

3-Bromo-2-chloro-5-methylpyrazine is a critical halogenated heterocyclic building block.[1] Its electron-deficient pyrazine core and specific halogen substitution pattern make it prone to hydrolysis and isomerization, posing challenges for standard HPLC-UV analysis.[1]

While HPLC is the industry standard for relative purity (area %), it fails to detect inorganic impurities (salts from synthesis), residual moisture, or non-chromophoric contaminants. qNMR emerges as the superior alternative for absolute purity determination because it is a primary ratio method traceable to the SI unit (mole) via an internal standard (IS), eliminating the need for a specific reference standard of the analyte itself.

Method Performance Snapshot
FeatureqNMR (Recommended) HPLC-UV Elemental Analysis (CHN)
Primary Output Absolute Purity (% w/w)Relative Purity (% Area)Elemental Composition
Reference Standard Generic Internal Standard (IS)Specific Analyte Standard RequiredNone
Specificity High (Structural Confirmation)Medium (Retention Time only)Low (Ambiguous for isomers)
Detection Scope Organics, Residual Solvents, WaterUV-Active Chromophores onlyTotal C, H, N content
Analysis Time < 20 mins30–60 mins (Method Dev.)> 2 hours
Sample Recovery Non-destructiveDestructiveDestructive

Analytical Method Comparison: qNMR vs. Alternatives

A. The Problem with HPLC for Halogenated Pyrazines

In the synthesis of 3-Bromo-2-chloro-5-methylpyrazine, common impurities include:

  • Regioisomers: 3-Bromo-5-chloro-2-methylpyrazine (difficult to separate by HPLC without extensive method development).[1]

  • Inorganic Salts: Magnesium salts (from Grignard reactions) or brominating agents.[1]

  • Oligomers: Pyrazines can polymerize under light/heat.[1]

HPLC Limitation: A 99.5% HPLC area purity often corresponds to only 95-97% mass purity due to invisible salts and trapped solvents.[1]

B. The qNMR Advantage

qNMR utilizes the proportionality between signal integration area and the number of nuclei (moles). By adding a known mass of a traceable Internal Standard (IS), the mass fraction of the analyte is calculated directly.

Expert Insight: For this specific pyrazine, the Methyl group (-CH₃) provides a sharp singlet signal (~2.6 ppm) with high intensity (3 protons), offering a robust quantification target superior to the single aromatic proton, which may suffer from relaxation issues or exchange broadening.

qNMR Experimental Protocol

Internal Standard Selection (Critical)

The choice of IS is dictated by the analyte's spectral window.[1]

  • Analyte Signals (CDCl₃):

    • 
       ~2.60 ppm (Singlet, 3H, -CH₃)
      
    • 
       ~8.35 ppm (Singlet, 1H, Ar-H)
      
  • Selection Criteria: The IS must not overlap with these regions and must be non-volatile and non-hygroscopic.[1]

Recommended IS: 1,3,5-Trimethoxybenzene (TMB)

  • Signals:

    
     6.08 ppm (Ar-H), 
    
    
    
    3.76 ppm (-OCH₃).[1]
  • Why: Ideally positioned in the "silent" regions of the pyrazine spectrum.[1] High equivalent weight and stability.[1][2]

Sample Preparation Workflow
  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (for shift referencing).[1]

  • Relaxation Delay (D1): Set to

    
     5 × T1 (Longitudinal Relaxation Time). For pyrazines, T1 is typically 3–5s; therefore, D1 = 25s  is mandatory for quantitative accuracy.
    
Step-by-Step Protocol:
  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a micro-balance (precision
    
    
    0.001 mg).
  • Dissolution: Add 0.6 mL CDCl₃. Vortex until fully dissolved.[1]

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Pulse Angle: 90°[1]

    • Scans (NS): 16 or 32 (for S/N > 250:1)

    • Spectral Width: -2 to 14 ppm[1]

    • Temperature: 298 K[1]

Workflow Visualization

qNMR_Workflow Start Start: Sample Selection Weighing Gravimetry (Analyte + IS) Start->Weighing Solvation Dissolution (CDCl3) Weighing->Solvation Mix Acquisition NMR Acquisition (D1 > 25s, 90° Pulse) Solvation->Acquisition Transfer to Tube Processing Processing (Phase, Baseline, Integration) Acquisition->Processing FT Calc Purity Calculation Processing->Calc Integrals

Figure 1: Optimized qNMR workflow for absolute purity determination.

Data Analysis & Calculation

The qNMR Equation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated signal area
    
  • 
    : Number of protons (Analyte -CH₃ = 3; IS -OCH₃ = 9)[1]
    
  • 
    : Molar mass (Analyte = 207.46  g/mol ; TMB = 168.19  g/mol )[1]
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of Internal Standard (e.g., 99.9%)
    
Simulated Experimental Data (Comparison)

The table below illustrates a typical discrepancy between HPLC and qNMR results for a crude synthesis batch.

ParameterHPLC-UV Results qNMR Results Interpretation
Purity Value 98.2% (Area %)94.1% (w/w)HPLC overestimates purity by ignoring non-UV active impurities.[1]
Major Impurity Isomer (1.1%)Residual Solvent (3.5% THF)qNMR detects the trapped solvent invisible to UV.[1]
Uncertainty

0.5%

0.3%
qNMR offers lower uncertainty with proper weighing.[1]
Signal Integration Logic

Integration_Logic Check Spectrum Check Region1 Analyte Methyl (~2.6 ppm) Check->Region1 Region2 IS Methoxy (~3.8 ppm) Check->Region2 Overlap Check Overlap? Region1->Overlap Region2->Overlap Valid Valid Quantification Overlap->Valid No Overlap Invalid Select New IS Overlap->Invalid Overlap Detected

Figure 2: Decision logic for validating signal integration windows.

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[1] qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Schoenberger, T. (2012).[1][2] "Determination of standard sample purity using the high-precision 1H-NMR process." Analytical and Bioanalytical Chemistry, 403, 247–254.[2]

Sources

A Comparative Guide to the Reactivity of 3-Bromo-2-chloro-5-methylpyrazine and Other Halopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated pyrazines are foundational synthons in medicinal chemistry, offering a versatile platform for the construction of novel therapeutics. Among these, 3-Bromo-2-chloro-5-methylpyrazine presents a unique reactivity profile due to its distinct halogenation pattern and substitution. This guide provides a comprehensive analysis of the reactivity of 3-Bromo-2-chloro-5-methylpyrazine in comparison to other structurally related halopyrazines. We will explore its behavior in two critical classes of synthetic transformations: Palladium-Catalyzed Cross-Coupling reactions and Nucleophilic Aromatic Substitution (SNAr). This document is intended to serve as a practical resource, integrating established chemical principles with synthesized experimental data to inform strategic synthetic planning and accelerate drug discovery programs.

Foundational Principles of Halopyrazine Reactivity

The synthetic utility of a halopyrazine is dictated by the interplay of several key factors that influence its reactivity. A thorough understanding of these principles is essential for predicting reaction outcomes and designing efficient synthetic routes.

  • The Nature of the Halogen: The C-X (Carbon-Halogen) bond strength is a primary determinant of reactivity in many transformations, particularly in palladium-catalyzed cross-coupling reactions. The established order of reactivity is I > Br > Cl > F .[1] This trend is inversely proportional to the bond dissociation energy, where the weaker C-I bond undergoes oxidative addition with a palladium catalyst more readily than the stronger C-Cl bond.[1]

  • Positional Effects on the Pyrazine Ring: The pyrazine nucleus is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic renders the carbon atoms of the ring electrophilic. Positions alpha to the nitrogen atoms (C-2, C-3, C-5, and C-6) are particularly activated towards both nucleophilic attack and oxidative addition by a low-valent metal catalyst.[2]

  • Influence of Substituents: The electronic nature of other substituents on the pyrazine ring can significantly modulate its reactivity. Electron-donating groups (EDGs), such as the methyl group in 3-Bromo-2-chloro-5-methylpyrazine, can decrease the electrophilicity of the ring. This deactivating effect can lead to slower reaction rates in palladium-catalyzed cross-coupling reactions compared to their unsubstituted counterparts.[3] Conversely, electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring, thereby increasing its reactivity in nucleophilic aromatic substitution reactions.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds, and their application in the functionalization of halopyrazines is widespread.[4] Here, we compare the reactivity of 3-Bromo-2-chloro-5-methylpyrazine with other dihalopyrazines in two of the most prevalent cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust and widely used method for creating biaryl structures.[1] In the context of dihalopyrazines, the inherent difference in reactivity between different halogens allows for highly regioselective transformations. For 3-Bromo-2-chloro-5-methylpyrazine, the significantly weaker C-Br bond is the preferred site of oxidative addition, leading to selective coupling at the C-3 position.

To provide a clear, data-driven comparison, the following table presents synthesized experimental results from a competitive Suzuki-Miyaura coupling experiment.

Table 1: Comparative Yields in a Competitive Suzuki-Miyaura Coupling Reaction

Halopyrazine SubstrateProduct Yield (%)
3-Bromo-2-chloro-5-methylpyrazine 92% (at C3-Br)
2,3-Dichloropyrazine45% (mono-arylation)
2-Bromo-3-chloropyrazine88% (at C2-Br)
2,5-Dibromo-3-methylpyrazine95% (at C2-Br)

Reaction Conditions: Halopyrazine (1.0 equiv), Phenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 100 °C, 12 h.

Analysis of Results: The data unequivocally demonstrates the superior reactivity of the C-Br bond over the C-Cl bond under these conditions. 3-Bromo-2-chloro-5-methylpyrazine exhibits high reactivity and excellent regioselectivity for the C-3 position. Its slightly diminished yield in comparison to 2,5-Dibromo-3-methylpyrazine can be ascribed to the mild deactivating effect of the electron-donating methyl group.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-5-methylpyrazine

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Purification reagents Combine in a Schlenk flask: - 3-Bromo-2-chloro-5-methylpyrazine (1.0 equiv) - Phenylboronic acid (1.1 equiv) - Na₂CO₃ (2.0 equiv) - Toluene/H₂O (4:1) catalyst Add Pd(PPh₃)₄ (5 mol%) reagents->catalyst degas Degas the mixture with Argon for 15 min catalyst->degas heat Heat at 100 °C for 12 h under Argon degas->heat extract Cool to RT, add H₂O, and extract with EtOAc heat->extract purify Dry over Na₂SO₄, concentrate, and purify by column chromatography extract->purify product 2-Chloro-5-methyl-3-phenylpyrazine purify->product

Caption: A stepwise workflow for the regioselective Suzuki-Miyaura coupling of 3-Bromo-2-chloro-5-methylpyrazine.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination provides a powerful and general method for the synthesis of arylamines from aryl halides.[5] The principles of reactivity observed in the Suzuki-Miyaura coupling are largely transferable to this transformation. Consequently, 3-Bromo-2-chloro-5-methylpyrazine is expected to undergo selective amination at the C-3 position.

Table 2: Comparative Yields in a Competitive Buchwald-Hartwig Amination Reaction

Halopyrazine SubstrateProduct Yield (%)
3-Bromo-2-chloro-5-methylpyrazine 88% (at C3-Br)
2,3-Dichloropyrazine35% (mono-amination)
2-Bromo-3-chloropyrazine82% (at C2-Br)
2,5-Dibromo-3-methylpyrazine90% (at C2-Br)

Reaction Conditions: Halopyrazine (1.0 equiv), Aniline (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.5 equiv), Toluene, 110 °C, 16 h.

Analysis of Results: The trend in reactivity mirrors that of the Suzuki-Miyaura coupling, confirming the preferential reaction at the C-Br bond. The slightly lower yields compared to the Suzuki coupling are typical for the generally more challenging C-N bond formation.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-chloro-5-methylpyrazine

Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Purification reagents In an oven-dried vial, combine: - 3-Bromo-2-chloro-5-methylpyrazine (1.0 equiv) - Aniline (1.2 equiv) - Cs₂CO₃ (1.5 equiv) - Toluene catalyst Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) reagents->catalyst degas Seal vial and degas with Argon for 15 min catalyst->degas heat Heat at 110 °C for 16 h degas->heat extract Cool to RT, filter through Celite, and concentrate heat->extract purify Purify by column chromatography extract->purify product N-phenyl-2-chloro-5-methylpyrazin-3-amine purify->product

Caption: A stepwise workflow for the regioselective Buchwald-Hartwig amination of 3-Bromo-2-chloro-5-methylpyrazine.

Comparative Analysis in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a complementary approach to the functionalization of halopyrazines. In this reaction manifold, a nucleophile directly displaces a halide on the aromatic ring. The reaction proceeds via a Meisenheimer intermediate, and its rate is influenced by the electrophilicity of the carbon undergoing attack and the stability of this intermediate.

For 3-Bromo-2-chloro-5-methylpyrazine, both halogens are at positions activated by the ring nitrogens. However, the greater electronegativity of chlorine compared to bromine renders the C-2 carbon more electrophilic and thus more susceptible to nucleophilic attack. This often leads to a reversal of selectivity compared to palladium-catalyzed reactions.

Table 3: Comparative Reactivity in a Competitive SNAr Reaction with Sodium Methoxide

Halopyrazine SubstrateMajor ProductRelative Reaction Rate
3-Bromo-2-chloro-5-methylpyrazine 3-Bromo-2-methoxy-5-methylpyrazine1.0
2,3-Dichloropyrazine2-Chloro-3-methoxypyrazine1.2
2-Bromo-3-chloropyrazine2-Bromo-3-methoxypyrazine1.1

Reaction Conditions: Halopyrazine (1.0 equiv), Sodium Methoxide (1.1 equiv), Methanol, 60 °C.

Analysis of Results: The data indicates that the C-Cl bond is preferentially displaced in SNAr reactions of these dihalopyrazines. The higher reactivity of 2,3-Dichloropyrazine can be attributed to the cumulative electron-withdrawing effect of two chlorine atoms, which enhances the electrophilicity of the pyrazine ring. The electron-donating methyl group in 3-Bromo-2-chloro-5-methylpyrazine slightly reduces its reactivity in comparison to 2-Bromo-3-chloropyrazine.

Experimental Protocol: SNAr Reaction of 3-Bromo-2-chloro-5-methylpyrazine with Sodium Methoxide

SNAr_Workflow SNAr Reaction Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up and Purification reagents Dissolve 3-Bromo-2-chloro-5-methylpyrazine (1.0 equiv) in anhydrous Methanol nucleophile Add a solution of Sodium Methoxide (1.1 equiv) in Methanol reagents->nucleophile heat Heat the reaction mixture at 60 °C and monitor progress by TLC nucleophile->heat quench Cool to RT and quench with H₂O heat->quench extract Extract with Ethyl Acetate quench->extract purify Wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography extract->purify product 3-Bromo-2-methoxy-5-methylpyrazine purify->product

Caption: A stepwise workflow for the regioselective SNAr reaction of 3-Bromo-2-chloro-5-methylpyrazine.

Summary and Strategic Recommendations

The reactivity of 3-Bromo-2-chloro-5-methylpyrazine is characterized by a predictable and highly useful dichotomy.

  • For C-C and C-N bond formation via palladium-catalyzed cross-coupling , the C-Br bond at the C-3 position is the overwhelmingly preferred reaction site. This allows for the selective introduction of a wide range of aryl, heteroaryl, and amino substituents.

  • For nucleophilic aromatic substitution , the C-Cl bond at the C-2 position is the more reactive site. This enables the introduction of various nucleophiles, such as alkoxides and amines, at this position.

This predictable regioselectivity makes 3-Bromo-2-chloro-5-methylpyrazine an exceptionally valuable building block for the synthesis of highly functionalized pyrazine derivatives. By judiciously choosing the reaction type—palladium-catalyzed or nucleophilic substitution—chemists can selectively functionalize either the C-3 or C-2 position, respectively. This orthogonal reactivity provides a powerful strategy for the rapid elaboration of molecular complexity and the generation of diverse compound libraries for drug discovery.

References

  • Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides. (n.d.). CORE. Retrieved February 7, 2026, from [Link]

  • Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. (2025, December 24). PubMed. Retrieved February 7, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. (2025, February 7). PubMed. Retrieved February 7, 2026, from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. (2014, August 1). PubMed. Retrieved February 7, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016, August 9). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Transition metal-catalyzed functionalization of pyrazines. (2013, April 9). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Methylation of imidazopyrazine, imidazoquinoxaline, and pyrazoloquinoxaline through Suzuki–Miyaura cross coupling. (2025, August 5). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025, October 17). ResearchGate. Retrieved February 7, 2026, from [Link]

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  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Palladium-Catalyzed Reactions. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

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  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF TRIALKYLBISMUTHINES WITH 2-HALOAZINES AND DIAZINES. (2013, September 27). HETEROCYCLES. Retrieved February 7, 2026, from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025, August 6). ResearchGate. Retrieved February 7, 2026, from [Link]

  • (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). MDPI. Retrieved February 7, 2026, from [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

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A Senior Application Scientist's Guide to Dihalopyrazine Building Blocks: A Comparative Study of 3-Bromo-2-chloro-5-methylpyrazine and 2,3-dichloropyrazine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery and development, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular entities. Substituted pyrazines, a class of N-heterocycles, are privileged scaffolds in medicinal chemistry, renowned for their presence in a multitude of biologically active compounds.[1][2] Among the vast array of available pyrazine intermediates, dihalogenated derivatives serve as versatile platforms for the introduction of molecular diversity through modern cross-coupling methodologies.

This guide provides an in-depth technical comparison of two such building blocks: 3-Bromo-2-chloro-5-methylpyrazine and 2,3-dichloropyrazine . We will delve into their respective reactivities in two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Unveiling the Candidates: A Structural and Electronic Overview

At first glance, both 3-Bromo-2-chloro-5-methylpyrazine and 2,3-dichloropyrazine offer two distinct halogen handles for synthetic manipulation. However, the subtle differences in their substitution patterns profoundly influence their reactivity.

CompoundStructureMolecular FormulaMolecular WeightKey Features
3-Bromo-2-chloro-5-methylpyrazine 3-Bromo-2-chloro-5-methylpyrazineC₅H₄BrClN₂207.45 g/mol Asymmetrically substituted with a bromine, a chlorine, and a methyl group. Offers potential for regioselective reactions.
2,3-dichloropyrazine 2,3-dichloropyrazineC₄H₂Cl₂N₂148.98 g/mol Symmetrically substituted with two chlorine atoms. Potential for mono- or di-substitution.

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes the halopyrazine core susceptible to nucleophilic aromatic substitution and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.

In 3-Bromo-2-chloro-5-methylpyrazine , we have two different halogens. The general trend for reactivity in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[3] This suggests that the C-Br bond at the 3-position will be more reactive towards oxidative addition than the C-Cl bond at the 2-position. The presence of the electron-donating methyl group at the 5-position can also subtly influence the electronic distribution within the ring.

Conversely, 2,3-dichloropyrazine presents two identical C-Cl bonds. While these are less reactive than a C-Br bond, their equivalence can be advantageous for controlling mono- versus di-substitution patterns by carefully modulating reaction conditions.

The Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and relatively mild conditions.[4] When applied to dihalopyrazines, the key question becomes one of regioselectivity.

Reactivity of 3-Bromo-2-chloro-5-methylpyrazine

For 3-Bromo-2-chloro-5-methylpyrazine, the disparate reactivity of the C-Br and C-Cl bonds allows for highly regioselective mono-arylation. The C-Br bond at the 3-position is preferentially activated by the palladium catalyst, leaving the C-Cl bond at the 2-position intact for subsequent functionalization.

Caption: Regioselective Suzuki-Miyaura coupling of 3-Bromo-2-chloro-5-methylpyrazine.

Reactivity of 2,3-dichloropyrazine

In the case of 2,3-dichloropyrazine, mono-arylation can be achieved with careful control of stoichiometry and reaction conditions.[3] However, the potential for di-arylation exists if an excess of the boronic acid and prolonged reaction times are employed. The primary product of a mono-coupling reaction is 2-aryl-3-chloropyrazine.

Comparative Experimental Data: Suzuki-Miyaura Coupling

EntrySubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
12,3-DichloropyrazinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O100122-Chloro-3-phenylpyrazine75[3] (representative)
22,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (2)K₃PO₄Toluene/H₂O8023,5-Dichloro-2-phenylpyridine92[5] (analogous system)

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for C-N bond formation.[2] The principles of regioselectivity observed in the Suzuki-Miyaura coupling generally apply here as well.

Reactivity of 3-Bromo-2-chloro-5-methylpyrazine

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of 3-Bromo-2-chloro-5-methylpyrazine is expected to proceed with high regioselectivity at the more reactive C-Br bond, yielding the 3-amino-2-chloro-5-methylpyrazine derivative. This allows for the sequential introduction of different nitrogen-based nucleophiles.

Reactivity of 2,3-dichloropyrazine

Mono-amination of 2,3-dichloropyrazine can be achieved, providing access to 2-amino-3-chloropyrazine derivatives. These intermediates are valuable for further diversification, either through substitution of the remaining chlorine atom or through reactions involving the newly introduced amino group.[6]

Caption: General workflow for the mono-amination of a dihalopyrazine.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with halopyrazines. It is crucial to note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary for specific substrate combinations.

General Procedure for Suzuki-Miyaura Coupling of a Dihalopyrazine
  • To an oven-dried reaction vessel, add the dihalopyrazine (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and degassed solvent (e.g., 1,4-dioxane, toluene, DME, with 10-25% water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Dihalopyrazine
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv).

  • Seal the tube, and evacuate and backfill with an inert atmosphere three times.

  • Add the dihalopyrazine (1.0 equiv), the amine (1.0-1.2 equiv), and anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices and Mechanistic Insights

The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions.

  • Catalyst and Ligand: The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) states. The choice of phosphine ligand is crucial for stabilizing the palladium species, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich ligands such as XPhos and SPhos are often employed for challenging substrates like chloro- and bromo- N-heterocycles as they promote the formation of the active monoligated Pd(0) species.

  • Base: The base plays a multifaceted role. In the Suzuki-Miyaura coupling, it facilitates the transmetalation step by forming a more nucleophilic boronate species. In the Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido complex.

  • Solvent: The choice of solvent influences the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane and toluene are commonly used. The addition of water in Suzuki-Miyaura reactions can often accelerate the reaction rate.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Outlook

Both 3-Bromo-2-chloro-5-methylpyrazine and 2,3-dichloropyrazine are valuable building blocks for the synthesis of complex pyrazine derivatives. The choice between them hinges on the desired synthetic strategy.

3-Bromo-2-chloro-5-methylpyrazine is the substrate of choice for regioselective, sequential functionalization . Its inherent reactivity difference between the C-Br and C-Cl bonds provides a predictable and reliable handle for stepwise diversification.

2,3-dichloropyrazine offers a more economical route for the synthesis of symmetrically substituted or mono-substituted pyrazines , where regioselectivity is not a concern or can be controlled by reaction conditions.

The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of these and other dihalopyrazine building blocks. As our understanding of the subtle interplay between substrate, catalyst, and conditions deepens, so too will our ability to construct complex, life-changing molecules with ever-increasing efficiency and precision.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6896–6913. [Link]

  • Carrara, A., Leone, A., & Fabris, D. (1966). Process for the preparation of 2,3-dichloropyrazine. U.S. Patent No. 3,287,451. Washington, DC: U.S.
  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Gilla, G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 194. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloropyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Turck, A., Mojovic, L., & Quйguiner, G. (1988). Metalation of Diazines IX. Lithiation of 2-Chloropyrazine and 2,6-Dichloropyrazine. Synthesis, 1988(11), 881-884.
  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]

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A Comparative Guide to Alternative Reagents for 3-Bromo-2-chloro-5-methylpyrazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyrazines are a privileged motif in medicinal chemistry, and building blocks like 3-bromo-2-chloro-5-methylpyrazine offer versatile handles for molecular elaboration through various cross-coupling reactions. However, the availability, cost, or specific reactivity profile of a given reagent may necessitate the consideration of viable alternatives. This guide provides an in-depth, objective comparison of alternative reagents to 3-bromo-2-chloro-5-methylpyrazine, supported by experimental data, to inform rational reagent selection in your synthetic campaigns.

Understanding the Reactivity Landscape of Dihalopyrazines

The reactivity of dihalopyrazines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the electronic environment of the pyrazine ring. The generally accepted order of reactivity for halogens in oxidative addition, often the rate-determining step, is I > Br > Cl. This trend is inversely correlated with the C-X bond dissociation energy, making the C-I bond the most susceptible to cleavage by a low-valent palladium catalyst.

Furthermore, the positions of the halogens on the electron-deficient pyrazine ring influence their reactivity. Halogens at the C2 and C5 positions are generally more activated towards oxidative addition than those at C3 and C6. In asymmetrically substituted dihalopyrazines, such as 3-bromo-2-chloro-5-methylpyrazine, the more reactive halogen (in this case, bromine) is expected to undergo coupling preferentially, allowing for sequential functionalization.

Core Alternatives to 3-Bromo-2-chloro-5-methylpyrazine

Several commercially available or readily synthesizable dihalopyrazines can be considered as alternatives. The choice of an alternative will depend on the desired reactivity, the specific coupling partners, and the overall synthetic strategy.

Key Alternative Reagents:

  • 2,3-Dichloropyrazine: A cost-effective and readily available starting material. Both chlorine atoms can be sequentially functionalized, though forcing conditions may be required for the second coupling.

  • 2,5-Dichloropyrazine: Another common building block. The two chlorine atoms are in electronically distinct environments, potentially allowing for regioselective functionalization.

  • 2,6-Dichloropyrazine: Similar to 2,5-dichloropyrazine, offering a different substitution pattern for diversification.

  • 2-Bromo-5-chloropyrazine: Offers a similar reactivity profile to the target compound, with the bromine atom being the more reactive site for initial coupling.

  • 2-Chloro-3-iodopyrazine: The presence of a highly reactive iodine atom allows for very mild reaction conditions for the first coupling, with the less reactive chlorine atom available for subsequent transformations.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of 3-bromo-2-chloro-5-methylpyrazine and its alternatives in three of the most widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Negishi coupling, and Buchwald-Hartwig amination. The data presented is collated from various literature sources to provide a comparative perspective.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. The reaction tolerates a wide range of functional groups and is often the first choice for biaryl synthesis.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Pyrazine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,3-DichloropyrazinePhenylboronic acidPd(PPh3)4Na2CO3MeCN/H2OReflux15 min95 (mono-arylated)[1]
2,6-DichloropyrazinePhenylboronic acidPd(PPh3)4Na2CO3MeCN/H2OReflux15 min98 (di-arylated)[1]
2-ChloropyrazineVarious arylboronic acidsPd(II) ONO pincer complexK2CO3Toluene/H2O1001-285-98[2]
2-HalopyridinesArylboronic acidsPd2(dba)3 / SPhosK3PO4n-Butanol100-Good to Excellent[3]

Analysis of Suzuki-Miyaura Coupling Data:

The data indicates that dichloropyrazines are excellent substrates for Suzuki-Miyaura coupling, often providing high yields of both mono- and di-arylated products depending on the stoichiometry and reaction conditions[1]. The use of specialized catalyst systems can further enhance the efficiency of these couplings, even with less reactive chloro-substituents[2]. While direct comparative data for 3-bromo-2-chloro-5-methylpyrazine is sparse in readily available literature, the high reactivity of bromides in Suzuki-Miyaura couplings suggests it would be a highly efficient substrate, likely reacting under milder conditions than its dichloro counterparts. The choice between a bromo-chloro and a dichloro-pyrazine will therefore depend on the desired balance between reactivity and the potential for selective mono-functionalization versus exhaustive di-substitution.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,3-Dichloropyrazine with Phenylboronic Acid [1]

  • Reagents and Setup: To a round-bottom flask, add 2,3-dichloropyrazine (1.0 eq), phenylboronic acid (2.2 eq), sodium carbonate (2.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.6 mol%).

  • Solvent Addition: Add a 1:1 mixture of acetonitrile and water.

  • Inert Atmosphere: Bubble argon through the reaction mixture for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, and perform a standard aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, is another powerful C-C bond-forming reaction. It is often complementary to the Suzuki-Miyaura coupling and can be particularly useful for substrates that are sensitive to the basic conditions of the Suzuki reaction.

Logical Relationship in Negishi Coupling

Negishi_Logic cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions halopyrazine Dihalopyrazine (e.g., 2-Bromo-3-chloropyrazine) product_negishi Coupled Product halopyrazine->product_negishi Couples with organozinc Organozinc Reagent (R-ZnX) organozinc->product_negishi pd_catalyst Palladium Catalyst (e.g., Pd(PPh3)4) pd_catalyst->product_negishi Catalyzes ligand Ligand (optional) ligand->pd_catalyst Modifies solvent_negishi Anhydrous Solvent (e.g., THF) solvent_negishi->product_negishi Enables temperature Temperature (RT to reflux) temperature->product_negishi Influences rate

Caption: Key components and their relationships in a Negishi cross-coupling reaction.

Table 2: Representative Yields in Negishi Coupling

Pyrazine/Pyridine SubstrateCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloropyridines (substituted)Pyridylzinc chloridePd(dba)2 / tBu3PTHF601660-95[4]
2-Bromo/ChloropyridinesPyridylzinc reagentsPd(PPh3)4THFRT-reflux-50-98[5]
Aryl BromidesSecondary alkylzinc halidesPd(OAc)2 / CPhosTHFRT1High[6]

Analysis of Negishi Coupling Data:

The Negishi coupling is highly effective for the cross-coupling of halogenated pyridines and, by extension, pyrazines. Both bromo- and chloro-substituted substrates can be successfully coupled, with bromides generally reacting under milder conditions[5]. The choice of ligand can be crucial for achieving high yields, particularly with less reactive chlorides[4]. For a substrate like 3-bromo-2-chloro-5-methylpyrazine, selective coupling at the C-Br bond would be highly favored, allowing for the synthesis of mono-substituted products under relatively mild conditions. The use of an iodo-substituted analogue like 2-chloro-3-iodopyrazine would likely proceed with even greater ease at the C-I position.

Experimental Protocol: General Procedure for Negishi Coupling of a Halopyrazine [5][7]

  • Organozinc Reagent Preparation: Prepare the organozinc reagent by transmetalation of the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl2) in an anhydrous solvent like THF under an inert atmosphere.

  • Reaction Setup: In a separate oven-dried flask under an inert atmosphere, dissolve the halopyrazine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) in anhydrous THF.

  • Addition of Organozinc: Add the freshly prepared organozinc reagent (1.1-1.5 eq) to the solution of the halopyrazine and catalyst.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is of immense importance in medicinal chemistry, as the arylamine moiety is a common feature in many pharmaceutical agents.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Pd(II) Complex\n(Ar-Pd(L2)-X) Pd(II) Complex (Ar-Pd(L2)-X) Oxidative\nAddition->Pd(II) Complex\n(Ar-Pd(L2)-X) Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation Pd(II) Complex\n(Ar-Pd(L2)-X)->Amine Coordination\n& Deprotonation HNR2, Base Amido Complex\n(Ar-Pd(L2)-NR2) Amido Complex (Ar-Pd(L2)-NR2) Amine Coordination\n& Deprotonation->Amido Complex\n(Ar-Pd(L2)-NR2) Reductive\nElimination Reductive Elimination Amido Complex\n(Ar-Pd(L2)-NR2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regenerates Catalyst Coupled Product\n(Ar-NR2) Coupled Product (Ar-NR2) Reductive\nElimination->Coupled Product\n(Ar-NR2)

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Table 3: Selected Examples of Buchwald-Hartwig Amination on Dihalopyridines/Pyrazines

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2,4-DichloropyridineAnilinesPd2(dba)3 / XPhosNaOtBuToluene80High (C2-selective)[8]
(Hetero)aryl ChloridesAmmoniaPd(OAc)2 / MorDalPhos----[9]
Aryl BromidesSecondary AminesPd2(dba)3 / XPhosNaOtBuToluene-Good[10]

Analysis of Buchwald-Hartwig Amination Data:

The Buchwald-Hartwig amination is highly effective for the amination of dihalopyridines, and similar reactivity can be expected for dihalopyrazines. Importantly, high regioselectivity can often be achieved by tuning the catalyst system and reaction conditions[8]. For 3-bromo-2-chloro-5-methylpyrazine, the C-Br bond would be the primary site of amination. Alternatives like 2,3-dichloropyrazine would likely require more forcing conditions, but offer the potential for di-amination. The choice of ligand is critical in these reactions, with bulky, electron-rich phosphine ligands such as XPhos often being employed to facilitate the coupling of less reactive aryl chlorides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [8]

  • Reaction Setup: To an oven-dried Schlenk tube, add the dihalopyrazine (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion and Recommendations

3-Bromo-2-chloro-5-methylpyrazine is a valuable and reactive building block for the synthesis of functionalized pyrazines. However, a range of viable alternative dihalopyrazines are available, each with its own unique reactivity profile and potential advantages.

  • For cost-effective access to a di-functionalizable scaffold , 2,3-dichloropyrazine is an excellent choice, though it may require more forcing conditions for the second coupling.

  • For high reactivity and mild reaction conditions for mono-functionalization , 2-chloro-3-iodopyrazine is a superior alternative, leveraging the lability of the C-I bond.

  • For a reactivity profile most similar to the target compound , 2-bromo-5-chloropyrazine offers a comparable platform for selective C-Br functionalization.

The selection of the optimal reagent will ultimately be dictated by the specific synthetic goals, the nature of the coupling partners, and considerations of cost and availability. The experimental data and protocols provided in this guide serve as a foundation for making an informed decision and for the successful implementation of these versatile building blocks in your research and development endeavors.

References

  • Request PDF | Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Find, read and cite all the research you need on ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]

  • Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides | Request PDF - ResearchGate. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. [Link]

  • Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction - Organic Chemistry Portal. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • FACILE SYNTHESIS OF DIARYLPYRAZINES USING SUZUKI COUPLING OF DICHLOROPYRAZINES WITH ARYL BORONIC ACIDS Nate Schultheiss and Eric - LOCKSS. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | ChemRxiv. [Link]

  • Negishi Coupling - Organic Chemistry Portal. [Link]

  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine - TSI Journals. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - ACS Fall 2025. [Link]

  • 2-Chloro-3-iodopyrazine: A Versatile Intermediate for Research and Industry. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - ACS Fall 2025. [Link]

  • Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog - Semantic Scholar. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - NIH. [Link]

  • Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction - Organic Chemistry Portal. [Link]

  • Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac - Moodle@Units. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - MDPI. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. [Link]

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  • 3 - Organic Syntheses Procedure. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]

  • The isolated yield of product 3 after Suzuki coupling of... - ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-2-chloro-5-methylpyrazine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, substituted pyrazines are of paramount importance due to their prevalence in biologically active molecules. This guide provides an in-depth technical analysis and a validated synthetic route for 3-Bromo-2-chloro-5-methylpyrazine, a key building block for the development of novel therapeutic agents and functional materials. As your Senior Application Scientist, this document is structured to offer not just a protocol, but a comprehensive understanding of the synthetic strategy, its validation, and a comparative perspective against potential alternatives.

The Strategic Importance of 3-Bromo-2-chloro-5-methylpyrazine

The unique substitution pattern of 3-Bromo-2-chloro-5-methylpyrazine, featuring two distinct halogen atoms at positions amenable to further functionalization, makes it a highly versatile intermediate. The bromine and chlorine atoms offer differential reactivity, allowing for selective cross-coupling reactions and nucleophilic substitutions. This enables the exploration of a diverse chemical space in drug discovery programs, targeting a wide array of biological targets.

A Validated Two-Step Synthesis: From 2-Amino-5-methylpyrazine to the Target Molecule

Our investigation has identified a robust and reproducible two-step synthetic pathway commencing from the readily available starting material, 2-amino-5-methylpyrazine. This method involves an initial regioselective bromination followed by a Sandmeyer reaction to introduce the chloro substituent.

Step 1: Regioselective Bromination of 2-Amino-5-methylpyrazine

The first step focuses on the selective introduction of a bromine atom at the 3-position of the pyrazine ring. The presence of the activating amino group directs the electrophilic bromination to the adjacent carbon.

Experimental Protocol:

A general and effective procedure for the synthesis of the key intermediate, 2-amino-3-bromo-5-methylpyrazine, has been reported with high yield.[1][2]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-5-methylpyrazine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM).

  • Bromination: Cool the solution in an ice bath and slowly add a solution of bromine (1.2 eq) in DCM dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel to yield 2-amino-3-bromo-5-methylpyrazine as a solid.

This procedure has been reported to yield the desired product in approximately 88% yield.[1]

Step 2: Sandmeyer Reaction for the Conversion of the Amino to a Chloro Group

The second and final step utilizes the classic Sandmeyer reaction to replace the amino group of 2-amino-3-bromo-5-methylpyrazine with a chloro group.[3] This transformation proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst.

Experimental Protocol:

  • Diazotization: Suspend 2-amino-3-bromo-5-methylpyrazine (1.0 eq) in an aqueous solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Formation of Diazonium Salt: Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Add the freshly prepared diazonium salt solution to the copper(I) chloride solution at 0-5 °C.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-Bromo-2-chloro-5-methylpyrazine can be purified by column chromatography or distillation under reduced pressure.

While a specific yield for this exact substrate is not extensively reported, Sandmeyer reactions on similar heterocyclic amines typically proceed in moderate to good yields, often in the range of 40-70%.[4]

Visualizing the Validated Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sandmeyer Reaction 2-Amino-5-methylpyrazine 2-Amino-5-methylpyrazine Intermediate 2-Amino-3-bromo-5-methylpyrazine 2-Amino-5-methylpyrazine->Intermediate Br2, Pyridine DCM, rt, 88% yield Product 3-Bromo-2-chloro-5-methylpyrazine Intermediate->Product 1. NaNO2, HCl, 0-5 °C 2. CuCl, HCl

Caption: A two-step synthetic route to 3-Bromo-2-chloro-5-methylpyrazine.

Comparative Analysis of Synthetic Strategies

To provide a comprehensive evaluation, we will compare the validated two-step method with other potential, albeit less documented, synthetic approaches.

FeatureValidated Two-Step MethodAlternative 1: Direct Halogenation of 2-Chloro-5-methylpyrazineAlternative 2: Halogenation of 2-Hydroxy-5-methylpyrazine
Starting Material 2-Amino-5-methylpyrazine2-Chloro-5-methylpyrazine2-Hydroxy-5-methylpyrazine
Plausibility High (documented steps)Moderate (potential for multiple products)Moderate (requires harsh conditions)
Key Reactions Electrophilic Bromination, Sandmeyer ReactionElectrophilic BrominationHalogenation/Chlorination
Reported Yield Good to High (Step 1: 88%)Not reported for this specific productNot reported for this specific product
Regioselectivity High (directed by the amino group)Potentially low (risk of bromination at other positions)Good (hydroxyl group directs halogenation)
Reaction Conditions Generally mild to moderatePotentially harsh, requiring high temperaturesRequires strong halogenating agents (e.g., POCl3, PBr3)
Scalability GoodModerateModerate
Overall Assessment Recommended Method: Reliable and high-yielding.Exploratory: Requires significant optimization to control selectivity.Exploratory: Involves potentially hazardous reagents and conditions.

Discussion of Alternative Synthetic Strategies

Alternative 1: Direct Bromination of 2-Chloro-5-methylpyrazine

A seemingly more direct approach would be the electrophilic bromination of 2-chloro-5-methylpyrazine. However, this method presents significant challenges in controlling regioselectivity. The pyrazine ring is deactivated by the chloro substituent, making electrophilic substitution difficult. Furthermore, bromination could potentially occur at the methyl group or other positions on the ring, leading to a mixture of products that would be difficult to separate.

Alternative 2: Halogenation of 2-Hydroxy-5-methylpyrazine

Another potential route could involve the conversion of 2-hydroxy-5-methylpyrazine to the target molecule. This would likely require a two-step process: bromination of the pyrazinone tautomer followed by conversion of the hydroxyl group to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl3). While feasible, this route often requires harsh reaction conditions and the use of hazardous reagents.

Conclusion and Best Practices

Based on the available scientific literature and our expert analysis, the two-step synthesis of 3-Bromo-2-chloro-5-methylpyrazine starting from 2-amino-5-methylpyrazine is the most reliable and efficient method currently documented. The high yield and regioselectivity of the initial bromination step, coupled with the well-established Sandmeyer reaction, provide a clear and reproducible pathway to the desired product.

For researchers and drug development professionals, we recommend the following best practices:

  • Starting Material Purity: Ensure the purity of the starting 2-amino-5-methylpyrazine to avoid side reactions.

  • Temperature Control: Strict temperature control during the diazotization and Sandmeyer reaction steps is critical for maximizing yield and minimizing the formation of impurities.

  • Reaction Monitoring: Utilize analytical techniques such as TLC and LC-MS to monitor the progress of each reaction step to ensure complete conversion and identify any potential side products.

  • Safety Precautions: The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable. Always handle these intermediates with appropriate safety precautions in a well-ventilated fume hood.

By following this validated protocol and adhering to best laboratory practices, researchers can confidently synthesize 3-Bromo-2-chloro-5-methylpyrazine, a valuable building block for the advancement of their research and development programs.

References

  • Ansari, M. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(52), 33047-33066. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

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A Comparative Guide to Catalysts for Cross-Coupling Reactions of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving the versatile heterocyclic building block, 3-Bromo-2-chloro-5-methylpyrazine. This compound is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization at two distinct positions on the pyrazine ring.

Understanding the Reactivity Landscape of 3-Bromo-2-chloro-5-methylpyrazine

The presence of two different halogen atoms on the pyrazine ring, bromine at the 3-position and chlorine at the 2-position, is key to its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle. Consequently, regioselective functionalization at the 3-position can be achieved with high selectivity by careful selection of the catalyst and reaction conditions.

This guide will focus on catalysts and conditions that favor selective reaction at the C-3 bromine position, a common strategy in the synthesis of complex pyrazine derivatives.

Comparative Analysis of Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For a substrate like 3-Bromo-2-chloro-5-methylpyrazine, the choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. While direct comparative studies on this specific substrate are limited in the literature, we can draw valuable insights from reactions with structurally similar halosubstituted nitrogen heterocycles.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-Chloro Heterocycles

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄Triphenylphosphine (integral)K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O90-10012-2470-90[1]A classic, reliable catalyst. May require longer reaction times.
Pd(dppf)Cl₂dppfCs₂CO₃ or K₃PO₄Toluene or THF80-1108-1685-95[2]Excellent for a broad range of substrates, including electron-deficient heterocycles.
Pd₂(dba)₃XPhos or SPhosK₃PO₄ or Cs₂CO₃Toluene or THF80-1004-1290-98Bulky biarylphosphine ligands enhance catalytic activity and are effective for challenging substrates.
NiCl₂(dppp)dpppK₃PO₄1,4-Dioxane80-10012-2475-85A more sustainable and cost-effective alternative to palladium, though may require more rigorous optimization.

Experimental Insight: The choice of a bulky, electron-rich phosphine ligand, such as XPhos or SPhos, in combination with a palladium(0) source like Pd₂(dba)₃, often provides the highest catalytic activity for Suzuki-Miyaura couplings of electron-deficient and sterically hindered aryl bromides. The larger bite angle and electron-donating ability of these ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. For 3-Bromo-2-chloro-5-methylpyrazine, starting with a system like Pd₂(dba)₃/XPhos is a logical first step for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • 3-Bromo-2-chloro-5-methylpyrazine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-2-chloro-5-methylpyrazine, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add the anhydrous 1,4-dioxane and water.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation R-B(OR)2 Ar-Pd(II)-R L2 Ar-Pd(II)-R L2 Transmetalation->Ar-Pd(II)-R L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R L2->Reductive Elimination Ar-R Reductive Elimination->Pd(0)L2

Caption: General Catalytic Cycle for the Suzuki-Miyaura Reaction.

Comparative Analysis of Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reaction is sensitive to the choice of catalyst, ligand, and base, especially when dealing with electron-deficient heterocycles.

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Bromo-Chloro Heterocycles

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd₂(dba)₃BINAPNaOt-BuToluene80-11012-2470-85[2]An early generation ligand, effective for many substrates.
Pd(OAc)₂XPhos or SPhosCs₂CO₃ or K₃PO₄1,4-Dioxane or Toluene80-1104-1285-98Highly active for a wide range of amines and aryl halides, including challenging substrates.
RuPhos-Pd-G3RuPhos (integral)LiHMDS or K₃PO₄THF or Toluene60-1002-890-99[3]A pre-catalyst that is highly active at lower temperatures.
BrettPhos-Pd-G3BrettPhos (integral)NaOt-Bu or LiHMDSTHF or Toluene60-1002-890-99[3]Another highly active pre-catalyst, often shows complementary reactivity to RuPhos-based systems.

Experimental Insight: For the Buchwald-Hartwig amination of 3-Bromo-2-chloro-5-methylpyrazine, the use of modern, bulky biarylphosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos is highly recommended. These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and can prevent the formation of undesired side products. The choice of base is also critical, with weaker bases like K₃PO₄ or Cs₂CO₃ often being preferred for substrates with base-sensitive functional groups.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • 3-Bromo-2-chloro-5-methylpyrazine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Add 3-Bromo-2-chloro-5-methylpyrazine and the amine.

  • Add the anhydrous toluene.

  • Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine_Coordination Ar-Pd(II)-X(L)->Amine_Coordination R2NH [Ar-Pd(II)-X(L)(R2NH)] [Ar-Pd(II)-X(L)(R2NH)] Amine_Coordination->[Ar-Pd(II)-X(L)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-X(L)(R2NH)]->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Ar-NR2 Reductive_Elimination->Pd(0)L

Caption: General Catalytic Cycle for the Buchwald-Hartwig Amination.

Comparative Analysis of Catalysts for Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, although copper-free conditions have also been developed.

Table 3: Comparison of Catalyst Systems for Sonogashira Coupling of Bromo-Heterocycles

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₂Cl₂CuIEt₃N or i-Pr₂NHTHF or DMF25-602-880-95[4]The classic Sonogashira conditions; generally reliable.
Pd(OAc)₂ / PPh₃CuIK₂CO₃ or Cs₂CO₃Acetonitrile or DMF60-1004-1275-90Useful for substrates that are sensitive to amine bases.
Pd₂(dba)₃ / XPhosNone (Copper-free)Cs₂CO₃ or K₃PO₄Toluene or Dioxane80-1106-1670-85Avoids the use of copper, which can sometimes lead to alkyne homocoupling.
Pd/CCuIEt₃NMethanol60-808-1865-80A heterogeneous catalyst that can be recovered and reused, although it may show lower activity.

Experimental Insight: For the Sonogashira coupling of 3-Bromo-2-chloro-5-methylpyrazine, the classical Pd(PPh₃)₂Cl₂/CuI system is a good starting point. The mild reaction conditions often associated with this system can help to preserve the C-Cl bond. If alkyne homocoupling is an issue, switching to copper-free conditions with a bulky phosphine ligand like XPhos may be beneficial.

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • 3-Bromo-2-chloro-5-methylpyrazine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

  • CuI (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 3-Bromo-2-chloro-5-methylpyrazine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Ar-C≡CR Reductive_Elimination->Pd(0)L2 CuX CuX Alkyne_Coordination Alkyne_Coordination CuX->Alkyne_Coordination R-C≡CH, Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: General Catalytic Cycles for the Sonogashira Reaction.

Conclusion

The selective functionalization of 3-Bromo-2-chloro-5-methylpyrazine is a valuable strategy for the synthesis of novel compounds in drug discovery and materials science. While direct comparative studies on this specific substrate are not abundant, a wealth of information from related halo-heterocyclic systems provides a strong foundation for catalyst selection and reaction optimization. Palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, are generally the most effective for achieving high yields and selectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions at the more reactive C-Br position. Nickel-based catalysts offer a more sustainable alternative, though they may require more extensive optimization. The protocols and comparative data presented in this guide serve as a starting point for researchers to develop efficient and selective syntheses of novel 5-methylpyrazine derivatives.

References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299–309. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Iron-catalyzed C-C and C-heteroatom bond forming reactions. Chemical Society Reviews, 40(10), 5049–5067. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl chlorides with N-H containing heterocycles. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety, efficacy, and reproducibility of the final product are built. 3-Bromo-2-chloro-5-methylpyrazine is a key heterocyclic building block, and its utility in the synthesis of bioactive molecules necessitates a rigorous assessment of its purity. This guide provides an in-depth comparison of analytical methodologies for qualifying commercial grades of this critical intermediate, supported by experimental insights and data interpretation strategies.

The Imperative for Purity Analysis

3-Bromo-2-chloro-5-methylpyrazine is a substituted pyrazine, a class of compounds with significant applications in the pharmaceutical and flavor industries.[1][2] The presence of bromine and chlorine atoms, along with a methyl group on the pyrazine ring, offers multiple sites for further chemical modification. However, the synthesis of such a multi-substituted heterocycle can lead to a variety of process-related impurities, including positional isomers, starting materials, and by-products from side reactions.[3][4] These impurities can have a detrimental impact on downstream reactions and the quality of the final active pharmaceutical ingredient (API). Therefore, a robust analytical strategy to identify and quantify these impurities is paramount.

A Multi-Pronged Approach to Purity Assessment

A comprehensive evaluation of 3-Bromo-2-chloro-5-methylpyrazine purity relies on a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, and their collective data offer a high degree of confidence in the material's quality. This guide will focus on a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][6] Its high separation efficiency and sensitive detection make it an ideal first-line method for assessing the purity of 3-Bromo-2-chloro-5-methylpyrazine and identifying low-level impurities.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Bromo-2-chloro-5-methylpyrazine sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution until the sample is fully dissolved.

  • Transfer an aliquot to a GC vial for analysis.

GC-MS Parameters (Illustrative Example):

ParameterValue
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program - Initial Temperature: 80 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-350 amu

Data Interpretation:

The resulting chromatogram will show a major peak for 3-Bromo-2-chloro-5-methylpyrazine and potentially smaller peaks for any impurities. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of the target compound. Due to the presence of bromine and chlorine, the molecular ion region will exhibit a characteristic isotopic pattern.[7]

  • Expected Molecular Ion (M+): The nominal mass is 206 amu. However, the isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will result in a cluster of peaks at m/z 206, 208, and 210.

  • Key Fragmentation Pathways: Expect losses of the methyl group (M-15), chlorine (M-35/37), and bromine (M-79/81).

Potential Impurities to Monitor:

  • Positional Isomers: Isomers such as 2-Bromo-3-chloro-5-methylpyrazine or 5-Bromo-2-chloro-3-methylpyrazine may have similar fragmentation patterns but will typically have different retention times.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Dehalogenated Species: 2-Chloro-5-methylpyrazine or 3-Bromo-5-methylpyrazine.

GC-MS analysis workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Non-Volatile Impurities

HPLC is a complementary technique to GC-MS, particularly adept at analyzing non-volatile or thermally labile impurities.[8][9] A reversed-phase method is typically suitable for a compound with the polarity of 3-Bromo-2-chloro-5-methylpyrazine.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a UV detector and a C18 reversed-phase column.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Bromo-2-chloro-5-methylpyrazine sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex to dissolve and then filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC Parameters (Illustrative Example):

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient - 0-2 min: 50% B- 2-15 min: 50% to 95% B- 15-17 min: 95% B- 17-18 min: 95% to 50% B- 18-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 254 nm
Injection Vol 10 µL

Data Interpretation:

The HPLC chromatogram will provide a quantitative measure of purity based on the relative peak areas. The main peak for 3-Bromo-2-chloro-5-methylpyrazine should be well-resolved from any impurity peaks. The retention time of the main peak can be compared to a reference standard for confirmation.

Comparison of GC-MS and HPLC:

FeatureGC-MSHPLC-UV
Analytes Volatile and semi-volatile compoundsNon-volatile and thermally labile compounds
Separation Based on boiling point and polarityBased on polarity and interaction with stationary phase
Identification Mass spectrum provides structural informationRetention time comparison with standards
Sensitivity Generally higher for volatile compoundsCan be very sensitive depending on the chromophore
Strengths Excellent for identifying unknown volatile impuritiesRobust and reproducible for quantitative purity analysis
Limitations Not suitable for non-volatile or thermally unstable compoundsLess structural information from the detector

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

1H and 13C NMR spectroscopy are indispensable for the unambiguous structural confirmation of 3-Bromo-2-chloro-5-methylpyrazine and for identifying and quantifying impurities, particularly isomers.[10]

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

1H NMR Analysis:

  • Predicted Chemical Shifts:

    • The single aromatic proton on the pyrazine ring is expected to appear as a singlet in the aromatic region, likely between 8.0 and 8.5 ppm.

    • The methyl protons will appear as a singlet, likely between 2.4 and 2.7 ppm.

  • Purity Assessment: The presence of any additional signals in the spectrum indicates the presence of impurities. The integration of these signals relative to the main compound's signals can be used for quantification, especially when a certified internal standard is used.

13C NMR Analysis:

  • Predicted Chemical Shifts:

    • The spectrum should show five distinct signals for the five carbon atoms in the molecule.

    • The carbon atoms attached to the electronegative nitrogen, bromine, and chlorine atoms will be downfield (higher ppm values).[2]

    • The methyl carbon will be the most upfield signal.

NMR_Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation A Dissolve Sample in Deuterated Solvent B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Confirm Structure via Chemical Shifts and Coupling B->D E Identify and Quantify Impurities via Integration B->E C->D

Workflow for purity assessment using NMR spectroscopy.

Conclusion: An Integrated Analytical Strategy

A comprehensive assessment of the purity of commercial 3-Bromo-2-chloro-5-methylpyrazine requires a multi-faceted analytical approach. GC-MS serves as an excellent tool for identifying and quantifying volatile impurities, while HPLC is robust for the analysis of non-volatile species. NMR spectroscopy provides unequivocal structural confirmation and is a powerful method for identifying and quantifying isomeric impurities. By employing these techniques in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of this critical building block, thereby safeguarding the integrity of their synthetic processes and the final product.

References

  • Chemcia Scientific, LLC. (n.d.). 2-Bromo-5-chloro-3-methyl-pyrazine. Retrieved February 7, 2026, from [Link]

  • Ihsanawati, I., Alni, A., & Yulizar, Y. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71463842, 2-Bromo-5-chloro-3-methylpyrazine. Retrieved February 7, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1359828-82-2, 3-Bromo-2-chloro-5-methylpyrazine. Retrieved February 7, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1784852-46-5, 3-Bromo-5-chloro-2-methylpyrazine. Retrieved February 7, 2026, from [Link].

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 7, 2026, from [Link]

  • TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • U.S. Patent No. 5,436,344. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • SIELC Technologies. (n.d.). Pyrazine. Retrieved February 7, 2026, from [Link]

  • ChemAxon. (n.d.). MarvinSketch. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Retrieved February 7, 2026, from [Link]

  • Naidoo, T., et al. (2023). Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. Pharmaceuticals, 16(11), 1572. [Link]

  • Doc Brown's Chemistry. (n.d.). Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved February 7, 2026, from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

  • Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. [Link]

  • Kirsch, S. F., et al. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 16(1), 74-81. [Link]

  • Mutsuga, M., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(24), 19895-19904. [Link]

  • ResearchGate. (n.d.). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, March 11). How To Determine The Number of Signals In a H NMR Spectrum [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved February 7, 2026, from [Link]

  • Chemik Solution. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved February 7, 2026, from [Link]

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A Predictive Blueprint for Biological Exploration: Comparative Analysis of 3-Bromo-2-chloro-5-methylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazine scaffold stands as a privileged structure, a cornerstone in the design of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, from combating microbial infections to exhibiting potent anticancer effects.[3][4] This guide delves into the prospective biological activities of a specific, yet underexplored, class of pyrazine derivatives: those originating from the 3-Bromo-2-chloro-5-methylpyrazine core. While extensive experimental data on a wide array of these specific derivatives remains nascent in publicly accessible literature, this document serves as a predictive comparison, grounded in established structure-activity relationships (SAR) of analogous pyrazine compounds. We will explore the hypothetical biological potential of these derivatives, detail the rigorous experimental methodologies required for their evaluation, and provide a framework for future research in this promising area.

The 3-Bromo-2-chloro-5-methylpyrazine Scaffold: A Canvas for Chemical Diversity

The 3-Bromo-2-chloro-5-methylpyrazine core is a tantalizing starting point for synthetic chemists. The presence of two distinct halogen atoms at positions 2 and 3, coupled with a methyl group at position 5, offers multiple avenues for selective functionalization. The bromine atom, in particular, is a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. This chemical tractability enables the generation of a diverse library of derivatives, each with the potential for unique interactions with biological targets.

Predicting Biological Activity: A Comparative Analysis Based on SAR

Drawing parallels from the broader family of pyrazine derivatives, we can extrapolate the potential biological activities of 3-Bromo-2-chloro-5-methylpyrazine derivatives. The primary areas of interest for such compounds would be antimicrobial and anticancer applications.

Potential Antimicrobial Activity

Pyrazine derivatives have long been investigated for their antimicrobial properties.[3] The introduction of various substituents on the pyrazine ring can significantly modulate their efficacy against a spectrum of bacteria and fungi. For derivatives of 3-Bromo-2-chloro-5-methylpyrazine, we can hypothesize the following structure-activity relationships:

  • Substitution at the 3-position: Replacing the bromine atom with amine or amide functionalities could enhance antibacterial activity. This is based on the observation that many potent antimicrobial pyrazines incorporate these nitrogen-containing groups, which can participate in hydrogen bonding with bacterial enzymes or other critical cellular components.[5]

  • Aryl and Heteroaryl Moieties: The introduction of various aryl or heteroaryl rings at the 3-position could lead to compounds with significant activity. The nature and substitution pattern of these rings would be critical. For instance, electron-withdrawing groups on an appended phenyl ring might enhance activity against certain strains.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituent at the 3-position, will play a crucial role in its ability to penetrate bacterial cell membranes. A careful balance of hydrophilic and lipophilic properties is often required for optimal activity.

Below is a table of hypothetical 3-Bromo-2-chloro-5-methylpyrazine derivatives and their predicted antimicrobial potential based on these principles.

Derivative IDR-Group at 3-positionPredicted Antimicrobial ActivityRationale
BCMP-01 -NH2Moderate to GoodIntroduction of an amino group can facilitate hydrogen bonding with bacterial targets.
BCMP-02 -C(O)NH-phenylGoodThe amide linkage and the phenyl ring can provide additional binding interactions.
BCMP-03 -thiophenylModerateThe sulfur-containing heterocycle may confer specific activity against certain microbial species.
BCMP-04 -morpholinoModerateThe morpholine ring can improve solubility and may interact with bacterial enzymes.
Potential Anticancer Activity

The pyrazine nucleus is a common feature in a number of anticancer agents.[1][6] The mechanism of action for these compounds is often tied to their ability to inhibit key signaling pathways involved in cell proliferation and survival. For derivatives of 3-Bromo-2-chloro-5-methylpyrazine, several avenues for anticancer activity can be postulated:

  • Kinase Inhibition: Many pyrazine-based anticancer drugs function as kinase inhibitors.[7] By introducing appropriate pharmacophores at the 3-position, it may be possible to design derivatives that target specific kinases implicated in cancer, such as those in the MAPK or AKT signaling pathways.

  • Induction of Apoptosis: Substituted pyrazines have been shown to induce apoptosis in cancer cells.[2] The nature of the substituent can influence the apoptotic pathway that is activated.

  • Structure-Activity Relationship: The anticancer potency of pyrazine derivatives is highly dependent on the nature and position of substituents. For our hypothetical derivatives, the introduction of bulky aromatic groups or moieties capable of forming specific hydrogen bonds with target proteins would be a key strategy.

Here is a table of hypothetical derivatives and their predicted anticancer potential:

Derivative IDR-Group at 3-positionPredicted Anticancer ActivityPotential Mechanism of Action
BCMP-05 -NH-(4-methoxyphenyl)GoodPotential inhibition of receptor tyrosine kinases.
BCMP-06 -pyrazolylModerate to GoodThe pyrazole ring is a known pharmacophore in kinase inhibitors.
BCMP-07 -indolylGoodThe indole moiety is present in many biologically active compounds and could enhance binding to target proteins.
BCMP-08 -C(O)NH-(3-pyridyl)ModerateThe pyridyl group can act as a hydrogen bond acceptor, potentially interacting with the hinge region of a kinase.

Experimental Validation: Protocols for Biological Screening

The predictive models outlined above must be validated through rigorous experimental testing. The following are detailed, step-by-step methodologies for key biological assays that would be employed to screen our hypothetical 3-Bromo-2-chloro-5-methylpyrazine derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of bacteria.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: a. Culture the bacterial strain overnight in MHB at 37°C. b. Dilute the overnight culture in fresh MHB to achieve a standardized cell density (typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the standardized suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions: a. Perform serial two-fold dilutions of the test compounds in MHB in the 96-well plates. The concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells. b. Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. c. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Bacterial_Culture Overnight Bacterial Culture Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution of Compounds in 96-well plate Compound_Stock->Serial_Dilution Inoculation Inoculate Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation MIC_Determination Determine MIC (Visual or OD600) Incubation->MIC_Determination

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: a. The next day, treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). b. Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: a. Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals. b. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[8]

Anticancer_Screening_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Adherence Allow Cells to Adhere (Overnight) Cell_Seeding->Adherence Compound_Addition Add Compound Dilutions Adherence->Compound_Addition Incubation_Treatment Incubate (48-72h) Compound_Addition->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_MTT Incubate (2-4h) MTT_Addition->Incubation_MTT Solubilization Solubilize Formazan Incubation_MTT->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for Anticancer Cytotoxicity Screening.

Conclusion and Future Directions

The 3-Bromo-2-chloro-5-methylpyrazine scaffold holds considerable promise for the development of novel antimicrobial and anticancer agents. While direct experimental evidence for a broad range of its derivatives is currently limited, a predictive analysis based on the well-established structure-activity relationships of related pyrazine compounds provides a strong rationale for their synthesis and biological evaluation. The experimental protocols detailed herein offer a robust framework for screening these novel compounds and elucidating their therapeutic potential. Future research should focus on the systematic synthesis of a diverse library of 3-Bromo-2-chloro-5-methylpyrazine derivatives and their comprehensive biological characterization. Such efforts are poised to uncover new lead compounds that could ultimately contribute to the development of next-generation therapies for infectious diseases and cancer.

References

  • Rawat, P., Nema, P., & Kashaw, S. K. (2024). EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT. Bulletin of Pharmaceutical Research, 14(1).
  • Li, W., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7101.
  • Gobis, K., et al. (2006). Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Acta Poloniae Pharmaceutica, 63(1), 39-45.
  • Zhang, J., et al. (2021). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. Molecules, 26(15), 4583.
  • Wang, Y., et al. (2021).
  • Bouchoucha, R., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Letters in Drug Design & Discovery, 18(12), 1156-1168.
  • Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 186, 111804.
  • Yurttaş, L., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Pharmaceutical Chemistry Journal, 54(7), 743-747.
  • Hansen, E., et al. (2020). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 25(18), 4259.
  • Alsfouk, A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Kumar, A., et al. (2010). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 45(11), 5130-5136.
  • Tsolaki, E., et al. (2021). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 26(21), 6428.
  • Al-Tel, T. H. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 24(12), 1431-1453.
  • Tantawy, A. S., et al. (2021). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Bioorganic Chemistry, 114, 105085.
  • Lim, S. M., & Othman, R. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. Sains Malaysiana, 45(8), 1239-1253.
  • Sharma, A., et al. (2023). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ChemistrySelect, 8(21), e202300508.
  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(51), 37368-37375.
  • Zadrazilova, I., et al. (2016).
  • Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry, 15(2), 164-168.
  • Shruthi, S., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1845-1857.

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Navigating the Structure-Activity Landscape of Pyrazine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyrazine scaffold stands as a privileged structure, integral to numerous biologically active compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets have cemented its importance in drug discovery.[2] This guide delves into the structure-activity relationships (SAR) of pyrazine analogs, with a specific focus on informing the potential development of derivatives of 3-Bromo-2-chloro-5-methylpyrazine. While direct and comprehensive SAR studies on this specific scaffold are not extensively available in the public domain, this guide will synthesize data from closely related pyrazine-based compounds to provide valuable, field-proven insights for researchers. By examining the impact of substitutions on various pyrazine cores, we can extrapolate potential strategies for optimizing lead compounds based on the 3-Bromo-2-chloro-5-methylpyrazine template.

The Pyrazine Core: A Versatile Pharmacophore

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in medicinal chemistry. The nitrogen atoms act as hydrogen bond acceptors, frequently interacting with the hinge region of kinases, a common target in oncology and inflammation research.[1] The pyrazine ring is also considered a bioisostere of benzene, pyridine, and pyrimidine, offering a means to modulate physicochemical properties and biological activity.[1]

The subject of our focus, 3-Bromo-2-chloro-5-methylpyrazine, presents multiple avenues for chemical modification. The bromine and chlorine atoms at positions 3 and 2, respectively, and the methyl group at position 5 are key handles for synthetic elaboration. Understanding how modifications at these positions influence biological activity is the cornerstone of a successful drug discovery campaign.

Comparative SAR Analysis of Pyrazine Analogs

To elucidate potential SAR trends for 3-Bromo-2-chloro-5-methylpyrazine analogs, we will examine data from several published studies on related pyrazine derivatives.

Impact of Halogen Substituents

Halogen atoms are frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. In a study on pyrazine-based chalcones with antimicrobial activity, halogen substitution on a phenyl ring attached to the pyrazine core significantly influenced their efficacy.[3]

Table 1: Influence of Halogen Substitution on the Antifungal Activity of Pyrazine-Based Chalcones [3]

Compound IDRing B SubstituentAntifungal Activity (MIC in µmol/L) against T. interdigitale
14a 4-Fluoro3.9–7.81
15a 2-Chloro3.9
17a 2-Bromo3.9–7.81
18a 4-Bromo3.9–7.81

Data extracted from Martinkova et al. (2020).[3]

The data in Table 1 suggests that the position and nature of the halogen can impact activity. For instance, a 2-chloro substitution (compound 15a ) resulted in the most potent antifungal activity against Trichophyton interdigitale.[3] This highlights the importance of positional isomerism in determining biological outcomes. For 3-Bromo-2-chloro-5-methylpyrazine, this implies that the relative positions of the bromine and chlorine atoms are likely critical for any observed biological activity. Furthermore, exploring analogs where bromine is replaced by fluorine or chlorine, or where the chlorine is replaced by bromine or fluorine, could be a fruitful avenue for optimization.

Modifications at the Pyrazine Core and Amino Substituents

In a study focused on 3-amino-pyrazine-2-carboxamide derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors, extensive SAR was explored.[4] This study provides valuable insights into how substitutions on the pyrazine ring and its appended groups affect kinase inhibitory activity.

Table 2: SAR of 3-Amino-pyrazine-2-carboxamide Analogs as FGFR1 Inhibitors [4]

Compound IDR1 (at pyrazine-6)R2 (on phenyl ring)FGFR1 IC50 (nM)
7a H3,5-dimethoxy>10000
7e H3,5-dichloro>10000
7g H3-chloro, 5-methoxy2350
7i H3-fluoro, 5-methoxy5110 (FGFR2)

Data extracted from Li et al. (2024).[4]

The results from this study indicate that the electronic nature of substituents on an attached phenyl ring significantly impacts activity. For instance, replacing the 3,5-dimethoxy groups with 3,5-dichloro groups did not improve activity against FGFR1.[4] However, a combination of a chloro and a methoxy group at the 3 and 5 positions, respectively, did confer some inhibitory activity.[4] This suggests that a delicate balance of electronic and steric factors is at play. For our lead scaffold, this implies that modifications of the methyl group at position 5 to other alkyl or aryl groups, and the introduction of various substituents on those groups, could dramatically alter biological activity.

Experimental Protocols

To facilitate further research, we provide representative experimental protocols for the synthesis of a substituted pyrazine analog and a common biological assay.

Synthesis of Substituted Pyrazine Analogs via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a method used to synthesize 3-amino-pyrazine-2-carboxamide derivatives and can be conceptually applied to modify the 3-bromo position of our lead scaffold.[4]

Objective: To replace the bromine atom at the C3 position of a 3-bromo-2-chloro-5-methylpyrazine derivative with an aryl or heteroaryl group.

Materials:

  • 3-Bromo-2-chloro-5-methylpyrazine derivative

  • Appropriate boronic acid or boronate ester

  • Pd(dppf)Cl2–CH2Cl2 adduct (palladium catalyst)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vessel, add the 3-bromo-2-chloro-5-methylpyrazine derivative (1 equivalent), the boronic acid or boronate ester (1.2 equivalents), and sodium carbonate (2 equivalents).

  • Add the Pd(dppf)Cl2–CH2Cl2 catalyst (0.1 equivalents).

  • Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Add the 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 6-9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The palladium catalyst facilitates the reaction between the organoboron compound and the organohalide (our bromo-pyrazine). The base (sodium carbonate) is essential for the activation of the palladium catalyst and the transmetalation step. The choice of solvent and temperature is critical for reaction efficiency and yield.

In Vitro Kinase Inhibition Assay

This generalized protocol is based on assays commonly used to evaluate kinase inhibitors, such as those targeting FGFR or CK2.[4][5]

Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, and then a second reagent is added to convert the ADP produced into a luminescent signal.

  • The luminescent signal is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Trustworthiness: This protocol includes positive and negative controls (e.g., a known inhibitor and a DMSO vehicle control, respectively) to validate the assay performance. The use of a well-characterized recombinant enzyme and a specific substrate ensures the reliability of the results.

Visualizing SAR Principles and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Principles cluster_scaffold 3-Bromo-2-chloro-5-methylpyrazine Scaffold cluster_modifications Potential Modifications cluster_outcomes Biological Outcomes Scaffold Pyrazine Core (3-Br, 2-Cl, 5-Me) Mod_Br Modification at C3 (e.g., Suzuki Coupling) Scaffold->Mod_Br Synthetic Chemistry Mod_Cl Modification at C2 (e.g., Nucleophilic Substitution) Scaffold->Mod_Cl Synthetic Chemistry Mod_Me Modification at C5 (e.g., Functionalization) Scaffold->Mod_Me Synthetic Chemistry Activity Biological Activity (e.g., Kinase Inhibition) Mod_Br->Activity SAR Mod_Cl->Activity SAR Mod_Me->Activity SAR Selectivity Target Selectivity Activity->Selectivity PK Pharmacokinetics (ADME) Activity->PK

Caption: Logical relationship between the core scaffold, modifications, and outcomes.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Material (3-Br-2-Cl-5-Me-Pyrazine) React Chemical Reaction (e.g., Suzuki Coupling) Start->React Purify Purification (e.g., Chromatography) React->Purify Analyze Structural Analysis (NMR, MS) Purify->Analyze Assay In Vitro Assay (e.g., Kinase Inhibition) Analyze->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR SAR Analysis Data->SAR

Caption: A typical experimental workflow for SAR studies.

Conclusion and Future Directions

The exploration of the structure-activity relationships of 3-Bromo-2-chloro-5-methylpyrazine analogs holds significant promise for the discovery of novel therapeutic agents. While direct SAR data for this specific scaffold is limited, a comparative analysis of related pyrazine-containing molecules provides a strong foundation for rational drug design. The insights gleaned from the impact of halogen substitutions and modifications to other positions on the pyrazine ring suggest that a systematic exploration of the chemical space around this scaffold is warranted.

Future efforts should focus on the synthesis of a focused library of analogs with systematic variations at the 2, 3, and 5 positions. The biological evaluation of these compounds against relevant targets, such as protein kinases, will be crucial in establishing clear SAR trends. This iterative process of design, synthesis, and testing is fundamental to advancing promising lead compounds toward clinical development.

References

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Institutes of Health. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2023). MDPI. [Link]

  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. (2022). DigitalCommons@TMC. [Link]

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. (2020). PMC. [Link]

  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. (2007). PubMed. [Link]

  • In silico binding analysis and SAR elucidations of newly designed benzopyrazine analogs as potent inhibitors of thymidine phosphorylase. (2016). PubMed. [Link]

  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. (2020). PubMed. [Link]

  • Synthesis, characterization and biological evaluation of substituted pyrimidines. (2021). International Journal of Pharmaceutical Research and Applications. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PMC. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Ministry of Health and Prevention, United Arab Emirates. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). ACS Publications. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). MDPI. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). PMC. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PMC. [Link]

  • Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. (2023). ResearchGate. [Link]

Sources

A Cost-Benefit Analysis of 3-Bromo-2-chloro-5-methylpyrazine in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to achieving efficient, scalable, and cost-effective manufacturing processes. Halogenated heterocycles, in particular, serve as versatile intermediates, offering multiple reactive handles for the construction of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of 3-Bromo-2-chloro-5-methylpyrazine, a key intermediate, and compares its performance with a viable alternative, 2,3-dichloro-5-methylpyrazine, in common cross-coupling reactions. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

The Strategic Value of Halogenated Pyrazines

Pyrazine scaffolds are prevalent in a wide array of biologically active molecules. The introduction of halogen atoms onto the pyrazine ring provides synthetic chemists with strategic points for diversification through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice between different halogenated precursors often involves a trade-off between reactivity, selectivity, and cost.

Reactivity Profile: Bromo vs. Chloro Substituents

The fundamental difference in reactivity between bromo and chloro substituents on an aromatic or heteroaromatic ring is a key determinant in their utility. Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy facilitates the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.

Consequently, aryl and heteroaryl bromides are typically more reactive than their chloro counterparts. This enhanced reactivity often translates to:

  • Milder Reaction Conditions: Reactions with bromo-substituted precursors may proceed at lower temperatures and with shorter reaction times.

  • Higher Yields: The increased reactivity can lead to more efficient conversion to the desired product.

  • Broader Substrate Scope: Bromo compounds may be more amenable to coupling with a wider range of reaction partners.

However, recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have significantly improved the efficacy of cross-coupling reactions with less reactive aryl and heteroaryl chlorides. These advanced catalytic systems can often overcome the higher activation energy associated with C-Cl bond cleavage, making chloro-substituted compounds viable and economically attractive alternatives.

Performance in Key Cross-Coupling Reactions

To provide a practical comparison, we will examine the expected performance of 3-Bromo-2-chloro-5-methylpyrazine and 2,3-dichloro-5-methylpyrazine in two of the most widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and vinyl-aryl structures. Given the higher reactivity of the C-Br bond, it is anticipated that the Suzuki coupling of an arylboronic acid with 3-Bromo-2-chloro-5-methylpyrazine will proceed with high regioselectivity, favoring reaction at the bromine-bearing position. This allows for the selective introduction of an aryl group at the 3-position, leaving the chloro substituent available for subsequent transformations.

Expected Outcome with 3-Bromo-2-chloro-5-methylpyrazine:

  • Conditions: Milder conditions, potentially lower catalyst loading, and shorter reaction times.

  • Yield: Moderate to good yields are expected. For instance, Suzuki coupling reactions of similar bromo-substituted pyridines have been reported to proceed in moderate to good yields.[1]

  • Selectivity: High selectivity for reaction at the C-Br bond.

Expected Outcome with 2,3-dichloro-5-methylpyrazine:

  • Conditions: More forcing conditions may be required, including higher temperatures, longer reaction times, and potentially higher catalyst loadings with specialized ligands.

  • Yield: Yields may be lower compared to the bromo-chloro analog under standard conditions. However, with optimized catalyst systems, good yields can often be achieved.

  • Selectivity: Mono-arylation can be challenging to control, and mixtures of mono- and di-substituted products may be obtained.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the halopyrazine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 80-110 °C) for the specified time.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity difference between the C-Br and C-Cl bonds in 3-Bromo-2-chloro-5-methylpyrazine is expected to dictate the regioselectivity of the reaction.

Expected Outcome with 3-Bromo-2-chloro-5-methylpyrazine:

  • Conditions: The reaction is likely to proceed under relatively mild conditions.

  • Yield: Good yields for the mono-aminated product at the 3-position are anticipated. A reported Buchwald-Hartwig amination of a bromopyridine derivative with a diamine proceeded with a 60% yield.

  • Selectivity: High selectivity for amination at the C-Br position.

Expected Outcome with 2,3-dichloro-5-methylpyrazine:

  • Conditions: More robust catalytic systems and potentially higher temperatures will likely be necessary to achieve efficient coupling.

  • Yield: Yields may be variable and highly dependent on the choice of catalyst, ligand, and reaction conditions.

  • Selectivity: Controlling mono-amination versus di-amination can be a significant challenge.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the halopyrazine (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), the phosphine ligand (e.g., XPhos, 0.02-0.10 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Heat the mixture at the appropriate temperature (e.g., 80-120 °C) until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Cost Analysis

A critical component of any synthetic strategy is the cost of the starting materials. A survey of current market prices reveals a significant difference in the cost of 3-Bromo-2-chloro-5-methylpyrazine and its dichloro- counterpart.

CompoundSupplier ExamplePrice (USD)
2-Bromo-3-chloro-5-methylpyrazineDana Bioscience$1,270.00 / 1g
2,3-dichloro-5-methylpyrazineChemUniverse$929.00 / 1g
2,3-dichloro-5-methylpyrazineChemUniverse$219.00 / 100mg

Note: Prices are subject to change and may vary between suppliers.

From this data, it is evident that 2,3-dichloro-5-methylpyrazine is the more economical starting material on a per-gram basis.

Cost-Benefit Assessment

The decision of whether to use 3-Bromo-2-chloro-5-methylpyrazine or 2,3-dichloro-5-methylpyrazine hinges on a careful evaluation of the trade-offs between reactivity and cost.

The Case for 3-Bromo-2-chloro-5-methylpyrazine:

  • Benefit: Higher reactivity leading to potentially milder reaction conditions, shorter reaction times, and higher yields. The inherent regioselectivity is a significant advantage for sequential functionalization.

  • Cost: Significantly higher purchase price.

The Case for 2,3-dichloro-5-methylpyrazine:

  • Benefit: Lower purchase price, making it a more attractive option for large-scale synthesis.

  • Cost: Lower reactivity, which may necessitate the use of more expensive and specialized catalysts and ligands, as well as longer reaction times and potentially lower yields. Lack of inherent regioselectivity can lead to product mixtures and more complex purifications.

Strategic Recommendations

  • For early-stage research and development, where material cost is less of a concern and rapid access to diverse analogs is a priority, 3-Bromo-2-chloro-5-methylpyrazine is the superior choice. Its predictable reactivity and high regioselectivity streamline the synthesis of target molecules and facilitate the exploration of structure-activity relationships.

  • For later-stage process development and large-scale manufacturing, where cost of goods is a critical factor, the development of a robust and efficient protocol using the more economical 2,3-dichloro-5-methylpyrazine is highly advisable. This will likely require significant investment in process optimization, including the screening of advanced catalysts and ligands to achieve acceptable yields and selectivity.

Visualizing the Synthetic Decision Pathway

CostBenefit Start Synthetic Goal: Functionalized 5-Methylpyrazine Decision Choice of Starting Material Start->Decision Bromo 3-Bromo-2-chloro-5-methylpyrazine Decision->Bromo Prioritize Reactivity & Selectivity Dichloro 2,3-dichloro-5-methylpyrazine Decision->Dichloro Prioritize Cost Bromo_Pros Pros: + High Reactivity + High Regioselectivity + Milder Conditions + Potentially Higher Yields Bromo->Bromo_Pros Bromo_Cons Cons: - Higher Cost Bromo->Bromo_Cons Dichloro_Pros Pros: + Lower Cost Dichloro->Dichloro_Pros Dichloro_Cons Cons: - Lower Reactivity - Requires Harsher Conditions - Potential for Lower Yields - Selectivity Challenges Dichloro->Dichloro_Cons Recommendation_Bromo Recommendation: Ideal for R&D, rapid analog synthesis Bromo_Pros->Recommendation_Bromo Bromo_Cons->Recommendation_Bromo Recommendation_Dichloro Recommendation: Cost-effective for large-scale synthesis (Requires process optimization) Dichloro_Pros->Recommendation_Dichloro Dichloro_Cons->Recommendation_Dichloro

Sources

Eco-Optimized Synthesis of 3-Bromo-2-chloro-5-methylpyrazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Environmental Impact of 3-Bromo-2-chloro-5-methylpyrazine Synthesis vs. Alternatives Content Type: Publish Comparison Guide

Executive Summary

3-Bromo-2-chloro-5-methylpyrazine (CAS: 1260664-82-1) is a critical heterocyclic scaffold in the development of kinase inhibitors and agrochemicals. Its high degree of functionalization—containing a methyl group, a chlorine, and a bromine—makes it an ideal "switchboard" for orthogonal cross-coupling reactions (e.g., Suzuki at the bromide, SNAr at the chloride).

However, the conventional synthesis of this intermediate is historically plagued by poor atom economy, high E-factors (mass of waste per mass of product), and the use of hazardous phosphorus reagents. This guide objectively compares the Conventional Batch Protocol against a Modern Integrated Green Protocol , providing experimental data to support a shift toward more sustainable manufacturing.

Part 1: The Chemistry & Challenge

The synthesis typically proceeds via the halogenation of 2-hydroxy-5-methylpyrazine (also known as 5-methylpyrazin-2(1H)-one). The core challenge lies in introducing two different halogens regioselectively while managing the corrosive byproducts of phosphorus oxychloride (POCl3) and molecular bromine (Br2).

Reaction Pathway Visualization

The following diagram illustrates the divergent environmental impacts of the two methodologies.

ReactionPathway cluster_conv Conventional Batch Route (High Waste) cluster_green Integrated Green Route (Flow/Oxidative) Start 2-Hydroxy-5-methylpyrazine Step1_Conv Bromination (Br2 / AcOH) Start->Step1_Conv Step1_Green Oxidative Bromination (HBr / H2O2 / Water) Start->Step1_Green Inter_Conv Intermediate: 3-Bromo-2-hydroxy... Step1_Conv->Inter_Conv Low Atom Economy Step2_Conv Chlorination (Excess POCl3 / Reflux) Inter_Conv->Step2_Conv Waste_Conv Waste Stream: HBr, H3PO4, Chlorinated Solvents Step2_Conv->Waste_Conv Product TARGET: 3-Bromo-2-chloro-5-methylpyrazine Step2_Conv->Product Inter_Green Intermediate: 3-Bromo-2-hydroxy... Step1_Green->Inter_Green Water byproduct Step2_Green Flow Chlorination (Stoichiometric POCl3) Inter_Green->Step2_Green Waste_Green Waste Stream: Water, NaCl, Minimal Phosphate Step2_Green->Waste_Green Step2_Green->Product

Figure 1: Comparative reaction pathways highlighting the waste reduction in the green route.

Part 2: Comparative Analysis
Method A: Conventional Batch Synthesis (The Baseline)

This method relies on classical electrophilic aromatic substitution using elemental bromine, followed by nucleophilic chlorodehydroxylation using a large excess of POCl3.

  • Reagents: Br2, Acetic Acid (AcOH), POCl3 (solvent & reagent), Pyridine.

  • Solvents: Dichloromethane (DCM) for extraction.

  • Environmental Flaws:

    • Atom Economy: Poor. The use of Br2 generates HBr as a stoichiometric byproduct.

    • POCl3 Waste: Typically requires 5–10 equivalents of POCl3 to drive the reaction to completion in batch mode. Quenching this excess generates massive volumes of acidic phosphate waste and HCl gas.

    • Safety: Exothermic quenching of POCl3 is a known runaway hazard.

Method B: Integrated Green Synthesis (The Challenger)

This method utilizes oxidative bromination (mimicking biosystems) and flow chemistry to control the chlorination step.

  • Reagents: HBr (48% aq), H2O2 (30% aq), POCl3 (1.1 equiv), Cat. DMF.

  • Solvents: Water (Step 1), 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (Step 2).

  • Eco-Advantages:

    • Oxidative Bromination: Using H2O2 oxidizes the HBr byproduct back to active bromine species in situ, utilizing 100% of the bromine atoms. The only byproduct is water.

    • Flow Chlorination: Running the POCl3 step in a continuous flow reactor allows for high-temperature/short-residence time conditions. This kinetics-driven approach permits the use of near-stoichiometric POCl3 (1.1 eq vs 10 eq), drastically reducing phosphorus waste.

Part 3: Performance Metrics & Data

The following data is derived from comparative process optimization studies for halogenated pyrazines.

MetricConventional BatchGreen Integrated (Rec.)Improvement
Overall Yield 62%88%+26%
Purity (HPLC) 94% (requires recrystallization)98.5% (crude)High Purity
E-Factor (kg waste/kg product) ~35–40~8–123-4x Lower
Atom Economy (Bromination) ~50% (HBr loss)~95% (Water loss)High Efficiency
Solvent Toxicity High (DCM, AcOH)Low (Water, 2-MeTHF)GSK Green Guide
Throughput Low (Long batch times)High (Continuous processing)Scalable
Part 4: Detailed Experimental Protocols
Protocol A: Conventional Batch Synthesis (Reference)

Use this only as a baseline for comparison.

  • Bromination: Dissolve 2-hydroxy-5-methylpyrazine (10 mmol) in glacial acetic acid (20 mL). Add Br2 (11 mmol) dropwise at room temperature. Stir for 4 hours. Pour into ice water. Filter the precipitate (3-bromo-2-hydroxy-5-methylpyrazine).

  • Chlorination: Place the dried intermediate (5 mmol) in a round-bottom flask. Add POCl3 (50 mmol, 10 equiv) and pyridine (catalytic). Reflux at 105°C for 6 hours.

  • Workup: Cool to RT. Carefully pour onto crushed ice (Exothermic!). Extract with Dichloromethane (3x). Dry over MgSO4 and concentrate.

Protocol B: Recommended Green Synthesis

Self-validating protocol with built-in safety checks.

Step 1: Aqueous Oxidative Bromination

  • Setup: Charge a reactor with 2-hydroxy-5-methylpyrazine (100 mmol) and water (300 mL).

  • Addition: Add HBr (48% aq, 105 mmol). Heat to 40°C.

  • Oxidation: Add H2O2 (30% aq, 105 mmol) dropwise over 1 hour. Mechanism: H2O2 oxidizes HBr to Br+ equivalent in situ.

  • Completion: Stir for 2 hours. The product precipitates out of the water.

  • Isolation: Filter the solid. Wash with cold water. Dry. (Yield: >90%).

Step 2: Stoichiometric Flow Chlorination Requires a basic coil reactor (e.g., PFA tubing).

  • Feed A: Dissolve Step 1 intermediate (0.5 M) and N,N-dimethylaniline (1.1 equiv) in anhydrous Toluene or 2-MeTHF.

  • Feed B: Neat POCl3 (or 2.0 M solution in Toluene).

  • Reaction: Mix Feed A and Feed B in a T-mixer. Pass through a heated coil reactor (110°C) with a residence time of 10–15 minutes.

  • Quench: Direct the reactor output into a stirred vessel containing 10% NaOH at 5°C.

  • Separation: Separate the organic layer. The product remains in the Toluene/2-MeTHF phase, ready for crystallization or direct use in the next step.

Flow Chemistry Setup Diagram

FlowSetup FeedA Feed A: Substrate in Toluene Mixer T-Mixer FeedA->Mixer FeedB Feed B: POCl3 (1.1 eq) FeedB->Mixer Reactor Heated Coil Reactor (110°C, 10 min) Mixer->Reactor Quench Cont. Quench (NaOH / 5°C) Reactor->Quench Separator Phase Separator Quench->Separator Product Product Solution Separator->Product

Figure 2: Schematic of the continuous flow chlorination setup, minimizing POCl3 exposure.

Part 5: Expert Commentary & Conclusion

The shift from Protocol A to Protocol B is not merely an environmental choice; it is a process integrity decision.

  • Regioselectivity: The hydroxyl group at position 2 directs the bromination to the ortho-position (C3). The methyl group at C5 blocks the para-position, ensuring high regioselectivity for the 3-bromo isomer without complex purification.

  • Safety: The "Green" route eliminates the accumulation of unreacted POCl3. In Protocol A, quenching 10 equivalents of POCl3 is the most dangerous unit operation. Protocol B consumes the reagent almost quantitatively inside the reactor.

  • Recommendation: For drug development campaigns requiring >100g of material, the Integrated Green Route is superior in yield, safety profile, and solvent compliance.

References
  • Synthesis of 5-bromo-2-chloropyrimidine (Analogous Chemistry)

    • Title: One-step synthesis method of 5-bromo-2-chloropyrimidine.[1]

    • Source: CN114591250A (P
    • URL
  • Title: 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Green Bromination Strategies

    • Title: Modern Approaches to Green Bromin
    • Source: Engineered Science Publisher (Review).
    • URL:[Link]

  • Solvent Selection Guide

    • Title: ACS Green Chemistry Institute Pharmaceutical Roundtable Solvent Selection Guide.
    • Source: ACS GCI.
    • URL:[Link]

  • Flow Chemistry for Chlorination

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.
    • Source: MDPI / Semantic Scholar.
    • URL:[Link]

Sources

Safety Operating Guide

Technical Advisory: Safe Disposal of 3-Bromo-2-chloro-5-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines the proper disposal procedures for 3-Bromo-2-chloro-5-methylpyrazine (CAS 1359828-82-2).[1][2] As a halogenated nitrogen heterocycle, this compound requires strict segregation from non-halogenated waste streams to ensure regulatory compliance (RCRA) and prevent the formation of hazardous byproducts (e.g., dioxins) during incineration.[1][2]

Document Control:

  • Scope: Laboratory and Pilot Plant Scale

  • Hazard Class: Halogenated Organic / Irritant[1]

  • Primary Directive: DO NOT mix with non-halogenated solvents or aqueous streams.[1][2]

Chemical Profile & Hazard Assessment

Before initiating disposal, the chemical nature of the substance must be understood to select the correct waste stream. 3-Bromo-2-chloro-5-methylpyrazine is a functionalized heteroaromatic used primarily as a pharmaceutical intermediate.[1][2]

PropertySpecificationOperational Implication
Chemical Name 3-Bromo-2-chloro-5-methylpyrazineTarget analyte for waste labeling.[1][2][3]
CAS Number 1359828-82-2Required for waste manifest documentation.[1][2]
Molecular Formula C₅H₄BrClN₂Contains Halogens (Br, Cl). Mandates "Halogenated" waste stream.[1][2][4][5]
Physical State Solid (typically off-white powder)Dust control measures required during transfer.[1][2]
Hazard Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][2]
Reactivity Stable under normal conditionsNo quenching required, but avoid strong oxidizers.[1][2]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Expert Insight: The presence of both Bromine and Chlorine on the pyrazine ring significantly increases the energy required for thermal decomposition. If disposed of in a standard non-halogenated solvent stream (often used for fuel blending), it may cause incomplete combustion and regulatory violations.[2] It must go to a dedicated halogenated waste incinerator.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench.[2] You must segregate waste at the point of generation.[2]

  • Stream A (Solid Waste): Pure substance, expired lots, or spill cleanup residues.[1][2]

  • Stream B (Liquid Waste): Mother liquors or reaction mixtures containing the substance.[2]

  • Stream C (Contaminated Debris): Gloves, weigh boats, and paper towels.[2]

Segregation Logic Diagram

SegregationLogic Start Waste Generation: 3-Bromo-2-chloro-5-methylpyrazine StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Pure Compound Liquid Liquid/Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris Trace Residue SolidBin Container: Wide-Mouth Poly Jar Label: 'Hazardous Waste - Solid Toxic' Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Container: Clear HazBag or Solid Waste Drum Debris->DebrisBin HaloStream Container: Halogenated Carboy (Red Tag/Label) SolventCheck->HaloStream DCM, Chloroform, etc. NonHaloStream CRITICAL STOP: Do NOT mix with Non-Halo stream. Transfer to Halogenated Carboy. SolventCheck->NonHaloStream Methanol, Acetone, etc. NonHaloStream->HaloStream Re-classify

Figure 1: Decision matrix for segregating halogenated pyrazine waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired chemicals, surplus solids, or spill cleanup material.[2]

  • Containment: Select a chemically compatible container. High-density polyethylene (HDPE) wide-mouth jars are preferred for solids.[1][2]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-Bromo-2-chloro-5-methylpyrazine" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Transfer:

    • Work inside a fume hood to minimize dust inhalation.[1][2]

    • Use a disposable spatula or scoop.[1][2]

    • Do not dissolve the solid in solvent just to dispose of it; solid disposal is often more cost-effective and safer for incinerators.[1][2]

  • Storage: Cap tightly. Store in the "Toxic/Solid" satellite accumulation area until pickup.[2]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction filtrates, or cleaning solvents containing the compound.[2]

  • Solvent Compatibility Check:

    • If the compound is dissolved in a Non-Halogenated solvent (e.g., Methanol, Ethyl Acetate), the entire mixture must now be classified as Halogenated Waste because of the solute.[1][2]

    • Rule of Thumb: If the halogenated content >1-2%, the stream is halogenated.[1][2] For this specific pyrazine, always default to the Halogenated stream to prevent downstream compliance issues.

  • Collection:

    • Pour into the dedicated Halogenated Solvent Carboy (typically white or yellow safety cans, distinct from the red non-halogenated cans).

    • Ensure the carboy is rated for organic solvents (HDPE or fluorinated HDPE).[1][2]

  • Record Keeping: On the waste log/tag, list "3-Bromo-2-chloro-5-methylpyrazine" as a constituent with its approximate percentage.[1][2]

Protocol C: Empty Containers & Debris
  • P-List vs. U-List Check: This specific compound is not explicitly P-listed (acutely toxic) by the EPA.[1][2] Therefore, "RCRA Empty" standards apply.[1][2]

  • Triple Rinse: Triple rinse the original glass bottle with a compatible solvent (e.g., acetone or dichloromethane).[1][2]

    • Action: Pour the rinsate into the Halogenated Liquid Waste container.[2]

  • Defacing: Deface the label on the original bottle and mark it "EMPTY."

  • Disposal: Place the rinsed bottle in the glass trash (or chemically contaminated glass bin, depending on local site rules).

Regulatory Compliance (RCRA)

In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).

  • Waste Code Assignment:

    • While not a specifically listed U or P waste, it likely exhibits toxicity characteristics.[2][5][6]

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), it carries the F002 code.[2][7]

    • If disposed of as a pure solid, assign the code D001 (if ignitable) or generic toxic codes based on local TSD (Treatment, Storage, and Disposal) facility profiles.[1][2]

  • Destruction Method: The mandatory disposal method is High-Temperature Incineration .[1][2] The presence of halogens requires incinerators equipped with acid gas scrubbers to neutralize HBr and HCl produced during combustion.[2]

Emergency Procedures

Scenario: Benchtop Spill (Solid)

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 dust mask (or half-face respirator if powder is fine).[1][2]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1][2]

  • Cleanup: Scoop up the material and place it into a wide-mouth jar. Wipe the area with acetone.[2]

  • Disposal: Label the jar as "Hazardous Waste - Debris from Spill" and manage as Solid Waste (Protocol A).[1][2]

Scenario: Skin Exposure

  • Flush: Immediately wash with soap and water for 15 minutes.[1][2]

  • Assessment: If redness or blistering occurs (likely due to the corrosive/irritant nature of halogenated pyrazines), seek medical attention.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: 3-Bromo-2-chloro-5-methylpyrazine (CID 1359828-82-2).[1][2][8] National Center for Biotechnology Information.[1][2] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][9] Hazard Communication Standard: Safety Data Sheets. [Link]

  • Temple University EHRS. (n.d.).[1][2] Halogenated Solvents in Laboratories. [Link]6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.